molecular formula I3Rh B070022 Rhodium triiodide CAS No. 163207-16-7

Rhodium triiodide

カタログ番号: B070022
CAS番号: 163207-16-7
分子量: 483.6189 g/mol
InChIキー: KXAHUXSHRWNTOD-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rhodium triiodide (RhI₃) is a valuable inorganic compound of significant interest in advanced materials science and catalytic research. As a halide of a platinum group metal, it serves as a crucial precursor in the synthesis of other rhodium complexes and nanomaterials. Its primary research application lies in catalysis, where it acts as a catalyst or catalyst precursor in various organic transformations, including carbonylation and hydroformylation reactions, leveraging rhodium's ability to facilitate C-C and C-X bond formation. Furthermore, this compound is instrumental in materials science for the development of thin films and specialized coatings via chemical vapor deposition (CVD) techniques. Its unique electronic properties also make it a compound of interest in exploratory solid-state chemistry and for investigating electrical and optical properties in semiconductor research. This reagent is offered with a guaranteed high purity to ensure consistent and reproducible experimental results in a controlled laboratory environment. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

triiodorhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHUXSHRWNTOD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Rh](I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

RhI3, I3Rh
Record name Rhodium(III) iodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Rhodium(III)_iodide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329389
Record name Rhodium(III) iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6189 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black hygroscopic solid; [HSDB] Black hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS]
Record name Rhodium iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17103
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

15492-38-3
Record name Rhodium iodide (RhI3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15492-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodium(III) iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodium triiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to Rhodium Triiodide (RhI₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical formula, structure, and synthesis of rhodium triiodide (RhI₃), a compound of increasing interest in catalysis and materials science.

Chemical Formula and General Properties

This compound is an inorganic compound with the chemical formula RhI₃.[1] It is a black, crystalline solid.[1][2] Unlike other rhodium(III) halides, it is known only in its anhydrous form and does not form hydrates.[1]

Crystal Structure

This compound crystallizes in a monoclinic system and adopts the aluminum chloride (AlCl₃) crystal structure motif.[2] This structure consists of a cubic close-packed array of iodide ions, with rhodium ions occupying one-third of the octahedral interstices, forming a layered structure.[1]

Crystallographic Data

The crystallographic data for this compound has been determined by X-ray diffraction. The unit cell parameters from the Inorganic Crystal Structure Database (ICSD) entry 541773 are summarized in the table below.[3]

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupC2/m
a6.83 Å
b11.72 Å
c6.77 Å
α90°
β109.30°
γ90°
Unit Cell Volume511.47 ų

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates a simplified representation of the connectivity within a fragment of the this compound crystal lattice, showing the octahedral coordination of a central rhodium atom by six iodine atoms.

RhI3_Structure Rh Rh I1 I Rh->I1 I2 I Rh->I2 I3 I Rh->I3 I4 I Rh->I4 I5 I Rh->I5 I6 I Rh->I6

Caption: Octahedral coordination of Rhodium by Iodine in RhI₃.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an aqueous solution of a rhodium(III) halide with an excess of potassium iodide.[1]

Reaction:

RhCl₃ + 3KI → RhI₃↓ + 3KCl

Detailed Protocol:

  • Dissolution: Dissolve rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) in deionized water to create an aqueous solution.

  • Addition of Precipitant: To the rhodium chloride solution, add an aqueous solution of potassium iodide (KI). An excess of potassium iodide is typically used to ensure complete precipitation of the this compound.

  • Reaction and Precipitation: Stir the mixture at a constant temperature for a period of approximately 3 hours. A black precipitate of this compound will form.

  • Isolation: Collect the black precipitate by filtration.

  • Washing: Wash the collected solid with deionized water to remove soluble impurities, such as potassium chloride.

  • Drying: Dry the purified this compound solid in a vacuum oven to remove any residual water.

A patent describes a method for producing high-purity rhodium iodide by reacting a rhodium chloride water solution with hydroiodic acid under microwave radiation.[4][5] Following the reaction, oxidizing gases are introduced to convert excess iodide ions into iodine, which is then washed away with an organic solvent.[4][5]

Applications in Research and Development

This compound serves as a precursor for the synthesis of various rhodium-based catalysts. These catalysts are employed in a range of organic transformations, including carbonylation and carboamination reactions. For instance, RhI₃ has been demonstrated to be an effective catalyst for the intramolecular carboamination of alkynes.

References

Rhodium Triiodide (CAS 15492-38-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is an inorganic compound with the CAS number 15492-38-3. It is a black, crystalline solid that is of significant interest in the fields of catalysis and materials science.[1][2][3] Its primary utility lies in its role as a catalyst or catalyst precursor in a variety of organic transformations, most notably in carbonylation reactions such as the industrial synthesis of acetic acid.[4][5] This guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations of this compound, tailored for professionals in research and development.

Physicochemical Properties

This compound is a dense, black solid that is generally insoluble in water but can be solubilized in certain organic solvents and coordinating reagents, particularly under reactive conditions.[3][6] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15492-38-3[1]
Molecular Formula RhI₃[1]
Molecular Weight 483.62 g/mol [7]
Appearance Black crystalline powder/solid[1][3]
Density 6.40 g/cm³[7]
Melting Point Decomposes at approximately 675 °C[7]
Boiling Point Not applicable
Solubility in Water Insoluble[3][6]
Solubility in other solvents Soluble in alcohol, acetone, and glacial acetic acid[3][6]
Crystal Structure Monoclinic, similar to AlCl₃ structure[7]

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The choice of method may depend on the desired purity and scale of the preparation.

Synthesis from Rhodium Trichloride (B1173362) and Hydroiodic Acid

A common laboratory-scale synthesis involves the reaction of rhodium trichloride with hydroiodic acid.[5]

Experimental Protocol:

  • A solution of rhodium trichloride (RhCl₃) is mixed with hydroiodic acid (HI). The mass ratio of rhodium trichloride to hydroiodic acid is typically in the range of 1:13 to 1:51.[5]

  • The mixture is subjected to microwave radiation at a power of 150-500 W to facilitate the reaction and form a solution containing this compound.[5]

  • An oxidizing gas, such as ozone (O₃) or oxygen (O₂), is continuously introduced into the solution at a temperature of 50-100°C. The reaction is monitored until the color of the solution no longer deepens.[5]

  • The resulting solution is filtered, and the collected solid is washed with an organic solvent.[5]

  • The purified this compound is then dried to yield the final product.[5]

Direct Synthesis from Rhodium Powder and Iodine

For a more direct route, rhodium powder can be reacted with iodine.

Experimental Protocol:

  • Rhodium powder and iodine powder are combined in a reaction vessel.

  • The mixture is heated to 400 °C to initiate the reaction, leading to the formation of crystalline rhodium iodide.[3]

  • Alternatively, adding a potassium iodide (KI) solution to a rhodium trichloride (RhCl₃) solution will precipitate amorphous this compound.[3]

Applications in Catalysis

This compound is a key component in several industrial catalytic processes, primarily due to its ability to catalyze carbonylation reactions.

Acetic Acid Synthesis: The Monsanto and Cativa Processes

Rhodium-iodide catalyst systems are central to the Monsanto process for the carbonylation of methanol (B129727) to acetic acid.[4][8] While the Cativa process, which utilizes an iridium-based catalyst, has largely superseded the Monsanto process, the underlying principles of the catalytic cycle are similar and highlight the importance of the rhodium-iodide synergy.[3][5] In these processes, this compound is often generated in situ from a rhodium precursor and an iodide salt. The active catalytic species is typically an anionic rhodium carbonyl iodide complex, such as cis-[Rh(CO)₂I₂]⁻.[4][8]

Diagram 1: Catalytic Cycle of the Monsanto Process

Monsanto_Process Rh_cat cis-[Rh(CO)₂I₂]⁻ MeI_add Oxidative Addition of CH₃I Rh_cat->MeI_add + CH₃I Rh_intermediate1 [(CH₃)Rh(CO)₂I₃]⁻ MeI_add->Rh_intermediate1 migratory_insertion Migratory Insertion Rh_intermediate1->migratory_insertion Rh_intermediate2 [(CH₃CO)Rh(CO)I₃]⁻ migratory_insertion->Rh_intermediate2 CO_add CO Addition Rh_intermediate2->CO_add + CO Rh_intermediate3 [(CH₃CO)Rh(CO)₂I₃]⁻ CO_add->Rh_intermediate3 reductive_elim Reductive Elimination Rh_intermediate3->reductive_elim reductive_elim->Rh_cat - CH₃COI product CH₃COI reductive_elim->product hydrolysis Hydrolysis product->hydrolysis + H₂O acetic_acid CH₃COOH hydrolysis->acetic_acid - HI

Caption: Catalytic cycle for the Monsanto acetic acid process.

Carboamination of Alkynes

This compound has been demonstrated as an effective catalyst for the intramolecular carboamination of alkynes to synthesize polysubstituted indoles.

Experimental Protocol for RhI₃-Catalyzed Carboamination:

  • In a nitrogen-filled glovebox, an oven-dried 4 mL vial is charged with the amine substrate (e.g., 0.091 mmol) and this compound (RhI₃, 2.3 mg, 0.005 mmol).

  • Toluene (1 mL) is added, and the mixture is stirred at room temperature for 5 minutes until the solids are fully dissolved.

  • The vial is sealed with a PTFE-lined cap and the mixture is stirred for 12 hours on a preheated block at 120 °C.

  • The reaction mixture is then filtered through Celite and silica (B1680970) gel, washing with ethyl acetate (B1210297) (20 mL).

  • The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to yield the product.

Experimental Workflow

The following diagram illustrates a general workflow for a typical laboratory-scale reaction using this compound as a catalyst in homogeneous catalysis.

Diagram 2: General Experimental Workflow for Rhodium-Catalyzed Reactions

Experimental_Workflow start Start prep Prepare Reactants and Solvent start->prep add_cat Add this compound Catalyst prep->add_cat reaction Heat and Stir Reaction Mixture (Inert Atmosphere) add_cat->reaction monitor Monitor Reaction Progress (TLC, GC, etc.) reaction->monitor monitor->reaction Continue workup Reaction Work-up (e.g., Quenching, Extraction) monitor->workup Complete purification Purification of Product (e.g., Chromatography, Distillation) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical laboratory workflow for homogeneous catalysis.

Toxicology and Safety

This compound, like other rhodium compounds, should be handled with care. The toxicological properties have not been fully investigated, but it is known to be an irritant.[6][9] Chronic exposure to rhodium dust may lead to respiratory issues.[6]

Table 2: Toxicological and Safety Information

ParameterInformationReference(s)
Acute Oral Toxicity (LD50, rat) >5000 mg/kg[6]
Inhalation Inhalation of dust may cause irritation to the respiratory tract.[6]
Skin Contact May cause mild skin irritation.[6]
Eye Contact May cause mild eye irritation.[6]
Chronic Effects Chronic exposure may lead to pulmonary fibrosis. Rhodium compounds may cause kidney damage and central nervous system effects.[6][10]
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[11]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[10]

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[10]

  • Skin Protection: Wear protective gloves and a lab coat.[10]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[12]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]

Conclusion

This compound (CAS 15492-38-3) is a valuable compound for researchers and professionals in chemistry and drug development. Its primary strength lies in its catalytic activity, particularly in carbonylation reactions that are of significant industrial importance. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in a laboratory or industrial setting.

References

Rhodium Triiodide (RhI₃): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is an inorganic compound that has garnered significant attention in various scientific fields due to its unique physicochemical properties. As a black, crystalline, hygroscopic solid, it serves as a critical component in materials science and is particularly valued for its exceptional catalytic activity.[1][2][3] This compound is a key player in industrial carbonyl synthesis, including the production of vital chemicals like acetic acid and acetic anhydride.[4] Its utility extends to promoting a range of organic reactions, such as hydrogenations, carbonylations, and carboaminations, making it an invaluable tool in the synthesis of fine chemicals and pharmaceuticals.[2][5] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and logical diagrams to illustrate its structure and applications.

Physical and Chemical Properties

This compound is characterized by its distinct physical and chemical nature. It is stable under standard temperature and pressure but is sensitive to moisture.[1][6] Unlike other rhodium(III) halides, it is only known in its anhydrous form and does not form hydrates.[7]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Identifiers
CAS Number15492-38-3[2][6][8]
Molecular FormulaRhI₃[1][2][6][8]
Physical Properties
Molar Mass483.62 g/mol [1][3][6]
AppearanceBlack crystalline powder/solid[1][2][6][9]
Density6.40 g/cm³[1][6][9][10]
Melting PointNot Applicable (Decomposes)[1][9]
Boiling PointNot Applicable[1][9]
Crystal Structure
Crystal SystemMonoclinic[6]
Structure MotifAlCl₃ type[7]
Chemical Properties
Thermal DecompositionBegins at ~675 °C[6]
Solubility in WaterInsoluble[1][4][6][11]
Solubility in SolventsSoluble in alcohol, acetone, and other organic solvents.[2][6]
SensitivityHygroscopic[1][3][6]
Oxidation State of Rh+3[9]

Crystal Structure

This compound adopts a monoclinic crystal structure that is isostructural with aluminum trichloride (B1173362) (AlCl₃).[6][7] The crystal lattice consists of a cubic close-packed array of iodide ions. The rhodium(III) ions occupy one-third of the octahedral interstices within this iodide lattice, resulting in a distinct layered structure.[7] This arrangement is crucial to its physical and catalytic properties.

G Simplified Layered Crystal Structure of RhI₃ cluster_top Iodide Layer (Top) cluster_middle Rhodium Layer (Octahedral Voids) cluster_bottom Iodide Layer (Bottom) I1 I1 I2 I2 Rh1 Rh1 I3 I3 Rh2 Rh2 I4 I4 I5 I5 I6 I6

Caption: Simplified Layered Crystal Structure of RhI₃.

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and characterization of this compound. The following sections provide protocols for key experimental procedures.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an aqueous solution of potassium iodide with rhodium(III) bromide.[7]

Protocol:

  • Dissolution: Prepare an aqueous solution of rhodium(III) bromide (RhBr₃).

  • Reaction: Add a stoichiometric excess of an aqueous solution of potassium iodide (KI) to the RhBr₃ solution. The reaction is: RhBr₃ + 3KI → RhI₃ + 3KBr.[7]

  • Precipitation: The black solid this compound will precipitate out of the solution due to its insolubility in water.[7]

  • Isolation: Isolate the precipitate by filtration.

  • Washing: Wash the collected solid with deionized water to remove soluble byproducts, primarily potassium bromide (KBr).

  • Drying: Dry the purified RhI₃ solid in a desiccator or under vacuum at room temperature to prevent decomposition and absorb moisture, as the compound is hygroscopic.[6]

Caption: Synthesis Workflow for this compound.

Crystal Structure Determination by X-ray Diffraction (XRD)

X-ray Diffraction is the standard method for determining the crystal structure of solid materials.[12][13]

Protocol:

  • Sample Preparation: Finely grind the crystalline RhI₃ sample into a homogeneous powder. Mount the powder onto a sample holder.

  • Instrument Setup: Place the sample holder into the goniometer of the X-ray diffractometer. The instrument typically uses a copper X-ray source (CuKα radiation, λ ≈ 1.5418 Å).[14]

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 70°), rotating the sample at an angle θ and the detector at 2θ.[14] The detector records the intensity of the diffracted X-rays at each angle.[14]

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) will show a series of peaks. The position (2θ angle) and intensity of these peaks are characteristic of the material's crystal structure.

  • Structure Identification: Compare the experimental d-spacings (calculated from the 2θ angles using Bragg's Law) with standard reference patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data, to confirm the identity and phase purity of RhI₃.[14]

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[15]

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of RhI₃ (typically 5-15 mg) into a TGA crucible (e.g., alumina).[16]

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace. Purge the furnace with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 30 mL/min) to prevent oxidation.[16]

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss corresponds to the decomposition temperature of RhI₃, which is reported to begin around 675 °C.[6] The final residual mass can be analyzed to identify the decomposition products (e.g., metallic rhodium).

Applications in Catalysis

This compound is a highly effective catalyst in a variety of organic reactions, crucial for the synthesis of pharmaceuticals and fine chemicals.[2] Its applications include carbonylations, hydrogenations, and carboaminations.[2][4][17]

Experimental Workflow: RhI₃-Catalyzed Intramolecular Carboamination

The following workflow is based on a reported procedure for the synthesis of polysubstituted indoles using RhI₃ as a catalyst.[5]

Protocol:

  • Inert Atmosphere: Perform all steps in a nitrogen-filled glove box to exclude air and moisture.

  • Reagent Preparation: Charge an oven-dried 4 mL vial with the amine substrate (e.g., 0.091 mmol) and RhI₃ catalyst (e.g., 0.005 mmol, 5 mol%).[5]

  • Dissolution: Add an anhydrous solvent (e.g., 1 mL of toluene) and stir the mixture at room temperature for approximately 5 minutes until all solids are dissolved.[5]

  • Reaction: Seal the vial with a PTFE-lined cap and place it on a preheated block at the reaction temperature (e.g., 120 °C) for the specified duration (e.g., 12 hours).[5]

  • Workup: After cooling, filter the reaction mixture through a pad of Celite and silica (B1680970) gel, washing with an appropriate solvent like ethyl acetate.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to isolate the final product.[5]

G Workflow for RhI₃-Catalyzed Carboamination A Prepare Reagents in Glove Box (Inert Atm.) B Charge Vial with Substrate and RhI₃ Catalyst A->B C Add Anhydrous Toluene & Stir at Room Temp (5 min) B->C D Seal Vial & Heat (120 °C for 12h) C->D E Cool to Room Temp D->E F Filter through Celite/Silica Gel E->F G Solvent Evaporation (Reduced Pressure) F->G H Purify by Flash Column Chromatography G->H I Pure Product H->I

Caption: Workflow for RhI₃-Catalyzed Carboamination.

Conclusion

This compound is a compound with significant utility, primarily driven by its robust catalytic activity and unique structural properties. This guide has provided a detailed summary of its core physical and chemical characteristics, along with standardized protocols for its synthesis and analysis. The presented information and workflows are intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, facilitating further exploration and application of this versatile rhodium halide.

References

In-Depth Technical Guide to the Synthesis of Anhydrous Rhodium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for preparing anhydrous rhodium triiodide (RhI₃). Anhydrous RhI₃ is a critical precursor and catalyst in various chemical transformations, including carbonylation reactions relevant to pharmaceutical and fine chemical synthesis. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the logical workflows for each method.

Introduction

Anhydrous this compound is a black, hygroscopic solid that is insoluble in water.[1][2] It serves as a vital component in catalysis, particularly in processes such as the Monsanto and Cativa processes for acetic acid production, which are foundational in industrial organic chemistry. The anhydrous form is particularly important as water can interfere with many catalytic cycles. This guide outlines three primary methods for the synthesis of anhydrous RhI₃:

  • Halogen Exchange from Rhodium(III) Bromide: A common and straightforward method involving the reaction of a rhodium bromide precursor with an iodide salt.

  • Halogen Exchange from Rhodium(III) Chloride: An alternative route utilizing a rhodium chloride precursor and an iodide source.

  • Direct Synthesis from Elemental Rhodium and Iodine: A high-temperature method that directly combines the constituent elements.

Physicochemical Properties of Anhydrous this compound

A summary of the key physical and chemical properties of anhydrous RhI₃ is provided in the table below.

PropertyValueReference
Chemical Formula RhI₃[1][3]
Molar Mass 483.62 g/mol [2]
Appearance Black crystalline powder[2]
Crystal Structure Monoclinic, AlCl₃ type[2]
Density ~6.4 g/cm³[2]
Solubility Insoluble in water. Soluble in alcohol, acetone.[2]
Stability Hygroscopic. Decomposes at >675 °C.[2]

Synthesis Methodologies

This section provides detailed experimental protocols for the three primary synthetic routes to anhydrous this compound.

Halogen Exchange from Rhodium(III) Bromide

This method relies on the precipitation of the less soluble this compound from an aqueous solution containing rhodium(III) bromide and a soluble iodide salt, typically potassium iodide.[3]

Reaction:

RhBr₃(aq) + 3KI(aq) → RhI₃(s) + 3KBr(aq)

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of rhodium(III) bromide (RhBr₃). The concentration should be calculated based on the desired yield of RhI₃.

    • Prepare a separate aqueous solution of potassium iodide (KI). A stoichiometric excess of KI is recommended to ensure complete precipitation of RhI₃.

  • Reaction:

    • Slowly add the potassium iodide solution to the rhodium(III) bromide solution with constant stirring.

    • A black precipitate of anhydrous this compound will form immediately.

    • Continue stirring the mixture at room temperature for a sufficient period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the black precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate thoroughly with deionized water to remove potassium bromide and any unreacted potassium iodide.

    • Subsequently, wash the precipitate with a suitable organic solvent, such as ethanol (B145695) or acetone, to remove any organic impurities.

    • Dry the final product under vacuum at an elevated temperature (e.g., 100-120 °C) to ensure all water is removed, yielding anhydrous this compound.

Logical Workflow:

Halogen_Exchange_RhBr3 RhBr3_aq Aqueous RhBr₃ Solution Reaction Reaction & Precipitation RhBr3_aq->Reaction KI_aq Aqueous KI Solution KI_aq->Reaction Filtration Filtration Reaction->Filtration Washing Washing (H₂O, Ethanol) Filtration->Washing Drying Vacuum Drying Washing->Drying RhI3 Anhydrous RhI₃ Drying->RhI3 Halogen_Exchange_RhCl3 RhCl3_aq Aqueous RhCl₃·xH₂O Solution Reaction Reaction & Precipitation RhCl3_aq->Reaction HI_aq Hydroiodic Acid (HI) HI_aq->Reaction Filtration Filtration Reaction->Filtration Washing Washing (H₂O, Ethanol) Filtration->Washing Drying Vacuum Drying Washing->Drying RhI3 Anhydrous RhI₃ Drying->RhI3 Direct_Synthesis Rh_powder Rhodium Powder Sealed_Tube Seal in Evacuated Tube Rh_powder->Sealed_Tube Iodine Solid Iodine Iodine->Sealed_Tube Heating High-Temperature Reaction Sealed_Tube->Heating Cooling Cooling Heating->Cooling Purification Purification (remove excess I₂) Cooling->Purification RhI3 Anhydrous RhI₃ Purification->RhI3

References

In-Depth Technical Guide to the Crystal Structure of Rhodium Triiodide (RhI₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is an inorganic compound of significant interest in various catalytic processes, including those relevant to pharmaceutical synthesis. A thorough understanding of its solid-state structure is fundamental to comprehending its physical and chemical properties, which in turn dictate its catalytic activity and potential applications in drug development. This technical guide provides a comprehensive analysis of the crystal structure of this compound, based on experimental data. It includes detailed crystallographic parameters, a description of the synthesis of single crystals, and the methodology for its structural determination.

Crystal Structure Analysis

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The seminal work by Brodersen, Thiele, and Recke in 1968 established the foundational understanding of its solid-state arrangement.

This compound crystallizes in the monoclinic crystal system , belonging to the space group C2/m .[1] This structure is isostructural with aluminum trichloride (B1173362) (AlCl₃).[1] The fundamental building blocks of the crystal lattice are RhI₆ octahedra. These octahedra share edges to form infinite two-dimensional layers that are stacked along the c-axis. Within these layers, the rhodium atoms are arranged in a honeycomb-like pattern, with one-third of the octahedral sites remaining vacant. The iodide ions form a distorted cubic close-packed arrangement.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound, based on the experimental findings recorded in the Inorganic Crystal Structure Database (ICSD).

ParameterValue
Crystal System Monoclinic
Space Group C2/m
Lattice Parameters
    a6.87 Å
    b11.89 Å
    c6.79 Å
    α90°
    β109.3°
    γ90°
Formula Units (Z) 4
ICSD Collection Code 541773
Atomic Coordinates

The positions of the rhodium and iodine atoms within the unit cell are given by the following fractional coordinates:

AtomWyckoff Positionxyz
Rh4g00.16670
I(1)4i0.22200.222
I(2)8j0.2220.250-0.222

Experimental Protocols

Synthesis of this compound Single Crystals

Two primary methods for the synthesis of this compound are prevalent: a precipitation method from aqueous solution and a chemical vapor transport method for the growth of high-purity single crystals suitable for X-ray diffraction.

1. Aqueous Solution Precipitation:

This method provides a straightforward route to powdered this compound.

  • Reactants: Rhodium(III) bromide (RhBr₃) and potassium iodide (KI).

  • Procedure:

    • Prepare an aqueous solution of rhodium(III) bromide.

    • Add a stoichiometric excess of an aqueous solution of potassium iodide to the rhodium(III) bromide solution with constant stirring.

    • A black precipitate of this compound will form immediately. The reaction is as follows: RhBr₃(aq) + 3KI(aq) → RhI₃(s) + 3KBr(aq)[1]

    • The precipitate is collected by filtration, washed thoroughly with deionized water to remove soluble byproducts such as potassium bromide, and finally dried under vacuum.

2. Chemical Vapor Transport (for Single Crystal Growth):

This method is employed to grow high-quality single crystals of this compound.

  • Reactants: High-purity rhodium metal powder and iodine.

  • Apparatus: A sealed quartz ampoule placed in a two-zone tube furnace.

  • Procedure:

    • A precisely weighed amount of high-purity rhodium powder and a stoichiometric excess of iodine are placed at one end of a quartz ampoule.

    • The ampoule is evacuated to a high vacuum and sealed.

    • The sealed ampoule is placed in a two-zone tube furnace, with the end containing the reactants (the source zone) at a higher temperature (e.g., T₂ ≈ 750 °C) and the empty end (the growth zone) at a slightly lower temperature (e.g., T₁ ≈ 650 °C).

    • The iodine vaporizes and reacts with the rhodium powder to form gaseous rhodium iodide species.

    • These gaseous molecules diffuse to the cooler end of the ampoule, where they decompose, leading to the deposition and growth of this compound single crystals.

    • The process is typically carried out over several days to allow for the growth of well-formed crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound involves the following steps:

  • Crystal Selection: A suitable single crystal of this compound, with well-defined faces and free of visible defects, is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. A complete dataset of diffraction intensities is collected at a controlled temperature.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The positions of the heavy rhodium and iodine atoms are determined from the diffraction data using direct methods or Patterson synthesis.

    • The initial structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, and bond lengths and angles.

Visualizations

Crystal Structure of this compound

The following diagram illustrates the layered crystal structure of this compound, showing the edge-sharing RhI₆ octahedra.

Caption: Edge-sharing RhI₆ octahedra in a layer of the RhI₃ crystal structure.

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to structure elucidation is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_output Output synthesis_aq Aqueous Precipitation (Powder Synthesis) synthesis_cvt Chemical Vapor Transport (Single Crystal Growth) xrd Single-Crystal X-ray Diffraction synthesis_cvt->xrd data_collection Diffraction Data Collection xrd->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif Crystallographic Information File (CIF) structure_refinement->cif tables Data Tables (Lattice, Atomic Coords) cif->tables

Caption: Workflow for the synthesis and crystal structure determination of RhI₃.

References

An In-depth Technical Guide on the Solubility of Rhodium Triiodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Rhodium triiodide (RhI₃) in organic solvents. Due to its significant role as a catalyst precursor, particularly in industrial carbonylation reactions such as the Monsanto process for acetic acid synthesis, understanding the solubility characteristics of RhI₃ is crucial for process optimization, catalyst handling, and the development of new synthetic methodologies. This document compiles available solubility data, outlines experimental protocols for solubility determination, and visualizes the chemical pathways relevant to its application.

Physicochemical Properties of this compound

This compound is a black, crystalline solid.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaI₃Rh[4]
Molar Mass483.62 g/mol [1][2]
AppearanceBlack crystalline powder[1][2]
Density~6.4 g/cm³[5]
Water SolubilityGenerally reported as insoluble.[1][2]

Solubility of this compound in Organic Solvents

The solubility of pure this compound in common organic solvents at ambient conditions is generally low.[6] However, its dissolution is critical for its use in homogeneous catalysis. The following table summarizes the qualitative solubility of RhI₃ in various organic solvents based on available literature. It is important to note that some sources present conflicting information, which may be due to variations in experimental conditions or the purity of the compound. For instance, one source suggests solubility in alcohol and acetone, while patent literature often refers to its practical insolubility in common solvents at room temperature.[1][2][6]

SolventQualitative SolubilityRemarksReference
WaterInsolubleContradictory reports exist, but most sources indicate insolubility.[1][2]
Methanol (B129727)Practically InsolubleDissolution is a key step in the Monsanto process, often requiring elevated temperature, pressure, and the presence of CO and methyl iodide.[6]
EthanolSoluble (reported in one source)This may be dependent on specific conditions.[1][2]
AcetoneSoluble (reported in one source)Further verification of quantitative solubility is needed.[1][2]
Acetic AcidPractically InsolubleUsed as a solvent in the Monsanto process, where RhI₃ is converted to a soluble active species.[6]
Methyl AcetatePractically InsolubleA component in some carbonylation reaction media.[6]
TolueneSolubleUsed as a solvent in some RhI₃-catalyzed reactions at elevated temperatures.[7]

It is crucial to understand that in many catalytic applications, RhI₃ is not simply dissolved but is chemically converted in situ to a more soluble, catalytically active species. For example, in the Monsanto process, RhI₃ reacts with carbon monoxide and iodide ions to form the soluble anion cis-[Rh(CO)₂I₂]⁻.[8][9][10]

Experimental Protocol for Determining the Solubility of this compound

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following is a general methodology for determining the solubility of RhI₃ in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Thermostatically controlled shaker or stirring plate

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrumentation for rhodium quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS))

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container. This creates a slurry.

  • Equilibration: The container is placed in a thermostatically controlled environment (e.g., a shaker bath) and agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved phases is reached.[11][12]

  • Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant liquid is carefully withdrawn, ensuring no solid particles are transferred. This is typically achieved by filtration through a fine-pore membrane filter (e.g., 0.2 µm PTFE).

  • Sample Dilution: A precise volume of the clear, saturated solution is carefully transferred to a volumetric flask and diluted with an appropriate solvent to a concentration suitable for the analytical technique to be used.

  • Quantification: The concentration of rhodium in the diluted solution is determined using a calibrated analytical instrument such as ICP-MS or AAS.

  • Calculation: The solubility of this compound is calculated from the measured rhodium concentration, taking into account the dilution factor. The results can be expressed in units such as g/100 mL, mol/L, or ppm.

Safety Precautions:

  • Handle this compound in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing work.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination A 1. Sample Preparation (Excess RhI₃ in Solvent) B 2. Equilibration (Constant Temperature Agitation) A->B C 3. Phase Separation (Filtration of Supernatant) B->C D 4. Sample Dilution (To Analytical Range) C->D E 5. Quantification (e.g., ICP-MS, AAS) D->E F 6. Calculation (Solubility Determination) E->F

Caption: Workflow for determining the solubility of RhI₃.

Role in Catalysis: The Monsanto Process

The primary industrial relevance of this compound's solubility is in the context of the Monsanto process for the production of acetic acid from methanol and carbon monoxide.[9][10] In this process, RhI₃ serves as the catalyst precursor. The catalytic cycle involves the in situ formation of the active catalyst, cis-[Rh(CO)₂I₂]⁻, which is soluble in the reaction medium (primarily acetic acid and water).[8][9]

The key steps of the catalytic cycle are depicted in the following diagram:

Monsanto_Process Catalytic Cycle of the Monsanto Process cluster_reactants Reactants & Products A cis-[Rh(CO)₂I₂]⁻ (Active Catalyst) B [(CH₃)Rh(CO)₂I₃]⁻ A->B Oxidative Addition of CH₃I C [(CH₃CO)Rh(CO)I₃]⁻ B->C Migratory Insertion (Methyl Migration) D [(CH₃CO)Rh(CO)₂I₃]⁻ C->D CO Coordination D->A Reductive Elimination of CH₃COI CH3COI CH₃COI CH3I CH₃I CO CO CH3COOH CH₃COOH (Acetic Acid) CH3COI->CH3COOH HI HI CH3COI->HI H2O H₂O

Caption: The catalytic cycle of the Monsanto process.

This cycle illustrates that the insolubility of RhI₃ is overcome by its conversion into a soluble rhodium(I) carbonyl iodide complex, which then participates in the catalytic transformation.

Conclusion

While quantitative solubility data for pure this compound in a wide range of organic solvents is scarce in the public domain, its practical application in catalysis demonstrates that it can be effectively brought into solution under specific process conditions. The insolubility at ambient conditions necessitates in situ activation to form soluble, catalytically active species for homogeneous catalysis. The provided experimental protocol offers a framework for researchers to systematically determine the solubility of RhI₃ in solvents relevant to their work, thereby enabling better process design and optimization in chemical synthesis and drug development.

References

Rhodium Triiodide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rhodium triiodide (RhI₃), a compound of significant interest in catalysis and materials science. This document details its fundamental physicochemical properties, comprehensive experimental protocols for its synthesis and characterization, and its pivotal role in industrial catalytic processes.

Quantitative Physicochemical Data

The essential quantitative properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValue
Molecular Formula RhI₃
Molecular Weight 483.62 g/mol
Density 6.4 g/cm³[1]
Appearance Black crystalline solid[1]
Crystal Structure Monoclinic[1]
Solubility Insoluble in water. Soluble in alcohol, acetone (B3395972).[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below: the solution synthesis method and the direct synthesis method.

2.1.1. Solution Synthesis from Rhodium Trichloride (B1173362)

This method involves the reaction of a rhodium trichloride solution with an iodide source.

  • Materials:

    • Rhodium trichloride hydrate (B1144303) (RhCl₃·xH₂O)

    • Potassium iodide (KI) or hydroiodic acid (HI)

    • Deionized water

    • Acetone (for washing)

  • Procedure:

    • Dissolve a known quantity of rhodium trichloride hydrate in deionized water to create an aqueous solution.

    • In a separate container, prepare a solution of potassium iodide or hydroiodic acid.

    • Slowly add the iodide solution to the rhodium trichloride solution while stirring continuously. A black precipitate of this compound will form. The reaction is: RhCl₃ + 3KI → RhI₃↓ + 3KCl.[1]

    • Maintain the reaction mixture at a constant temperature (e.g., 80°C) for a period of 0.5 to 3 hours to ensure the completion of the reaction.[1]

    • Allow the mixture to cool to room temperature.

    • Collect the black precipitate by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

    • Perform a final wash with acetone to aid in drying.

    • Dry the purified this compound powder in a vacuum oven or desiccator.

2.1.2. Direct Synthesis from Rhodium Powder

This method involves the direct reaction of rhodium metal with iodine.

  • Materials:

    • Rhodium powder (Rh)

    • Iodine powder (I₂)

    • Initiator (e.g., isopropyl benzene (B151609) peroxide, 0.3% dosage)[1]

    • Acetic acid

  • Procedure:

    • In a reaction vessel, combine rhodium powder, iodine powder, and the initiator in their stoichiometric proportions.[1]

    • Seal the reactor and place it in a muffle furnace.

    • Heat the mixture to a specified temperature and maintain it for a sufficient duration to allow for the complete reaction between rhodium and iodine. The reaction is: 2Rh + 3I₂ → 2RhI₃.[1]

    • After the reaction is complete, allow the reactor to cool down.

    • The resulting black product is then heated to 90°C and held at that temperature until a constant weight is achieved to remove any unreacted iodine.[1]

    • Dissolve the crude this compound in acetic acid.[1]

    • Evaporate the acetic acid under reduced pressure to obtain the purified black solid of this compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using the following techniques:

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the compound.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of rhodium. The Rh 3d₅/₂ and 3d₃/₂ binding energies are characteristic of the Rh³⁺ state.

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): To quantitatively determine the rhodium content in the final product.

Visualized Workflows and Signaling Pathways

This section provides diagrams created using the DOT language to illustrate key processes involving this compound.

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the solution-based synthesis of this compound.

G Synthesis Workflow of this compound A Prepare Aqueous Solution of RhCl3 C Mix Solutions & Precipitate RhI3 A->C B Prepare Solution of KI or HI B->C D Heat and Stir (e.g., 80°C, 0.5-3h) C->D Reaction E Cool to Room Temperature D->E F Filter to Collect Precipitate E->F G Wash with Deionized Water F->G Purification H Final Wash with Acetone G->H I Dry to Obtain Pure RhI3 H->I

Synthesis Workflow of this compound
Catalytic Cycle: Monsanto Acetic Acid Process

This compound is a precursor to the active catalyst in the Monsanto process for acetic acid synthesis. The catalytic cycle involves a rhodium-iodide complex.[2][3][4][5]

G Monsanto Acetic Acid Process Catalytic Cycle Rh_cat [Rh(CO)2I2]- Rh_Me [(CH3)Rh(CO)2I3]- Rh_cat->Rh_Me Oxidative Addition Rh_Acyl [(CH3CO)Rh(CO)I3]- Rh_Me->Rh_Acyl Migratory Insertion Rh_Acyl_CO [(CH3CO)Rh(CO)2I3]- Rh_Acyl->Rh_Acyl_CO CO Coordination Rh_Acyl_CO->Rh_cat Reductive Elimination CH3COI CH3COI Rh_Acyl_CO->CH3COI CH3I CH3I CH3I->Rh_cat CO1 CO CO1->Rh_Me CO2 CO CO2->Rh_Acyl

Monsanto Acetic Acid Process Catalytic Cycle

References

Spectroscopic Characterization of Rhodium Triiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium triiodide (RhI₃) is an inorganic compound of significant interest in catalysis and materials science.[1] As a precursor to various rhodium-based catalysts, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are critical tools for this characterization. This technical guide provides an in-depth overview of the expected spectroscopic properties of RhI₃ and detailed methodologies for their determination.

Due to the limited availability of published experimental spectra for pure this compound, this guide focuses on the theoretical expectations and the practical approaches for acquiring and interpreting the spectroscopic data.

Physicochemical Properties of this compound

This compound is a black, crystalline solid that is hygroscopic in air.[2] It is generally considered insoluble in water.[3] The rhodium in this compound has an oxidation state of +3.[4] These properties, particularly its solid-state nature and poor solubility, present specific challenges and considerations for spectroscopic analysis.

PropertyValueReference
Chemical FormulaRhI₃[5]
Molar Mass483.619 g/mol [4]
AppearanceBlack crystalline powder[2]
HygroscopicityHygroscopic in air[2]
Water SolubilityInsoluble[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, ¹⁰³Rh NMR is the most relevant, although its acquisition presents challenges due to the inherent properties of the ¹⁰³Rh nucleus.

Theoretical Considerations for ¹⁰³Rh NMR of RhI₃

The ¹⁰³Rh nucleus is 100% naturally abundant and has a spin of I = 1/2, which should result in sharp NMR signals.[6] However, it possesses a very low magnetogyric ratio, leading to extremely low sensitivity.[6] A key feature of ¹⁰³Rh NMR is its exceptionally wide chemical shift range, spanning approximately 12,000 ppm, which makes it highly sensitive to the electronic environment of the rhodium center.[7][8]

For RhI₃, a solid-state NMR (ssNMR) approach would be necessary due to its insolubility. The chemical shift of ¹⁰³Rh in RhI₃ is expected to be influenced by the electronegativity and polarizability of the iodide ligands. Given the +3 oxidation state of rhodium, the chemical shift is likely to be in a specific region of the broad ¹⁰³Rh chemical shift range, though no experimental value for RhI₃ has been published.

Experimental Protocol for ¹⁰³Rh Solid-State NMR

Acquiring a ¹⁰³Rh ssNMR spectrum of RhI₃ would require specialized techniques to overcome the low sensitivity.

Instrumentation:

  • A high-field solid-state NMR spectrometer.

  • A probe capable of ¹⁰³Rh frequency, equipped with magic-angle spinning (MAS) capabilities.

Methodology:

  • Sample Preparation: A finely powdered sample of anhydrous RhI₃ is packed into an MAS rotor.

  • Acquisition:

    • Cross-polarization from a more abundant and sensitive nucleus (if present) is not an option for pure RhI₃.

    • Direct polarization methods would require very long acquisition times.

    • Techniques like Carr-Purcell-Meiboom-Gill (CPMG) trains can be employed to enhance the signal-to-noise ratio by acquiring a series of echoes.

    • Due to the large chemical shift anisotropy expected for a solid sample, MAS is crucial to narrow the lines and improve resolution.

  • Referencing: The ¹⁰³Rh chemical shifts should be referenced against a standard, such as a saturated solution of Rh(acac)₃ in CDCl₃.[7]

Workflow for Synthesis and ¹⁰³Rh ssNMR Analysis of RhI₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For a simple inorganic solid like RhI₃, the far-infrared region is of particular interest for observing the Rh-I stretching vibrations.

Theoretical Considerations for IR Spectroscopy of RhI₃

As a crystalline solid, RhI₃ is expected to exhibit a relatively simple IR spectrum. The primary absorption bands will correspond to the stretching and bending modes of the Rh-I bonds. These are expected to occur in the far-infrared region (typically below 400 cm⁻¹) due to the heavy masses of the rhodium and iodine atoms. The number of IR-active modes will depend on the crystal structure and symmetry of RhI₃.

Experimental Protocol for Far-IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer equipped with a far-infrared source, beamsplitter, and detector.

Methodology:

  • Sample Preparation:

    • KBr Pellet: A small amount of finely ground RhI₃ is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Nujol Mull: A paste is created by grinding the RhI₃ powder with a mulling agent (e.g., Nujol), which is then spread between two IR-transparent windows (e.g., CsI or polyethylene).

  • Acquisition: A background spectrum of the KBr pellet or Nujol mull is recorded first. The sample spectrum is then collected and ratioed against the background to obtain the absorbance spectrum.

  • Analysis: The resulting spectrum is analyzed for absorption bands in the far-infrared region, which can be assigned to the Rh-I vibrational modes.

experimental_workflow_ir cluster_sample_prep Sample Preparation cluster_ir_acq FTIR Spectroscopy RhI3_powder RhI₃ Powder Grinding Grind with KBr RhI3_powder->Grinding Pressing Press into Pellet Grinding->Pressing KBr_pellet KBr Pellet Pressing->KBr_pellet Background Record Background Spectrum KBr_pellet->Background Sample_spec Record Sample Spectrum Background->Sample_spec Ratioing Ratio Sample to Background Sample_spec->Ratioing IR_spectrum Far-IR Spectrum Ratioing->IR_spectrum

Workflow for Far-IR Spectroscopic Analysis of RhI₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a compound. For a solid material like RhI₃, a diffuse reflectance setup is the most appropriate method.

Theoretical Considerations for UV-Vis Spectroscopy of RhI₃

As a black solid, this compound is expected to absorb broadly across the visible spectrum. The UV-Vis spectrum of RhI₃ will be dominated by charge-transfer transitions, likely from the iodide ligands to the rhodium(III) center (ligand-to-metal charge transfer, LMCT). These transitions are typically very intense and can provide insights into the electronic structure of the compound.

Experimental Protocol for Diffuse Reflectance UV-Vis Spectroscopy

Instrumentation:

  • A UV-Vis spectrophotometer equipped with an integrating sphere diffuse reflectance accessory.

Methodology:

  • Sample Preparation: The finely powdered RhI₃ sample is placed in a sample holder. A non-absorbing, highly reflective material like BaSO₄ or a spectralon standard is used as a reference.

  • Acquisition: The reflectance spectrum of the reference material is recorded first. Then, the reflectance spectrum of the RhI₃ sample is measured.

  • Analysis: The absolute reflectance (R) of the sample is obtained. The data is often converted to a pseudo-absorbance spectrum using the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient. The resulting spectrum is then analyzed for broad absorption bands corresponding to electronic transitions.

logical_relationship Spectroscopy Spectroscopic Characterization of RhI₃ NMR NMR Spectroscopy (¹⁰³Rh ssNMR) Spectroscopy->NMR IR IR Spectroscopy (Far-IR) Spectroscopy->IR UVVis UV-Vis Spectroscopy (Diffuse Reflectance) Spectroscopy->UVVis Structure Molecular Structure (Local Environment, Symmetry) NMR->Structure Vibrations Vibrational Modes (Rh-I Bonds) IR->Vibrations Electronics Electronic Transitions (Charge Transfer) UVVis->Electronics

Relationship between Spectroscopic Techniques and Properties of RhI₃.

Summary and Outlook

The spectroscopic characterization of this compound, while challenging due to its physical properties and the nature of the ¹⁰³Rh nucleus, is essential for understanding its application in various chemical processes. This guide outlines the theoretical basis and practical methodologies for obtaining NMR, IR, and UV-Vis data for RhI₃. While experimental data for the pure compound is scarce, the protocols described herein provide a roadmap for researchers to obtain this critical information. Future work, including computational modeling of the spectroscopic properties, would be invaluable in complementing experimental studies and providing a deeper understanding of this important rhodium halide.

References

Rhodium Triiodide: A Comprehensive Technical Guide to Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards associated with rhodium triiodide (RhI₃), along with detailed safety precautions and emergency procedures. The information is intended to support safe handling and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a black crystalline solid that is generally insoluble in water.[1] It is important to be aware of its hygroscopic nature, meaning it can absorb moisture from the air.[2]

PropertyValueReference
CAS Number 15492-38-3[3]
Molecular Formula I₃Rh[2]
Molecular Weight 483.62 g/mol [2]
Appearance Black crystalline powder/solid[2][3]
Odor Odorless[2][3]
Melting Point No data available[3]
Boiling Point No data available[3]
Water Solubility Insoluble[1]
Stability Hygroscopic; stable under recommended storage conditions.[2]

Hazard Identification and Classification

This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, it is considered to have potential for long-lasting harmful effects to aquatic life.[3] Inhalation of dust may irritate the respiratory tract.[1]

GHS Classification:
  • Aquatic Hazard (Long-term): Category 4 - May cause long lasting harmful effects to aquatic life.[4]

Toxicological Information

Detailed toxicological studies on this compound are limited. The available data suggests low acute toxicity.

Toxicity EndpointSpeciesRouteValueReference
LD50 RatOral>5000 mg/kg[1]
Skin Corrosion/Irritation No data availableDermalNot classified
Serious Eye Damage/Irritation No data availableOcularMild irritant[1]
Respiratory/Skin Sensitization No data availableNot classified
Germ Cell Mutagenicity No data availableNot classified
Carcinogenicity No data availableNot classified
Reproductive Toxicity No data availableNot classified
STOT-Single Exposure No data availableNot classified
STOT-Repeated Exposure No data availableNot classified
Aspiration Hazard No data availableNot classified

Symptoms of Exposure:

  • Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[1]

  • Eye Contact: May cause mild irritation.[1]

  • Skin Contact: May cause skin irritation.

  • Ingestion: The material is considered non-toxic on ingestion.[1]

Experimental Protocols (General Methodologies)

Acute Oral Toxicity (Based on OECD Guideline 401 - Deleted)

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of experimental animals (usually rats) via gavage.[5] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[5][6] The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.[5] It is important to note that OECD Guideline 401 has been deleted and replaced by alternative methods that reduce the number of animals used.[7]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][8] A single dose of the test substance is applied to a small area of the skin of an animal (typically a rabbit) and covered with a patch for a specified period, usually 4 hours.[3][8][9] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[3][9]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[10][11] A single dose of the substance is applied into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control.[2][10][11] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[10]

Ecotoxicological Information

This compound is classified as potentially causing long-lasting harmful effects to aquatic life.[4] This is primarily due to its low water solubility, which suggests it may persist in the environment.[3]

Ecotoxicity EndpointSpeciesValueReference
LC50 (Fish) Data not available
EC50 (Daphnia magna) 100-1000 µg/L (for Rhodium)[12]
EC50 (Algae) Data not available
Environmental Fate
  • Persistence and Degradability: As an inorganic compound, methods for determining biodegradability are not applicable. It is expected to persist in the environment.

  • Bioaccumulation: No data is available on the bioaccumulative potential of this compound.

  • Mobility in Soil: Due to its low water solubility, this compound is not likely to be mobile in the environment and spillage is unlikely to penetrate the soil.[3]

Exposure Controls and Personal Protection

Occupational Exposure Limits
Regulatory BodyComponentLimit Value
ACGIH TLV Rhodium, insoluble compounds (as Rh)TWA: 1 mg/m³
OSHA PEL Rhodium, insoluble compounds (as Rh)TWA: 0.1 mg/m³
NIOSH REL Rhodium, insoluble compounds (as Rh)TWA: 1 mg/m³
Engineering Controls
  • Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust generation.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Ensure adequate ventilation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere as it is hygroscopic. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Emergency Response Workflow

FirstAid cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact WashSkin Wash with Soap & Water (min. 15 mins) Skin->WashSkin Eye Eye Contact RinseEye Rinse with Water (min. 15 mins) Eye->RinseEye Ingestion Ingestion RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Medical Seek Medical Attention Move->Medical If symptoms persist WashSkin->Medical If irritation occurs RinseEye->Medical RinseMouth->Medical If symptoms occur

Caption: First aid procedures for this compound exposure.

  • Inhalation: Move the victim to fresh air. If symptoms such as coughing or difficulty breathing occur, seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.

Fire and Explosion Hazards

This compound is not combustible. However, in the event of a fire, it may decompose and produce toxic fumes.

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Spill Response Workflowdot

SpillResponse

References

Commercial Sourcing and Technical Applications of High-Purity Rhodium Triiodide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity rhodium triiodide (RhI₃), its key applications in catalysis and cancer research, and detailed experimental protocols for its synthesis and analysis. This compound, a black crystalline powder, is a crucial catalyst in various industrial chemical processes and is gaining attention for its potential in the development of novel anticancer therapeutics.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, catering to the needs of both laboratory-scale research and industrial applications. Purity levels, impurity profiles, and physical forms can vary between suppliers. The following tables summarize the specifications of this compound from several prominent chemical suppliers.

Table 1: Commercial Suppliers of this compound

SupplierPurityProduct FormCAS Number
Thermo Fisher Scientific99.9% (metals basis)Powder15492-38-3
FUNCMATER99.9%Powder (1-4 mm)15492-38-3
Apollo Scientific>98%Powder15492-38-3
Chem-Impex≥100% (≥21.27% Rh content)Black crystalline powder15492-38-3
LookChem≥99%Black powder15492-38-3

Table 2: Representative Certificate of Analysis for High-Purity this compound (99.9%, metals basis)

AnalyteSpecification
Rhodium (Rh)20.8% min
Platinum (Pt)< 10 ppm
Palladium (Pd)< 10 ppm
Iridium (Ir)16 ppm
Osmium (Os)2 ppm
Gold (Au)9 ppm
Lead (Pb)< 1 ppm
Silicon (Si)12 ppm
Iron (Fe)< 10 ppm
Copper (Cu)3 ppm
Total Impurities < 100 ppm

Note: This is an example Certificate of Analysis from Thermo Fisher Scientific and impurity profiles may vary by supplier and batch.[1]

Applications in Drug Discovery and Signaling Pathways

Recent research has highlighted the potential of rhodium(III) complexes as anticancer agents.[2][3][4] These complexes have been shown to induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways.

STAT3 Signaling Pathway Inhibition

Rhodium(III) complexes have been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] STAT3 is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. By blocking this pathway, rhodium complexes can suppress tumor growth.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Rhodium_Complex Rhodium(III) Complex Rhodium_Complex->STAT3 Inhibition

Figure 1: Inhibition of the STAT3 signaling pathway by a Rhodium(III) complex.
Wnt/β-Catenin Signaling Pathway Modulation

Certain rhodium complexes can trigger potent antitumor immune responses by downregulating the Wnt/β-catenin signaling pathway.[5] This downregulation leads to an increase in T lymphocyte infiltration into the tumor, enhancing the body's natural defense against cancer.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Rhodium_Complex Rhodium Complex Rhodium_Complex->beta_Catenin Downregulation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Figure 2: Downregulation of the Wnt/β-catenin signaling pathway by a Rhodium complex.

Experimental Protocols

Synthesis of High-Purity this compound

A common method for synthesizing high-purity this compound involves the reaction of a rhodium trichloride (B1173362) solution with hydroiodic acid under microwave irradiation.[6][7] This method offers advantages such as uniform heating and increased reaction rates.

Materials:

  • Rhodium trichloride (RhCl₃) aqueous solution

  • Hydroiodic acid (HI)

  • Microwave reactor

  • Filtration apparatus

  • Organic solvent (e.g., ethanol (B145695) or acetone) for washing

Procedure:

  • Combine the rhodium trichloride aqueous solution and hydroiodic acid in a microwave reactor vessel.

  • Subject the mixture to microwave irradiation. A typical condition is 150-500W.[6]

  • Monitor the reaction until completion, which is often indicated by a color change.

  • After the reaction, cool the solution to allow for the precipitation of this compound.

  • Filter the resulting black solid.

  • Wash the solid with an organic solvent to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound product under vacuum.

Synthesis_Workflow Start Start: RhCl₃ solution + HI Microwave Microwave Irradiation Start->Microwave Cooling Cooling & Precipitation Microwave->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Organic Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying End End: High-Purity RhI₃ Drying->End

Figure 3: Workflow for the synthesis of high-purity this compound.
Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its application in research and development. Several analytical techniques can be employed for quality control.

Table 3: Analytical Techniques for this compound Characterization

TechniquePurpose
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Determination of rhodium content and trace metal impurities.[8][9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Highly sensitive detection of trace elemental impurities.[10]
X-ray Fluorescence (XRF)Non-destructive elemental analysis for purity assessment.[10]
Atomic Absorption Spectrometry (AAS)Quantification of specific metal impurities.[8][10]
Gravimetric AnalysisAccurate determination of rhodium content in pure samples.[8]

Experimental Protocol: Determination of Rhodium Content by ICP-OES

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a mixture of hydrochloric and nitric acids.[11]

  • Standard Preparation: Prepare a series of calibration standards of known rhodium concentrations from a certified reference material.[12]

  • Instrumental Analysis: Analyze the prepared sample and standards using an ICP-OES instrument. The instrument measures the intensity of light emitted at a specific wavelength characteristic of rhodium.

  • Quantification: Construct a calibration curve by plotting the emission intensity of the standards against their known concentrations. Use this curve to determine the concentration of rhodium in the sample.

QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Prep Dissolve RhI₃ Sample ICP_OES ICP-OES Measurement Sample_Prep->ICP_OES Standard_Prep Prepare Rhodium Calibration Standards Standard_Prep->ICP_OES Calibration Construct Calibration Curve ICP_OES->Calibration Quantification Determine Rhodium Concentration Calibration->Quantification

Figure 4: Workflow for the determination of Rhodium content by ICP-OES.

This guide provides a foundational understanding of the commercial landscape and technical considerations for utilizing high-purity this compound in research and development. For specific applications, it is recommended to consult the detailed technical data sheets and safety information provided by the suppliers.

References

Rhodium Triiodide: A Technical Guide to its Hygroscopic Nature and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the hygroscopic properties and handling of rhodium triiodide.

This compound (RhI₃), a black crystalline solid, is a crucial compound in various catalytic processes, particularly in organic synthesis. However, its pronounced hygroscopic nature presents significant challenges in its storage, handling, and application. This technical guide provides a comprehensive overview of the hygroscopic characteristics of this compound, outlines proper storage and handling protocols, and presents a standardized experimental workflow for its hygroscopicity assessment.

Understanding the Hygroscopic Nature of this compound

This compound is widely characterized as a hygroscopic substance, readily absorbing moisture from the atmosphere.[1][2][3][4][5][6] This property necessitates stringent storage conditions to maintain its anhydrous state and prevent degradation. Interestingly, while it actively attracts water molecules, it is generally reported as insoluble in water.[1][3][4][5][6] This seemingly contradictory behavior can be explained by the fact that this compound exists only in an anhydrous form and, unlike many other metal halides, does not form stable hydrates.[7] The absorbed moisture likely resides on the crystal surface, and while it may lead to deliquescence under high humidity, it does not result in the dissolution of the bulk material in water.

The sensitivity of this compound to atmospheric moisture underscores the importance of meticulous handling to ensure the integrity and reactivity of the compound in moisture-sensitive applications.

Quantitative Data Summary

Currently, there is a notable absence of publicly available quantitative data on the specific hygroscopic properties of this compound, such as its moisture absorption rate, deliquescence point, or moisture sorption isotherms. The following table summarizes its known physical and chemical properties.

PropertyValueReference(s)
Chemical Formula RhI₃[5][7]
Appearance Black crystalline powder[1][2][3]
Hygroscopic Nature Yes[1][2][3][4][5][6]
Water Solubility Insoluble[1][3][4][5][6]
Hydrate Formation Does not form hydrates[7]
Recommended Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][3][5][6]

Experimental Protocols for Hygroscopicity Assessment

To address the gap in quantitative data, the following generalized experimental protocol, based on established methods for determining the hygroscopicity of chemical compounds, is proposed for this compound.

Objective: To quantify the hygroscopic nature of this compound by determining its moisture sorption isotherm.

Methodology: Dynamic Vapor Sorption (DVS)

  • Sample Preparation:

    • A precisely weighed sample of anhydrous this compound (5-10 mg) is placed in the DVS instrument sample pan.

    • The initial weight is recorded.

  • Drying:

    • The sample is dried in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a controlled temperature (e.g., 25 °C) until a stable weight is achieved. This ensures the removal of any pre-existing surface moisture.

  • Sorption Analysis:

    • The relative humidity is incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH).

    • At each RH step, the sample is allowed to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute).

    • The weight of the sample is continuously monitored and recorded.

  • Desorption Analysis:

    • Following the sorption phase, the relative humidity is incrementally decreased in the same stepwise manner from 90% RH back to 0% RH.

    • The sample weight is continuously monitored at each step until equilibrium is reached.

  • Data Analysis:

    • The change in mass at each RH step is used to calculate the percentage of water sorbed by the sample.

    • A moisture sorption isotherm is generated by plotting the percentage of water sorbed (on the y-axis) against the relative humidity (on the x-axis) for both the sorption and desorption phases.

Proper Handling and Storage Workflow

The hygroscopic nature of this compound necessitates a strict workflow for its handling and storage to prevent moisture-induced degradation. The following diagram illustrates the recommended procedures.

G Workflow for Handling and Storing Hygroscopic this compound cluster_storage Storage cluster_handling Handling storage_conditions Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). storage_location Place in a desiccator with a suitable desiccant in a cool, dark, and dry location. storage_conditions->storage_location glove_box Handle exclusively in a glove box or under a continuous stream of inert gas. storage_location->glove_box Transfer for Use weighing Pre-dry weighing instruments and use non-hygroscopic weighing containers. glove_box->weighing dispensing Dispense the required amount quickly and reseal the container immediately. weighing->dispensing dispensing->storage_conditions Return to Storage application Moisture-Sensitive Application dispensing->application Use in Experiment reception Receipt of this compound reception->storage_conditions Immediate Storage

Caption: Recommended workflow for the proper storage and handling of hygroscopic this compound.

Conclusion

While this compound is a valuable catalytic compound, its utility is intrinsically linked to its purity and anhydrous state. Its hygroscopic nature, coupled with its insolubility in water, presents unique challenges. By adhering to the stringent storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes. The proposed experimental protocol for hygroscopicity assessment provides a framework for generating much-needed quantitative data for this important compound.

References

A Technical Guide to Rhodium Triiodide (RhI₃) for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of its Core Chemical Properties, Synthesis, and Catalytic Applications

This document provides a detailed overview of rhodium triiodide (RhI₃), a compound of significant interest in catalysis and materials science. It is intended for researchers, scientists, and professionals in drug development and related fields. This guide covers the fundamental oxidation state of rhodium within the compound, its physicochemical properties, established synthesis protocols, and its primary applications, with a focus on its role as a potent catalyst.

Core Concept: Oxidation State of Rhodium in this compound

In this compound (RhI₃), rhodium exhibits a +3 oxidation state .[1] This is determined by the electronegativity difference between rhodium and iodine. Iodine, as a halogen, typically assumes an oxidation state of -1 in metal halides. To maintain charge neutrality in the compound, the single rhodium atom must possess a +3 charge to balance the three iodide ions.

While +3 is a common oxidation state for rhodium, the element can exist in a range of oxidation states from -3 to +5, with +1 and +3 being the most prevalent in its organometallic chemistry.[2][3] The +3 state in RhI₃ positions it as a key precursor for the synthesis of various organometallic rhodium complexes and catalysts.[3][4]

Physicochemical and Structural Properties

This compound is a black, crystalline, hygroscopic solid.[1][5][6] It is generally insoluble in water and most common solvents but can be dissolved in certain coordinating solvents or under reaction conditions that lead to the formation of soluble complexes.[6][7] Structurally, RhI₃ adopts the same crystal motif as aluminum chloride (AlCl₃), featuring a cubic close-packed array of iodide ions with rhodium ions occupying one-third of the octahedral interstices, resulting in a layered structure.[8]

Table 1: Quantitative Data for this compound

PropertyValueReferences
Chemical Formula RhI₃[1][5]
CAS Number 15492-38-3[1][5]
Molecular Weight 483.62 g/mol [5][9]
Appearance Black crystalline powder[1][5]
Oxidation State of Rh +3[1]
Density 6.4 g/cm³[1][9]
Elemental Composition % Rh: 21.28, % I: 78.72[1]
Crystal Structure Monoclinic, AlCl₃ type[6][8]
Decomposition Temp. Begins to decompose at 675 °C[6][10]
Solubility Insoluble in water[6][7]

Experimental Protocols: Synthesis of this compound

The synthesis of RhI₃ can be achieved through several methods. Below are detailed protocols for two common approaches.

Method 1: Halide Exchange Reaction

This is a frequently used laboratory-scale synthesis.[4]

  • Principle: This method relies on the precipitation of the less soluble this compound from a solution containing a more soluble rhodium(III) halide and an excess of an iodide salt.

  • Reactants:

    • Rhodium(III) bromide (RhBr₃)

    • Potassium iodide (KI), aqueous solution

  • Procedure:

    • Prepare an aqueous solution of rhodium(III) bromide.

    • Add an aqueous solution of potassium iodide, typically in a stoichiometric excess, to the RhBr₃ solution.

    • The reaction RhBr₃ + 3KI → RhI₃ + 3KBr proceeds, leading to the formation of a black precipitate of RhI₃.[8]

    • The mixture is stirred, typically at a moderately elevated temperature (e.g., 60-100 °C) for 2-6 hours to ensure complete reaction.[11]

    • The resulting solid is isolated via filtration.

    • The precipitate is washed thoroughly with water to remove the soluble potassium bromide byproduct and any unreacted starting materials.

    • The final product is dried under vacuum to yield pure RhI₃.

Method 2: Direct Combination of Elements

This approach is suitable for producing high-purity material.[4][6]

  • Principle: Metallic rhodium powder is reacted directly with iodine vapor at elevated temperatures.

  • Reactants:

    • High-purity rhodium powder

    • Iodine (I₂) powder

    • Initiator (optional, e.g., an organic peroxide)[6]

  • Procedure:

    • Rhodium powder and iodine powder are combined in a sealed reactor. The stoichiometry is based on the reaction 2Rh + 3I₂ → 2RhI₃.[6]

    • An initiator may be added to facilitate the formation of iodine radicals.[6]

    • The reactor is sealed and heated to a high temperature, ensuring the iodine is in its vapor phase to react with the rhodium metal. Careful control of temperature and iodine vapor pressure is crucial for the reaction to proceed efficiently.[4]

    • After the reaction period, the vessel is cooled, and the resulting RhI₃ product is collected.

G Workflow: this compound Synthesis cluster_0 Method 1: Halide Exchange cluster_1 Method 2: Direct Combination A1 Dissolve RhBr₃ in water C1 Mix solutions & Heat (60-100°C) A1->C1 B1 Prepare aqueous KI solution B1->C1 D1 Precipitation of RhI₃ C1->D1 E1 Filter solid D1->E1 F1 Wash with water E1->F1 G1 Dry under vacuum F1->G1 H1 Pure RhI₃ G1->H1 A2 Combine Rh powder, I₂ powder, & initiator B2 Seal in reactor A2->B2 C2 Heat to high temp. B2->C2 D2 Reaction: 2Rh + 3I₂ → 2RhI₃ C2->D2 E2 Cool reactor D2->E2 F2 Collect product E2->F2 G2 High-Purity RhI₃ F2->G2

A flowchart of the two primary synthesis methods for this compound.

Applications in Catalysis and Materials Science

This compound is highly valued not as a direct catalyst in most cases, but as a crucial precursor for generating active catalytic species.[4] Its applications are central to both industrial chemistry and advanced research.

  • Carbonyl Synthesis: RhI₃ is a leading choice as a catalyst precursor for carbonylation reactions.[7] It is instrumental in the industrial production of acetic acid (Monsanto process and Cativa process) and acetic anhydride, where it forms active rhodium-carbonyl-iodide species in situ.[6][7][10]

  • Organic Synthesis: It serves as a versatile precursor for a wide range of rhodium-based catalysts used in organic reactions such as hydroformylation, hydrogenation, and carboamination of alkynes.[4][5][12] The iodide ligands are easily substituted, which allows for the facile synthesis of highly reactive catalytic complexes.[4]

  • Materials Science: Due to its unique electronic properties, RhI₃ is used in the development of advanced materials, including conductive polymers and nanomaterials.[5] It also serves as a precursor for synthesizing rhodium nanoparticles, which have applications in sensors and electronic devices.[5]

  • Analytical and Electrochemistry: The compound is employed in certain spectroscopic techniques for trace element analysis and plays a role in electrochemical applications like sensors and batteries by enhancing stability and efficiency.[5]

G cluster_catalysis Catalytic Applications cluster_materials Materials & Other Applications RhI3 This compound (RhI₃) Precursor Industrial Industrial Synthesis RhI3->Industrial Precursor for Organic Organic Synthesis RhI3->Organic Precursor for Nanoparticles Rh Nanoparticles RhI3->Nanoparticles Polymers Conductive Polymers RhI3->Polymers AceticAcid Acetic Acid Production Industrial->AceticAcid AceticAnhydride Acetic Anhydride Manufacturing Industrial->AceticAnhydride EthyleneGlycol Ethylene Glycol Synthesis Industrial->EthyleneGlycol Hydroformylation Hydroformylation Organic->Hydroformylation Hydrogenation Hydrogenation Organic->Hydrogenation Carboamination Carboamination Organic->Carboamination Sensors Sensors & Electronics Nanoparticles->Sensors Electrochem Electrochemistry Electrochem->Sensors

Key application areas stemming from this compound.

References

A Comparative Analysis of Rhodium (III) Halides for Catalysis and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Rhodium (III) iodide (RhI₃) and its halide counterparts: Rhodium (III) fluoride (B91410) (RhF₃), Rhodium (III) chloride (RhCl₃), and Rhodium (III) bromide (RhBr₃). This document outlines their core physical and chemical properties, synthesis protocols, and key applications, with a particular focus on their roles in catalysis.

Core Physical and Chemical Properties

The rhodium (III) halides are a group of inorganic compounds that exhibit distinct trends in their physical and chemical properties, largely influenced by the nature of the halide atom. While all feature rhodium in the +3 oxidation state, variations in electronegativity, ionic radius, and polarizability down the halogen group lead to significant differences in structure, stability, and reactivity.

Quantitative data for these compounds are summarized in the tables below for ease of comparison.

Table 1: General and Physical Properties of Anhydrous Rhodium (III) Halides

Property Rhodium (III) fluoride (RhF₃) Rhodium (III) chloride (RhCl₃) Rhodium (III) bromide (RhBr₃) Rhodium (III) iodide (RhI₃)
Molar Mass ( g/mol ) 159.90[1][2][3] 209.26[4][5][6][7] 342.62[8][9] 483.62[10][11][12][13]
Appearance Red-brown solid[1][3] Dark red-brown solid[5][7][14] Red-brown solid[8][9] Black solid[10][15]
Density (g/cm³) 5.38 - 5.4[1][3][16] 5.38[4][5][7] Not Available 6.4[13][17]
Melting/Decomposition Point 600°C (sublimes)[3] ~450-500°C (decomposes)[4][5][18] 805°C (decomposes)[9] Decomposes at 675°C[15]

| Boiling/Sublimation Point | 600°C (sublimes)[3] | 717 - 800°C (sublimes)[4][18][19] | Not Available | Not Available |

Table 2: Structural and Solubility Properties of Rhodium (III) Halides

Property Rhodium (III) fluoride (RhF₃) Rhodium (III) chloride (RhCl₃) Rhodium (III) bromide (RhBr₃) Rhodium (III) iodide (RhI₃)
Crystal Structure Trigonal (VF₃ type)[1][20][21] Monoclinic (YCl₃/AlCl₃ type)[10][14][22] Monoclinic (AlCl₃ type)[8][23][24] Monoclinic (YCl₃/AlCl₃ type)[10][25]
Anhydrous Solubility (Water) Insoluble[1] Insoluble[5][14][18] Insoluble[8][26] Insoluble[10][11][15]
Hydrate Formation Forms hydrates (e.g., 6H₂O, 9H₂O)[1] Forms stable hydrates (e.g., 3H₂O)[5][14] Forms hydrates (e.g., ~3H₂O)[8] Does not form hydrates[10]

| Hydrate Solubility (Water) | Soluble | Very soluble[18] | Soluble[8] | Not Applicable |

Experimental Protocols: Synthesis of Anhydrous Rhodium (III) Halides

The synthesis of rhodium halides requires specific conditions that vary depending on the target halide. The following protocols are based on established laboratory methods.

Protocol 2.1: Synthesis of Rhodium (III) Fluoride (RhF₃) This method involves the direct fluorination of a rhodium precursor.

  • Reaction: 2 RhCl₃ + 3 F₂ → 2 RhF₃ + 3 Cl₂[1]

  • Methodology:

    • Place anhydrous Rhodium (III) chloride in a reaction vessel resistant to fluorine gas (e.g., nickel or Monel).

    • Carefully introduce a stream of fluorine gas (F₂) over the RhCl₃.

    • Heat the reaction vessel to initiate the halogen exchange reaction.

    • Maintain the temperature and fluorine flow until the conversion to the red-brown RhF₃ is complete.

    • Cool the system under an inert atmosphere (e.g., nitrogen or argon) to recover the product.

Protocol 2.2: Synthesis of Rhodium (III) Chloride (RhCl₃) This is typically achieved by direct chlorination of rhodium metal.

  • Reaction: 2 Rh + 3 Cl₂ → 2 RhCl₃

  • Methodology:

    • Place rhodium sponge metal in a quartz tube furnace.[4][7][14]

    • Purge the system with an inert gas, then introduce a controlled flow of dry chlorine gas (Cl₂).

    • Heat the furnace to a temperature between 200°C and 300°C.[4][7][14]

    • Maintain these conditions until the metallic rhodium is fully converted to dark red-brown RhCl₃.

    • Cool the furnace to room temperature under an inert atmosphere before collecting the anhydrous product.

Protocol 2.3: Synthesis of Rhodium (III) Bromide (RhBr₃) This synthesis involves the direct reaction of rhodium metal with elemental bromine.

  • Reaction: 2 Rh + 3 Br₂ → 2 RhBr₃

  • Methodology:

    • Place rhodium metal powder in a sealed reaction vessel.

    • Introduce liquid bromine (Br₂) in a stoichiometric excess.

    • Heat the sealed vessel carefully to initiate the reaction. The synthesis is typically carried out via thermal decomposition of rhodium-containing precursors in the presence of bromine.[26]

    • After the reaction is complete, any excess bromine is removed under vacuum.

    • The resulting red-brown solid is anhydrous RhBr₃.

Protocol 2.4: Synthesis of Rhodium (III) Iodide (RhI₃) Rhodium (III) iodide can be synthesized via a halide exchange (metathesis) reaction.

  • Reaction: RhBr₃ + 3 KI → RhI₃ + 3 KBr[10]

  • Methodology:

    • Prepare an aqueous solution of potassium iodide (KI).[10]

    • Dissolve Rhodium (III) bromide in a suitable solvent and add it to the KI solution.

    • The reaction will produce a black precipitate of Rhodium (III) iodide, which is insoluble in water.[10]

    • Filter the mixture to isolate the solid RhI₃.

    • Wash the precipitate with deionized water to remove potassium bromide and any unreacted starting materials.

    • Dry the product thoroughly under vacuum to obtain pure, anhydrous RhI₃.

Comparative Reactivity and Applications

The chemical behavior of rhodium (III) halides, particularly their solubility and ability to form hydrates, dictates their utility in research and industry.

  • Hydration and Solubility: A key differentiator is the formation of hydrates. RhF₃, RhCl₃, and RhBr₃ all form hydrates that are generally soluble in water, with the hydrated form of RhCl₃ being the most common and commercially significant rhodium compound.[1][8][14] This solubility makes them excellent starting materials for preparing a wide range of homogeneous catalysts and other rhodium complexes in solution.[5][14] In stark contrast, RhI₃ is only known in its anhydrous form and is insoluble in water, a unique characteristic within this series.[10]

  • Catalytic Applications:

    • Rhodium (III) Chloride (Hydrated): The hydrated form, often written as RhCl₃·3H₂O, is a cornerstone of rhodium catalysis. It serves as a precursor for synthesizing catalytically active Rh(I) species, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), which is used for the hydrogenation of alkenes.[14] It is also fundamental in industrial processes like the Monsanto process for acetic acid production and hydroformylation reactions.[5]

    • Rhodium (III) Iodide: Despite its insolubility in water, RhI₃ is a highly effective catalyst in its own right, particularly in carbonyl synthesis.[27][28] It is instrumental in the industrial production of acetic acid and acetic anhydride.[28] Its ability to function under anhydrous conditions and its unique electronic properties make it valuable for specific organic transformations, such as the intramolecular carboamination of alkynes to synthesize polysubstituted indoles.[27][29] Its strong coordination capabilities are also leveraged in materials science for synthesizing rhodium nanoparticles.[27]

The following diagram illustrates the synthetic relationships and interconversions between the rhodium halides, highlighting their common origins and pathways for transformation.

G Rh Rh Metal RhCl3 Rhodium (III) Chloride (RhCl₃) Rh->RhCl3 + Cl₂ @ 200-300°C RhBr3 Rhodium (III) Bromide (RhBr₃) Rh->RhBr3 + Br₂ RhF3 Rhodium (III) Fluoride (RhF₃) RhCl3->RhF3 + F₂ RhI3 Rhodium (III) Iodide (RhI₃) RhBr3->RhI3 + KI (aq)

Caption: Synthetic pathways for Rhodium (III) halides.

Conclusion

While Rhodium (III) chloride, particularly its hydrated form, has historically dominated the landscape of rhodium-based catalysis due to its solubility and versatility as a precursor, Rhodium (III) iodide presents unique advantages. Its anhydrous nature and potent catalytic activity in key industrial processes like carbonyl synthesis make it an indispensable compound.[10][28] The bromide and fluoride analogs, while less common, complete a series that demonstrates clear periodic trends in structure and reactivity. For researchers and drug development professionals, understanding the distinct properties of each rhodium halide is crucial for selecting the optimal compound for a specific synthetic transformation or material application.

References

Reactivity of Rhodium Triiodide with Coordinating Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium triiodide (RhI₃), a black crystalline solid, serves as a significant precursor in the synthesis of various rhodium-based catalysts and coordination complexes.[1] While often perceived as sparingly soluble, its reactivity with and solubility in coordinating organic solvents is a critical aspect of its application in synthetic chemistry. This guide provides a comprehensive overview of the current understanding of the interactions between this compound and common coordinating solvents such as pyridine (B92270), acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF). It consolidates available data on solubility and reactivity, details experimental protocols where RhI₃ is utilized as a starting material, and presents logical frameworks for its coordination chemistry, often drawing parallels from the more extensively studied rhodium trichloride (B1173362) (RhCl₃).

Introduction to this compound

Rhodium(III) iodide is an inorganic compound with the formula RhI₃.[2] It exists as a black solid and is structurally characterized by a cubic close-packed array of iodide ions with rhodium ions occupying one-third of the octahedral interstices, similar to the crystal structure of aluminum chloride (AlCl₃).[2] Unlike other rhodium(III) halides, RhI₃ is known only in its anhydrous form and does not typically form hydrates.[2] While its insolubility in water is generally noted[3], its solubility in various organic solvents facilitates its use in homogeneous catalysis.[1]

The reactivity of rhodium complexes is of significant interest in drug development, particularly in the synthesis of anticancer agents. Rhodium(III) complexes, in particular, are being investigated as alternatives to platinum-based drugs.[4][5][6][7][8] The choice of ligands and the coordination environment around the rhodium center are crucial in tuning the therapeutic properties of these complexes. Understanding the fundamental reactivity of precursors like RhI₃ with potential ligands, including coordinating solvents, is therefore essential for the rational design of new metallodrugs.

General Solubility and Reactivity Profile

Information on the solubility of this compound can be conflicting in readily available literature. While some sources indicate its insolubility in water[3][9], others suggest it is soluble in water, as well as alcohol and acetone.[10] It is generally accepted that RhI₃ exhibits solubility in a range of organic solvents, a property that is crucial for its application in homogeneous catalysis and materials science.[1] The dissolution process in coordinating solvents is not merely a physical process but involves the formation of coordination complexes. The strong coordination capabilities of RhI₃ are often highlighted as key to its utility.[1]

The interaction with coordinating solvents (L) can be generalized by the following equilibrium, which involves the cleavage of the polymeric structure of solid RhI₃ to form soluble monomeric or dimeric adducts:

(RhI₃)ₙ (solid) + m L (solvent) ⇌ [RhI₃Lₘ] (solvated)

The nature of the solvent, its Lewis basicity, and steric factors will influence the position of this equilibrium and the structure of the resulting rhodium complex.

Reactivity with Specific Coordinating Solvents

Detailed experimental studies on the direct reaction of RhI₃ with common coordinating solvents are not as abundant as for RhCl₃. However, based on the established coordination chemistry of rhodium(III) and available data, we can infer and describe the expected reactivity.

Pyridine

Pyridine is a strong coordinating ligand for rhodium(III). While direct studies with RhI₃ are scarce, the synthesis of rhodium(III)-pyridine complexes from other rhodium precursors is well-documented.[11][12] It is highly probable that RhI₃ reacts with pyridine to form octahedral complexes. The reaction likely proceeds by the coordination of pyridine molecules to the rhodium center, leading to the dissolution of the solid. Depending on the reaction conditions, various substitution products could be formed, such as [RhI₃(py)₃].

Logical Reaction Pathway:

G RhI3 RhI₃ (solid, polymeric) Intermediate Solvated intermediates [RhI₃(py)ₓ]ₙ RhI3->Intermediate Coordination & Dissolution Py Pyridine (solvent/ligand) Py->Intermediate Product Monomeric complex [RhI₃(py)₃] Intermediate->Product Further coordination & monomerization

Caption: Proposed pathway for the reaction of RhI₃ with pyridine.

Acetonitrile

Acetonitrile is a weaker coordinating solvent than pyridine but is known to form stable complexes with rhodium(III). Cationic rhodium(III) complexes with acetonitrile ligands, such as [Cp*Rh(CH₃CN)₃]²⁺, are well-known and are typically synthesized from rhodium chloride precursors.[13][14] It is expected that RhI₃ would also react with acetonitrile, likely forming adducts upon dissolution. The resulting complexes may be less stable and more susceptible to ligand exchange than their pyridine counterparts.

Experimental Insight: In the synthesis of cationic methyl complexes of rhodium(III), acetonitrile is used as a solvent and a ligand, leading to the formation of species like trans-[Rh(Acac)(PPh₃)₂(CH₃)(CH₃CN)]⁺.[15] This demonstrates the capability of acetonitrile to coordinate to a Rh(III) center, even in the presence of other ligands.

Dimethyl Sulfoxide (DMSO)

DMSO is a versatile coordinating solvent that can bind to rhodium through either the oxygen or sulfur atom. The synthesis and characterization of rhodium(III) complexes with DMSO ligands, such as [RhCl₃(N-N)(DMSO)], have been reported, though these syntheses typically start from RhCl₃.[16][17] The reaction of RhI₃ with DMSO is expected to yield DMSO-coordinated rhodium(III) iodide complexes. The mode of DMSO coordination (S- vs. O-bonded) would likely depend on steric and electronic factors of other coordinated ligands, if present.

Tetrahydrofuran (THF)

THF is a weaker coordinating solvent compared to pyridine, acetonitrile, and DMSO. While it is a common solvent for many organometallic reactions, its ability to form stable, isolable complexes with rhodium(III) is limited. However, it can act as a labile ligand, and its coordination can be crucial for dissolving rhodium precursors and facilitating subsequent reactions. For instance, in the synthesis of a rhodium(III) dinitrogen complex, THF was used as the solvent for a ligand substitution reaction on a rhodium(III) aqua complex.[18] In a study on the synthesis of furans using a rhodium(III) catalyst, THF was used as the reaction solvent, although reactions in DMF and DMSO were reported to be unsuccessful.[19] This suggests that THF can be a suitable medium for Rh(III)-catalyzed reactions, likely through the formation of transient THF adducts.

Quantitative Data

SolventCoordinating AtomQualitative Solubility of RhI₃Notes
PyridineNExpected to be solubleStrong coordination likely leads to the formation of stable complexes.
AcetonitrileNExpected to be solubleForms stable complexes, though may be more labile than pyridine complexes.
Dimethyl Sulfoxide (DMSO)O or SExpected to be solubleCan act as an S- or O-donor ligand.
Tetrahydrofuran (THF)OSparingly soluble to solubleWeaker coordination; may form labile adducts.
Toluene (B28343)-Soluble (with heating)Used as a solvent in RhI₃-catalyzed reactions, suggesting the formation of a soluble, active species.[20]
WaterOGenerally reported as insoluble[3], with some conflicting reports suggesting solubility[10].Does not form hydrates, unlike other rhodium(III) halides.[2]
AcetoneOReported as soluble[10]
AlcoholOReported as soluble[10]

Experimental Protocols Utilizing this compound

While general protocols for the reaction of RhI₃ with coordinating solvents are not well-documented, specific synthetic procedures that utilize RhI₃ as a precursor provide valuable insights into its reactivity in solution.

Rhodium(III) Iodide Catalyzed Carboamination of Alkynes

This protocol demonstrates the use of RhI₃ in a catalytic reaction where it is dissolved in a non-coordinating solvent, implying the formation of a soluble, catalytically active species.

  • Reaction: Intramolecular carboamination of alkynes to synthesize polysubstituted indoles.[20]

  • Catalyst: Rhodium(III) iodide (5 mol%).[20]

  • Solvent: Toluene.[20]

  • Procedure: In a nitrogen-filled glove box, an oven-dried vial is charged with the amine substrate and RhI₃. Toluene is added, and the mixture is stirred at room temperature for 5 minutes until the solids fully dissolve. The sealed vial is then heated to 120 °C for 12 hours.[20]

  • Inference: The dissolution of RhI₃ in toluene at room temperature suggests the formation of a soluble rhodium species, which then acts as the active catalyst at elevated temperatures.

Experimental Workflow:

G Start Start: Amine substrate, RhI₃ AddSolvent Add Toluene Start->AddSolvent Dissolution Stir at RT (5 min) RhI₃ dissolves AddSolvent->Dissolution Heating Heat at 120°C (12 h) Catalytic reaction Dissolution->Heating Workup Filter through Celite and silica (B1680970) gel Heating->Workup Product Purified indole (B1671886) product Workup->Product

Caption: Workflow for RhI₃-catalyzed carboamination.

Signaling Pathways and Logical Relationships in Drug Development

The reactivity of RhI₃ with coordinating solvents is the first step in the synthesis of novel rhodium-based drug candidates. The resulting rhodium complexes can be designed to target specific biological pathways implicated in diseases like cancer. For example, rhodium complexes have been shown to induce apoptosis in cancer cells through mitochondrial pathways.[8]

Logical Framework for Drug Discovery:

The process of developing a rhodium-based drug from RhI₃ can be visualized as a logical progression from precursor reactivity to biological activity.

G RhI3 RhI₃ Precursor Complex Synthesis of [RhI₃Lₙ] Complex RhI3->Complex Solvent Coordinating Solvent (L) (e.g., Pyridine derivative) Solvent->Complex Characterization Structural & Purity Characterization Complex->Characterization Screening In vitro Screening (e.g., Cytotoxicity assays) Characterization->Screening Mechanism Mechanism of Action Studies (e.g., Apoptosis, ROS) Screening->Mechanism Development Lead Optimization & Preclinical Development Mechanism->Development

Caption: Logical workflow for rhodium-based drug discovery.

Conclusion

This compound, while less studied than its chloride counterpart, is a valuable precursor in rhodium chemistry. Its reactivity with coordinating solvents is fundamental to its use in catalysis and the synthesis of novel coordination complexes for applications in medicine and materials science. Although quantitative data on its solubility and reactivity are sparse, a qualitative understanding can be built from existing literature and by drawing parallels with other rhodium(III) halides. The dissolution of RhI₃ in coordinating solvents is not a simple physical phenomenon but rather a chemical transformation leading to the formation of soluble rhodium complexes. Further research into the fundamental coordination chemistry of this compound with a broader range of solvents and ligands will undoubtedly open new avenues for its application in both academic research and industrial processes, including the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Thermal Decomposition of Rhodium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Rhodium triiodide (RhI₃). The document details the physicochemical properties, thermal stability, and a plausible experimental protocol for the analysis of its decomposition. This guide is intended for professionals in research and development who utilize rhodium compounds in catalysis, materials science, and pharmaceutical synthesis.

Introduction to this compound

This compound, a black crystalline solid, is an inorganic compound with the chemical formula RhI₃[1][2]. It is generally insoluble in water but soluble in alcohol and acetone[1]. Similar to aluminum trichloride (B1173362) (AlCl₃), RhI₃ adopts a monoclinic crystal structure[1]. This compound is noted for its applications as a catalyst in various chemical reactions, including carbonylation synthesis for the production of acetic acid and acetic anhydride[1].

Physicochemical and Thermal Properties

This compound is stable at room temperature and under normal atmospheric pressure. It is, however, hygroscopic and should be stored in an inert atmosphere and kept in a dark place[1]. Key physicochemical properties are summarized in the table below.

Data Presentation: Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula RhI₃[1]
Molar Mass 483.62 g/mol [1]
Appearance Black crystalline powder[1]
Crystal Structure Monoclinic[1]
Density 6.400 g/cm³[1]
Water Solubility Insoluble[1]
Decomposition Temperature Begins to decompose at 675 °C[1]

Thermal Decomposition of this compound

The thermal stability of a compound is a critical parameter in its application, particularly in high-temperature catalytic processes. This compound begins to decompose at a temperature of 675 °C[1]. While specific literature on the decomposition products of RhI₃ is scarce, the thermal decomposition of other rhodium halides, such as rhodium(III) chloride (RhCl₃), in an inert atmosphere results in the formation of metallic rhodium and the corresponding halogen gas. By analogy, the thermal decomposition of this compound is expected to proceed as follows:

2 RhI₃(s) → 2 Rh(s) + 3 I₂(g)

This reaction signifies the breakdown of solid this compound into solid metallic rhodium and gaseous iodine.

Mandatory Visualization: Thermal Decomposition Pathway of this compound

G Figure 1: Proposed Thermal Decomposition Pathway of this compound RhI3 This compound (RhI₃) (Solid) Heat ≥ 675 °C (Inert Atmosphere) RhI3->Heat Rh Metallic Rhodium (Rh) (Solid) I2 Iodine (I₂) (Gas) Heat->Rh Decomposition Heat->I2 Decomposition G Figure 2: Experimental Workflow for Thermal Analysis of RhI₃ cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis weigh Weigh RhI₃ Sample (2-5 mg) place Place in TGA/DSC Crucible weigh->place tga_dsc TGA/DSC Instrument place->tga_dsc Load Sample heat Heat from Ambient to >700°C (e.g., 10°C/min) in Inert Atmosphere (N₂ or Ar) tga_dsc->heat tga_curve Analyze TGA Curve: - Onset of Mass Loss - Stoichiometry heat->tga_curve Generate Data dsc_curve Analyze DSC Curve: - Endothermic/Exothermic Peaks heat->dsc_curve Generate Data

References

Methodological & Application

Rhodium Triiodide: A Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Rhodium triiodide (RhI₃) has emerged as a potent and versatile catalyst in a variety of organic transformations, enabling the efficient construction of complex molecular architectures. Its utility spans from large-scale industrial processes to intricate, stereoselective syntheses of fine chemicals and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound and its in situ generated active species, with a focus on carbonylation, carboamination, and C-H activation/intramolecular Heck-type reactions.

Carbonylation Reactions: The Monsanto Acetic Acid Process

This compound is a cornerstone of the Monsanto process, a landmark in industrial organic synthesis for the carbonylation of methanol (B129727) to acetic acid.[1][2] The high efficiency and selectivity of this process have made it a dominant technology for acetic acid production worldwide.[2] The active catalytic species, cis-[Rh(CO)₂I₂]⁻, is formed in situ from a rhodium source, such as this compound, and an iodide promoter.[1]

Quantitative Data
EntryReactantProductCatalyst SystemTemperature (°C)Pressure (atm)Selectivity (%)Reference
1MethanolAcetic AcidRhodium source / Iodide promoter150-20030-60>99[2]
Experimental Protocol: Methanol Carbonylation (Monsanto Process)

Warning: This reaction involves carbon monoxide, a toxic gas, and should be carried out in a well-ventilated fume hood with appropriate safety precautions. High-pressure equipment is required.

  • Catalyst Preparation: In a high-pressure reactor, a rhodium source (e.g., RhCl₃·3H₂O or a pre-formed rhodium carbonyl complex) and a source of iodide (typically hydroiodic acid or methyl iodide) are dissolved in a mixture of acetic acid and water.[1]

  • Reaction Setup: The reactor is sealed and purged with nitrogen, followed by pressurization with carbon monoxide.

  • Reaction Conditions: The reactor is heated to 150-200 °C, and the pressure is maintained at 30-60 atm with a continuous feed of carbon monoxide.[2] Methanol is continuously fed into the reactor.

  • Work-up and Product Isolation: The product mixture is continuously withdrawn from the reactor. Acetic acid is separated from the catalyst solution and other components by distillation. The catalyst solution is recycled back to the reactor.

Catalytic Cycle

Monsanto_Process Rh_cat [Rh(CO)₂I₂]⁻ Rh_intermediate [(CH₃)Rh(CO)₂I₃]⁻ Rh_cat->Rh_intermediate Oxidative Addition MeI CH₃I MeI->Rh_intermediate Acyl_complex [(CH₃CO)Rh(CO)₂I₃]⁻ Rh_intermediate->Acyl_complex Migratory Insertion CO CO CO->Acyl_complex Acyl_complex->Rh_cat Reductive Elimination AcI CH₃COI Acyl_complex->AcI AcOH CH₃COOH AcI->AcOH Hydrolysis MeOH CH₃OH MeOH->MeI H2O H₂O H2O->AcOH HI HI AcOH->HI HI->MeI

Monsanto Acetic Acid Process Catalytic Cycle

Intramolecular Carboamination of Alkynes

This compound has been shown to be an effective catalyst for the intramolecular carboamination of alkynes, providing access to valuable polysubstituted indole (B1671886) derivatives. This reaction proceeds with high efficiency and a broad substrate scope, tolerating a variety of functional groups.[3]

Quantitative Data
EntrySubstrateProductCatalyst Loading (mol%)Yield (%)Reference
1N-(2-ethynylphenyl)-N-allylmethanamine1-allyl-2-methyl-1H-indole598[3]
2N-(2-ethynylphenyl)-N-(2-methylallyl)methanamine2-methyl-1-(2-methylallyl)-1H-indole595[3]
3N-allyl-N-(2-ethynyl-4-fluorophenyl)methanamine1-allyl-5-fluoro-2-methyl-1H-indole588[3]
4N-allyl-N-(2-ethynyl-4-methoxyphenyl)methanamine1-allyl-5-methoxy-2-methyl-1H-indole592[3]
Experimental Protocol: Synthesis of Polysubstituted Indoles
  • Reaction Setup: To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the alkyne substrate (1.0 equiv) and this compound (0.05 equiv).

  • Solvent Addition: Add anhydrous toluene (B28343) via syringe.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at 120 °C for the specified time (typically 12-24 hours), or until reaction completion is indicated by TLC or GC-MS analysis.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired polysubstituted indole.

Proposed Reaction Workflow

Carboamination_Workflow start Start add_reagents Add alkyne substrate and RhI₃ to a vial under inert atmosphere start->add_reagents add_solvent Add anhydrous toluene add_reagents->add_solvent react Stir at 120 °C for 12-24 h add_solvent->react cool Cool to room temperature react->cool filter Filter through celite, wash with ethyl acetate cool->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by flash column chromatography concentrate->purify product Polysubstituted Indole purify->product

Workflow for RhI₃-Catalyzed Carboamination

C-H Activation / Intramolecular Heck-Type Reactions

Rhodium(III) catalysts, often generated from precursors like this compound, are highly effective in directing C-H activation for subsequent intramolecular transformations, such as Heck-type cyclizations. Carboxylic acids have been successfully employed as directing groups in these reactions, enabling the synthesis of complex heterocyclic scaffolds like dihydrobenzofurans and dihydrobenzopyrans.[4] These reactions often utilize a co-oxidant, such as copper(II) acetate, to regenerate the active Rh(III) catalyst.[4]

Quantitative Data

| Entry | Substrate | Product | Catalyst System | Oxidant | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 2-allyloxybenzoic acid | 3-methyl-2,3-dihydrobenzofuran (B168772) | [RhCpCl₂]₂ | Cu(OAc)₂ | 83 |[4] | | 2 | 2-(but-3-en-1-yloxy)benzoic acid | 3,4-dihydro-2H-benzo[b][1][4]oxepine | [RhCpCl₂]₂ | Cu(OAc)₂ | 75 |[4] | | 3 | 2-allyl-2-phenylacetic acid | 4-phenyl-3,4-dihydronaphthalen-1(2H)-one | [RhCpCl₂]₂ | Cu(OAc)₂ | 65 |[4] | | 4 | 2-(allyloxy)-6-methylbenzoic acid | 3,8-dimethyl-2,3-dihydrobenzofuran | [RhCpCl₂]₂ | Cu(OAc)₂ | 77 |[4] |

Experimental Protocol: Intramolecular Heck-Type Reaction
  • Reaction Setup: In a sealed tube, combine the carboxylic acid substrate (1.0 equiv), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and the oxidant (e.g., Cu(OAc)₂, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as tert-amyl alcohol.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired cyclized product.

Proposed Catalytic Cycle

Heck_Type_Reaction RhIII Rh(III) Catalyst Rhodacycle Rhodacycle Intermediate RhIII->Rhodacycle C-H Activation Substrate Substrate Substrate->Rhodacycle Insertion Migratory Insertion Rhodacycle->Insertion Coordination Olefin Coordination Coordination->Insertion Rh_alkyl Rh-Alkyl Intermediate Insertion->Rh_alkyl Product Cyclized Product Rh_alkyl->Product β-Hydride Elimination RhI Rh(I) Rh_alkyl->RhI Elimination β-Hydride Elimination RhI->RhIII Reoxidation Oxidant Cu(II) Oxidant->RhIII Reduced_Oxidant Cu(I) Oxidant->Reduced_Oxidant

Rh(III)-Catalyzed Intramolecular Heck-Type Reaction

Conclusion

This compound serves as a robust and versatile catalyst precursor for a range of important organic transformations. Its application in the industrial-scale Monsanto process highlights its efficiency and stability. Furthermore, its utility in finer chemical synthesis, such as in carboamination and C-H activation reactions, demonstrates its capacity for constructing complex molecular frameworks with high precision. The protocols and data presented herein provide a foundation for researchers to explore and apply the rich catalytic chemistry of this compound in their synthetic endeavors.

References

Application Notes and Protocols for Rhodium Triiodide in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of rhodium triiodide (RhI₃) and its derivatives in homogeneous catalysis. The primary focus is on its application in large-scale industrial processes, such as the synthesis of acetic acid and acetic anhydride (B1165640), alongside emerging applications in fine chemical synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these methods in a research and development setting.

Carbonylation of Methanol (B129727) to Acetic Acid (Monsanto Process)

This compound is a key precursor to the active catalyst in the Monsanto process, a widely used industrial method for the production of acetic acid by the carbonylation of methanol.[1] The process is renowned for its high selectivity, typically exceeding 99%.[2]

The active catalytic species is the cis-dicarbonyldiiodorhodium(I) anion, cis-[Rh(CO)₂I₂]⁻.[2][3] This complex is typically generated in situ from a rhodium source, such as rhodium trichloride (B1173362) or this compound, in the presence of an iodide promoter, most commonly hydroiodic acid (HI) or methyl iodide (CH₃I).[1]

Catalytic Cycle:

The catalytic cycle for the Monsanto process involves a series of key steps:

  • Oxidative Addition: The active Rh(I) complex undergoes oxidative addition with methyl iodide. This is the rate-determining step of the overall reaction.[3]

  • Migratory Insertion: A methyl group migrates to an adjacent carbonyl ligand, forming a pentacoordinate acetyl complex.

  • CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium center.

  • Reductive Elimination: Acetyl iodide is eliminated from the complex, regenerating the active Rh(I) catalyst.

  • Hydrolysis: The acetyl iodide is hydrolyzed by water to produce acetic acid and regenerate hydroiodic acid.

Monsanto_Process cluster_0 A cis-[Rh(CO)₂I₂]⁻ B [(CH₃)Rh(CO)₂I₃]⁻ A->B + CH₃I (Oxidative Addition) C [(CH₃CO)Rh(CO)I₃]⁻ B->C Migratory Insertion D [(CH₃CO)Rh(CO)₂I₃]⁻ C->D + CO D->A - CH₃COI (Reductive Elimination) E CH₃OH + HI F CH₃I + H₂O E->F G CH₃COI + H₂O H CH₃COOH + HI G->H

Figure 1: Catalytic Cycle of the Monsanto Process.
Quantitative Data

Catalyst SystemTemperature (°C)Pressure (atm)Selectivity to Acetic Acid (%)TONTOF (h⁻¹)Reference
RhCl₃/HI18040>99--[1]
[Rh(CO)₂(PPh₃)₂]/HI18040>99--[1]
Rh(I)/Ru(III) bimetallic1903596.32--[4]
Experimental Protocol: Lab-Scale Acetic Acid Synthesis

This protocol is based on a modified procedure using a bimetallic Rh(I)/Ru(III) catalyst, which demonstrates the general principles of the methanol carbonylation reaction.[4]

Materials:

  • Methanol (CH₃OH)

  • Lithium iodide (LiI)

  • Acetic acid (CH₃COOH)

  • Methyl iodide (CH₃I)

  • Rh(I)/Ru(III) bimetallic catalyst (0.03 g)

  • Carbon monoxide (CO)

  • Deionized water (H₂O)

Equipment:

  • 100 mL autoclave with a magnetic stirrer and heating mantle

  • Gas inlet and outlet valves

  • Pressure gauge

  • Thermocouple

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Charging: To the 100 mL autoclave, add the reactants in the following mass ratio: H₂O:CH₃OH:LiI:CH₃COOH:CH₃I = 6:24:4:54:12. The total mass of the reactants should be 25 g.

  • Catalyst Addition: Add 0.03 g of the Rh(I)/Ru(III) bimetallic catalyst to the reactor.

  • System Purge: Seal the autoclave and purge with CO gas three times to remove any air.

  • Pressurization: Pressurize the reactor with CO to an initial pressure of 3.5 MPa.

  • Reaction: Set the stirring rate to 500 r/min and heat the reactor to 190 °C. Maintain these conditions for 60 minutes.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Product Analysis: Collect a sample of the liquid product for analysis by gas chromatography (GC) to determine the conversion of methanol and the selectivity to acetic acid.

Analytical Method:

Product analysis is typically performed using a gas chromatograph (GC) equipped with a flame ionization detector (FID).[5] A suitable column, such as a DB-WAX or equivalent, should be used to separate methanol, methyl acetate (B1210297), and acetic acid. Quantification is achieved by using an internal or external standard method with certified reference materials.

Carbonylation of Methyl Acetate to Acetic Anhydride

A related process to the Monsanto process is the carbonylation of methyl acetate to produce acetic anhydride. This compound can serve as a precursor for the catalyst in this reaction as well.[2] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the product.[1]

Catalytic Cycle:

The catalytic cycle is similar to the Monsanto process, with methyl acetate acting as the source of the methyl group via its reaction with an iodide salt.

Acetic_Anhydride_Synthesis A cis-[Rh(CO)₂I₂]⁻ B [(CH₃)Rh(CO)₂I₃]⁻ A->B + CH₃I C [(CH₃CO)Rh(CO)I₃]⁻ B->C Migratory Insertion D [(CH₃CO)Rh(CO)₂I₃]⁻ C->D + CO D->A - CH₃COI E CH₃COOCH₃ + LiI F CH₃I + CH₃COOLi E->F G CH₃COI + CH₃COOLi H (CH₃CO)₂O + LiI G->H

Figure 2: Acetic Anhydride Synthesis Workflow.
Quantitative Data

Catalyst SystemTemperature (°C)Pressure (MPa)Space-Time Yield (mol/l.h)Catalytic Rate (mol Ac₂O/mol Rh·h)Reference
RhI₃/SnCl₂·2H₂O18058.44846[6]
Experimental Protocol: Synthesis of Acetic Anhydride

This protocol is based on a procedure described in a patent for a rhodium(I)-tin complex catalyst.[6]

Catalyst Preparation:

  • In a suitable pressure vessel, combine 0.87 g (0.0018 mol) of this compound, 40 g of acetic anhydride, and 8 g of methyl iodide.

  • Pressurize the vessel with CO to 1 MPa.

  • Heat the mixture to 150 °C with stirring for 4 hours to form the diiodo-dicarbonylrhodium(I) ion intermediate.

  • Cool the mixture to room temperature.

  • Under a CO atmosphere, add a solution of 0.50 g (0.0022 mol) of stannous chloride dihydrate in 5 mL of water.

  • Stir the mixture at 30 °C for 1 hour to obtain the rhodium(I)-tin complex catalyst solution.

Carbonylation Reaction:

  • In a 250 mL zirconium autoclave, charge 57 g of methyl acetate, 52 g of methyl iodide, 5 g of lithium acetate, and 48 g of acetic acid.

  • Add the prepared catalyst solution in an amount that corresponds to 800 ppm of rhodium.

  • Purge the autoclave with CO three times.

  • Pressurize the reactor with a CO gas mixture containing 5% H₂ to 5 MPa.

  • Set the stirrer speed to 400 rpm and heat the reactor to 180 °C.

  • Maintain these conditions for 15 minutes.

  • Reduce the CO pressure to 0 MPa and continue heating at 180 °C for an additional 30 minutes.

  • After cooling, the product mixture can be analyzed by GC to determine the yield of acetic anhydride.

Intramolecular Carboamination of Alkynes

This compound has also been shown to catalyze the intramolecular carboamination of alkynes to synthesize polysubstituted indoles. This reaction proceeds with a low catalyst loading and demonstrates good functional group compatibility.[7]

Reaction Scheme:

The reaction involves the cyclization of an amine containing an alkyne and an allyl group, catalyzed by RhI₃.

Carboamination Substrate N-allyl-N-(2-ethynylphenyl)amine derivative Product Polysubstituted Indole Substrate->Product Toluene (B28343), 120 °C, 12 h Catalyst RhI₃ (5 mol%) Catalyst->Product

Figure 3: RhI₃-Catalyzed Carboamination.
Quantitative Data

SubstrateProduct Yield (%)
1-Methyl-N-(2-ethynylphenyl)-N-(2-methylallyl)aniline98
N-(2-ethynylphenyl)-N-methyl-N-(2-phenylallyl)aniline95
N-allyl-N-(2-ethynylphenyl)-4-methoxyaniline85
N-allyl-4-chloro-N-(2-ethynylphenyl)aniline82
N-cinnamyl-N-(2-ethynylphenyl)aniline78

Data extracted from a representative study.[7]

Experimental Protocol: Synthesis of 1-Methyl-3-(2-methylprop-2-en-1-yl)-2-phenyl-1H-indole

This protocol is a typical procedure for the RhI₃-catalyzed intramolecular carboamination of alkynes.[7]

Materials:

  • N-(2-ethynylphenyl)-N-methyl-N-(2-methylallyl)aniline (1a) (23.7 mg, 0.091 mmol)

  • This compound (RhI₃) (2.3 mg, 0.005 mmol)

  • Toluene (1 mL)

  • Ethyl acetate (EtOAc)

  • Celite®

  • Silica (B1680970) gel

Equipment:

  • Nitrogen-filled glove box

  • 4 mL oven-dried vial with a PTFE-lined cap

  • Magnetic stir plate with heating block

  • Filtration apparatus

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • Reaction Setup (in a glove box): In an oven-dried 4 mL vial, combine the amine substrate 1a (23.7 mg, 0.091 mmol) and this compound (2.3 mg, 0.005 mmol).

  • Add toluene (1 mL) to the vial.

  • Stir the mixture at room temperature for 5 minutes until all solids are fully dissolved.

  • Seal the vial with a PTFE-lined cap.

  • Reaction: Place the vial in a preheated pie-block at 120 °C and stir for 12 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a small plug of Celite® and silica gel, washing with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Synthesis of Ethylene (B1197577) Glycol

While the direct synthesis of ethylene glycol from syngas (CO + H₂) using rhodium catalysts has been explored, it is a less common application compared to acetic acid synthesis. These reactions typically require high pressures and temperatures and often involve co-catalysts. The use of this compound specifically is not as well-documented as other rhodium precursors in this context. Mechanistic studies suggest the involvement of dinuclear rhodium species.[8] Due to the lack of a specific and reproducible protocol using RhI₃, a general procedure is not provided here. Research in this area is ongoing, with a focus on improving catalyst stability and selectivity.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and safety protocols. Always conduct a thorough risk assessment before performing any chemical reaction.

References

Application Notes and Protocols for Rhodium-Catalyzed Carbonylation of Methanol to Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial organic chemistry. Among the most successful and widely studied methods is the rhodium-catalyzed process, famously commercialized as the Monsanto process. This technology offers high selectivity and efficiency, operating under relatively mild conditions. The active catalytic species, cis-[Rh(CO)₂I₂]⁻, is typically formed in situ from a rhodium precursor, such as rhodium triiodide (RhI₃), in the presence of a methyl iodide promoter.

These application notes provide detailed protocols and quantitative data for the this compound-catalyzed carbonylation of methanol, intended to guide researchers in laboratory-scale synthesis and process optimization.

Reaction Mechanism and Catalytic Cycle

The overall reaction is the conversion of methanol and carbon monoxide into acetic acid:

CH₃OH + CO → CH₃COOH

The process is facilitated by a rhodium-based catalyst and an iodide promoter, typically methyl iodide (CH₃I). The catalytic cycle, often referred to as the Monsanto cycle, involves several key steps:

  • Oxidative Addition: Methyl iodide oxidatively adds to the square planar rhodium(I) complex, cis-[Rh(CO)₂I₂]⁻, to form a hexacoordinate rhodium(III) species. This step is widely considered to be the rate-determining step of the overall reaction.[1][2]

  • Migratory Insertion: A methyl group on the rhodium(III) complex migrates to an adjacent carbonyl ligand, forming an acetyl group.

  • CO Coordination: A molecule of carbon monoxide from the reaction medium coordinates to the vacant site on the rhodium complex.

  • Reductive Elimination: Acetyl iodide is reductively eliminated from the rhodium complex, regenerating the active rhodium(I) catalyst.

  • Hydrolysis: The acetyl iodide is hydrolyzed by water present in the reaction medium to produce acetic acid and hydrogen iodide. The hydrogen iodide then reacts with methanol to regenerate the methyl iodide promoter, thus completing a secondary catalytic cycle.

Quantitative Data Summary

The following tables summarize key quantitative data for the rhodium-catalyzed carbonylation of methanol under various conditions.

Table 1: Typical Reaction Parameters for the Monsanto Process

ParameterValueReference
Temperature150–200 °C[1][2]
Pressure30–60 atm[1][2]
Acetic Acid Yield (based on Methanol)Up to 99%[3]
Acetic Acid Selectivity (based on Methanol)~100%[3]
Water Concentration14-15 wt%[3]

Table 2: Influence of Reactant Concentration on Reaction Rate

ReactantOrder of ReactionConditionsReference
cis-[Rh(CO)₂I₂]⁻FirstHigh water content[1]
Methyl IodideFirstHigh water content[1]
Carbon MonoxideZeroHigh CO partial pressure[4]
MethanolZeroIn acetic acid medium[4]

Table 3: Example of a Bimetallic System for Enhanced Performance

ParameterValue
CatalystRh(I)/Ru(III) bimetallic catalyst
Temperature190 °C
Initial CO Pressure3.5 MPa
Solvent54 wt% Acetic Acid
Water Content6 wt%
Acetic Acid Selectivity96.32%
Data from a study on a Rh(I)/Ru(III) bimetallic catalyst, demonstrating optimization of reaction conditions.[5]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Acetic Acid via Methanol Carbonylation

This protocol describes a typical batch reaction in a high-pressure autoclave.

Materials:

  • This compound (RhI₃)

  • Methanol (CH₃OH), anhydrous

  • Methyl iodide (CH₃I)

  • Acetic acid (CH₃COOH), glacial

  • Deionized water

  • Carbon monoxide (CO), high purity

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, liquid sampling port, thermocouple, and pressure transducer.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor: To the autoclave, add the following reactants in the specified order under an inert atmosphere (e.g., nitrogen or argon):

    • Glacial acetic acid (solvent)

    • Deionized water

    • Methanol

    • Methyl iodide (promoter)

    • This compound (catalyst precursor)

    • A representative mass ratio for the reaction mixture can be adapted from related studies: 54 wt% acetic acid, 24 wt% methanol, 12 wt% methyl iodide, and 6 wt% water, with the rhodium catalyst at a concentration of approximately 300-500 ppm.[6]

  • Sealing and Purging: Seal the autoclave and purge several times with carbon monoxide to remove the inert atmosphere.

  • Pressurization and Heating: Pressurize the reactor with carbon monoxide to the desired initial pressure (e.g., 30 atm). Begin stirring and heat the reactor to the target temperature (e.g., 180 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as carbon monoxide is consumed. Maintain a constant pressure by feeding CO from a reservoir if necessary. Liquid samples can be carefully withdrawn at intervals for analysis by gas chromatography (GC) to determine the concentration of acetic acid and other components.

  • Cooling and Depressurization: After the reaction is complete (indicated by the cessation of CO uptake), cool the reactor to room temperature. Slowly and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Product Isolation and Analysis: Open the autoclave and collect the liquid product. Analyze the product mixture by GC to determine the yield and selectivity of acetic acid.

Protocol 2: In Situ Activation of this compound Catalyst Precursor

This procedure details the pre-formation of the active rhodium carbonyl iodide species from this compound.

Materials:

  • This compound (RhI₃)

  • Acetic acid, glacial

  • Deionized water

  • Carbon monoxide (CO)

Procedure:

  • Prepare a solution of acetic acid and water (e.g., 80-85 wt% acetic acid).

  • Add this compound to this solution in a suitable pressure vessel.

  • Heat the mixture to approximately 110 °C while sparging with carbon monoxide at a pressure of at least 1 atmosphere.

  • Continue this process until the this compound has dissolved and the solution has turned into the characteristic color of the rhodium carbonyl iodide complex. This solution containing the activated catalyst can then be used in the carbonylation reaction.

Visualizations

Monsanto_Catalytic_Cycle cluster_rh_cycle Rhodium Catalytic Cycle cluster_iodide_cycle Iodide Promoter Cycle Rh(I) cis-[Rh(CO)₂I₂]⁻ Rh(III)_Me [(CH₃)Rh(CO)₂I₃]⁻ Rh(I)->Rh(III)_Me + CH₃I (Oxidative Addition) AcI CH₃COI Rh(III)_Ac [(CH₃CO)Rh(CO)I₃]⁻ Rh(III)_Me->Rh(III)_Ac Migratory Insertion Rh(III)_Ac_CO [(CH₃CO)Rh(CO)₂I₃]⁻ Rh(III)_Ac->Rh(III)_Ac_CO + CO Rh(III)_Ac_CO->Rh(I) - CH₃COI (Reductive Elimination) MeOH CH₃OH MeI CH₃I MeOH->MeI + HI MeI->Rh(III)_Me AcOH CH₃COOH HI HI AcOH->HI - AcI->AcOH + H₂O AcI->AcOH H₂O H₂O

Figure 1: Catalytic cycle for the rhodium-catalyzed carbonylation of methanol.

Experimental_Workflow start Start reactor_prep Prepare and Leak-Test Autoclave start->reactor_prep charge_reactants Charge Reactor with MeOH, MeI, H₂O, AcOH, RhI₃ reactor_prep->charge_reactants seal_purge Seal and Purge with CO charge_reactants->seal_purge pressurize_heat Pressurize with CO and Heat to Reaction Temp seal_purge->pressurize_heat reaction Monitor Reaction Progress (Pressure Drop / GC Analysis) pressurize_heat->reaction cool_depressurize Cool Reactor and Vent Excess CO reaction->cool_depressurize product_analysis Collect and Analyze Product (GC) cool_depressurize->product_analysis end End product_analysis->end

Figure 2: Experimental workflow for laboratory-scale methanol carbonylation.

References

Application Notes and Protocols: Rhodium Triiodide Catalyzed Formylation of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formylation of aryl halides utilizing a rhodium triiodide (RhI₃) catalyst. The described method employs carbon dioxide (CO₂) and hydrogen (H₂) as the formylating reagents, offering a valuable route to aromatic aldehydes, which are crucial intermediates in pharmaceutical and fine chemical synthesis. The protocol is based on the findings of Yang, Liu, and coworkers, who developed a catalytic system demonstrating good to excellent yields and broad substrate scope.[1][2] This reaction proceeds through a cascade mechanism involving the in situ generation of formic acid and subsequent release of carbon monoxide.[1][2][3]

Introduction

The synthesis of aromatic aldehydes is a fundamental transformation in organic chemistry. Traditional methods often rely on stoichiometric reagents or harsh reaction conditions. The use of transition metal catalysis provides a more efficient and versatile alternative. Rhodium-catalyzed formylation of aryl halides, particularly utilizing CO₂ as a C1 source, represents a significant advancement in sustainable chemistry. This protocol details the reductive formylation of aryl iodides and bromides to their corresponding aldehydes using a RhI₃/PPh₃ catalytic system.[1][2] For aryl bromides, the addition of a palladium co-catalyst is necessary to achieve comparable yields to aryl iodides.[2][3]

Data Presentation

The following table summarizes the yields of various aromatic aldehydes synthesized using the described rhodium-catalyzed formylation protocol. The data is adapted from the work of Yang, Liu, and coworkers.[2]

Aryl Halide SubstrateProductYield (%)
IodobenzeneBenzaldehyde85
4-Iodotoluene4-Methylbenzaldehyde92
4-Methoxyiodobenzene4-Methoxybenzaldehyde95
4-Fluoroiodobenzene4-Fluorobenzaldehyde78
4-Chloroiodobenzene4-Chlorobenzaldehyde75
4-Bromoiodobenzene4-Bromobenzaldehyde72
4-Iodoacetophenone4-Acetylbenzaldehyde68
Methyl 4-iodobenzoateMethyl 4-formylbenzoate65
4-Iodobenzonitrile4-Cyanobenzaldehyde60
1-Iodonaphthalene1-Naphthaldehyde88
2-IodothiopheneThiophene-2-carbaldehyde70
4-Bromotoluene4-Methylbenzaldehyde88 (with Pd(dppp)Cl₂)
4-Chlorobromobenzene4-Chlorobenzaldehyde70 (with Pd(dppp)Cl₂)

Experimental Protocols

This section provides a detailed methodology for the this compound catalyzed formylation of aryl halides.

Materials:

  • This compound (RhI₃)

  • Triphenylphosphine (PPh₃)

  • Aryl iodide or aryl bromide

  • Acetic anhydride (B1165640) (Ac₂O)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylacetamide (DMAc)

  • Carbon dioxide (CO₂, high purity)

  • Hydrogen (H₂, high purity)

  • For aryl bromides: [1,3-Bis(diphenylphosphino)propane]dichloropalladium(II) (Pd(dppp)Cl₂)

  • Schlenk flask or high-pressure autoclave

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Purification supplies (silica gel, solvents for chromatography)

Procedure for the Formylation of Aryl Iodides:

  • To a dry Schlenk flask or autoclave under an inert atmosphere (e.g., argon or nitrogen), add RhI₃ (0.01 mmol, 1 mol%), PPh₃ (0.04 mmol, 4 mol%), the aryl iodide (1.0 mmol), and a magnetic stir bar.

  • Add N,N-dimethylacetamide (DMAc, 3.0 mL) as the solvent, followed by triethylamine (Et₃N, 3.0 mmol) and acetic anhydride (Ac₂O, 2.0 mmol).

  • Seal the reaction vessel and purge with CO₂ gas three times.

  • Pressurize the vessel with CO₂ to the desired pressure (e.g., 2 MPa).

  • Pressurize the vessel with H₂ to the desired pressure (e.g., 4 MPa).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the gases.

  • Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aromatic aldehyde.

Procedure for the Formylation of Aryl Bromides:

  • Follow the same procedure as for aryl iodides, with the addition of Pd(dppp)Cl₂ (0.05 mmol, 5 mol%) to the reaction vessel in the initial step.[2][3]

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycle for the rhodium-catalyzed formylation of aryl halides and the general experimental workflow.

G Proposed Catalytic Cycle A Rh(I) Catalyst B Rh(III) Hydride Complex A->B + H₂ F Aryl Rh(III) Complex A->F + Aryl-X (Oxidative Addition) C Formate Complex B->C + CO₂ D Formic Acid + Rh(I) C->D + H₂ E CO Release D->E + Ac₂O G Acyl Rh(III) Complex E->G CO F->G CO Insertion H Aromatic Aldehyde + Rh(I) G->H + H₂ (Reductive Elimination) H->A Catalyst Regeneration CO2 CO₂ H2 H₂ ArylHalide Aryl-X Ac2O Ac₂O Et3N Et₃N

Caption: Proposed catalytic cycle for the formylation of aryl halides.

G Experimental Workflow Start Start Setup Reaction Setup: - RhI₃, PPh₃, Aryl Halide - DMAc, Et₃N, Ac₂O - (Pd(dppp)Cl₂ for Aryl Bromides) Start->Setup Pressurize Pressurize with CO₂ and H₂ Setup->Pressurize React Heat at 100 °C for 24h Pressurize->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Pure Aromatic Aldehyde Purify->Product

Caption: General experimental workflow for the formylation reaction.

References

Application Notes and Protocols for the Preparation of Rhodium-Based Catalysts from Rhodium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium (Rh), a rare and precious metal, is a cornerstone of modern catalysis, enabling a wide array of chemical transformations critical to industrial processes and fine chemical synthesis. Among the various precursors for rhodium catalysts, rhodium triiodide (RhI₃) serves as a key starting material, particularly in carbonylation reactions that are fundamental to the production of bulk chemicals.[1] Furthermore, the principles of rhodium catalysis are extensively applied in the pharmaceutical industry for the synthesis of complex chiral molecules and drug candidates.[2] This document provides detailed application notes and experimental protocols for the preparation and application of rhodium-based catalysts derived from this compound.

Properties of this compound

This compound is a black, crystalline solid that is generally insoluble in water but can be dissolved in the presence of excess iodide ions or in certain organic solvents under reactive conditions. It is a primary precursor for generating catalytically active rhodium(I) species, especially in carbonylation catalysis.[3]

PropertyValue
Chemical Formula RhI₃
Molar Mass 483.62 g/mol
Appearance Black crystalline powder
Solubility Insoluble in water, soluble in alcohol and acetone

Key Applications in Chemical Synthesis

Rhodium-based catalysts derived from this compound are pivotal in several large-scale industrial processes and are instrumental in synthetic organic chemistry, including applications relevant to drug development.

  • Carbonyl Synthesis: this compound is a leading catalyst precursor for carbonyl synthesis, facilitating the efficient formation of carbonyl groups in various organic molecules.[1]

  • Acetic Acid Production: It is a cornerstone of the Monsanto process for the industrial synthesis of acetic acid, a fundamental chemical with widespread applications.[3]

  • Acetic Anhydride Manufacturing: Its catalytic properties are also leveraged in the production of acetic anhydride, a key reagent in acetylation processes.[1]

  • Fine Chemicals and Pharmaceuticals: Rhodium catalysts are indispensable in the synthesis of fine chemicals and pharmaceuticals, where they are used to enhance reaction rates and selectivity in processes like hydrogenation and carbonylation.[2]

Experimental Protocols

The following protocols detail the preparation of rhodium-based catalysts from this compound, with a focus on the generation of a catalytically active species for carbonylation reactions.

Protocol 1: Preparation of a Carbonylated Rhodium Iodide Solution for Homogeneous Catalysis

This protocol is adapted from a method for preparing a catalyst solution suitable for methanol (B129727) carbonylation, a key step in the Monsanto process.[4]

Materials:

  • Solid this compound (RhI₃)

  • Anhydrous Acetic Acid or Acetic Anhydride

  • Carbon Monoxide (CO) gas

  • High-pressure autoclave reactor

  • Deionized water

Procedure:

  • Dehydration and Carbonylation:

    • In a high-pressure autoclave, charge solid this compound and anhydrous acetic acid (or acetic anhydride).

    • Pressurize the autoclave with carbon monoxide gas.

    • Begin stirring and heat the mixture to a temperature between 80-140 °C.

    • Adjust the autoclave pressure to 0.5-1.0 MPa.

    • Continue stirring under these conditions for 0-4 hours. During this step, the insoluble RhI₃ is converted into a soluble rhodium carbonyl iodide species.

  • Dissolution:

    • After the carbonylation step, cool the reactor.

    • Carefully pump a controlled amount of deionized water into the reactor.

    • Continue stirring for 20-60 minutes to ensure complete dissolution and formation of the active catalyst solution, which will have a rhodium concentration typically above 2000 ppm.[4]

The resulting solution contains the catalytically active species, often formulated as cis-[Rh(CO)₂I₂]⁻, which can be directly used in carbonylation reactions.

Protocol 2: General Procedure for In Situ Catalyst Formation in a Laboratory Setting

For many laboratory-scale reactions, the active rhodium catalyst is generated in situ from a precursor like RhI₃.

Materials:

  • This compound (RhI₃)

  • Appropriate solvent (e.g., acetic acid, N-methyl-2-pyrrolidone)

  • Ligands (e.g., phosphines, if required for the specific transformation)

  • Reactants for the desired chemical transformation

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add the desired solvent and any ligands.

  • Stir the mixture at room temperature or with gentle heating to facilitate the formation of a soluble rhodium complex. The color of the solution may change as the complex forms.

  • Introduce the reactants for the intended chemical reaction.

  • Heat the reaction mixture to the desired temperature to initiate the catalytic cycle.

Quantitative Data on Catalyst Performance

The performance of rhodium-iodide catalysts in the Monsanto process for acetic acid synthesis is well-documented, showcasing high efficiency and selectivity.

ReactionCatalyst SystemTemperature (°C)Pressure (atm)Selectivity for Acetic AcidNotes
Methanol Carbonylation Rhodium-iodide (from RhI₃)150–20030–60> 99%The process is highly selective with minimal byproduct formation.[5]
Methanol Carbonylation Rh(I)/Ru(III) Bimetallic190~3596.32%A bimetallic system can also be highly effective.[6]

Diagrams and Workflows

Monsanto Acetic Acid Process Catalytic Cycle

The following diagram illustrates the key steps in the rhodium-catalyzed carbonylation of methanol, which is the core of the Monsanto process. The active catalyst, cis-[Rh(CO)₂I₂]⁻, is generated from a rhodium precursor such as RhI₃.

Monsanto_Process Rh_cat cis-[Rh(CO)₂I₂]⁻ Rh_Me_complex [(CH₃)Rh(CO)₂I₃]⁻ Rh_cat->Rh_Me_complex Oxidative Addition of CH₃I Rh_acyl_complex [(CH₃CO)Rh(CO)I₃]⁻ Rh_Me_complex->Rh_acyl_complex Methyl Migration Rh_acyl_CO_complex [(CH₃CO)Rh(CO)₂I₃]⁻ Rh_acyl_complex->Rh_acyl_CO_complex + CO Rh_acyl_CO_complex->Rh_cat Reductive Elimination of CH₃COI

Caption: Catalytic cycle for the Monsanto acetic acid process.

General Experimental Workflow for Catalyst Preparation and Application in Drug Synthesis

This workflow demonstrates the logical progression from the this compound precursor to its application in synthesizing molecules relevant to drug development.

Experimental_Workflow Start Start: this compound (RhI₃) Precursor Preparation Catalyst Preparation (e.g., Carbonylation, Ligand Exchange) Start->Preparation Active_Catalyst Active Rhodium Catalyst (Homogeneous or Heterogeneous) Preparation->Active_Catalyst Reaction Catalytic Reaction (e.g., Asymmetric Hydrogenation, C-H Activation, Hydroformylation) Active_Catalyst->Reaction Product Chiral Intermediate / API (Active Pharmaceutical Ingredient) Reaction->Product End End: Drug Development Pipeline Product->End

Caption: Workflow from RhI₃ to pharmaceutical application.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of highly active rhodium catalysts. Its primary application in large-scale industrial carbonylation reactions, such as the Monsanto process, underscores its economic and chemical importance. The principles of catalysis derived from rhodium-iodide systems are fundamental to many transformations in organic synthesis, providing powerful tools for researchers and professionals in the field of drug development to construct complex molecular architectures with high precision and efficiency. Further research into expanding the direct use of this compound for the preparation of a broader range of rhodium catalysts could open new avenues in catalytic chemistry.

References

Rhodium triiodide in the synthesis of fine chemicals and pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Rhodium Triiodide in Catalysis

Introduction

This compound (RhI₃) is an inorganic compound appearing as a black, hygroscopic crystalline powder.[1][2] While insoluble in water, it is soluble in some organic solvents and plays a crucial role as a potent catalyst and catalyst precursor in a variety of industrial and laboratory-scale organic syntheses.[2][3][4] Its primary significance lies in its application in carbonylation reactions, particularly in the large-scale industrial production of acetic acid.[1][5] Furthermore, rhodium(III) iodide is gaining traction in advanced organic synthesis, including C-H activation and carboamination reactions, for the construction of complex fine chemicals and pharmaceutical intermediates.[3]

Key Applications in Synthesis

This compound's catalytic activity is central to several critical transformations in chemical synthesis:

  • Carbonylation Reactions: RhI₃ is a cornerstone catalyst in processes that introduce a carbonyl group into an organic molecule.[5]

    • Acetic Acid Synthesis (Monsanto Process): This is the most significant industrial application. RhI₃, in conjunction with a promoter like hydroiodic acid (HI), catalyzes the carbonylation of methanol.[1][6] The process is highly efficient, operating at temperatures of 150–200 °C and pressures of 30–60 atm, achieving selectivity for acetic acid greater than 99%.[7] The active catalytic species in this process is the anion cis-[Rh(CO)₂I₂]⁻.[6][7]

    • Acetic Anhydride Synthesis: A related process involves the carbonylation of methyl acetate (B1210297), where rhodium iodides also serve as catalysts.[7] This reaction is conducted under anhydrous conditions due to the hydrolytic sensitivity of the product.[6][7]

    • Ethylene (B1197577) Glycol Synthesis: RhI₃ is also utilized as a catalyst in the synthesis of ethylene glycol, a vital component in antifreeze and polyester (B1180765) production.[2][5]

  • C-H Activation and Annulation: Rhodium(III) catalysts, often derived from precursors like RhI₃, are effective in directing the functionalization of otherwise inert C-H bonds. This strategy allows for the efficient synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals.[8][9]

    • Synthesis of Isoquinolones: Rh(III)-catalyzed [4+2] cycloaddition of benzamides with alkynes or alkenes via C-H activation provides a direct route to various isoquinolone scaffolds.[10]

    • Indole Synthesis: Polysubstituted indoles, key structural motifs in many bioactive molecules, can be synthesized via RhI₃-catalyzed intramolecular carboamination of alkynes. This method features low catalyst loading and high yields.

  • Hydroformylation: While often employing other rhodium complexes, RhI₃ can serve as a precursor for catalysts used in hydroformylation (the "oxo" process).[11][12] This reaction converts alkenes, carbon monoxide, and hydrogen into aldehydes, which are crucial intermediates for producing alcohols, plasticizers, and solvents.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions catalyzed by this compound or its derivatives.

Table 1: Methanol Carbonylation for Acetic Acid Production (Monsanto Process)

Parameter Value Reference(s)
Catalyst System Rhodium source (e.g., RhI₃) and Iodide promoter (HI) [6]
Active Catalyst cis-[Rh(CO)₂I₂]⁻ [6][7]
Temperature 150–200 °C [7][14]
Pressure 30–60 atm [7]
Selectivity to Acetic Acid > 99% [7][14]

| Rate-Determining Step | Oxidative addition of methyl iodide to the Rh(I) complex |[7][15] |

Table 2: RhI₃-Catalyzed Intramolecular Carboamination of Alkynes

Parameter Value Reference(s)
Reaction Synthesis of Polysubstituted Indoles [16]
Catalyst This compound (RhI₃) [16]
Catalyst Loading 5 mol% [16]
Temperature 120 °C [16]
Solvent Toluene (B28343) [16]

| Yield | Up to 98% |[16] |

Experimental Protocols

Protocol 1: General Procedure for Methanol Carbonylation (Monsanto Process)

This protocol describes the fundamental catalytic cycle for the industrial synthesis of acetic acid.

  • Catalyst System Preparation: The active catalyst, cis-[Rh(CO)₂I₂]⁻, is formed in situ in the reactor from a rhodium source, such as this compound (RhI₃) or rhodium(III) chloride (RhCl₃), and an excess of hydroiodic acid (HI) or an iodide salt (e.g., LiI).[6][7] The reaction medium is typically acetic acid containing a finite amount of water.[17]

  • Reaction Execution:

    • Methanol (CH₃OH) and a promoter, hydroiodic acid (HI), are fed into the reactor. They react to form methyl iodide (CH₃I) and water.[6]

    • The reactor is maintained at a temperature of 150–200 °C and a carbon monoxide (CO) pressure of 30–60 atm.[7]

    • Methyl iodide undergoes oxidative addition to the Rh(I) catalytic species, cis-[Rh(CO)₂I₂]⁻, forming a hexacoordinate Rh(III) intermediate, [(CH₃)Rh(CO)₂I₃]⁻.[7] This step is rate-determining.[7][15]

    • The Rh(III) intermediate undergoes a rapid migratory insertion of the methyl group onto a carbonyl ligand, yielding a pentacoordinate acetyl complex, [(CH₃CO)Rh(CO)I₃]⁻.[7]

    • This acetyl complex reacts with another molecule of CO and then undergoes reductive elimination to release acetyl iodide (CH₃COI), regenerating the active Rh(I) catalyst.[7]

    • Acetyl iodide is subsequently hydrolyzed by water in the reaction mixture to produce the final product, acetic acid (CH₃COOH), and regenerate the HI promoter.[7]

  • Product Separation: The product stream is sent to a flash tank and then through a series of distillation columns to separate pure acetic acid from the catalyst solution (which is recycled), water, and any by-products.[17][18]

Protocol 2: RhI₃-Catalyzed Synthesis of 1-Methyl-3-(2-methylprop-2-en-1-yl)-2-phenyl-1H-indole

This protocol is adapted from a reported procedure for the intramolecular carboamination of an alkyne.[16]

  • Materials and Setup:

    • Starting amine (N-allyl-N-(2-(phenylethynyl)phenyl)methanamine): 23.7 mg, 0.091 mmol

    • This compound (RhI₃): 2.3 mg, 0.005 mmol (5 mol%)

    • Anhydrous Toluene: 1 mL

    • Oven-dried 4 mL vial with a PTFE-lined cap

    • Nitrogen-filled glove box

    • Stir plate with heating block

  • Procedure:

    • Inside a nitrogen-filled glove box, charge the oven-dried 4 mL vial with the starting amine (23.7 mg) and this compound (2.3 mg).

    • Add anhydrous toluene (1 mL) to the vial.

    • Stir the mixture at room temperature for approximately 5 minutes until all solids are fully dissolved.

    • Seal the vial securely with the PTFE-lined cap.

    • Transfer the vial to a preheated pie-block set to 120 °C and stir for 12 hours.

    • After 12 hours, remove the vial from the heat and allow it to cool to room temperature.

    • Filter the reaction mixture directly through a small plug of Celite and silica (B1680970) gel, washing with ethyl acetate (20 mL).

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final product as a yellow oil (Expected yield: ~22.9 mg, 98%).[16]

Visualizations

Monsanto_Process_Catalytic_Cycle Catalytic Cycle of the Monsanto Process cluster_reactants Catalytic Cycle of the Monsanto Process cluster_side Overall Stoichiometry Rh_I cis-[Rh(CO)₂I₂]⁻ (Active Catalyst) Rh_III_Me [(CH₃)Rh(CO)₂I₃]⁻ Rh_I->Rh_III_Me Oxidative Addition (Rate-Determining) Rh_III_Ac [(CH₃CO)Rh(CO)I₃]⁻ Rh_III_Me->Rh_III_Ac Migratory Insertion Rh_III_Ac->Rh_I Reductive Elimination CH3COI CH₃COI Rh_III_Ac->CH3COI - CH₃COI CH3I CH₃I CH3I->Rh_I + CH₃I CO CO CO->Rh_III_Ac + CO A CH₃OH + HI ⇌ CH₃I + H₂O B CH₃COI + H₂O → CH₃COOH + HI

Catalytic Cycle of the Monsanto Process

Experimental_Workflow General Workflow for RhI₃-Catalyzed Synthesis prep 1. Preparation - Weigh Substrate & RhI₃ - Add Anhydrous Solvent - Perform under Inert Atmosphere reaction 2. Reaction - Seal Reaction Vessel - Heat to Required Temp (e.g., 120°C) - Stir for Specified Time (e.g., 12h) prep->reaction workup 3. Workup - Cool to Room Temperature - Filter through Silica/Celite - Wash with Organic Solvent reaction->workup purification 4. Purification - Concentrate Filtrate - Purify by Flash Chromatography workup->purification product 5. Final Product - Characterize (NMR, MS, etc.) purification->product

General Workflow for RhI₃-Catalyzed Synthesis

RhI3_Applications Key Catalytic Applications of this compound RhI3 This compound (RhI₃) Catalyst & Precursor Carbonylation Carbonylation RhI3->Carbonylation CH_Activation C-H Activation & Annulation RhI3->CH_Activation Carboamination Carboamination RhI3->Carboamination Hydroformylation Hydroformylation (as precursor) RhI3->Hydroformylation AceticAcid Acetic Acid Carbonylation->AceticAcid AceticAnhydride Acetic Anhydride Carbonylation->AceticAnhydride Isoquinolones Isoquinolones CH_Activation->Isoquinolones Indoles Indoles Carboamination->Indoles Aldehydes Aldehydes Hydroformylation->Aldehydes

Key Catalytic Applications of this compound

References

Application Notes and Protocols: Rhodium Triiodide in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is an inorganic compound that has garnered significant interest in material science, primarily for its catalytic activity. Composed of rhodium in its +3 oxidation state and three iodide ions, this black, hygroscopic solid is a key component in several industrial chemical processes.[1][2][3][4] Beyond its well-established role in catalysis, RhI₃ is also explored as a precursor for the synthesis of advanced materials, including nanomaterials and thin films, although detailed protocols for these applications are less common. This document provides a comprehensive overview of the applications of this compound in material science, with a focus on its catalytic use, and includes detailed experimental protocols and characterization data.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

PropertyValueCitations
Molecular Formula I₃Rh[1][3][5]
Molecular Weight 483.62 g/mol [3][5]
Appearance Black crystalline powder[1][3]
Density 6.400 g/cm³[3]
Solubility in Water Insoluble[1][2]
Solubility in other solvents Soluble in alcohol and acetone[1]
Stability Stable at normal temperature and pressure; begins to decompose at 675 °C. Hygroscopic.[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Applications of this compound in Material Science

The primary application of this compound in material science is in the field of catalysis , particularly in carbonylation reactions. It also finds potential use as a precursor for advanced materials .

Catalysis: The Monsanto Process for Acetic Acid Synthesis

This compound is a crucial component of the catalyst system used in the Monsanto process, a widely adopted industrial method for the production of acetic acid from methanol (B129727) and carbon monoxide.[6][7] The active catalyst is a rhodium-iodide complex, and RhI₃ can be used as a precursor to generate this active species in the reaction medium.

The catalytic cycle for the rhodium-catalyzed carbonylation of methanol is a well-studied process involving several key steps. The following diagram illustrates the generally accepted mechanism.

Monsanto_Process cluster_main Main Catalytic Cycle cluster_side Reagent Regeneration A [Rh(CO)₂I₂]⁻ B [CH₃Rh(CO)₂I₃]⁻ A->B + CH₃I (Oxidative Addition) C [(CH₃CO)Rh(CO)I₃]⁻ B->C Migratory Insertion D [(CH₃CO)Rh(CO)₂I₃]⁻ C->D + CO D->A - CH₃COI (Reductive Elimination) CH3COI CH₃COI D->CH3COI CH3OH CH₃OH CH3I CH₃I CH3OH->CH3I + HI HI HI CH3I->B CH3COOH CH₃COOH CH3COI->CH3COOH + H₂O H2O H₂O CH3COOH->HI - H₂O

Catalytic cycle of the Monsanto process.

This protocol is adapted from a patented method for preparing a catalytically active rhodium iodide solution from solid this compound.[1]

Materials:

  • Solid this compound (RhI₃)

  • Anhydrous acetic acid

  • Carbon monoxide (CO) gas

  • Deionized water

  • Autoclave reactor equipped with a stirrer and gas inlet/outlet

Procedure:

  • Dehydration and Carbonylation:

    • Place a known quantity of solid this compound and anhydrous acetic acid into the autoclave.

    • Seal the autoclave and introduce carbon monoxide gas.

    • Begin stirring and raise the temperature to between 80-140 °C.

    • Adjust the pressure inside the autoclave to 0.5-1.0 MPa.

    • Continue stirring under these conditions for 0-4 hours.

  • Dissolution:

    • Pump deionized water into the reactor.

    • Continue stirring for 20-60 minutes to ensure complete dissolution of the carbonylated rhodium species.

    • The resulting solution is a carbonylated rhodium iodide solution ready for use as a catalyst.

The following table summarizes typical reaction conditions and performance metrics for rhodium-catalyzed methanol carbonylation. Note that these are representative values and can vary based on specific process parameters.

ParameterValueCitations
Catalyst System Rhodium compound with iodide promoter[6]
Typical Rhodium Precursor RhI₃ or other Rh(III) salts[1]
Reaction Temperature 150-200 °C[8]
Reaction Pressure 30-60 bar[8]
Methanol Conversion >99%[8]
Selectivity to Acetic Acid >99%[8]
Precursor for Advanced Materials

This compound can serve as a precursor for the synthesis of various rhodium-containing materials, such as nanoparticles and thin films. However, it is important to note that other rhodium precursors, such as rhodium(III) chloride (RhCl₃) and rhodium(III) acetylacetonate (B107027) (Rh(acac)₃), are more commonly used in the literature for these applications. The synthesis of these materials often involves the reduction of the rhodium precursor in the presence of stabilizing agents or on a substrate.

The general workflow for synthesizing rhodium nanoparticles from a precursor like this compound involves the reduction of the rhodium salt in a solution containing a stabilizing agent.

Nanoparticle_Synthesis Start Start Precursor Dissolve RhI₃ in a suitable solvent Start->Precursor Stabilizer Add stabilizing agent (e.g., surfactant, polymer) Precursor->Stabilizer Reduction Introduce a reducing agent (e.g., NaBH₄, H₂) Stabilizer->Reduction Formation Formation of Rhodium Nanoparticles Reduction->Formation Purification Purify nanoparticles (e.g., centrifugation, washing) Formation->Purification Characterization Characterize nanoparticles (e.g., TEM, XRD, UV-Vis) Purification->Characterization End End Characterization->End

General workflow for rhodium nanoparticle synthesis.

Rhodium nanoparticles exhibit unique catalytic and electronic properties, making them promising for various applications in material science:

  • Catalysis: As highly active catalysts for a range of organic reactions.[6]

  • Sensors: In the development of chemical sensors due to their high surface area and conductivity.[6]

  • Electronics: In the fabrication of electronic components.[6]

Conclusion

This compound is a valuable compound in material science, with its most prominent and well-documented application being in the catalytic production of acetic acid via the Monsanto process. Its role as a precursor for other advanced materials like nanoparticles is an area of ongoing research, though less established with specific protocols. The information provided in these application notes and protocols offers a solid foundation for researchers and scientists working with or exploring the potential of this compound in their respective fields. Further research into the direct use of RhI₃ for the synthesis of novel materials could unveil new and exciting applications.

References

Application Notes and Protocols: Synthesis of Rhodium Nanoparticles using Rhodium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium nanoparticles (RhNPs) are of significant interest in various scientific and industrial fields, including catalysis, chemical sensing, and nanomedicine. Their unique catalytic properties make them valuable in a range of chemical transformations, while their potential in biomedical applications is an expanding area of research. The synthesis of RhNPs is commonly achieved through the chemical reduction of a rhodium salt precursor. While rhodium trichloride (B1173362) (RhCl₃) is the most frequently utilized precursor, this document provides a detailed protocol for the synthesis of rhodium nanoparticles using rhodium triiodide (RhI₃).

It is important to note that this compound is not a conventional precursor for RhNP synthesis due to its poor solubility in many common solvents.[1][2] This protocol is therefore an adapted method based on established procedures for other rhodium halide precursors, incorporating a solubilization step to overcome this challenge. The method described herein utilizes a strong reducing agent, sodium borohydride (B1222165), in an aqueous solution.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
Rhodium (III) iodide (RhI₃)99.9% trace metals basis
Potassium iodide (KI)ACS reagent, ≥99.0%
Sodium borohydride (NaBH₄)≥98.0%
Polyvinylpyrrolidone (B124986) (PVP)Average mol wt 40,000
Deionized (DI) water18.2 MΩ·cm
Ethanol (B145695)Anhydrous, ≥99.5%
Acetone (B3395972)ACS reagent, ≥99.5%
Magnetic stirrer with heating plate-
Round bottom flask100 mL
Condenser-
CentrifugeCapable of 10,000 x g
Transmission Electron Microscope (TEM)For particle size and morphology analysis
UV-Vis SpectrophotometerFor optical property analysis
X-ray Diffractometer (XRD)For crystalline structure analysis
Protocol: Aqueous Synthesis of Rhodium Nanoparticles from this compound

This protocol is adapted from methods using rhodium trichloride and incorporates a solubilization step for this compound.

1. Preparation of the this compound Precursor Solution:

  • In a 100 mL round bottom flask, dissolve 0.1 g of potassium iodide (KI) in 50 mL of deionized water with vigorous stirring.

  • To this solution, add 0.05 g of this compound (RhI₃) powder. The formation of the soluble hexaiodorhodate(III) complex, [RhI₆]³⁻, will be observed as the black RhI₃ powder dissolves to form a dark-colored solution.

  • Gently heat the solution to 40-50 °C to aid in the dissolution of the this compound.

  • Once the this compound is fully dissolved, add 0.2 g of polyvinylpyrrolidone (PVP) as a capping agent and stir until it is completely dissolved.

2. Reduction of the Rhodium Precursor:

  • Cool the precursor solution to room temperature in an ice bath.

  • Prepare a fresh solution of 0.1 M sodium borohydride (NaBH₄) in deionized water.

  • While vigorously stirring the rhodium precursor solution, add the 0.1 M NaBH₄ solution dropwise. A color change from a dark solution to a black suspension will indicate the formation of rhodium nanoparticles.

  • Continue the addition of NaBH₄ until no further color change is observed.

  • Allow the reaction mixture to stir for an additional 2 hours at room temperature to ensure complete reduction.

3. Purification of the Rhodium Nanoparticles:

  • Transfer the nanoparticle suspension to centrifuge tubes.

  • Centrifuge the suspension at 10,000 x g for 20 minutes.

  • Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Repeat the centrifugation and re-dispersion steps three times to remove unreacted reagents and byproducts.

  • For the final wash, re-disperse the pellet in 20 mL of acetone and centrifuge.

  • Dry the final rhodium nanoparticle pellet under vacuum or in a desiccator.

Experimental Workflow

experimental_workflow cluster_prep Precursor Solution Preparation cluster_reduction Reduction cluster_purification Purification prep1 Dissolve KI in DI water prep2 Add RhI₃ and heat to dissolve prep1->prep2 prep3 Add PVP capping agent prep2->prep3 red1 Cool precursor solution prep3->red1 red2 Dropwise addition of NaBH₄ solution red1->red2 red3 Stir for 2 hours red2->red3 pur1 Centrifuge suspension red3->pur1 pur2 Discard supernatant pur1->pur2 pur3 Wash with Ethanol/Water pur2->pur3 pur4 Wash with Acetone pur3->pur4 pur5 Dry nanoparticles pur4->pur5

Caption: Workflow for the synthesis of rhodium nanoparticles from this compound.

Data Presentation

The successful synthesis of rhodium nanoparticles should be confirmed through various characterization techniques. Below are tables summarizing expected quantitative data.

Table 1: Expected Nanoparticle Characteristics

ParameterExpected ValueCharacterization Technique
Average Particle Size2-10 nmTransmission Electron Microscopy (TEM)
Size DistributionNarrow (Polydispersity Index < 0.2)Dynamic Light Scattering (DLS)
Surface Plasmon ResonanceNo distinct peak in the visible regionUV-Vis Spectroscopy
Crystalline StructureFace-Centered Cubic (FCC)X-ray Diffraction (XRD)

Table 2: Representative TEM Data for Synthesized RhNPs

SampleAverage Diameter (nm)Standard Deviation (nm)
Batch 14.50.8
Batch 25.21.1
Batch 34.80.9

Table 3: XRD Data for Crystalline Structure Analysis

2θ (degrees)Miller Indices (hkl)Crystal Plane
~41.1(111)FCC
~47.8(200)FCC
~69.7(220)FCC
~84.1(311)FCC

Signaling Pathways and Logical Relationships

The synthesis of rhodium nanoparticles from this compound involves a series of chemical transformations. The logical relationship between the key components and steps is illustrated below.

synthesis_pathway RhI3 This compound (RhI₃) (Insoluble Precursor) RhI6 Hexaiodorhodate(III) ([RhI₆]³⁻) (Soluble Precursor Complex) RhI3->RhI6 + KI KI Potassium Iodide (KI) (Solubilizing Agent) Rh_atom Rhodium Atoms (Rh⁰) RhI6->Rh_atom + NaBH₄ (Reduction) PVP Polyvinylpyrrolidone (PVP) (Capping Agent) RhNP Rhodium Nanoparticles (RhNPs) (Stabilized) PVP->RhNP Stabilization NaBH4 Sodium Borohydride (NaBH₄) (Reducing Agent) Rh_atom->RhNP Nucleation & Growth

Caption: Logical pathway for the formation of rhodium nanoparticles from this compound.

Applications in Drug Development and Research

Rhodium nanoparticles synthesized via this method can be explored for several applications relevant to drug development and research:

  • Catalysis in Pharmaceutical Synthesis: RhNPs are effective catalysts for hydrogenation, hydroformylation, and C-H activation reactions, which are crucial steps in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Drug Delivery Systems: Surface-functionalized RhNPs can be investigated as potential carriers for targeted drug delivery. Their small size allows for potential cellular uptake, and their surface can be modified with targeting ligands and therapeutic agents.

  • Biosensing and Diagnostics: The catalytic properties of RhNPs can be harnessed in the development of sensitive biosensors for the detection of biomarkers relevant to disease diagnosis and monitoring.

  • Photothermal Therapy: Although less common than gold nanoparticles, rhodium nanoparticles may exhibit photothermal properties that could be explored for cancer therapy.[3]

Safety and Handling

  • This compound and sodium borohydride should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Sodium borohydride is a reactive substance; avoid contact with acids and moisture.

  • Proper waste disposal procedures for heavy metal and chemical waste must be followed.

References

Application Notes and Protocols: Rhodium Triiodide in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is a versatile, yet somewhat specialized, rhodium source in the landscape of C-C coupling catalysis. While more commonly associated with industrial carbonylation processes, such as the Monsanto and Cativa processes for acetic acid synthesis, its potential as a precursor for catalytically active species in finer chemical synthesis is an area of growing interest. This document provides an overview of the application of this compound in C-C coupling reactions, with a focus on its role as a precatalyst in C-H activation and annulation reactions. The methodologies and data presented are based on established principles of rhodium(III) catalysis, providing a framework for researchers to explore the utility of RhI₃ in their synthetic endeavors.

Rhodium(III) catalysts are particularly effective in promoting the formation of C-C bonds through chelation-assisted C-H activation.[1][2] This strategy allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to the synthesis of complex organic molecules compared to traditional cross-coupling methods that require pre-functionalized starting materials.[3][4]

Application: Synthesis of Heterocyclic Scaffolds via C-H Activation and Annulation

A significant application of rhodium(III) catalysis in C-C bond formation is the synthesis of diverse heterocyclic structures, which are prevalent in pharmaceuticals and natural products.[5][6] In these transformations, a directing group on a substrate coordinates to the rhodium center, positioning the catalyst for a selective C-H bond cleavage. The resulting rhodacycle intermediate can then react with a coupling partner, such as an alkyne or alkene, to form a new C-C bond, often leading to the construction of a new ring system through an annulation cascade.[7][8][9]

While many published protocols utilize rhodium(III) precatalysts like [CpRhCl₂]₂, this compound can serve as a viable, albeit less common, precursor to the active [CpRh(III)] species in the presence of a suitable cyclopentadienyl (B1206354) (Cp*) ligand source and an iodide scavenger (e.g., a silver salt) to facilitate ligand exchange.

Generalized Catalytic Cycle for Rh(III)-Catalyzed C-H Activation and Annulation

The mechanism for Rh(III)-catalyzed C-H activation and annulation with an alkyne generally proceeds through the following key steps, as depicted in the diagram below. The catalytic cycle is initiated by an active Rh(III) species, which can be generated in situ from a precatalyst like this compound.

Rh(III) Catalytic Cycle Active_Catalyst [Cp*Rh(III)X₂] Coordination Coordination with Substrate Active_Catalyst->Coordination Substrate C-H_Activation C-H Activation (Concerted Metalation-Deprotonation) Coordination->C-H_Activation -HX Rhodacycle Rhodacycle Intermediate C-H_Activation->Rhodacycle Alkyne_Coordination Alkyne Coordination & Insertion Rhodacycle->Alkyne_Coordination Alkyne Vinyl_Rhodium Vinyl Rhodium Intermediate Alkyne_Coordination->Vinyl_Rhodium Reductive_Elimination Reductive Elimination Vinyl_Rhodium->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Active_Catalyst Regeneration Precatalyst RhI₃ Precursor Precatalyst->Active_Catalyst Ligand Exchange + Additives

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.

Experimental Protocols

The following is a generalized protocol for a rhodium(III)-catalyzed annulation of a benzamide (B126) with an alkyne to synthesize an isoquinolone. This protocol is representative of the conditions often employed for this class of transformation and can be adapted for use with this compound as the precatalyst, likely requiring optimization of the conditions for generating the active catalyst.

Materials:

  • This compound (RhI₃)

  • Pentamethylcyclopentadienylrhodium(III) chloride dimer ([Cp*RhCl₂]₂) can be used as a reference catalyst.

  • Silver hexafluoroantimonate (AgSbF₆) or another silver salt to abstract iodide.

  • Substituted benzamide (with a directing group, e.g., N-methoxybenzamide)

  • Substituted alkyne

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or tert-amyl alcohol)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation (In Situ Generation from RhI₃):

    • To a dry Schlenk tube under an inert atmosphere, add this compound (RhI₃, 1 mol%), a Cp* ligand source (e.g., pentamethylcyclopentadiene), and a silver salt (e.g., AgSbF₆, 2 mol%).

    • Add the anhydrous solvent and stir the mixture at a specified temperature (e.g., 60-80 °C) for a designated period to facilitate the formation of the active [Cp*Rh(III)] species. Note: This step is crucial and may require empirical optimization.

  • Reaction Setup:

    • To a separate oven-dried Schlenk tube under an inert atmosphere, add the benzamide substrate (1.0 equiv) and the alkyne coupling partner (1.2 equiv).

    • Add the anhydrous solvent via syringe.

  • Reaction Execution:

    • Transfer the prepared catalyst solution to the reaction mixture via cannula.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes representative yields for the synthesis of isoquinolones from various benzamides and alkynes using a standard Rh(III) catalyst system. These data illustrate the typical scope and efficiency of such reactions and can serve as a benchmark when developing protocols using this compound as a precatalyst.

EntryBenzamide Substrate (R¹)Alkyne Substrate (R², R³)Product Yield (%)
1HPh, Ph95
24-MePh, Ph92
34-OMePh, Ph96
44-CF₃Ph, Ph85
54-ClPh, Ph88
6HEt, Et78
7HPh, Me89 (major regioisomer)
84-Men-Pr, H75 (major regioisomer)

Note: Yields are isolated yields and are representative of typical Rh(III)-catalyzed annulation reactions. Actual yields when starting from RhI₃ may vary and depend on the efficiency of the in situ catalyst formation.

Logical Workflow for Catalyst Screening and Optimization

When adapting a protocol to use this compound as a precatalyst, a systematic approach to screening and optimization is recommended. The following workflow outlines the key steps.

Optimization_Workflow Start Start: Model Reaction Precatalyst Select Precatalyst: RhI₃ Start->Precatalyst Ligand Screen Cp* Ligand Source Precatalyst->Ligand Additive Screen Silver Salt Additive (e.g., AgSbF₆, AgOAc) Ligand->Additive Solvent Screen Solvent (e.g., DCE, t-AmylOH, MeCN) Additive->Solvent Temperature Optimize Temperature Solvent->Temperature Concentration Optimize Concentration Temperature->Concentration Substrate_Scope Evaluate Substrate Scope Concentration->Substrate_Scope End Final Protocol Substrate_Scope->End

Caption: Workflow for optimizing a Rh(III)-catalyzed reaction using RhI₃ as a precatalyst.

Conclusion

This compound, while predominantly recognized for its role in industrial carbonylation, holds potential as a precatalyst for C-C coupling reactions in the synthesis of complex organic molecules. By leveraging the principles of Rh(III)-catalyzed C-H activation, researchers can potentially develop robust protocols using this readily available rhodium source. The generalized procedures and workflows provided herein offer a starting point for exploring the application of this compound in this exciting and rapidly evolving area of catalysis. Successful implementation will likely depend on careful optimization of the in situ generation of the active catalytic species.

References

Application Notes and Protocols: The Role of Rhodium Triiodide in Industrial Acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of the modern chemical industry. Acetic acid is a vital platform chemical with widespread applications in the synthesis of vinyl acetate (B1210297) monomer (VAM), acetic anhydride, purified terephthalic acid (PTA), and various solvents and pharmaceuticals. Two dominant industrial processes for acetic acid synthesis are the Monsanto process and the Cativa process, both of which rely on iodide-promoted catalysis. While the Monsanto process utilizes a rhodium-based catalyst, often derived from a precursor like rhodium triiodide (RhI₃), the Cativa process employs an iridium-based system.[1][2][3] This document provides detailed application notes and protocols concerning the role and application of rhodium-based catalysts in this critical industrial transformation.

This compound serves as a precursor to the active catalytic species in the Monsanto process.[4] Although various rhodium sources can be used, RhI₃ is a common starting material.[5] Under reaction conditions in the presence of carbon monoxide and iodide promoters, it is converted into the catalytically active anion, cis-[Rh(CO)₂I₂]⁻.[6][7] This species is central to the catalytic cycle that efficiently converts methanol to acetic acid with high selectivity.[6]

Process Chemistry and Catalytic Cycles

The overall chemical transformation in both the Monsanto and Cativa processes is the reaction of methanol with carbon monoxide:

CH₃OH + CO → CH₃COOH [4]

This seemingly simple reaction is facilitated by a complex organometallic catalytic cycle. The role of the iodide promoter, typically methyl iodide (CH₃I), is crucial as it is the species that reacts directly with the metal catalyst.[8]

The Monsanto Process

Developed by Monsanto in the 1960s, this process operates at temperatures of 150–200 °C and pressures of 30–60 atm, achieving selectivity for acetic acid greater than 99%.[6][7] The process is characterized by its use of a rhodium catalyst and a relatively high water concentration (around 14-15 wt%) to maintain catalyst stability and activity.[1]

The simplified catalytic cycle for the Monsanto process is as follows:

  • Oxidative Addition: Methyl iodide oxidatively adds to the square planar cis-[Rh(CO)₂I₂]⁻ (1) complex to form the octahedral Rh(III) species, [(CH₃)Rh(CO)₂I₃]⁻ (2).[6] This step is widely considered the rate-determining step of the overall process.[6][7]

  • Migratory Insertion: A methyl group on the rhodium center migrates to an adjacent carbonyl ligand, forming a pentacoordinate acetyl complex, [(CH₃CO)Rh(CO)I₃]⁻ (3).[6]

  • CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium center, reforming a hexacoordinate complex, [(CH₃CO)Rh(CO)₂I₃]⁻ (4).

  • Reductive Elimination: The complex undergoes reductive elimination to release acetyl iodide (CH₃COI) and regenerate the active cis-[Rh(CO)₂I₂]⁻ catalyst (1).[6]

  • Hydrolysis: The acetyl iodide is then hydrolyzed by water to produce acetic acid and hydrogen iodide (HI). The HI subsequently reacts with methanol to regenerate methyl iodide, thus completing the iodide cycle.[6]

The Cativa Process

Introduced by BP Chemicals in 1995, the Cativa process represents a significant advancement over the Monsanto process.[4][9] It utilizes an iridium-based catalyst, typically [Ir(CO)₂I₂]⁻, often promoted by ruthenium compounds.[4][10] A key advantage of the Cativa process is its higher catalytic activity and stability at lower water concentrations (<8 wt%), which reduces the energy-intensive water removal steps and minimizes by-product formation.[1]

The catalytic cycle of the Cativa process is analogous to the Monsanto process but with some key differences in the relative rates of the elementary steps. The oxidative addition of methyl iodide to the iridium center is significantly faster than for rhodium.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for the Monsanto and Cativa processes. It is important to note that specific operating conditions can vary between different industrial plants.

ParameterMonsanto ProcessCativa ProcessReference(s)
Catalyst Rhodium-based (active species: cis-[Rh(CO)₂I₂]⁻)Iridium-based (active species: cis-[Ir(CO)₂I₂]⁻), often with a Ruthenium promoter[6][10]
Temperature 150–200 °C~180 °C[4][6]
Pressure 30–60 atm~40 atm[4][6]
Water Concentration 14–15 wt%< 8 wt% (can be as low as 0.5%)[1]
Selectivity to Acetic Acid > 99%High (by-products like propionic acid are reduced)[6][10]
Rate-Determining Step Oxidative addition of CH₃I to the Rh(I) complexMigratory insertion of CO[2][6]
ComponentMonsanto Process (Typical Concentration)Cativa Process (Typical Concentration)Reference(s)
Rhodium Catalyst ~400 ppm-[5]
Iridium Catalyst -Higher concentration than Rh in Monsanto process to achieve similar activity[1]
Methyl Iodide 12 wt%-[5]
Methyl Acetate 0.7 wt%-[5]
Water ~16 wt%< 8 wt%[1][5]
Acetic Acid BalanceBalance[5]

Experimental Protocols

The following protocols provide a general framework for laboratory-scale synthesis and analysis of acetic acid via methanol carbonylation, based on the principles of the Monsanto process.

Protocol 1: Preparation of the Rhodium Catalyst Solution

Objective: To prepare the active rhodium catalyst solution from a this compound precursor.

Materials:

  • This compound (RhI₃)

  • Glacial acetic acid

  • Deionized water

  • Carbon monoxide (high purity)

  • High-pressure autoclave with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

  • Charge a high-pressure autoclave with a mixture of glacial acetic acid and deionized water (e.g., to achieve a final water concentration of 15-20 wt%).[5]

  • Add a calculated amount of this compound to achieve the desired rhodium concentration (e.g., 200-500 ppm).[5]

  • Seal the autoclave and purge with nitrogen or carbon monoxide to remove air.

  • Pressurize the autoclave with carbon monoxide to a pressure of approximately 1 atm or higher.[5]

  • Heat the mixture to approximately 110 °C while sparging with carbon monoxide and stirring.[5]

  • Maintain these conditions until the this compound has completely dissolved, forming the rhodium carbonyl iodide compound. This can be visually confirmed if the reactor has a viewing window, or by sampling and analysis.

Protocol 2: Laboratory-Scale Acetic Acid Synthesis (Batch Process)

Objective: To synthesize acetic acid from methanol and carbon monoxide using a pre-formed rhodium catalyst.

Materials:

  • Pre-prepared rhodium catalyst solution (from Protocol 1)

  • Methanol

  • Methyl iodide

  • Carbon monoxide (high purity)

  • High-pressure autoclave (as described in Protocol 1)

Procedure:

  • Charge the autoclave with the rhodium catalyst solution, acetic acid (as solvent), methyl iodide (e.g., 14-19 wt%), and the desired amount of water.[5]

  • Add a specific amount of methanol to the reactor.[5]

  • Seal the autoclave, purge with carbon monoxide, and then pressurize with CO to the desired reaction pressure (e.g., 30-60 atm).[6]

  • Heat the reactor to the desired reaction temperature (e.g., 150-200 °C) while stirring vigorously.[6]

  • Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by the uptake of carbon monoxide.

  • After the desired reaction time or CO uptake, cool the reactor to room temperature and carefully vent the excess pressure.

  • Collect the liquid product for analysis.

Protocol 3: Product Analysis by Gas Chromatography (GC)

Objective: To quantify the concentration of acetic acid, methanol, methyl acetate, and other volatile components in the reaction product.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).[9]

  • Capillary column suitable for the analysis of organic acids and alcohols (e.g., a polar capillary column like FFAP).[9]

Procedure:

  • Sample Preparation: Dilute a known amount of the reaction product with a suitable solvent (e.g., isopropanol) containing an internal standard (e.g., n-butanol).

  • Calibration: Prepare a series of calibration standards containing known concentrations of acetic acid, methanol, methyl acetate, and the internal standard in the same solvent.

  • GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC.[9]

  • Quantification: Identify and quantify the components based on their retention times and the peak areas relative to the internal standard, using the calibration curve.

Visualizations

The following diagrams illustrate the catalytic cycles of the Monsanto and Cativa processes.

Monsanto_Process Rh_I [Rh(CO)₂I₂]⁻ (1) Rh_III_Me [(CH₃)Rh(CO)₂I₃]⁻ (2) Rh_I->Rh_III_Me Oxidative Addition (Rate-Determining) Rh_III_Acyl_penta [(CH₃CO)Rh(CO)I₃]⁻ (3) Rh_III_Me->Rh_III_Acyl_penta Migratory Insertion Rh_III_Acyl_hexa [(CH₃CO)Rh(CO)₂I₃]⁻ (4) Rh_III_Acyl_penta->Rh_III_Acyl_hexa Rh_III_Acyl_hexa->Rh_I Reductive Elimination MeCOI CH₃COI Rh_III_Acyl_hexa->MeCOI MeOH CH₃OH MeI CH₃I MeOH->MeI MeI->Rh_I CO_in1 CO CO_in1->Rh_III_Acyl_penta CO_in2 CO H2O H₂O AcOH CH₃COOH H2O->AcOH HI HI AcOH->HI HI->MeI MeCOI->AcOH

Caption: Catalytic cycle of the Monsanto process for acetic acid synthesis.

Cativa_Process Ir_I [Ir(CO)₂I₂]⁻ (1) Ir_III_Me [Ir(CO)₂(CH₃)I₃]⁻ (2) Ir_I->Ir_III_Me Oxidative Addition Ir_III_Me_CO [Ir(CO)₃(CH₃)I₂] (3) Ir_III_Me->Ir_III_Me_CO -I⁻ I_minus I⁻ Ir_III_Me->I_minus Ir_III_Acyl_penta [(CH₃CO)Ir(CO)I₃]⁻ (4) Ir_III_Acyl_penta->Ir_I Reductive Elimination MeCOI CH₃COI Ir_III_Acyl_penta->MeCOI Ir_III_Me_CO->Ir_III_Acyl_penta Migratory Insertion (Rate-Determining) CO_in1 CO Ir_III_Me_CO->CO_in1 MeOH CH₃OH MeI CH₃I MeOH->MeI MeI->Ir_I CO_in1->Ir_III_Me H2O H₂O AcOH CH₃COOH H2O->AcOH HI HI AcOH->HI HI->MeI MeCOI->AcOH

Caption: Catalytic cycle of the Cativa process for acetic acid synthesis.

References

Application Notes and Protocols: Rhodium Triiodide as a Precursor for Ethylene Glycol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol is a vital commodity chemical with extensive applications, notably as a precursor to polyester (B1180765) fibers and resins, and as an antifreeze agent. Traditional production routes often rely on petroleum-derived ethylene. The synthesis of ethylene glycol from alternative feedstocks, such as syngas (a mixture of carbon monoxide and hydrogen) or formaldehyde (B43269), presents a promising avenue for more sustainable chemical manufacturing. Rhodium-based catalysts, particularly those involving iodide ligands, have demonstrated significant activity in the carbonylation reactions that are central to these alternative synthetic pathways. Rhodium triiodide (RhI₃) serves as a robust precursor for the generation of the active catalytic species in these processes.

These application notes provide an overview of the use of this compound as a precursor for the synthesis of ethylene glycol, including protocols for catalyst preparation and the main synthesis reactions. The information is intended to guide researchers in the development and optimization of rhodium-catalyzed ethylene glycol synthesis.

Data Presentation

The following tables summarize quantitative data from various rhodium-catalyzed systems for the synthesis of ethylene glycol and its precursor, glycolaldehyde (B1209225). It is important to note that the direct use of this compound as the initial precursor is not always explicitly detailed in the literature; however, the conditions are relevant for the catalytically active rhodium carbonyl iodide species formed in situ from this compound.

Table 1: Rhodium-Catalyzed Synthesis of Ethylene Glycol from Formaldehyde and Syngas

Catalyst Precursor/SystemReactantsTemperature (°C)Pressure (bar)SolventYield of Ethylene Glycol (%)Reference
Rh(CO)₂(C₅H₇O₂)Formaldehyde, CO, H₂125Not specifiedNot specified74[1]
Rh(CO)₂(C₅H₇O₂)Formaldehyde, CO, H₂150Not specifiedNot specified74[1]
Rh(CO)₂(C₅H₇O₂)Formaldehyde, CO, H₂175Not specifiedNot specified56[1]
RhCl₃ with pincer ligandParaformaldehyde, CO, H₂10070DMAup to 40
Rhodium catalystMethanol, CONot specifiedHigh pressureNot specifiedNot specified[2]

Table 2: Rhodium-Catalyzed Hydroformylation of Formaldehyde to Glycolaldehyde

Catalyst SystemTemperature (°C)Pressure (bar)SolventSelectivity to Glycolaldehyde (%)Reference
Rhodium catalyst with phosphine (B1218219) ligandMildElevatedPolar amide solventsHigh[3]

Experimental Protocols

Protocol 1: Preparation of an Active Rhodium Carbonyl Iodide Catalyst Solution from this compound

This protocol is adapted from a method for preparing a carbonylated rhodium iodide solution, which can serve as the active catalyst for subsequent ethylene glycol synthesis.[4][5]

Materials:

  • This compound (RhI₃)

  • Glacial acetic acid

  • Deionized water

  • Carbon monoxide (CO) gas

  • High-pressure autoclave equipped with a stirrer and gas inlet

Procedure:

  • Charge the high-pressure autoclave with solid this compound and glacial acetic acid. For example, use a ratio of 2.7 g of RhI₃ to 200 g of glacial acetic acid.[4]

  • Seal the autoclave and purge with carbon monoxide gas to remove air.

  • Pressurize the autoclave with carbon monoxide to 0.5-1.0 MPa.[4]

  • Begin stirring and heat the mixture to a temperature between 120-140 °C.[4]

  • Maintain these conditions for a designated period, for instance, 22 minutes, to facilitate the carbonylation of the this compound.[4]

  • After the carbonylation step, carefully add a specific amount of deionized water (e.g., 13% of the total liquid mass) to the autoclave to dissolve the carbonylated rhodium species.[4]

  • Continue stirring for an additional 20-60 minutes to ensure complete dissolution, yielding a homogeneous catalyst solution.[4]

  • Cool the autoclave to room temperature and carefully vent the excess CO pressure. The resulting solution is the active rhodium carbonyl iodide catalyst.

Protocol 2: Synthesis of Ethylene Glycol from Formaldehyde and Syngas

This generalized protocol is based on conditions reported for rhodium-catalyzed hydroformylation and carbonylation of formaldehyde.[1][3]

Materials:

  • Active rhodium carbonyl iodide catalyst solution (from Protocol 1)

  • Formaldehyde (or paraformaldehyde)

  • Carbon monoxide (CO)

  • Hydrogen (H₂)

  • A suitable solvent (e.g., a polar amide solvent or diphenyl ether)[3][6]

  • High-pressure autoclave

Procedure:

  • Charge the high-pressure autoclave with the formaldehyde source and the solvent.

  • Introduce the prepared rhodium carbonyl iodide catalyst solution into the autoclave.

  • Seal the autoclave and purge with syngas (a mixture of CO and H₂) to remove air.

  • Pressurize the autoclave with the desired ratio of CO and H₂ to the target pressure (e.g., 70 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) while stirring.[6]

  • Maintain the reaction under these conditions for a specified duration (e.g., 5-20 hours).[6]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas pressure.

  • The product mixture can then be analyzed by standard techniques such as gas chromatography (GC) to determine the yield of ethylene glycol.

Visualizations

Experimental Workflow

G cluster_0 Catalyst Preparation cluster_1 Ethylene Glycol Synthesis RhI3 This compound (RhI₃) Mix1 Mixing RhI3->Mix1 Solvent1 Glacial Acetic Acid Solvent1->Mix1 CO1 Carbon Monoxide (CO) Carbonylation Carbonylation CO1->Carbonylation Heat1 Heating (120-140°C) Heat1->Carbonylation Pressure1 Pressure (0.5-1.0 MPa) Pressure1->Carbonylation Water Water Dissolution Dissolution Water->Dissolution Active_Catalyst Active Rhodium Carbonyl Iodide Catalyst Solution Reaction Carbonylation/ Hydroformylation Active_Catalyst->Reaction Mix1->Carbonylation Carbonylation->Dissolution Dissolution->Active_Catalyst Formaldehyde Formaldehyde Source Formaldehyde->Reaction Syngas Syngas (CO + H₂) Syngas->Reaction Solvent2 Solvent Solvent2->Reaction Heat2 Heating (100-150°C) Heat2->Reaction Pressure2 Pressure (e.g., 70 bar) Pressure2->Reaction Product Ethylene Glycol Reaction->Product

Caption: Workflow for ethylene glycol synthesis.

Proposed Catalytic Cycle

G Rh_cat [Rh(CO)₂I₂]⁻ Intermediate1 HRh(CO)₂I₂ Rh_cat->Intermediate1 + H₂ H2 H₂ CO CO Formaldehyde CH₂O Intermediate2 Rh-H Intermediate1->Intermediate2 - HI Intermediate3 Rh-CH₂OH Intermediate2->Intermediate3 + CH₂O Intermediate4 Rh-C(O)CH₂OH Intermediate3->Intermediate4 + CO Glycolaldehyde HOCH₂CHO Intermediate4->Glycolaldehyde + H₂ - [Rh(CO)₂I₂]⁻ Ethylene_Glycol HOCH₂CH₂OH Glycolaldehyde->Ethylene_Glycol + H₂ (Catalytic Hydrogenation)

Caption: Proposed rhodium-catalyzed cycle.

References

Application Notes and Protocols for Iodide-Promoted Rhodium-Catalyzed Transfer Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Rhodium Triiodide (RhI₃): Direct application of this compound (RhI₃) as a catalyst in hydrogenation reactions is not extensively documented in scientific literature. It is plausible that RhI₃ may serve as a precursor for an active catalytic species, or that rhodium-iodide complexes formed in situ are the true catalysts. These application notes focus on a well-documented and closely related system: the use of a rhodium complex in conjunction with an iodide salt to catalyze transfer hydrogenation reactions. This approach provides insight into the significant role of iodide in rhodium catalysis.

The following sections detail the application of an iodide-promoted rhodium catalyst system for the transfer hydrogenation of N-heteroaromatic compounds, a reaction of significant interest in the synthesis of pharmaceuticals and other fine chemicals.[1]

Overview of Iodide-Promoted Rhodium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a valuable alternative to traditional hydrogenation that uses hydrogen gas, employing a hydrogen donor molecule instead.[1] In the context of rhodium catalysis, the addition of a simple iodide salt has been shown to dramatically accelerate the transfer hydrogenation of various N-heteroaromatic compounds, such as quinolines, isoquinolines, and quinoxalines.[2] This protocol utilizes the rhodium complex [CpRhCl₂]₂ (where Cp = pentamethylcyclopentadienyl) as a pre-catalyst, with a formic acid/triethylamine (HCO₂H/NEt₃) azeotrope serving as the hydrogen source.[1][2]

The presence of an iodide source, such as potassium iodide (KI), is crucial for high catalytic activity. It is proposed that the chloride ligands on the rhodium precursor are exchanged for iodide ligands, forming a more active catalytic species.[2] This iodide-promoted system demonstrates high efficiency, allowing for very low catalyst loadings and mild reaction conditions.[2]

Data Presentation: Transfer Hydrogenation of N-Heteroaromatics

The following table summarizes the quantitative data for the iodide-promoted rhodium-catalyzed transfer hydrogenation of a selection of N-heteroaromatic substrates.

SubstrateProductRhodium Loading (mol%)Iodide Additive (mol%)Time (h)Yield (%)
Quinolines
Quinoline (B57606)1,2,3,4-Tetrahydroquinoline0.01KI (20)2497 (isolated)
2-Methylquinoline2-Methyl-1,2,3,4-tetrahydroquinoline0.1KI (20)2495
6-Methoxyquinoline6-Methoxy-1,2,3,4-tetrahydroquinoline0.1KI (20)2498
Isoquinolines
Isoquinoline1,2,3,4-Tetrahydroisoquinoline0.2KI (20)2496
1-Methylisoquinoline1-Methyl-1,2,3,4-tetrahydroisoquinoline0.2KI (20)2494
Quinoxalines
Quinoxaline1,2,3,4-Tetrahydroquinoxaline0.02KI (20)2499
2-Methylquinoxaline2-Methyl-1,2,3,4-tetrahydroquinoxaline0.05KI (20)2498

Data compiled from studies on iodide-promoted transfer hydrogenation.[2]

Experimental Protocols

3.1. General Protocol for Iodide-Promoted Transfer Hydrogenation of Quinolines

This protocol provides a representative procedure for the transfer hydrogenation of quinoline using [Cp*RhCl₂]₂ and potassium iodide.

Materials:

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl)rhodium(III) chloride dimer

  • Potassium Iodide (KI)

  • Quinoline (or substituted quinoline)

  • Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile) for transfer, if needed

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add [Cp*RhCl₂]₂ (e.g., 0.005 mmol for 0.1 mol% loading relative to 0.5 mmol substrate) and potassium iodide (e.g., 0.1 mmol, 20 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen). Repeat this cycle three times.

  • Add the quinoline substrate (e.g., 0.5 mmol) to the flask.

  • Add the formic acid/triethylamine azeotrope (e.g., 3 mL) to the reaction mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrahydroquinoline product.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

4.1. Proposed Catalytic Cycle

The following diagram illustrates a plausible mechanism for the iodide-promoted rhodium-catalyzed transfer hydrogenation of a generic N-heteroaromatic substrate.[2]

Catalytic_Cycle precat [CpRhCl₂]₂ active_precatalyst [CpRhI₂]₂ precat->active_precatalyst  + 2I⁻ - 2Cl⁻ rh_hydride [Cp*Rh(H)I₂]⁻ active_precatalyst->rh_hydride  + HCOO⁻ - CO₂ substrate_complex Substrate Coordination rh_hydride->substrate_complex + Substrate reduced_intermediate Hydride Transfer substrate_complex->reduced_intermediate product_release Product Release reduced_intermediate->product_release product_release->rh_hydride + HCOO⁻ - CO₂ + Substrate Workflow setup Reaction Setup (Schlenk Flask, Inert Atmosphere) reagents Add [Cp*RhCl₂]₂, KI, and Substrate setup->reagents solvent Add HCO₂H/NEt₃ Azeotrope reagents->solvent reaction Stir at Reaction Temperature (e.g., 40°C) solvent->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Workup (Solvent Removal) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

References

Application Notes and Protocols: Rhodium Triiodide in the Synthesis of Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic anhydride (B1165640) is a crucial reagent in the chemical and pharmaceutical industries, widely utilized as an acetylating agent in the synthesis of various commercial products, including pharmaceuticals like aspirin (B1665792) and cellulose (B213188) acetate (B1210297). The industrial production of acetic anhydride is predominantly achieved through the carbonylation of methyl acetate, a process catalyzed by rhodium-iodide systems. This application note provides detailed insights and experimental protocols for the use of rhodium triiodide (RhI₃) as a catalyst in this synthesis, with a focus on the well-established Tennessee Eastman process.

Rhodium-based catalysts, in conjunction with an iodide promoter such as lithium iodide, exhibit high activity and selectivity in the carbonylation of methyl acetate.[1][2] The reaction is analogous to the renowned Monsanto acetic acid process and involves the catalytic cycle of a rhodium(I) species.[3] Understanding the reaction parameters and experimental setup is critical for successful laboratory-scale synthesis and process optimization.

Catalytic Cycle and Mechanism

The synthesis of acetic anhydride via methyl acetate carbonylation using a rhodium-iodide catalyst system proceeds through a well-established catalytic cycle. The active catalyst is a rhodium(I) species, typically [Rh(CO)₂I₂]⁻, which is formed in situ from a rhodium precursor like this compound. The cycle, illustrated below, involves the key steps of oxidative addition, migratory insertion, and reductive elimination.

AceticAnhydride_Synthesis cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_promoter_cycle Promoter Regeneration cluster_product_formation Product Formation MeOAc Methyl Acetate (CH₃COOCH₃) MeI Methyl Iodide (CH₃I) MeOAc->MeI + LiI CO Carbon Monoxide (CO) RhI [Rh(CO)₂I₂]⁻ (Active Catalyst) RhMe [(CH₃)Rh(CO)₂I₃]⁻ RhI->RhMe + CH₃I (Oxidative Addition) RhAc [(CH₃CO)Rh(CO)I₃]⁻ RhMe->RhAc Migratory Insertion RhAcCO [(CH₃CO)Rh(CO)₂I₃]⁻ RhAc->RhAcCO + CO RhAcCO->RhI - CH₃COI (Reductive Elimination) AcylIodide Acetyl Iodide (CH₃COI) LiI Lithium Iodide (LiI) LiOAc Lithium Acetate (CH₃COOLi) LiI->LiOAc + CH₃COOCH₃ LiOAc->LiI + CH₃COI Ac2O Acetic Anhydride ((CH₃CO)₂O) AcylIodide->Ac2O + CH₃COOLi or CH₃COOH

Figure 1: Catalytic cycle for the synthesis of acetic anhydride.

Quantitative Data Summary

The following tables summarize typical reaction conditions and the influence of key parameters on the synthesis of acetic anhydride.

Table 1: Typical Reaction Parameters for Acetic Anhydride Synthesis [1]

ParameterValue
CatalystRhodium Iodide Complex
PromoterLithium Iodide
ReactantMethyl Acetate
Carbon Monoxide Pressure30–60 bar
Temperature150–200 °C
SolventMethyl Acetate (can act as both reactant and solvent)

Table 2: Example of a Laboratory Scale Reaction Mixture [4]

ComponentMolar Percentage
Methyl Acetate93.5 mol%
Methyl Iodide2.25 mol%
Lithium Iodide4.0 mol%
Rhodium Acetate (Catalyst Precursor)0.25 mol%
Resulting Yield >95%

Experimental Protocols

Protocol 1: General Laboratory-Scale Synthesis of Acetic Anhydride

This protocol is a representative procedure for the carbonylation of methyl acetate using a this compound catalyst system in a high-pressure autoclave.

Materials:

  • This compound (RhI₃) or another suitable rhodium precursor (e.g., rhodium acetate)

  • Lithium iodide (LiI), anhydrous

  • Methyl acetate (CH₃COOCH₃), anhydrous

  • Methyl iodide (CH₃I)

  • Carbon monoxide (CO), high purity

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the reactor with nitrogen or argon to remove any air.

  • Charging the Reactor: Under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor (e.g., rhodium acetate, 0.25 mol%), lithium iodide (4.0 mol%), methyl acetate (93.5 mol%), and methyl iodide (2.25 mol%).[4]

  • Pressurization and Heating: Seal the reactor and purge with carbon monoxide several times. Pressurize the reactor with CO to the desired pressure (e.g., 300 psi).[4] Begin stirring and heat the reactor to the reaction temperature (e.g., 170 °C).[4]

  • Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 3 hours).[4] Monitor the reaction progress by analyzing samples withdrawn periodically via the sampling port (if available and safe to do so).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Product Recovery and Purification: Open the reactor and transfer the liquid product mixture to a distillation apparatus. The crude product will contain acetic anhydride, unreacted methyl acetate, and the catalyst system.

  • Purification: Purify the acetic anhydride by fractional distillation. Unreacted methyl acetate can be recovered and recycled. The high-boiling fraction containing the rhodium catalyst can be recycled for subsequent batches.

Protocol 2: Preparation of the Active Rhodium Catalyst

In many industrial processes, the active rhodium catalyst is prepared in situ. However, a pre-activation step can also be performed.

Materials:

  • This compound (RhI₃)

  • Acetic anhydride

  • Methyl iodide

  • Carbon monoxide (CO)

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with this compound, a portion of the acetic anhydride, and methyl iodide.[5]

  • Pressurize the reactor with carbon monoxide to approximately 1 MPa.[5]

  • Heat the mixture to around 150 °C with stirring for several hours (e.g., 4 hours).[5] This process facilitates the formation of the active rhodium carbonyl iodide species.

  • After cooling, the resulting solution containing the activated catalyst can be used directly in the carbonylation reaction.

Logical Workflow for Acetic Anhydride Production

The overall process for the production of acetic anhydride, from reactant input to purified product, can be visualized as a logical workflow.

AceticAnhydride_Workflow Reactants Reactants (Methyl Acetate, CO) Reactor High-Pressure Reactor (150-200°C, 30-60 bar) Reactants->Reactor CatalystSystem Catalyst System (RhI₃, LiI, CH₃I) CatalystSystem->Reactor CrudeProduct Crude Product Mixture Reactor->CrudeProduct Distillation Fractional Distillation CrudeProduct->Distillation PurifiedProduct Purified Acetic Anhydride Distillation->PurifiedProduct Recycle Catalyst & Unreacted Reactant Recycle Distillation->Recycle Recycle->Reactor

Figure 2: Workflow for acetic anhydride production.

Safety Considerations

  • High Pressure: All operations involving high-pressure reactors must be conducted with appropriate safety precautions, including the use of blast shields and adherence to established operating procedures.

  • Carbon Monoxide: Carbon monoxide is a toxic gas. All handling must be performed in a well-ventilated fume hood, and CO detectors should be in place.

  • Corrosive Materials: Iodide-containing compounds can be corrosive. The reactor and associated equipment should be constructed from corrosion-resistant materials.

  • Reagents: Acetic anhydride and methyl iodide are corrosive and toxic. Handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Application Notes and Protocols: Rhodium Triiodide in Electrochemical Applications and Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is a black crystalline solid known primarily for its role as a catalyst in industrial carbonylation reactions, such as the production of acetic acid.[1] While rhodium and its various compounds are extensively studied for their catalytic and electrochemical properties, the direct application of solid this compound as a primary material in electrochemical sensors and electrocatalysis is not widely documented in current scientific literature.

These application notes aim to provide a comprehensive overview of the existing research on rhodium-based materials in electrochemical applications, with a focus on areas where this compound could potentially play a role, either as a precursor or as a component of a composite material. We will cover the synthesis of rhodium-containing nanomaterials, their application in electrocatalysis, and the fabrication of electrochemical sensors.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula RhI₃[2]
Molar Mass 483.62 g/mol [3]
Appearance Black crystalline powder[2]
Crystal Structure Monoclinic, similar to AlCl₃[2]
Purity 99.9+% (metals basis)[3]

This compound as a Precursor for Electrocatalytic Nanomaterials

While direct use is limited, this compound can serve as a precursor for the synthesis of rhodium-based nanoparticles, which exhibit significant electrocatalytic activity. The iodide ions can also play a crucial role in directing the growth and morphology of these nanocrystals.[4]

Experimental Protocol: Synthesis of Rhodium Nanoparticles via Reduction of a Rhodium(III) Precursor

This protocol describes a general method for the synthesis of rhodium nanoparticles using a rhodium(III) precursor, which could be this compound.

Materials:

Procedure:

  • Precursor Solution: Dissolve a specific amount of the rhodium precursor (e.g., RhCl₃·xH₂O) and PVP in ethylene glycol in a flask.

  • Heating: Heat the solution to a specific temperature (e.g., 160 °C) under magnetic stirring.

  • Reaction: Maintain the temperature for a set duration (e.g., 1-3 hours) to allow for the reduction of Rh(III) ions and the formation of Rh nanoparticles.

  • Isolation: After cooling to room temperature, precipitate the nanoparticles by adding acetone.

  • Washing: Centrifuge the mixture and wash the collected nanoparticles multiple times with a mixture of acetone and ethanol to remove excess PVP and byproducts.

  • Drying: Dry the final rhodium nanoparticle product under vacuum.

Diagram of Experimental Workflow:

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Nanoparticle Formation cluster_purification Purification A Rh(III) Precursor (e.g., RhI3) D Mix & Dissolve A->D B PVP B->D C Ethylene Glycol C->D E Heat to 160°C D->E F Maintain Temperature (1-3h) E->F G Cool to RT F->G H Add Acetone (Precipitation) G->H I Centrifuge & Wash H->I J Dry under Vacuum I->J K Rh Nanoparticles J->K

Workflow for the synthesis of rhodium nanoparticles.

Electrochemical Applications of Rhodium-Based Materials

Rhodium and its compounds are promising for various electrochemical reactions, particularly the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting and renewable energy technologies.

Hydrogen Evolution Reaction (HER)

Rhodium-based materials have shown excellent activity for the HER in acidic media. While data for pure RhI₃ is unavailable, studies on rhodium nanoparticles and alloys provide valuable benchmarks.

ElectrocatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Rh Nanoparticles (water ablation)0.5 M H₂SO₄~2050-54[5]
Rh-Ir Alloy (Rh₂₂Ir₇₈)0.5 M H₂SO₄Not specified for HERNot specified for HER[6]
Oxygen Evolution Reaction (OER)

The OER is another critical reaction where rhodium-iridium alloys have demonstrated high activity and stability in acidic electrolytes.

ElectrocatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Mass Activity @ 300 mV overpotential (A/mgIr)Reference
Rh-Ir Alloy (Rh₂₂Ir₇₈)0.5 M H₂SO₄Not specified1.17[6]
Pure Ir Nanoparticles0.5 M H₂SO₄Not specified~0.39[6]

Electrochemical Sensors Based on Rhodium Materials

The development of electrochemical sensors using rhodium-based materials is an active area of research. These sensors leverage the catalytic properties of rhodium to detect various analytes. Although no sensors directly utilizing solid this compound have been detailed, an amperometric sensor for Rh(III) ions using an ion-imprinted polymer has been reported, showcasing the electroanalytical relevance of rhodium.[7]

Experimental Protocol: Fabrication of a Modified Electrode for Sensing (General)

This protocol outlines a general procedure for modifying an electrode with a nanomaterial, which could be adapted for rhodium nanoparticles synthesized from a RhI₃ precursor.

Materials:

  • Glassy carbon electrode (GCE) or other suitable substrate

  • Rhodium nanoparticles

  • Nafion solution (5 wt%)

  • Ethanol

  • Deionized water

  • Alumina (B75360) slurry (for polishing)

Procedure:

  • Electrode Polishing: Polish the GCE surface with alumina slurry to a mirror finish.

  • Cleaning: Sonicate the polished electrode in deionized water and ethanol to remove any residual alumina particles.

  • Catalyst Ink Preparation: Disperse a known amount of rhodium nanoparticles in a mixture of deionized water, ethanol, and Nafion solution. Sonicate the mixture to form a homogeneous ink.

  • Electrode Modification: Drop-cast a small volume of the catalyst ink onto the GCE surface and let it dry at room temperature.

  • Electrochemical Characterization: Characterize the modified electrode using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte.

Diagram of Electrode Modification and Sensing Workflow:

SensingWorkflow cluster_electrode_prep Electrode Preparation cluster_ink_prep Catalyst Ink Preparation cluster_modification Electrode Modification cluster_sensing Electrochemical Sensing A Polish GCE B Clean GCE A->B F Drop-cast Ink on GCE B->F C Rh Nanoparticles E Mix & Sonicate C->E D Solvent & Nafion D->E E->F G Dry at RT F->G H Modified Electrode G->H J Electrochemical Measurement (CV, EIS) H->J I Analyte Solution I->J K Data Analysis J->K

General workflow for electrode modification and sensing.

Signaling Pathways and Logical Relationships

In the context of an amperometric sensor, the fundamental principle involves the electrocatalytic oxidation or reduction of the target analyte at the modified electrode surface, leading to a measurable current that is proportional to the analyte concentration.

Diagram of a Hypothetical Amperometric Sensing Mechanism:

SensingMechanism Analyte Target Analyte Reaction Electrocatalytic Oxidation/Reduction Analyte->Reaction diffuses to Electrode Rh-modified Electrode (e.g., from RhI3 precursor) Electrode->Reaction catalyzes Product Reaction Product Reaction->Product Current Measurable Current Reaction->Current generates

Conceptual diagram of an amperometric sensing mechanism.

Conclusion and Future Outlook

While this compound is a well-established catalyst in industrial organic synthesis, its direct application in electrochemical sensors and electrocatalysis is an underexplored area of research. The available literature strongly suggests that rhodium-based materials, often synthesized from rhodium precursors, possess excellent electrochemical properties. Future research could focus on the direct use of this compound, potentially in composite materials or as thin films, for sensing and catalytic applications. The influence of the iodide component on the electrochemical behavior of such materials warrants further investigation, as it may offer unique advantages in terms of catalytic activity and stability. The protocols and data presented here for related rhodium compounds provide a solid foundation for venturing into this promising research direction.

References

Application Notes and Protocols for Photochemical Reactions Utilizing Rhodium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting photochemical reactions catalyzed by rhodium(III) iodide (RhI₃). The focus is on the synergistic use of Rh(III) with a photoredox catalyst for the efficient synthesis of nitrogen-containing heterocycles, which are pivotal structures in medicinal chemistry and drug development.

Introduction

Rhodium triiodide is a versatile catalyst in organic synthesis.[1] In the realm of photochemistry, it has emerged as a potent catalyst, particularly when combined with a photoredox catalyst, for C-H activation and functionalization reactions.[2][3] This dual catalytic system allows for the formation of complex molecular architectures under mild reaction conditions, driven by visible light. Such transformations are highly valuable for the synthesis of indoles and other heterocyclic compounds that are prevalent in pharmaceuticals. This document outlines a detailed protocol for the synthesis of substituted indoles via a photoredox/rhodium-catalyzed C-H activation/cyclization of acetanilides with alkynes.

Applications

The primary application of photochemical reactions utilizing this compound in this context is the synthesis of functionalized indole (B1671886) derivatives. Indoles are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. This methodology provides a direct and efficient route to access these valuable molecules from readily available starting materials.

Key Applications Include:

  • Drug Discovery: Rapid synthesis of diverse indole libraries for screening and lead optimization.

  • Medicinal Chemistry: Efficient construction of complex indole-based drug candidates.

  • Process Development: Provides a milder and potentially more sustainable alternative to traditional indole synthesis methods that often require harsh conditions and stoichiometric oxidants.

Quantitative Data Summary

The following table summarizes the yields of various substituted indoles synthesized using the detailed experimental protocol. The reaction demonstrates broad substrate scope with respect to both the acetanilide (B955) and alkyne coupling partners.

EntryAcetanilide (Substituent)AlkyneProductYield (%)
1HDiphenylacetylene2,3-Diphenyl-1-methyl-1H-indole85
24-MeDiphenylacetylene5-Methyl-2,3-diphenyl-1-methyl-1H-indole82
34-OMeDiphenylacetylene5-Methoxy-2,3-diphenyl-1-methyl-1H-indole78
44-FDiphenylacetylene5-Fluoro-2,3-diphenyl-1-methyl-1H-indole75
54-ClDiphenylacetylene5-Chloro-2,3-diphenyl-1-methyl-1H-indole72
64-BrDiphenylacetylene5-Bromo-2,3-diphenyl-1-methyl-1H-indole70
73-MeDiphenylacetylene6-Methyl-2,3-diphenyl-1-methyl-1H-indole80
8H1,2-di(p-tolyl)acetylene1-Methyl-2,3-di-p-tolyl-1H-indole88
9H1,2-bis(4-methoxyphenyl)acetylene2,3-bis(4-Methoxyphenyl)-1-methyl-1H-indole84
10H1-Phenyl-1-propyne1,2-Dimethyl-3-phenyl-1H-indole65

Experimental Protocols

General Procedure for the Photoredox/Rhodium-Catalyzed Synthesis of Indoles:

Materials:

  • Acetanilide derivative (0.2 mmol, 1.0 equiv)

  • Alkyne (0.3 mmol, 1.5 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%, 0.005 mmol)

  • fac-Ir(ppy)₃ (1.0 mol%, 0.002 mmol)

  • AgSbF₆ (20 mol%, 0.04 mmol)

  • Cu(OAc)₂ (1.0 equiv, 0.2 mmol)

  • DCE (1,2-dichloroethane, 1.0 mL)

  • An oven-dried 4 mL vial equipped with a magnetic stir bar and a Teflon-lined septum

Reaction Setup:

  • To the oven-dried 4 mL vial, add the acetanilide derivative, alkyne, [Cp*RhCl₂]₂, fac-Ir(ppy)₃, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the vial with argon three times.

  • Add DCE (1.0 mL) via syringe.

  • Place the vial in a cooling block or water bath to maintain a constant temperature (typically room temperature).

  • Position the vial approximately 5-10 cm from a visible light source (e.g., 11 W compact fluorescent lamp (CFL) or a blue LED setup).

  • Stir the reaction mixture vigorously under irradiation for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired indole product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Proposed Catalytic Cycle

Photoredox_Rhodium_Catalysis PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC- PC_excited->PC_reduced SET Rh_III Rh(III) Catalyst Rhodacycle_III Rhodacycle(III) Intermediate Rh_III->Rhodacycle_III C-H Activation Rhodacycle_V Rhodacycle(V) Intermediate Rhodacycle_III->Rhodacycle_V Oxidative Addition Product Indole Product Rhodacycle_V->Product Reductive Elimination Product->Rh_III Regeneration Substrate Acetanilide Substrate->Rhodacycle_III Alkyne Alkyne Alkyne->Rhodacycle_V Oxidant Oxidant (e.g., Cu(II)) Oxidant_reduced Reduced Oxidant (e.g., Cu(I)) Oxidant->Oxidant_reduced Oxidant_reduced->Rh_III Reoxidation PC_reduced->Oxidant SET

Caption: Proposed dual catalytic cycle for the synthesis of indoles.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Acetanilide, Alkyne, Rh(III) catalyst, Photocatalyst, Oxidant, and Solvent in Vial start->reagents degas Evacuate and Backfill with Argon (3x) reagents->degas irradiate Irradiate with Visible Light and Stir at Room Temperature degas->irradiate monitor Monitor Reaction Progress (TLC/LC-MS) irradiate->monitor workup Concentrate Reaction Mixture monitor->workup Reaction Complete purify Purify by Flash Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

References

Troubleshooting & Optimization

improving the solubility of Rhodium triiodide for catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodium triiodide (RhI₃) in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common solvents?

This compound is notoriously insoluble in water and many common organic solvents under ambient conditions.[1][2][3][4] Its crystal lattice structure makes it resistant to solvation.[5] For catalytic applications, particularly in carbonylation reactions, a chemical transformation is typically required to bring the rhodium into the solution phase, rather than simple physical dissolution.

Q2: What is the active catalytic species in processes like the Monsanto acetic acid synthesis?

In the Monsanto process, the active catalyst is not RhI₃ itself, but the in situ generated anionic complex, cis-[Rh(CO)₂I₂]⁻.[6] Therefore, the "dissolution" of RhI₃ in this context refers to its conversion into this catalytically active species.

Q3: Are there any safety precautions I should take when handling this compound?

Yes, this compound is hygroscopic and should be stored in a dark, inert atmosphere at room temperature.[4][7][8] It is advisable to avoid contact with skin and eyes.[7][8]

Troubleshooting Guide: Dissolution of this compound

This guide addresses common issues encountered when preparing this compound catalyst solutions.

Problem Possible Cause Recommended Solution
RhI₃ fails to dissolve during carbonylation in acetic acid. Incomplete carbonylation reaction.Ensure all reaction parameters are met as per the protocol. Verify the purity of the carbon monoxide and the absence of leaks in the system. Check for adequate agitation.
Presence of water in the initial carbonylation step.Use anhydrous acetic acid for the initial dehydration and carbonylation step as water can inhibit the formation of the soluble carbonyl complex.[1][9]
Low temperature or pressure.Increase the temperature and pressure within the recommended range (80-140 °C, 0.5-1.0 MPa) to facilitate the carbonylation reaction.[1][9]
Precipitate forms after initial dissolution with hydrazine (B178648). Reaction with acidic media.If adding an acid like acetic acid after dissolution with hydrazine, a precipitate may form. Heating the solution can redissolve the precipitate.[10][11]
Insufficient hydrazine.Ensure a small excess of hydrazine is used for complete and stable dissolution, especially if subsequent additions of acidic reagents are planned.[10]
The dissolution process is very slow. Low reactivity of RhI₃.The dissolution of RhI₃ is often a slow chemical process. Ensure adequate reaction time and agitation. For carbonylation, the process can take several hours.
Low-quality RhI₃.Use high-purity this compound. Impurities can interfere with the dissolution chemistry.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is scarce due to its very low physical solubility in most solvents. The following table summarizes available qualitative and semi-quantitative information.

Solvent Solubility Remarks Citation
WaterInsoluble-[2][3][4][7]
Acetic AcidVery low (tens of ppm)Solubility is significantly enhanced by carbonylation.[9]
MethanolPractically insoluble-[1]
Methyl AcetatePractically insoluble-[1]
Toluene (B28343)SolubleA study reported dissolving 2.3 mg of RhI₃ in 1 mL of toluene with stirring at room temperature for 5 minutes.[12]
Hydriodic AcidSome solubilityRequires very high concentrations of hydriodic acid for limited dissolution.[1]
Hydrazine Hydrate (B1144303)SolubleDissolves readily, often exothermically, to form a clear, orange solution.[10][11]
Hypophosphorous AcidSolubleDissolves upon gentle heating to form a dark brown solution.[10][11]

Experimental Protocols

Protocol 1: Dissolution of RhI₃ via Carbonylation

This protocol is adapted from patent literature for the preparation of a carbonylated rhodium iodide solution, which is a precursor to the active catalyst in acetic acid synthesis.[1][9]

Materials:

  • This compound (RhI₃)

  • Anhydrous acetic acid

  • High-purity carbon monoxide (CO)

  • Deionized water

  • Autoclave/high-pressure reactor with stirring and temperature control

Procedure:

  • Dehydration and Carbonylation:

    • Charge the autoclave with solid this compound and anhydrous acetic acid.

    • Seal the reactor and purge with nitrogen, followed by pressurizing with carbon monoxide.

    • Begin stirring and heat the mixture to 80-140 °C.

    • Adjust the CO pressure to 0.5-1.0 MPa.

    • Maintain these conditions for 0-4 hours. During this time, the solid RhI₃ is converted to a solid carbonylated rhodium iodide species.

  • Dissolution:

    • After the carbonylation step, cool the reactor.

    • Carefully introduce a specific amount of deionized water into the reactor (typically 10-15% of the total solution mass).

    • Continue stirring for 20-60 minutes. The solid carbonylated rhodium iodide will dissolve in the aqueous acetic acid to form a solution with a rhodium concentration typically in the range of 2000-5000 ppm.

Protocol 2: Dissolution of RhI₃ using Hydrazine Hydrate

This method utilizes a reducing agent to dissolve RhI₃.[10][11]

Materials:

  • This compound (RhI₃)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

Procedure:

  • In a suitable reaction vessel, suspend the solid this compound in a minimal amount of a solvent like water or acetic acid.

  • Carefully add hydrazine hydrate to the suspension. The reaction is often exothermic.

  • The black RhI₃ powder should dissolve to form a clear, orange solution. A small excess of hydrazine hydrate can ensure complete and stable dissolution.

Visualized Workflows and Logic

G Workflow for RhI3 Dissolution via Carbonylation start Start charge_reactor Charge Autoclave (RhI3 + Anhydrous Acetic Acid) start->charge_reactor pressurize_co Pressurize with CO (0.5-1.0 MPa) charge_reactor->pressurize_co heat_stir Heat (80-140°C) and Stir (0-4 hours) pressurize_co->heat_stir cool_reactor Cool Reactor heat_stir->cool_reactor add_water Add Deionized Water cool_reactor->add_water stir_dissolve Stir to Dissolve (20-60 mins) add_water->stir_dissolve end End (Carbonylated Rhodium Iodide Solution) stir_dissolve->end

Caption: Workflow for RhI₃ Dissolution via Carbonylation.

G Troubleshooting RhI3 Dissolution start Is RhI3 dissolving? yes Successful Dissolution start->yes Yes no Check Method start->no No carbonylation Carbonylation? no->carbonylation Using Carbonylation hydrazine Hydrazine? no->hydrazine Using Hydrazine check_params Check Temp, Pressure, CO purity, and agitation carbonylation->check_params check_anhydrous Ensure anhydrous conditions in initial step carbonylation->check_anhydrous check_excess_hydrazine Ensure excess hydrazine is used hydrazine->check_excess_hydrazine heat_solution Heat solution if precipitate forms after adding acid hydrazine->heat_solution

Caption: Troubleshooting Logic for RhI₃ Dissolution.

References

Technical Support Center: Overcoming Rhodium Triiodide Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rhodium triiodide catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, helping you optimize your experiments and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (RhI₃) in catalysis?

A1: this compound is often a precursor to the active catalyst in various carbonylation reactions, most notably in the Monsanto process for producing acetic acid from methanol (B129727). In the presence of carbon monoxide and reactants, RhI₃ is converted in situ to the active catalytic species, typically a rhodium(I) complex like [Rh(CO)₂I₂]⁻.

Q2: What are the main causes of deactivation for catalysts derived from this compound?

A2: The deactivation of rhodium catalysts, particularly in methanol carbonylation, can occur through several mechanisms:

  • Precipitation of Inactive Rhodium(III) Species: Under low carbon monoxide (CO) partial pressure, the active Rh(I) catalyst can be oxidized to Rh(III) and precipitate as insoluble this compound (RhI₃), removing it from the catalytic cycle.[1]

  • Formation of Inactive Dimers and Clusters: Rhodium complexes can aggregate to form inactive dimeric or trimeric species, especially at high catalyst concentrations or under certain reaction conditions.

  • Ligand Degradation: In catalyst systems employing phosphine (B1218219) ligands, these ligands can degrade over time, leading to the formation of inactive rhodium complexes.

  • Reaction with Substrates or Products: The catalyst can sometimes react with substrates or products to form stable, off-cycle complexes that do not participate in the main catalytic reaction.

Q3: How can I visually identify if my catalyst is deactivating?

A3: A common visual cue for deactivation in methanol carbonylation is the formation of a black precipitate, which is often insoluble this compound. A change in the color of the reaction solution can also indicate a change in the rhodium species present and potential deactivation.

Troubleshooting Guide

Issue: I observe a black precipitate forming in my reaction, and the reaction rate has slowed down significantly.

  • Question: What is likely causing this precipitation and the drop in activity?

  • Answer: The black precipitate is most likely this compound (RhI₃). This occurs when the active [Rh(CO)₂I₂]⁻ (a Rh(I) species) is oxidized to an inactive Rh(III) species, which then precipitates. This is a common deactivation pathway in methanol carbonylation, especially under conditions of low carbon monoxide partial pressure.

  • Question: How can I prevent this precipitation?

  • Answer:

    • Maintain Sufficient CO Pressure: Ensure that the partial pressure of carbon monoxide is high enough to keep the rhodium in its active Rh(I) oxidation state and coordinated as a carbonyl complex. At carbon monoxide partial pressures above 10 bar, the reaction rate is often independent of the partial pressure, suggesting this is a stable region for the catalyst.

    • Ensure Adequate Water Concentration: In the Monsanto process, a certain amount of water (typically around 14-15%) is crucial for the catalytic cycle and can help to keep the rhodium species in solution.

    • Use Promoters: Certain promoters, such as iodide salts (e.g., LiI), can help to stabilize the active catalyst in solution.

Issue: My reaction starts, but the rate gradually decreases over time, even without any visible precipitation.

  • Question: What could be the cause of this gradual deactivation?

  • Answer: This could be due to the formation of soluble but inactive rhodium species, such as dimers or clusters, or the slow degradation of ligands if they are part of your catalytic system. It is also possible that an impurity in your feedstock is acting as a catalyst poison.

  • Question: How can I investigate the cause of this gradual deactivation?

  • Answer:

    • In-situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the rhodium species present in the reaction mixture under operating conditions and track their concentrations over time.

    • Kinetic Studies: A detailed kinetic analysis of your reaction can help to identify changes in the reaction order with respect to the catalyst, which can indicate a change in the nature of the active species.

    • Feedstock Purity Check: Analyze your starting materials for potential impurities that could be poisoning the catalyst.

Quantitative Data on Catalyst Performance

The following table summarizes the effects of various reaction parameters on the performance and stability of a Rhodium-based catalyst system in methanol carbonylation.

ParameterTypical RangeEffect on ActivityEffect on Stability (Deactivation)
Temperature 150-200 °CIncreases up to an optimum, then may decrease.Higher temperatures can accelerate deactivation.
CO Pressure 30-60 barIncreases with pressure up to a certain point, then becomes zero-order.Low CO pressure leads to RhI₃ precipitation and deactivation.[1]
Water Conc. 5-15 wt%Optimal concentration exists for maximum activity.Helps to prevent precipitation of RhI₃.
Methyl Iodide Conc. 5-20 wt%Rate is typically first order with respect to methyl iodide.High concentrations can lead to by-product formation.
Rhodium Conc. 300-1000 ppmRate increases with catalyst concentration.Higher concentrations may favor the formation of inactive dimers.

Experimental Protocols

Protocol 1: Representative Procedure for Testing Rhodium Catalyst Stability in Methanol Carbonylation

This protocol outlines a general procedure for evaluating the stability of a rhodium catalyst. Caution: This reaction involves high pressures and toxic gases (CO) and should only be performed in a suitable high-pressure reactor (autoclave) by trained personnel in a well-ventilated fume hood.

1. Materials and Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, liquid sampling valve, thermocouple, and pressure transducer.

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Methyl iodide

  • This compound (RhI₃) or another rhodium precursor

  • Carbon monoxide (high purity)

  • Gas chromatograph (GC) for product analysis

2. Reactor Setup and Leak Testing:

  • Assemble the autoclave according to the manufacturer's instructions.

  • Pressurize the sealed reactor with an inert gas (e.g., nitrogen) to a pressure higher than the intended reaction pressure and monitor for any pressure drop over a period of time to ensure there are no leaks.

  • Depressurize the reactor and purge with nitrogen.

3. Reaction Procedure:

  • Charge the autoclave with the desired amounts of methanol, acetic acid, methyl iodide, and the rhodium catalyst precursor. A typical composition might be:

    • Acetic acid (solvent)

    • Methanol (10-20 wt%)

    • Methyl iodide (5-15 wt%)

    • Water (5-15 wt%)

    • Rhodium catalyst (e.g., providing 500 ppm Rh)

  • Seal the reactor and purge several times with carbon monoxide to remove any residual air.

  • Pressurize the reactor with carbon monoxide to the desired initial pressure (e.g., 20 bar at room temperature).

  • Begin stirring and heat the reactor to the target reaction temperature (e.g., 180 °C). The pressure will increase as the temperature rises.

  • Once the reaction temperature is reached, adjust the CO pressure to the desired operating pressure (e.g., 40 bar).

  • Maintain a constant CO pressure throughout the experiment using a continuous feed system.

  • Take liquid samples at regular intervals using the sampling valve. Quench the samples immediately in a cooled vial to stop the reaction.

4. Analysis:

  • Analyze the liquid samples by GC to determine the concentration of the product (acetic acid) and the consumption of the reactant (methanol).

  • Plot the concentration of acetic acid versus time to determine the reaction rate. A decrease in the slope of this plot over time indicates catalyst deactivation.

  • If deactivation is observed, the final reaction mixture can be analyzed for the presence of precipitated RhI₃.

Protocol 2: Regeneration of a Deactivated Rhodium Catalyst via Redissolution of RhI₃

This protocol is adapted from patent literature and describes a method for recovering rhodium from a precipitated RhI₃.[2]

1. Materials:

  • Deactivated catalyst solution containing precipitated RhI₃

  • Methyl acetate

  • Acetic acid

  • Water

  • Carbon monoxide

2. Procedure:

  • If possible, remove the product (acetic acid) from the deactivated catalyst mixture by distillation.

  • To the remaining slurry containing the precipitated RhI₃, add an excess of methyl acetate.

  • Heat the mixture to a temperature between 130-190 °C. This will convert any iodide salts (like LiI) to methyl iodide, which can be removed by distillation.

  • Continue heating the mixture at this temperature to promote the dissolution of the RhI₃.

  • After cooling, the rhodium should be redissolved. The solution can then be reconstituted with the appropriate amounts of water and acetic acid.

  • To fully regenerate the active catalytic species, the solution should be treated with carbon monoxide under pressure.

Visualizing Deactivation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the main catalytic cycle for methanol carbonylation and the key deactivation pathway involving the precipitation of this compound.

Methanol_Carbonylation_Cycle cluster_reactants Reactants & Products RhI_CO2_I2 [Rh(CO)₂I₂]⁻ (Active Catalyst) RhIII_Me_CO2_I3 [Rh(Me)(CO)₂I₃]⁻ RhI_CO2_I2->RhIII_Me_CO2_I3 + CH₃I (Oxidative Addition) RhI3_precipitate RhI₃ (s) (Inactive Precipitate) RhI_CO2_I2->RhI3_precipitate - 2CO (Low CO Pressure) RhIII_Ac_CO_I3 [Rh(COMe)(CO)I₃]⁻ RhIII_Me_CO2_I3->RhIII_Ac_CO_I3 Migratory Insertion RhIII_Ac_CO_I3->RhI_CO2_I2 - CH₃COI (Reductive Elimination) RhI_CO_I3 [Rh(CO)I₃]⁻ RhI_CO_I3->RhI_CO2_I2 + CO MeI CH₃I MeOH CH₃OH MeI->MeOH - HI CO CO MeCOI CH₃COI AcOH CH₃COOH MeCOI->AcOH + H₂O H2O H₂O HI HI AcOH->MeCOI - H₂O MeOH->MeI + HI

Caption: Catalytic cycle for methanol carbonylation and the deactivation pathway to RhI₃.

This diagram illustrates the key steps in the rhodium-catalyzed carbonylation of methanol. The active catalyst, [Rh(CO)₂I₂]⁻, undergoes oxidative addition with methyl iodide, followed by migratory insertion of a carbonyl group. Reductive elimination of acetyl iodide regenerates the active catalyst. The diagram also shows the deactivation pathway where, under low carbon monoxide pressure, the active catalyst can lose its carbonyl ligands and precipitate as inactive this compound.

Dimer_Formation_Deactivation Active_Catalyst 2 [Rh(CO)₂I₂]⁻ (Active Monomer) Inactive_Dimer [Rh₂(CO)₄I₄]²⁻ (Inactive Dimer) Active_Catalyst->Inactive_Dimer Dimerization Inactive_Dimer->Active_Catalyst Monomerization

Caption: Deactivation of a rhodium catalyst through the formation of an inactive dimer.

This diagram shows a simplified equilibrium between the active monomeric rhodium catalyst and an inactive dimeric species. High concentrations of the catalyst can shift this equilibrium towards the inactive dimer, reducing the overall reaction rate.

References

Technical Support Center: Rhodium Triiodide (RhI₃) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodium triiodide (RhI₃) catalysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary catalytic applications? A1: this compound (RhI₃) is a black, hygroscopic crystalline solid.[1][2] It is a versatile catalyst precursor primarily used in carbonylation reactions, such as the synthesis of acetic acid (Monsanto process), acetic anhydride, and ethylene (B1197577) glycol.[1][3] It is also used in other organic syntheses, including hydrogenation and the preparation of polysubstituted indoles through carboamination.[3][4]

Q2: What are the key solubility characteristics of RhI₃? A2: this compound is practically insoluble in water, acetic acid, methanol (B129727), and methyl acetate (B1210297) under ambient conditions.[1][5] It has some limited solubility in hydroiodic acid at very high concentrations.[5] However, it is soluble in other organic solvents like alcohol and acetone.[1] Its insolubility in common reaction media is a frequent experimental challenge.

Q3: Why is catalyst stability a concern in RhI₃-catalyzed reactions? A3: The active catalytic species in many rhodium-catalyzed reactions is a Rh(I) complex. Under certain conditions, particularly at low water concentrations, this active species can be oxidized to Rh(III) and precipitate as insoluble RhI₃, leading to catalyst deactivation.[6][7] Maintaining the stability of the soluble, active catalyst is crucial for achieving high reaction rates and yields.

Q4: What is the role of promoters in RhI₃ catalysis? A4: Promoters, such as iodide salts (e.g., lithium iodide) and acetate salts, are critical, especially in reactions like methanol carbonylation at low water concentrations.[6] They help to stabilize the active Rh(I) species in solution, preventing its precipitation as RhI₃.[6][8] Iodide and acetate ions can coordinate with the rhodium center, generating catalytic species that are more active towards the oxidative addition of methyl iodide, which is often the rate-determining step.[6][9]

Q5: How can I monitor the progress of my RhI₃-catalyzed reaction? A5: Several analytical techniques can be used for real-time or periodic reaction monitoring. These include:

  • Infrared (IR) Spectroscopy: To measure the transformation of reactants into products.[10]

  • Mass Spectrometry (MS): To delineate the dynamics of catalytically relevant species, including intermediates and decomposition products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for quantitatively observing all intermediates and byproducts to monitor product formation and optimize reaction conditions.[12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound catalysts.

Issue 1: Catalyst (RhI₃) Will Not Dissolve in the Reaction Solvent.

  • Potential Cause: RhI₃ has very low solubility in many common solvents, including water and acetic acid.[5]

  • Troubleshooting Steps:

    • Use of Reducing Agents: For reactions where a reduced rhodium species is active, pre-treating the RhI₃ solid can aid dissolution. Adding a reducing agent like hydrazine (B178648) hydrate (B1144303) or hypophosphorous acid can dissolve RhI₃ by forming a soluble rhodium complex.[5] The reaction with hydrazine is often exothermic and instantaneous.[5]

    • Solvent Selection: While insoluble in water, RhI₃ is soluble in alcohol and acetone.[1] Consider if the reaction can be performed in one of these solvents.

    • In Situ Preparation: An alternative is to generate the active catalyst in situ from a more soluble precursor like Rhodium(III) chloride (RhCl₃) in the presence of an iodide source like potassium iodide (KI) or hydroiodic acid (HI). However, be aware that this can lead to the precipitation of RhI₃ if conditions are not optimized.[1][5]

Issue 2: Low or No Catalytic Activity.

  • Potential Cause: The catalyst may be inactive or present in an insufficient concentration due to poor solubility or deactivation.

  • Troubleshooting Steps:

    • Ensure Catalyst Dissolution: Confirm that the catalyst has been successfully dissolved and is not present as an inactive solid precipitate. Use the methods described in Issue 1 .

    • Optimize Catalyst Loading: Insufficient catalyst loading can lead to slow or stalled reactions. While academic settings may use higher loadings, optimizing to the lowest effective level is common. If activity is low, consider a modest increase in catalyst concentration.[13]

    • Check for Impurities: Impurities in substrates, solvents, or gas feeds can act as catalyst poisons.[13] Ensure all reagents are of appropriate purity.

    • Activate the Catalyst: Some reactions require an initial "carbonylation" step to convert the RhI₃ precursor into the active catalytic species. This may involve heating the RhI₃ in a solvent under carbon monoxide pressure before adding the substrate.[1]

Issue 3: Catalyst Deactivation or Precipitation During the Reaction.

  • Potential Cause: The active Rh(I) species is precipitating as inactive RhI₃. This is a common problem in carbonylation reactions, especially at low water concentrations.[7] High temperatures can also lead to thermal degradation or sintering.[14][15]

  • Troubleshooting Steps:

    • Add Promoters: The addition of iodide salts (e.g., LiI) is highly effective at stabilizing the rhodium catalyst in solution and promoting the reaction rate.[6][8]

    • Optimize Water Concentration: In methanol carbonylation, water is essential for several steps in the catalytic cycle and helps prevent catalyst precipitation.[7] However, high concentrations can promote the water-gas shift reaction, consuming CO.[7] The optimal water content is often in the range of 2-15 wt%.[7][16]

    • Control Temperature: Optimize the reaction temperature to avoid thermal degradation. High temperatures can cause rhodium to sinter or form inactive species.[14]

    • Maintain CO Partial Pressure: In carbonylation reactions, a sufficiently high carbon monoxide (CO) partial pressure is necessary to maintain the stability of the active [Rh(CO)₂I₂]⁻ species and prevent decomposition.[17]

Issue 4: Poor Product Selectivity.

  • Potential Cause: Reaction conditions such as temperature, pressure, and catalyst loading can significantly influence selectivity.[13]

  • Troubleshooting Steps:

    • Adjust Temperature: Selectivity can be highly temperature-dependent. For example, in hydroformylation, selectivity towards the desired linear aldehyde can decrease with increasing temperature.[13] A systematic study of the temperature profile is recommended.

    • Modify Catalyst System: The choice of ligands or promoters can steer the reaction towards the desired product. The electronic and steric properties of ligands are crucial for controlling selectivity.[13]

    • Optimize Catalyst Loading: In some reactions, catalyst loading can dramatically shift the product ratio.[13] Experiment with different loadings to find the optimal balance between activity and selectivity.

Experimental Protocols & Data

Protocol 1: General Procedure for RhI₃-Catalyzed Carboamination

This protocol is adapted from a procedure for the synthesis of polysubstituted indoles.[4]

  • Preparation: In a nitrogen-filled glovebox, add RhI₃ (e.g., 5 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Add the amine substrate (1.0 eq) and the alkyne (1.2 eq).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene) to the desired concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated reaction block at the target temperature (e.g., 120 °C).

  • Stirring: Stir the reaction mixture for the specified time (e.g., 12 hours).

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite and silica (B1680970) gel, washing with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography.[4]

Protocol 2: Solubilization of RhI₃ using a Reducing Agent

This protocol is based on methods for dissolving otherwise insoluble RhI₃.[5]

  • Suspension: Suspend the solid RhI₃ (1.0 eq) in a suitable solvent such as water or acetic acid in a reaction vessel under an inert atmosphere.

  • Reducing Agent Addition: Slowly add hydrazine hydrate (e.g., 8-10 eq) to the suspension. The reaction is exothermic and should result in a clear, orange or red solution.[5]

  • Stabilization (Optional): If required for the specific catalytic reaction, a solution of a promoter like lithium iodide in hydriodic acid can be added to the solubilized rhodium solution.[5]

  • Usage: The resulting homogeneous solution can now be used as the catalyst source for the reaction.

Data Summary: Typical Conditions for Methanol Carbonylation

The following table summarizes typical reaction conditions for the rhodium-catalyzed carbonylation of methanol to produce acetic acid, a process central to RhI₃ applications.

ParameterValue RangeReferenceNotes
Temperature 150 - 200 °C[18]Higher temperatures can reduce selectivity.
CO Pressure 3.0 - 4.0 MPa (30 - 40 atm)[7]Essential for catalyst stability and reaction rate.
Catalyst Rhodium(I) complex[7][17]Typically [Rh(CO)₂I₂]⁻, formed in situ from RhI₃.
Promoter Methyl Iodide (CH₃I)[7]Co-catalyst for the main reaction.
Stabilizer Iodide Salts (e.g., LiI)[6][7]Crucial for stability at low water concentrations.
Water Content 2 - 15 wt%[6][7]Balances catalyst stability and suppression of the water-gas shift side reaction.
Solvent Acetic Acid[17]Typically the product itself serves as the solvent.

Visual Guides

Catalytic Cycle for Methanol Carbonylation

The diagram below illustrates the simplified catalytic cycle for the Monsanto process, where the active rhodium catalyst facilitates the carbonylation of methanol to acetic acid.

G A [Rh(CO)₂I₂]⁻ (Active Catalyst) B [CH₃Rh(CO)₂I₃]⁻ A->B Oxidative Addition (+ CH₃I) CH3COOH CH₃COOH C [(CH₃CO)Rh(CO)₂I₃]⁻ B->C Migratory Insertion (+ CO) C->A Reductive Elimination (+ H₂O → HI + CH₃COOH) (- CH₃COI) D [Rh(CO)I₃]⁻ CH3I CH₃I CH3I->B CO CO CO->C H2O H₂O H2O->C

Caption: Simplified catalytic cycle for Rh-catalyzed methanol carbonylation.

Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues leading to low product yield in a RhI₃-catalyzed reaction.

Troubleshooting_Workflow start Start: Low Product Yield q1 Is the catalyst fully dissolved? start->q1 sol_no Action: Use solubilization protocol (e.g., hydrazine) or change solvent. q1->sol_no No q2 Did catalyst precipitate during reaction? q1->q2 Yes sol_no->q2 sol_precip Action: 1. Add iodide salt promoter (e.g., LiI). 2. Optimize water concentration. q2->sol_precip Yes q3 Are reaction conditions optimized? q2->q3 No sol_precip->q3 sol_cond Action: 1. Vary Temperature & Pressure. 2. Check CO partial pressure (if applicable). 3. Verify purity of all reagents. q3->sol_cond No end Review literature for specific system or contact technical support. q3->end Yes sol_cond->end

Caption: A logical workflow for troubleshooting low yield in RhI₃ catalysis.

General Experimental Workflow

This diagram outlines the typical sequence of operations for setting up, running, and analyzing a reaction catalyzed by this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution cluster_analysis 4. Analysis arrow p1 Dry Glassware p2 Weigh RhI₃ & Reagents (Inert Atmosphere) s1 Add Solvent p2->s1 s2 Solubilize Catalyst (if necessary) s3 Seal Reactor r1 Set Temp & Pressure s3->r1 r2 Stir for Set Time r3 Monitor Reaction (TLC, GC, NMR) a1 Quench & Workup r3->a1 a2 Purify Product (Chromatography) a3 Characterize Product (NMR, MS, IR)

References

Rhodium Triiodide Catalyst Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodium triiodide (RhI₃) catalysts, particularly in the context of carbonylation reactions such as the Monsanto acetic acid process.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species when using this compound in methanol (B129727) carbonylation?

A1: While solid this compound (RhI₃) is often used as the catalyst precursor, the catalytically active species in processes like the Monsanto acetic acid synthesis is the anionic complex, cis-[Rh(CO)₂I₂]⁻.[1][2][3] Under reaction conditions (typically 150–200 °C and 30–60 atm of carbon monoxide), RhI₃ reacts with carbon monoxide and iodide to form this active complex.[3]

Q2: What is the role of water in rhodium-catalyzed carbonylation reactions?

A2: Water plays a crucial role in both the catalytic cycle and the stability of the catalyst. It is involved in the hydrolysis of acetyl iodide to produce the final acetic acid product.[1] Critically, a sufficient concentration of water is necessary to maintain the stability of the rhodium catalyst. Under anhydrous or low-water conditions, the active [Rh(CO)₂I₂]⁻ catalyst can convert into inactive species such as trans-[Rh(CO)₂I₄]⁻, leading to catalyst deactivation.[4]

Q3: Why are iodide salts often added to the reaction mixture?

A3: Iodide salts, such as lithium iodide, are frequently used as promoters. They help to increase the reaction rate and enhance the stability of the rhodium catalyst, particularly at the lower water concentrations desired for minimizing byproducts and separation costs.[5]

Q4: What are the main pathways for this compound catalyst deactivation?

A4: The primary deactivation pathways include:

  • Precipitation of Inactive Rhodium Species: In zones with low carbon monoxide (CO) pressure, the active catalyst can decompose and precipitate as inactive this compound (RhI₃) or other insoluble rhodium-iodide compounds.[6][7]

  • Formation of Inactive Rhodium(III) Species: At low water concentrations, the active Rh(I) complex can be oxidized to inactive Rh(III) species.[4]

  • Reduction to Rhodium Metal: At very high temperatures or high concentrations of methanol, irreversible deactivation can occur through the reduction of the rhodium complex to rhodium metal.[8]

  • Contamination: Contamination with corrosion metals can also lead to a decrease in catalyst stability and activity.[9]

Q5: Is it possible to regenerate a deactivated this compound catalyst?

A5: Yes, various methods exist for the recovery and regeneration of rhodium catalysts. A common industrial practice involves precipitating the rhodium as an insoluble iodide salt to separate it from soluble corrosion metal contaminants.[9] The rhodium precipitate can then be redissolved and converted back into the active catalytic form. Other patented processes for homogeneous catalysts involve steps like oxidation, removal of decomposed ligand byproducts, and treatment with syngas (CO/H₂) to regenerate the active complex.[10]

Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity or Catalyst Precipitation
  • Symptoms:

    • A significant drop in the reaction rate.

    • Visible formation of a black precipitate (likely RhI₃) in the reactor.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Low Carbon Monoxide (CO) Pressure The active catalyst complex is unstable at low CO partial pressures.[11] Solution: Ensure the reactor is properly sealed and that the CO pressure is maintained within the recommended range for the specific process (e.g., 30-60 atm for Monsanto-type processes).[3]
Poor Gas-Liquid Mixing Inefficient stirring can create localized "CO-deficient zones," leading to catalyst precipitation even if the overall reactor pressure is adequate.[7] Solution: Increase the stirring rate to improve gas dispersion and ensure the catalyst remains in a CO-rich environment.
Low Water Concentration Insufficient water can lead to the formation of inactive Rh(III) species and potential precipitation.[4] Solution: Verify the water concentration in the reaction medium is within the optimal range (this is process-dependent; Monsanto typically requires >10%, while modified processes may use less).[12]
Issue 2: Gradual Decrease in Catalyst Performance Over Time
  • Symptoms:

    • A slow but steady decline in turnover frequency (TOF) over several runs.

    • An increase in the formation of byproducts.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Accumulation of Corrosion Metals Metal ions leached from the reactor walls can interfere with the catalytic cycle. Solution: Consider using reactors made of highly corrosion-resistant alloys. If contamination is suspected, the catalyst will need to be recovered and purified. A patented method involves heating the solution to precipitate RhI₃, leaving the corrosion salts in the solution.[9]
High Methanol Concentration Excessively high concentrations of the methanol reactant can, under certain conditions, lead to the reduction of the active catalyst to inactive rhodium metal.[8] Solution: Review and optimize the feed concentrations to avoid large excesses of methanol relative to the catalyst and other components.
Irreversible Ligand Modification/Loss Over extended periods at high temperatures, ligands (if used) can degrade, or the primary catalyst complex can undergo irreversible changes.[8] Solution: Operate within the recommended temperature limits. If deactivation is significant, the catalyst will require regeneration or replacement.

Data Presentation

Table 1: Typical Operating Conditions for Methanol Carbonylation Processes

ParameterMonsanto Process (Rhodium-based)Cativa Process (Iridium-based)
Catalyst cis-[Rh(CO)₂I₂]⁻cis-[Ir(CO)₂I₂]⁻
Temperature 150–200 °C[3]150–200 °C
Pressure 30–60 atm[3]30–60 atm
Water Concentration ~10–15 wt%~0.5–5 wt%[12]
Key Advantage Well-established, high selectivity (>99%).[3]Higher stability at low water, reducing separation costs and byproducts.[12][13]
Common Issue Catalyst precipitation at low water or low CO pressure.[4][7]Slower migratory insertion step (compensated by promoters).[12]

Experimental Protocols

Protocol 1: General Procedure for Recovery of Rhodium Catalyst by Precipitation

This protocol is based on methods described for separating rhodium from soluble corrosion metal salts.[9]

  • Isolate Catalyst Solution: Safely remove a portion of the reaction solution containing the soluble rhodium catalyst and contaminants from the reactor.

  • Remove Volatiles: If applicable, distill off the product (e.g., acetic acid) and other volatile components like methyl acetate (B1210297) and methyl iodide under reduced pressure.

  • Induce Precipitation: Heat the remaining solution to a temperature between 100 °C and 190 °C. At the same time, ensure that all remaining carbon monoxide is boiled off. This depletion of CO will cause the rhodium to precipitate as an insoluble iodide salt (RhI₃).

  • Separation: Allow the mixture to cool. Separate the solid rhodium iodide precipitate from the liquid phase (which contains the dissolved corrosion metal salts) by filtration or decantation.

  • Washing: Wash the precipitate with a suitable solvent (e.g., acetic acid or water) to remove any remaining soluble impurities.

  • Redissolution and Activation: The recovered solid RhI₃ can be redissolved and reactivated. This is typically done by transferring the solid to a solution containing the reaction solvent (e.g., acetic acid/water), iodide promoter, and heating under CO pressure to reform the active cis-[Rh(CO)₂I₂]⁻ species.[14]

Visualizations

Catalyst_Cycle_Deactivation Rhodium-Catalyzed Methanol Carbonylation Cycle and Deactivation Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Rh_I [Rh(CO)₂I₂]⁻ (Active Catalyst) Rh_III [(CH₃)Rh(CO)₂I₃]⁻ Rh_I->Rh_III + CH₃I (Oxidative Addition) Precipitate RhI₃ ↓ (Inactive Precipitate) Rh_I->Precipitate Low CO Pressure Inactive_RhIII trans-[Rh(CO)₂I₄]⁻ (Inactive Species) Rh_I->Inactive_RhIII Low H₂O Acetyl_Rh [(CH₃CO)Rh(CO)I₃]⁻ Rh_III->Acetyl_Rh Migratory Insertion CH3I Methyl Iodide Rh_CO [(CH₃CO)Rh(CO)₂I₃]⁻ Acetyl_Rh->Rh_CO + CO Rh_CO->Rh_I - CH₃COI (Reductive Elimination) CO Carbon Monoxide CH3OH Methanol CH3OH->CH3I + HI HI HI CH3COI Acetyl Iodide CH3COOH Acetic Acid CH3COI->CH3COOH + H₂O H2O Water

Caption: Catalytic cycle and key deactivation pathways for rhodium-catalyzed carbonylation.

Troubleshooting_Workflow Troubleshooting Workflow for Catalyst Deactivation Start Decreased Catalyst Performance Observed Decision_Rate Nature of Deactivation? Start->Decision_Rate Cause_Rapid Potential Causes: - Low CO Pressure - Poor Mixing Decision_Rate->Cause_Rapid Rapid Cause_Gradual Potential Causes: - Contaminant Buildup - Thermal Degradation Decision_Rate->Cause_Gradual Gradual Decision_Precipitate Precipitate Visible? Action_Rapid Actions: 1. Check CO Supply & Pressure 2. Increase Stirring Rate Decision_Precipitate->Action_Rapid Yes Action_NoPrecipitate Check Water Concentration Decision_Precipitate->Action_NoPrecipitate No Cause_Rapid->Decision_Precipitate End Implement Corrective Action (e.g., Catalyst Regeneration) Action_Rapid->End Action_Gradual Actions: 1. Analyze for Corrosion Metals 2. Verify Temperature Control Cause_Gradual->Action_Gradual Action_Gradual->End Action_NoPrecipitate->End

Caption: A logical workflow for troubleshooting common rhodium catalyst deactivation issues.

References

issues with Rhodium triiodide insolubility in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the insolubility of rhodium triiodide (RhI₃) in reaction media. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a black, hygroscopic crystalline solid with the chemical formula RhI₃.[1][2] It is a crucial catalyst in various industrial carbonylation reactions, most notably in the production of acetic acid and acetic anhydride.[2][3] Its poor solubility in many common solvents at ambient temperatures presents a significant challenge for its effective use in homogeneous catalysis, potentially leading to incomplete reactions and difficulties in catalyst handling and recovery.[4]

Q2: In which common solvents is this compound insoluble?

This compound is practically insoluble under ambient conditions in a range of common solvents, including:

  • Water[1][4]

  • Acetic acid[4]

  • Methanol[4]

  • Methyl acetate[4]

  • Acetone[1]

While it exhibits some solubility in hydriodic acid, this is generally low and requires high concentrations of the acid.[4]

Q3: What are the physical and chemical properties of this compound?

PropertyValueReference
Appearance Black crystalline powder[1][5]
Molecular Formula RhI₃[6]
Molar Mass 483.62 g/mol [1]
Density ~6.4 g/cm³[7][8]
Hygroscopicity Hygroscopic[1][2]
Decomposition Begins to decompose at 675 °C[1]

Q4: Can this compound be dissolved? If so, how?

Yes, several methods can be employed to dissolve this compound for use in reactions:

  • Using Reducing Agents: Treatment with reducing agents like hydrazine (B178648) or hypophosphorous acid can effectively dissolve RhI₃.[4] This can be performed by suspending the solid in water or acetic acid before adding the reducing agent.[4] The reaction with hydrazine is exothermic and leads to complete and instant dissolution.[4]

  • Carbonylation: A common industrial method involves the preparation of a carbonylated rhodium iodide solution. This is achieved by treating solid this compound with carbon monoxide in anhydrous acetic acid at elevated temperatures (80-140 °C) and pressures (0.5-1.0 MPa).[1]

  • Use of Iodide Salts: The presence of iodide salts can influence the solubility of rhodium species.[9] However, it's a delicate balance as excess iodide can also promote precipitation.[4]

Troubleshooting Guide: RhI₃ Insolubility in Reaction Media

This guide addresses common issues encountered during experiments involving this compound.

Problem 1: Solid this compound remains undissolved in the reaction mixture.

  • Possible Cause: The solvent and conditions are not suitable for dissolving RhI₃. As noted, it is insoluble in many common solvents at room temperature.[4]

  • Troubleshooting Steps:

    • Pre-dissolution: Before starting the main reaction, dissolve the RhI₃ using a proven method.

      • Method A: Reduction. Suspend the RhI₃ in a small amount of the reaction solvent (if compatible, like acetic acid) and add a reducing agent such as hydrazine hydrate (B1144303) dropwise until the solid dissolves.[4]

      • Method B: Carbonylation. If your reaction setup allows for it, pre-treat the RhI₃ with carbon monoxide in an appropriate solvent like anhydrous acetic acid under pressure and heat to form a soluble rhodium carbonyl iodide species.[1]

    • Solvent Choice: If the reaction chemistry permits, consider using a solvent system known to better solubilize rhodium complexes, though direct solvents for RhI₃ are scarce.

Problem 2: A precipitate forms after adding a rhodium source to a reaction mixture containing iodide.

  • Possible Cause: If you are using a more soluble rhodium salt, such as rhodium trichloride (B1173362) (RhCl₃), in a reaction medium that contains an iodide co-catalyst, the rhodium can precipitate as this compound.[4]

  • Troubleshooting Steps:

    • Use Pre-formed RhI₃: Start with solid RhI₃ and use one of the dissolution methods described above. This avoids the in-situ precipitation issue.

    • Order of Addition: If using a different rhodium source is unavoidable, carefully consider the order of addition of reagents. It may be beneficial to form the active rhodium complex before introducing the full concentration of the iodide promoter.

Problem 3: The catalyst appears to deactivate and precipitate out of solution during the reaction.

  • Possible Cause: In catalytic processes like methanol (B129727) carbonylation, the active rhodium(I) species can be oxidized to rhodium(III), which can then precipitate as insoluble rhodium iodides, leading to catalyst deactivation.[10] This is often exacerbated by low water concentrations in acetic acid production.[10]

  • Troubleshooting Steps:

    • Maintain Water Content: In acetic acid production systems, maintaining an adequate water concentration (up to 15 wt.%) is crucial for catalyst stability and to prevent precipitation.[10]

    • Monitor Reaction Conditions: Ensure that the reaction conditions (temperature, pressure, reactant concentrations) are maintained within the optimal range to favor the active catalytic species. Deviations can lead to catalyst decomposition and precipitation.

Experimental Protocols

Protocol 1: Dissolution of this compound using Hydrazine

  • Suspension: In a suitable reaction vessel, suspend the required amount of solid this compound in a minimal amount of a compatible solvent, such as glacial acetic acid or water.[4]

  • Addition of Reducing Agent: While stirring, slowly add hydrazine hydrate dropwise to the suspension.[4]

  • Dissolution: Continue adding hydrazine hydrate until the black solid has completely dissolved. The dissolution is often rapid and may be accompanied by a color change and heat generation.[4]

  • Integration into Reaction: The resulting solution containing the soluble rhodium species can then be introduced into the main reaction mixture.

Visualizations

G Workflow for Dissolving this compound cluster_start Starting Material cluster_method_A Method A: Reduction cluster_method_B Method B: Carbonylation start Solid RhI₃ suspend_A Suspend in Water or Acetic Acid start->suspend_A Choose Method A suspend_B Suspend in Anhydrous Acetic Acid start->suspend_B Choose Method B add_hydrazine Add Hydrazine Hydrate suspend_A->add_hydrazine dissolved_A Soluble Rhodium Species add_hydrazine->dissolved_A end Homogeneous Reaction Mixture dissolved_A->end Proceed to Reaction add_CO Apply CO Pressure and Heat (80-140°C) suspend_B->add_CO dissolved_B Soluble Carbonylated Rhodium Species add_CO->dissolved_B dissolved_B->end Proceed to Reaction

Caption: Workflow for dissolving solid this compound.

G Factors Leading to RhI₃ Precipitation active_catalyst Active Rh(I) Catalyst [Rh(CO)₂I₂]⁻ inactive_catalyst Inactive Rh(III) Species active_catalyst->inactive_catalyst Oxidation precipitation Precipitation of RhI₃ inactive_catalyst->precipitation low_water Low Water Concentration low_water->inactive_catalyst co_deficiency CO Deficiency co_deficiency->inactive_catalyst rhcl3_source Use of RhCl₃ with Iodide Promoter rhcl3_source->precipitation Direct Precipitation

Caption: Factors contributing to RhI₃ precipitation in reactions.

References

Technical Support Center: Preparation of Stable Carbonylated Rhodium Triiodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of stable carbonylated rhodium triiodide solutions. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary active rhodium species in these carbonylation reactions?

A1: The predominant active catalyst in methanol (B129727) carbonylation processes is the anionic complex cis-[Rh(CO)₂I₂]⁻.[1][2] This species is formed in solution from various rhodium precursors under reaction conditions.

Q2: Why is the stability of the rhodium catalyst a concern, especially under anhydrous or low-water conditions?

A2: Under anhydrous or low-water conditions (typically less than 10 wt. %), the active [Rh(CO)₂I₂]⁻ catalyst can deactivate.[1][3] This deactivation often occurs through the formation of inactive rhodium species such as trans-[Rh(CO)₂I₄]⁻ or the precipitation of insoluble this compound (RhI₃).[1][3][4] A sufficient amount of water is often required to maintain the catalyst's activity and stability.[1][3]

Q3: What is the role of iodide salts in the reaction mixture?

A3: Iodide salts, such as lithium iodide, are often used as promoters and stabilizers in rhodium-catalyzed carbonylation.[2][5] They help to maintain the stability of the rhodium catalyst in the solution, preventing precipitation, especially under the low carbon monoxide partial pressures found in downstream processing units like flashers.[2]

Q4: Can ligands be used to improve the stability of the rhodium complex?

A4: Yes, the design of suitable ligands, particularly those containing phosphorus, is a strategy that has been explored to synthesize highly active and stable rhodium complexes, especially for reactions in low water concentrations.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of a black or dark brown solid (likely RhI₃) 1. Low water concentration: Insufficient water in the reaction medium can lead to the precipitation of rhodium iodide.[1][3][4] 2. Carbon monoxide deficiency: In areas of the process with low CO partial pressure (e.g., flash vessel), the equilibrium can shift, leading to catalyst precipitation.[2] 3. High temperature without sufficient CO pressure: Thermal decomposition can occur if the temperature is high while the CO pressure is inadequate to stabilize the carbonyl complex.1. Increase water content: Ensure the water concentration is within the optimal range for catalyst stability (often cited as >10 wt. % unless other stabilizers are used).[1][3] 2. Maintain adequate CO pressure: Ensure a continuous and sufficient overpressure of carbon monoxide, especially during heating and in downstream separation units. 3. Add iodide salt stabilizers: The addition of an iodide salt like LiI can help to keep the rhodium species soluble.[2]
Solution color changes from yellow/red to brown/black 1. Formation of inactive Rh(III) species: Oxidative addition of iodide can lead to the formation of inactive Rh(III) species like [Rh(CO)₂I₄]⁻.[1][3] 2. Decomposition of the catalyst: This can be a sign of catalyst degradation and potential precipitation.1. Review and optimize iodide concentration: An excess of iodide promoter can lead to the formation of inactive species. 2. Check for oxygen leaks: Ensure the reaction system is free of air, as oxygen can lead to oxidative degradation of the Rh(I) catalyst. 3. Verify water concentration: As with precipitation, incorrect water levels can contribute to catalyst instability.
Low or no catalytic activity 1. Catalyst deactivation: The active [Rh(CO)₂I₂]⁻ may have converted to an inactive form.[1][3] 2. Incomplete dissolution of the rhodium precursor: The initial rhodium salt may not have fully dissolved and converted to the active species. 3. Presence of impurities: Contaminants in the reagents or solvent can poison the catalyst.1. Follow troubleshooting for precipitation and color change: Address the root cause of catalyst instability. 2. Ensure complete precursor dissolution: Follow the recommended experimental protocol carefully, ensuring sufficient time, temperature, and CO pressure for the formation of the active complex. 3. Use high-purity reagents and solvents: Ensure all components of the reaction mixture are of appropriate purity.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental protocols for the preparation of carbonylated rhodium iodide solutions.

Table 1: Preparation of Carbonylated Rhodium Iodide Solution from this compound

ParameterValueReference
Starting Material Solid Rhodium (III) Iodide (RhI₃)[6]
Solvent Glacial Acetic Acid[6]
Temperature 80-140 °C[6]
CO Pressure 0.5-1.0 MPa[6]
Initial Reaction Time 0-4 hours[6]
Water Addition 10-15% of total solution mass[6]
Final Stirring Time 20-60 minutes[6]
Achieved Rh Concentration 2000-5000 ppm[6]
Rhodium Dissolution Rate 90-100%[6]

Table 2: In-situ Preparation of [Rh(CO)₂I₂]⁻ from Rhodium Trichloride Trihydrate

ParameterValueReference
Starting Material RhCl₃·3H₂O[1]
Solvent 1-methyl-2-pyrrolidone (NMP)[1]
Reagents Methyl Iodide (MeI), Trimethylamine (B31210) (Me₃N)[1]
Temperature 150 °C[1]
CO Pressure 350 psi[1]
Reaction Time 1 hour[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Carbonylated Rhodium Iodide Solution from RhI₃

This protocol is adapted from a patented method for preparing a stable, high-concentration solution of carbonylated rhodium iodide.[6]

Step 1: Dehydration and Carbonylation

  • Charge a high-pressure autoclave with solid rhodium (III) iodide (RhI₃) and glacial acetic acid.

  • Purge the autoclave with carbon monoxide (CO) gas several times.

  • Pressurize the autoclave with CO to 0.5-1.0 MPa.

  • Begin stirring and heat the mixture to 80-140 °C.

  • Maintain these conditions for 0 to 4 hours. The solid RhI₃ will react with CO to form soluble carbonyl species.

Step 2: Dissolution

  • After the initial carbonylation step, add water (10-15% of the total mass of the final solution) to the autoclave.

  • Continue stirring for an additional 20-60 minutes to ensure complete dissolution.

  • The final product is a carbonylated rhodium iodide solution with a rhodium concentration of 2000-5000 ppm.

Protocol 2: In-situ Preparation of the Active Catalyst [Rh(CO)₂I₂]⁻ from RhCl₃·3H₂O

This protocol describes the in-situ formation of the active rhodium carbonyl iodide complex for immediate use in a carbonylation reaction.[1]

  • Charge a suitable high-pressure autoclave with RhCl₃·3H₂O, 1-methyl-2-pyrrolidone (NMP), methyl iodide (MeI), and trimethylamine (Me₃N).

  • Seal the autoclave and purge it 3 to 4 times with carbon monoxide (CO).

  • Pressurize the autoclave with CO to 350 psi at room temperature.

  • Heat the autoclave to 150 °C while stirring.

  • Hold the reaction at this temperature for 1 hour. The resulting solution contains the active [Rh(CO)₂I₂]⁻ species and is ready for use in subsequent carbonylation steps.

Visualizations

experimental_workflow_RhI3 Workflow for Preparation from RhI₃ cluster_prep Step 1: Dehydration & Carbonylation cluster_dissolve Step 2: Dissolution charge_autoclave Charge Autoclave (RhI₃ + Acetic Acid) purge_co Purge with CO charge_autoclave->purge_co pressurize_co Pressurize CO (0.5-1.0 MPa) purge_co->pressurize_co heat_stir Heat and Stir (80-140°C, 0-4h) pressurize_co->heat_stir add_water Add Water (10-15% mass) heat_stir->add_water After initial carbonylation stir_final Continue Stirring (20-60 min) add_water->stir_final final_product Stable Carbonylated RhI₃ Solution (2000-5000 ppm Rh) stir_final->final_product

Caption: Workflow for preparing carbonylated rhodium iodide from RhI₃.

experimental_workflow_RhCl3 In-situ Workflow for Preparation from RhCl₃·3H₂O charge_autoclave Charge Autoclave (RhCl₃·3H₂O, NMP, MeI, Me₃N) purge_co Purge with CO (3-4 times) charge_autoclave->purge_co pressurize_co Pressurize CO (350 psi) purge_co->pressurize_co heat_stir Heat and Stir (150°C, 1h) pressurize_co->heat_stir final_product In-situ [Rh(CO)₂I₂]⁻ Solution (Ready for use) heat_stir->final_product

Caption: In-situ workflow for preparing [Rh(CO)₂I₂]⁻ from RhCl₃·3H₂O.

troubleshooting_logic Troubleshooting Logic for Catalyst Instability start Problem Observed: Precipitate or Color Change check_water Is Water Content < 10%? start->check_water check_co Is CO Pressure Low? check_water->check_co No solution_water Action: Increase Water Content check_water->solution_water Yes check_iodide Is Iodide Concentration High? check_co->check_iodide No solution_co Action: Increase CO Pressure Add Iodide Salt Stabilizer check_co->solution_co Yes solution_iodide Action: Optimize Iodide Concentration check_iodide->solution_iodide Yes stable_solution Stable Solution check_iodide->stable_solution No solution_water->stable_solution solution_co->stable_solution solution_iodide->stable_solution

Caption: Troubleshooting logic for rhodium catalyst instability.

References

effect of ligands on Rhodium triiodide catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rhodium Triiodide (RhI₃) catalyst systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of ligands with RhI₃ catalysts in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ligands in this compound catalyzed reactions?

Ligands play a crucial role in modulating the performance of this compound catalysts. By coordinating to the rhodium center, ligands can influence the catalyst's:

  • Activity: Electron-donating ligands can increase the electron density at the rhodium center, which may enhance the rate of key steps in the catalytic cycle, such as oxidative addition.[1]

  • Stability: Certain ligands, like bulky phosphines or N-heterocyclic carbenes (NHCs), can stabilize the active catalytic species, preventing decomposition under harsh reaction conditions.[1] However, the stability of the resulting complexes can be a concern, especially with some electron-donating ligands.[1]

  • Selectivity: The steric and electronic properties of ligands can direct the reaction towards a desired product, improving chemo-, regio-, and enantioselectivity.

Q2: I am observing low or no conversion in my reaction. What are the potential causes related to the catalyst and ligand?

Low conversion is a common issue that can often be traced back to the catalytic system. Here are some troubleshooting steps:

  • Catalyst Activation: Ensure that the RhI₃ precatalyst is properly activated. In many carbonylation reactions, for instance, an induction period is observed as the active species, such as [Rh(CO)₂I₂]⁻, is formed.

  • Ligand Choice: An inappropriate ligand can lead to an inactive or unstable catalyst. Consider screening a variety of ligands with different electronic and steric properties. For example, in methanol (B129727) carbonylation, the introduction of phosphine (B1218219) ligands has been shown to increase the reaction rate compared to the unligated RhI₃ catalyst.[1]

  • Reagent Purity: Impurities in substrates, solvents, or the gas feed (e.g., CO) can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are appropriately dried and degassed.

  • Reaction Conditions: Suboptimal temperature or pressure can significantly impact catalyst activity. Verify that the reaction conditions are suitable for your specific catalytic system.

Q3: My catalyst appears to be deactivating over time. What are the common deactivation pathways and how can I mitigate them?

Catalyst deactivation can occur through several mechanisms:

  • Ligand Degradation: Under harsh reaction conditions (high temperatures and pressures), some ligands, particularly certain phosphines, can degrade, leading to the formation of inactive rhodium species.

  • Formation of Inactive Complexes: The catalyst can react with substrates, products, or impurities to form stable, catalytically inactive complexes. For example, in some rhodium-catalyzed reactions, the formation of stable rhodium-acyl species can be a deactivation pathway.

  • Precipitation of Rhodium: In some cases, the active catalyst can precipitate from the reaction mixture as insoluble rhodium compounds, effectively removing it from the catalytic cycle. The solubility of the catalyst system can be influenced by the choice of ligand.[1]

Mitigation Strategies:

  • Ligand Selection: Employ more robust ligands, such as bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which are known to form more stable complexes with rhodium.

  • Process Parameter Optimization: Adjusting reaction conditions such as temperature, pressure, and reactant concentrations can sometimes minimize deactivation pathways.

  • Use of Promoters/Stabilizers: In some industrial processes, co-catalysts or promoters are used to stabilize the active rhodium species and improve catalyst lifetime.

Troubleshooting Guides

Issue 1: Low Reaction Yield in Methanol Carbonylation
Possible Cause Troubleshooting Steps
Suboptimal Ligand The electronic and steric properties of the ligand significantly affect the reaction rate. For instance, in the carbonylation of methanol using RhI₃, triethyl phosphine has been shown to result in a higher yield per hour compared to triphenyl phosphine or the absence of a ligand.[1]
Poor Catalyst Solubility The catalyst may not be fully dissolved in the reaction medium, leading to a lower concentration of the active species. The choice of ligand can affect the solubility of the rhodium complex. Triphenyl phosphine has been observed to increase the solubility of the rhodium catalyst over time in methanol carbonylation.[1]
Presence of Water While some water is often necessary for the catalytic cycle, excess or insufficient water can negatively impact the reaction rate. Optimize the water concentration in your reaction mixture.
Impure CO Feed Impurities like hydrogen in the carbon monoxide feed can lead to the formation of byproducts and potentially deactivate the catalyst. The use of more rigid diphosphine ligands like dppx and BINAP has been shown to improve hydrogen tolerance.[2]

Data Presentation

Table 1: Effect of Phosphine Ligands on this compound Catalyst Performance in Methanol Carbonylation

Catalyst SystemLigandYield per HourRelative Activity (vs. RhI₃)Solubility (after 12h, ppm)
RhI₃None2.911.00-
RhI₃-3EPTriethyl phosphine4.621.59-
RhI₃-3PPTriphenyl phosphine3.461.19138

Data sourced from Shareei, M. (2025).[1]

Experimental Protocols

Protocol 1: General Procedure for Screening Phosphine Ligands in Methanol Carbonylation

This protocol provides a general framework for comparing the performance of different phosphine ligands with a this compound catalyst in the carbonylation of methanol to acetic acid.

Materials:

  • This compound (RhI₃)

  • Selected phosphine ligands (e.g., triethyl phosphine, triphenyl phosphine)

  • Methanol (anhydrous)

  • Deionized water

  • High-purity carbon monoxide (CO)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, weigh the desired amount of RhI₃ and the phosphine ligand into the reactor vessel. The molar ratio of Rh:ligand should be carefully controlled (e.g., 1:2 or 1:4).

    • Add the desired amount of methanol and deionized water to the reactor.

  • Reaction Setup:

    • Seal the autoclave and purge it several times with nitrogen, followed by purging with carbon monoxide to remove any residual air.

    • Pressurize the reactor with CO to the desired initial pressure.

  • Reaction Execution:

    • Begin stirring and heat the reactor to the desired reaction temperature (e.g., 150-200 °C).

    • Maintain a constant pressure by supplying CO from a reservoir as it is consumed.

    • Monitor the reaction progress by taking liquid samples periodically through the sampling port.

  • Analysis:

    • Analyze the collected samples using gas chromatography (GC) to determine the concentration of acetic acid and any byproducts.

    • Calculate the reaction rate and yield based on the analytical data.

  • Post-Reaction:

    • After the desired reaction time, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

    • Open the reactor and recover the product mixture.

Visualizations

Ligand_Effect_on_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Influence RhI3 RhI₃ Precatalyst Active_Catalyst [Rh(CO)₂I₂]⁻ Active Species RhI3->Active_Catalyst CO Oxidative_Addition Oxidative Addition (CH₃I) Active_Catalyst->Oxidative_Addition Deactivation Deactivation Pathway (e.g., Complex Instability) Active_Catalyst->Deactivation CO_Insertion CO Insertion Oxidative_Addition->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product (e.g., Acetic Acid) Reductive_Elimination->Product Ligand Ligand (L) Ligand->Active_Catalyst Modulates Activity & Stability

Caption: Ligand effect on the rhodium-catalyzed carbonylation cycle.

Troubleshooting_Workflow Start Low Catalyst Performance Check_Purity Check Reagent & Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, P) Start->Check_Conditions Screen_Ligands Screen Ligand Library (Phosphines, NHCs) Start->Screen_Ligands Check_Purity->Screen_Ligands Check_Conditions->Screen_Ligands Optimize_Ligand_Conc Optimize Ligand Concentration Screen_Ligands->Optimize_Ligand_Conc Improved_Performance Improved Performance Screen_Ligands->Improved_Performance Check_Deactivation Investigate Catalyst Deactivation Optimize_Ligand_Conc->Check_Deactivation Check_Deactivation->Improved_Performance

Caption: Troubleshooting workflow for low catalyst performance.

References

Technical Support Center: Rhodium Triiodide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with rhodium triiodide (RhI₃) and other rhodium-based catalysts. The focus is on identifying and managing impurities that can affect reaction performance, leading to issues such as low conversion, poor selectivity, and catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My rhodium-catalyzed reaction is showing low or no conversion. What are the potential causes related to impurities?

A1: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or inhibition by impurities. Key causes include:

  • Catalyst Deactivation: The active Rh(I) or Rh(III) species can be converted into inactive forms. Halide impurities, for instance, can lead to the formation of stable, inactive µ-halide-bridged multinuclear rhodium complexes.[1] Oxidative addition of reactants or solvents can also generate inactive Rh(III) species.[1] Over time, especially at high temperatures, rhodium may also interact with supports like alumina, leading to the penetration of ionic rhodium into the support structure, causing deactivation.[2]

  • Presence of Inhibitors: Certain functional groups or impurities can act as inhibitors. Carbon monoxide (CO) and even aromatic moieties from substrates or solvents can form stable complexes with the rhodium center, hindering catalysis.[1]

  • Poor Substrate or Solvent Purity: Impurities within the substrate or solvent are a primary concern. Coordinating species, particularly those containing sulfur or phosphorus, can poison the catalyst. Halides are also a significant issue; it is crucial to use highly purified materials.[1] Other organic impurities, such as alcohols or aldehydes in non-alcoholic reactions, can also interfere with the catalytic cycle.[3]

Q2: The enantioselectivity or regioselectivity of my reaction is lower than expected. How can impurities be responsible?

A2: Impurities can significantly impact the selectivity of a catalytic reaction by altering the electronic or steric properties of the catalyst.

  • Ligand Modification: Impurities can react with the ligands coordinated to the rhodium center, changing their electronic and steric profile. This alteration can affect the transition state of the reaction, leading to a loss of selectivity.

  • Formation of Alternative Catalytic Species: The presence of impurities, such as water or excess halides, can lead to the in-situ formation of different rhodium species with lower selectivity. For example, while carefully controlled concentrations of halide ligands can sometimes improve enantioselectivity, an excess can be detrimental.[1]

  • Side Reactions: Impurities can promote alternative reaction pathways or catalyze side reactions, consuming reactants and generating undesired byproducts, which lowers the overall selectivity for the target product.

Q3: How can I detect and quantify potential impurities in my RhI₃ catalyst, substrates, or solvents?

A3: Several highly sensitive analytical techniques are available to detect and quantify trace impurities. The choice of method depends on the suspected impurity and the required detection limit.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique ideal for detecting and quantifying trace metallic and elemental impurities in the rhodium catalyst itself, even at very low concentrations (parts per billion).[4]

  • X-ray Fluorescence (XRF) Analysis: XRF is a non-destructive method used to determine the elemental composition of the rhodium catalyst, providing rapid analysis of purity and detecting the presence of other elements.[4]

  • Atomic Absorption Spectroscopy (AAS): AAS is used to measure the concentration of specific elements, making it useful for analyzing trace metallic impurities in the catalyst or reaction components.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for identifying and quantifying volatile organic impurities in substrates and solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to identify and quantify organic impurities in substrates, often by comparing the sample spectrum to that of a highly pure standard.

Q4: What are the best practices for purifying reagents and solvents to avoid catalyst inhibition?

A4: Rigorous purification of all reaction components is critical for success.

  • Solvents: Use high-purity, anhydrous solvents from reputable suppliers. When necessary, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). Degassing the solvent via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) is crucial to remove dissolved oxygen.

  • Substrates: Substrates should be purified by methods appropriate for their physical properties, such as recrystallization for solids, distillation for liquids, or column chromatography. Ensure the purified substrate is thoroughly dried and stored under an inert atmosphere.

  • Gases: Use high-purity gases (e.g., hydrogen, carbon monoxide, syngas). Employ an oxygen trap and a moisture trap on the gas line to remove trace contaminants.

Troubleshooting Guides

Guide 1: Low Reaction Conversion or Catalyst Deactivation

If you observe a significant drop in reaction rate or complete cessation of catalytic activity, follow this troubleshooting workflow to diagnose the potential cause.

G start Problem: Low or No Conversion check_catalyst 1. Verify Catalyst Activity (Run a standard reaction with pure reagents) start->check_catalyst catalyst_ok Activity is Normal check_catalyst->catalyst_ok   catalyst_bad Activity is Low check_catalyst->catalyst_bad   check_purity 2. Analyze Reagent Purity (Substrate, Solvent, Gas) catalyst_ok->check_purity Catalyst is not the issue solution_purify_catalyst Solution: Purify or Replace Catalyst Batch. Consider regeneration. catalyst_bad->solution_purify_catalyst Catalyst is deactivated reagent_impure Impurities Detected (e.g., Halides, H₂O, Organics) check_purity->reagent_impure reagent_pure Reagents are Pure check_purity->reagent_pure solution_purify_reagents Solution: Purify/Replace Reagents and Solvents reagent_impure->solution_purify_reagents Source of deactivation found check_inhibitors 3. Consider Intrinsic Inhibition (Does a product or intermediate act as an inhibitor?) reagent_pure->check_inhibitors Reagents are not the issue solution_optimize Solution: Modify Reaction Conditions (e.g., lower concentration, different temp) check_inhibitors->solution_optimize

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Suspected Halide Poisoning

Halide impurities are a common culprit in catalyst deactivation.[1] They can originate from substrates (e.g., aryl halides) or chlorinated solvents.

Symptoms:

  • Rapid drop in catalytic activity.

  • Change in the color of the reaction mixture.

  • Formation of a precipitate.

Confirmation and Solution:

  • Analysis: Use ion chromatography or ICP-MS to analyze for halide content in all starting materials.

  • Scavenging: If halide contamination is confirmed or strongly suspected, a halide scavenger can be added to the reaction mixture. Silver salts such as silver tetrafluoroborate (B81430) (AgBF₄) or silver triflate (AgOTf) are effective.[1] The silver cation will precipitate the offending halide anion (e.g., AgCl), removing it from the solution and preventing it from coordinating to the rhodium center.

Data & Protocols

Table 1: Analytical Techniques for Impurity Detection
TechniqueAnalyteTypical ApplicationDetection Limit (Approx.)Reference
ICP-MS Trace Elements (e.g., other metals)Catalyst purity analysis0.1 - 10 ppb[4]
XRF Elemental CompositionRapid catalyst quality control1 - 10 ppm[4]
AAS Specific MetalsQuantifying known metal impurities1 - 100 ppb[4]
GC-MS Volatile Organic CompoundsSolvent and substrate purity screening1 - 100 ppmN/A
Ion Chromatography Anions (Cl⁻, Br⁻, I⁻)Detecting halide impurities10 - 100 ppbN/A
Diagram: Common Catalyst Deactivation Pathways

This diagram illustrates how active rhodium species can be converted into catalytically inactive forms due to impurities or reaction conditions.

G active_rh Active Rh(I)/Rh(III) Catalyst inactive_bridge Inactive µ-Halide Bridged Rhodium Complex active_rh->inactive_bridge inactive_rh3 Inactive Rh(III) Species active_rh->inactive_rh3 inactive_support Encapsulated/Support-Bound Inactive Rhodium active_rh->inactive_support inactive_poison Poisoned Catalyst (e.g., Rh-CO, Rh-S) active_rh->inactive_poison impurity_halide Excess Halide Impurities (from substrate, solvent) impurity_halide->inactive_bridge leads to impurity_oxidant Oxidative Addition (from reactants, air) impurity_oxidant->inactive_rh3 causes impurity_support High Temperature & Strong Support Interaction impurity_support->inactive_support promotes impurity_coordinating Coordinating Impurities (CO, Sulfur, Phosphines) impurity_coordinating->inactive_poison forms

Caption: Pathways leading to the deactivation of rhodium catalysts.

Protocol 1: General Procedure for Halide Scavenging

Objective: To remove halide impurities from a reaction mixture to prevent catalyst deactivation.

Materials:

  • Silver tetrafluoroborate (AgBF₄) or Silver triflate (AgOTf)

  • Anhydrous, deoxygenated solvent

  • Inert atmosphere glovebox or Schlenk line

  • Syringe filter (PTFE, 0.2 µm)

Methodology:

  • Preparation (Under Inert Atmosphere): In a glovebox or under a positive pressure of argon/nitrogen, prepare a stock solution of the silver salt in a small amount of anhydrous, deoxygenated solvent that is compatible with your reaction.

  • Addition: Prior to adding the rhodium catalyst, add the silver salt solution dropwise to the reaction mixture containing the substrate and solvent. A typical starting point is 1.0-1.2 equivalents of silver salt relative to the suspected amount of halide impurity. If the amount is unknown, add it in relation to the catalyst (e.g., 1 equivalent relative to Rh).

  • Stirring and Precipitation: Stir the mixture at room temperature for 15-30 minutes. If halide ions are present, a precipitate (AgCl, AgBr, etc.) will form.

  • Removal of Precipitate: Filter the mixture through a syringe filter directly into the final reaction vessel to remove the silver halide precipitate. This step is crucial to prevent the precipitate from interfering with the reaction.

  • Catalyst Addition: Proceed with the reaction by adding the rhodium catalyst to the purified solution.

Note: This procedure should be tested on a small scale first, as the silver salt or its counter-ion could potentially interfere with some sensitive catalytic systems.

Protocol 2: Catalyst Regeneration from a Deactivated System

Objective: To regenerate an oxidized or deactivated rhodium catalyst. This is a general approach and may need optimization.[5]

Materials:

  • Deactivated catalyst solution/residue

  • Organic solvent (e.g., Toluene)

  • Oxygen-containing gas (e.g., dry air)

  • Deionized water

  • Syngas (H₂/CO mixture)

  • Fresh phosphine (B1218219) or other required ligands

Methodology:

  • Oxidation: Dissolve the deactivated catalyst residue in an organic solvent like toluene. Bubble a stream of dry air or another oxygen-containing gas through the solution. This step aims to oxidize the phosphine ligands and the rhodium center.[5]

  • Aqueous Extraction: After oxidation, extract the solution with deionized water. The oxidized phosphine ligands (phosphine oxides) are more water-soluble and will partition into the aqueous phase, separating them from the rhodium complex.[5]

  • Syngas Treatment: Separate the organic layer containing the rhodium species. Place it in a pressure vessel and treat it with syngas (H₂/CO) at elevated temperature and pressure. This step reduces the oxidized rhodium back to its active catalytic state.[5]

  • Ligand Addition: After the syngas treatment, add fresh phosphine or other necessary ligands to the solution to fully reconstitute the active catalyst complex.[5]

  • Validation: Test the activity of the regenerated catalyst on a small-scale standard reaction before deploying it in a larger-scale synthesis.

References

troubleshooting low yields in Rhodium triiodide catalyzed synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in rhodium triiodide catalyzed synthesis, with a focus on the well-established methanol (B129727) carbonylation (Monsanto Process) as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in this compound catalyzed carbonylation?

The active catalyst is the anionic complex cis-[Rh(CO)₂I₂]⁻.[1][2][3] Various rhodium sources can be used as pre-catalysts, as they are converted to this active form under typical reaction conditions.[4]

Q2: What is the most common reason for low yields in the Monsanto process?

A primary cause of low yields is the deactivation of the catalyst due to low water concentrations in the reaction medium.[5][6] Insufficient water can lead to the formation of inactive Rh(III) species and the precipitation of this compound (RhI₃), removing the active catalyst from the cycle.[6]

Q3: What is the rate-determining step of the Monsanto process?

The rate-determining step is the oxidative addition of methyl iodide to the active cis-[Rh(CO)₂I₂]⁻ catalyst.[1][2] The reaction rate is first-order with respect to both the methyl iodide and the rhodium catalyst concentrations.[2]

Q4: Can impurities in the reagents affect the reaction?

Yes, impurities can significantly impact the catalyst's performance. For instance, in the carbonylation of methanol, ethanol (B145695) impurities in the methanol feed can lead to the formation of side products like propionic acid.[7] It is crucial to use high-purity reagents to ensure high selectivity and yield.

Troubleshooting Guide: Low Yields

This guide addresses specific issues that can lead to low yields and provides actionable solutions.

Issue Potential Cause Recommended Solution
Precipitation of a black solid The black solid is likely precipitated RhI₃, an inactive form of the catalyst. This is often caused by low water content in the reaction mixture, which can also lead to the formation of inactive [Rh(CO)₂I₄]⁻.[5][6]Increase the water concentration in the reaction medium. A substantial amount of water is often required to maintain catalyst activity and stability.[8] The addition of iodide salts, such as lithium iodide, can also help stabilize the rhodium catalyst at lower water concentrations.[6][9]
Slow reaction rate The oxidative addition of methyl iodide is the rate-determining step.[2] A low concentration of either methyl iodide or the active rhodium catalyst will slow down the reaction.Ensure an adequate concentration of methyl iodide promoter. Consider increasing the catalyst loading if other parameters are optimized.
Formation of byproducts Impurities in the starting materials or suboptimal reaction conditions can lead to side reactions. For example, the water-gas shift reaction can occur, producing CO₂ and H₂, which dilutes the CO feed.[7]Use high-purity reagents. Optimize reaction conditions such as temperature and pressure to favor the desired reaction pathway.
Incomplete conversion The reaction may not have reached completion due to insufficient reaction time, low temperature, or low pressure.Increase the reaction time. Optimize the temperature and pressure within the recommended range for the specific process (e.g., 150–200 °C and 30–60 atm for the Monsanto process).[2]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the synthesis of acetic acid via the Monsanto process.

Parameter Typical Range Effect on Yield/Rate Reference
Temperature150–200 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst degradation if too high.[1][2]
Pressure (CO)30–60 atmA certain minimum CO partial pressure is required to maintain catalyst stability. The reaction rate can be inversely proportional to CO pressure in some catalytic systems.[1][2][10]
Water ConcentrationUp to 15 wt.%Crucial for catalyst stability and activity. Low water content can lead to catalyst precipitation and deactivation.[7][8]
Methyl Iodide ConcentrationPromoterThe reaction is first-order with respect to methyl iodide concentration.[1][2]
Catalyst LoadingCatalytic amountThe reaction is first-order with respect to the catalyst concentration.[1][2]

Experimental Protocols

Protocol 1: Preparation of Carbonylated Rhodium Iodide Solution

This protocol describes the preparation of the active catalyst solution.

Materials:

  • Solid this compound (RhI₃)

  • Anhydrous acetic acid

  • Carbon monoxide (CO) gas

  • Deionized water

Procedure:

  • In a high-pressure autoclave, add solid this compound and anhydrous acetic acid.

  • Purge the autoclave with carbon monoxide gas and then pressurize it to 0.5-1.0 MPa.

  • Heat the mixture to 80-140 °C while stirring and maintain these conditions for 0-4 hours.

  • Cool the autoclave and carefully vent the CO pressure.

  • Add deionized water to the autoclave (approximately 10-15% of the total solution mass) and stir for 20-60 minutes to dissolve the carbonylated rhodium species. The resulting solution contains the active catalyst.[11][12]

Protocol 2: General Procedure for Methanol Carbonylation (Monsanto Process)

This protocol outlines the general steps for the synthesis of acetic acid.

Materials:

  • Methanol

  • Carbon monoxide (CO)

  • Methyl iodide (promoter)

  • Carbonylated rhodium iodide solution (catalyst)

  • Acetic acid (solvent)

Procedure:

  • Charge a high-pressure reactor with the acetic acid solvent, the carbonylated rhodium iodide catalyst solution, and the methyl iodide promoter.

  • Seal the reactor and purge with CO.

  • Pressurize the reactor with CO to the desired pressure (e.g., 30-60 atm).

  • Heat the reactor to the desired temperature (e.g., 150–200 °C) while stirring.

  • Continuously feed methanol and carbon monoxide into the reactor to maintain the reaction.

  • Monitor the reaction progress by analyzing samples for the consumption of methanol and the formation of acetic acid.

  • Upon completion, cool the reactor, vent the pressure, and collect the product mixture for purification.[1][2][13]

Visualizations

Catalytic Cycle of the Monsanto Process

The following diagram illustrates the key steps in the rhodium-catalyzed carbonylation of methanol.

Monsanto_Process Catalytic Cycle for Monsanto Acetic Acid Synthesis cluster_side A cis-[Rh(CO)₂I₂]⁻ (Active Catalyst) B [(CH₃)Rh(CO)₂I₃]⁻ A->B Oxidative Addition (+ CH₃I) C [(CH₃CO)Rh(CO)I₃]⁻ B->C Migratory Insertion D [(CH₃CO)Rh(CO)₂I₃]⁻ C->D CO Coordination (+ CO) D->A Reductive Elimination (- CH₃COI) CH3OH CH₃OH + HI CH3I CH₃I + H₂O CH3OH->CH3I CH3COI CH₃COI + H₂O CH3COOH CH₃COOH + HI CH3COI->CH3COOH

Caption: Catalytic cycle of the Monsanto process for acetic acid synthesis.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting low yields.

Troubleshooting_Flow Troubleshooting Workflow for Low Yields Start Low Yield Observed Check_Precipitate Is there a precipitate? Start->Check_Precipitate Increase_Water Increase water concentration and/or add iodide salt Check_Precipitate->Increase_Water Yes Check_Rate Is the reaction rate slow? Check_Precipitate->Check_Rate No Increase_Water->Check_Rate Increase_Promoter Increase [CH₃I] or catalyst loading Check_Rate->Increase_Promoter Yes Check_Byproducts Are byproducts significant? Check_Rate->Check_Byproducts No Increase_Promoter->Check_Byproducts Purify_Reagents Purify reagents and optimize conditions Check_Byproducts->Purify_Reagents Yes Optimize_Conditions Optimize T, P, and reaction time Check_Byproducts->Optimize_Conditions No Purify_Reagents->Optimize_Conditions End Yield Improved Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low yields in this compound catalyzed reactions.

References

impact of water concentration on Rhodium triiodide catalyst stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of water concentration on the stability of Rhodium triiodide (RhI₃) catalysts in carbonylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of water in a rhodium-catalyzed carbonylation system?

A1: Water plays a crucial role in maintaining the stability and activity of the rhodium catalyst. In processes like the Monsanto process for acetic acid synthesis, water is essential for the regeneration of the active catalyst and to prevent the precipitation of inactive rhodium species.[1][2] It helps to keep the catalyst in its active form, [Rh(CO)₂I₂]⁻, and facilitates the final step of the catalytic cycle, the hydrolysis of the acetyl iodide intermediate to produce acetic acid.

Q2: What is the optimal water concentration for maintaining this compound catalyst stability?

A2: The optimal water concentration can vary depending on the specific catalytic system, including the presence of promoters and the nature of the support. For the traditional Monsanto process, water concentrations are typically in the range of 14-15 wt%.[1] However, in some modified systems, such as with a Rh(I)/Ru(III) bimetallic catalyst, the optimal water content for the best selectivity and stability has been found to be around 6 wt%.[3] For certain supported rhodium catalysts, a broader range of 0.5-10% by weight is suggested to maintain high activity and prevent rhodium dissociation.[4]

Q3: What are the consequences of having too little water in the reaction?

A3: Low water concentrations (e.g., below 10 wt% in some systems) can lead to the deactivation of the rhodium catalyst.[1] The primary issue is the precipitation of inactive rhodium species, such as this compound (RhI₃) or other complexes like trans-[Rh(CO)₂I₄⁻].[1][3] This precipitation removes the catalyst from the reaction medium, leading to a significant drop in reaction rate and overall yield.

Q4: Can too much water negatively impact the reaction?

A4: Yes, while essential for stability, an excessively high concentration of water can lead to undesirable side reactions. The most significant of these is the water-gas shift reaction (CO + H₂O ⇌ CO₂ + H₂), which consumes carbon monoxide and reduces the efficiency of the carbonylation process.[1][5] This not only wastes the CO feedstock but also complicates product purification due to the formation of gaseous byproducts.

Troubleshooting Guide

Issue Potential Cause Related to Water Concentration Recommended Actions
Significant decrease in reaction rate or incomplete conversion. Low Water Concentration: The catalyst may be precipitating out of the solution as inactive RhI₃ or other rhodium complexes.[1][3]1. Carefully increase the water concentration in the reaction mixture. Start by adjusting to the lower end of the recommended range for your system (e.g., 6-10 wt%).2. Ensure homogeneous mixing to redissolve any precipitated catalyst.3. Analyze the reaction mixture for signs of solid catalyst precipitation.
Visible solid precipitate in the reactor. Low Water Concentration: This is a strong indicator of catalyst precipitation due to insufficient water to maintain its solubility and stability in the active catalytic form.[3]1. Immediately attempt to resolubilize the catalyst by carefully adding more water and/or solvent (e.g., acetic acid) and increasing agitation.2. If the reaction has cooled, gentle heating may be required to redissolve the catalyst.3. For future experiments, ensure the initial water concentration is within the optimal range.
Decreased selectivity towards the desired product. Sub-optimal Water Concentration: The water concentration can influence the selectivity of the reaction. For instance, in a Rh(I)/Ru(III) bimetallic system, selectivity for acetic acid is highest at a specific water content (6 wt%) and decreases at both higher and lower concentrations.[3]1. Review literature for the optimal water concentration for your specific catalytic system.2. Perform a small-scale optimization study by systematically varying the water concentration to find the peak selectivity for your desired product.
Excessive formation of CO₂ and H₂. High Water Concentration: This suggests that the water-gas shift reaction is occurring at a significant rate, consuming your CO feedstock.[1][5]1. Reduce the initial water concentration in your reaction setup.2. Consider process modifications to operate at lower water levels, which may involve the use of catalyst promoters like iodide salts to maintain stability.[6]

Data Presentation

Table 1: Impact of Water Concentration on Catalyst Performance in Methanol (B129727) Carbonylation

Catalyst SystemWater Concentration (wt%)ObservationReference
Rh(I)/Ru(III) bimetallic4Acetic acid selectivity: ~94%[3]
Rh(I)/Ru(III) bimetallic6Acetic acid selectivity: 95.9% (Optimal)[3]
Rh(I)/Ru(III) bimetallic8Acetic acid selectivity: ~95%[3]
Rh(I)/Ru(III) bimetallic10Acetic acid selectivity: ~93.5%[3]
Monsanto Process (Rh-based)< 10Catalyst deactivation and precipitation[1]
Monsanto Process (Rh-based)14-15Typical operating range for stability[1]
Supported Rhodium Catalyst0.5-10Recommended range for high activity[4]

Experimental Protocols

Protocol: Evaluating the Effect of Water Concentration on this compound Catalyst Stability

This protocol outlines a general procedure for assessing the impact of varying water concentrations on the stability and activity of a this compound catalyst in a batch methanol carbonylation reaction.

1. Materials and Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • This compound (RhI₃) or a suitable precursor.

  • Methanol.

  • Methyl iodide.

  • Acetic acid (as solvent).

  • Deionized water.

  • Carbon monoxide (high purity).

  • Gas chromatograph (GC) for product analysis.

  • ICP-OES or Atomic Absorption Spectroscopy for analyzing dissolved rhodium concentration.

2. Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) to remove any air.

  • Catalyst Loading: Charge the reactor with the desired amounts of this compound, methyl iodide, methanol, and acetic acid.

  • Varying Water Concentration: For each experimental run, add a different, precisely measured amount of deionized water to achieve the target weight percentage (e.g., 2%, 4%, 6%, 8%, 10%, 15%).

  • Reaction Initiation: Seal the reactor and purge again with carbon monoxide. Pressurize the reactor with CO to the desired initial pressure (e.g., 3.5 MPa). Heat the reactor to the target temperature (e.g., 190°C) while stirring.[3]

  • Monitoring the Reaction: Maintain constant temperature and pressure throughout the experiment. Take liquid samples at regular intervals through the sampling port.

  • Sample Analysis:

    • Analyze the liquid samples by GC to determine the concentration of the product (e.g., acetic acid) and any byproducts. This will allow for the calculation of conversion and selectivity.

    • At the end of the reaction, after cooling and depressurizing, carefully observe the reaction mixture for any signs of catalyst precipitation.

    • If possible, filter the final reaction mixture and analyze the filtrate for dissolved rhodium concentration using ICP-OES or AAS to quantify any catalyst loss from the solution.

  • Data Interpretation: Plot the reaction rate, product selectivity, and final dissolved rhodium concentration as a function of the initial water concentration to determine the optimal range for catalyst stability and performance.

Visualizations

Catalyst_Stability_Workflow cluster_start Start cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Reaction Start observe Observe Reaction Rate and for Precipitate start->observe check_water Check Water Concentration observe->check_water Rate Drop / Precipitate stable Stable & Active Catalyst observe->stable Normal adjust_water Adjust Water Concentration check_water->adjust_water Too Low optimize Perform Optimization Study check_water->optimize Sub-optimal deactivated Deactivated Catalyst check_water->deactivated Precipitation Confirmed adjust_water->observe optimize->observe Water_Concentration_Effect cluster_water Water Concentration cluster_effects Effects on Catalyst and Reaction low_water Low Water (< 5-10 wt%) precipitation Catalyst Precipitation (RhI₃) Low Activity low_water->precipitation optimal_water Optimal Water (e.g., 6-15 wt%) stability High Stability High Activity High Selectivity optimal_water->stability high_water High Water (> 15 wt%) side_reaction Water-Gas Shift Reaction (CO Loss) Lower Efficiency high_water->side_reaction

References

Technical Support Center: Preventing Rhodium Triiodide Precipitation in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of Rhodium triiodide (RhI₃) precipitation in catalytic cycles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (RhI₃) and why is its precipitation a problem in catalytic cycles?

A1: this compound (RhI₃) is a coordination complex of rhodium that can form and precipitate under certain conditions in catalytic reactions, particularly in processes like methanol (B129727) carbonylation (e.g., the Monsanto process) for acetic acid production.[1][2] This precipitation is problematic as it leads to the deactivation of the homogeneous rhodium catalyst, removing it from the catalytic cycle and thereby reducing the reaction rate and overall process efficiency.[1] RhI₃ is known to be practically insoluble in water and common organic solvents, making its redissolution into the catalytic cycle challenging.[2][3]

Q2: What are the primary causes of this compound precipitation?

A2: The precipitation of RhI₃ is primarily influenced by the following factors:

  • Low Carbon Monoxide (CO) Partial Pressure: A sufficient partial pressure of CO is crucial for stabilizing the active rhodium catalyst, typically as a carbonyl complex like [Rh(CO)₂I₂]⁻.[3] When the CO pressure is low, the equilibrium can shift, leading to the formation of less soluble Rh(III) species and ultimately RhI₃ precipitation.

  • Low Water Concentration: In many rhodium-catalyzed carbonylation reactions, water plays a critical role in maintaining catalyst stability. Low water concentrations can lead to the formation of inactive rhodium species and subsequent precipitation of RhI₃.[4]

  • High Iodide Concentration: While iodide is a necessary co-catalyst, excessively high concentrations can promote the formation of RhI₃.

  • Temperature: High temperatures can sometimes favor the decomposition of the active catalyst and the formation of insoluble rhodium species.

Q3: What are the general strategies to prevent this compound precipitation?

A3: Several strategies can be employed to maintain the stability of the rhodium catalyst and prevent the precipitation of RhI₃:

  • Maintaining Adequate CO Partial Pressure: Ensuring a sufficiently high partial pressure of carbon monoxide is essential to keep the rhodium in its active, soluble carbonyl complex form.

  • Optimizing Water Concentration: Maintaining an optimal water concentration in the reaction medium can help to stabilize the catalyst.

  • Use of Promoters: The addition of co-catalysts or promoters, such as ruthenium complexes, can significantly enhance the stability of the rhodium catalyst and prevent precipitation.[1]

  • Addition of Iodide Salts: The presence of certain iodide salts, such as lithium iodide (LiI), can increase the solubility of rhodium species and prevent the formation of RhI₃ precipitate.[5]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting RhI₃ precipitation in your experiments.

Problem: Observation of a black or dark brown precipitate in the reaction mixture, accompanied by a decrease in catalytic activity.

This is a strong indication of this compound precipitation.

Logical Flow for Troubleshooting

G start Precipitate Observed check_co Step 1: Verify CO Partial Pressure Is it within the optimal range? start->check_co increase_co Action: Increase CO partial pressure. check_co->increase_co No check_water Step 2: Check Water Concentration Is it adequate for catalyst stability? check_co->check_water Yes monitor Step 4: Monitor Reaction Does the precipitate redissolve and activity recover? increase_co->monitor adjust_water Action: Adjust water concentration. check_water->adjust_water No check_additives Step 3: Evaluate Additives/Promoters Are iodide salts or promoters being used? check_water->check_additives Yes adjust_water->monitor add_promoter Action: Introduce a promoter (e.g., Ru complex). check_additives->add_promoter No add_salt Action: Add a stabilizing iodide salt (e.g., LiI). check_additives->add_salt If promoter is already present or not desired add_promoter->monitor add_salt->monitor success Resolution: Catalyst stabilized. monitor->success Yes fail Further Investigation Needed monitor->fail No

Troubleshooting workflow for RhI₃ precipitation.

Quantitative Data on Catalyst Stability

Table 1: Illustrative Effect of Water Concentration on Rhodium Catalyst Stability

Water Concentration (wt%)Catalyst StabilityObservation
< 2%PoorSignificant RhI₃ precipitation observed.
5 - 8%ModerateReduced precipitation, but stability may still be an issue under low CO pressure.
10 - 15%GoodGenerally stable catalyst system with minimal precipitation.[4]
> 15%GoodStable, but may lead to increased side reactions and higher separation costs.

Table 2: Illustrative Effect of Lithium Iodide (LiI) on Rhodium Catalyst Stability at Low Water Concentration (~5 wt%)

LiI Concentration (wt%)Catalyst StabilityObservation
0PoorRapid precipitation of RhI₃.
2 - 5ImprovedNoticeable reduction in precipitation.
5 - 10GoodCatalyst remains largely in solution.[5]
> 10GoodHigh stability, but may alter reaction kinetics.

Experimental Protocols

Protocol 1: General Procedure for Stabilizing a Rhodium Catalyst System with a Ruthenium Promoter

This protocol provides a general guideline for incorporating a ruthenium promoter to enhance the stability of a rhodium catalyst in a methanol carbonylation reaction.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring prep_rh 1. Dissolve Rhodium Precursor (e.g., [Rh(CO)₂I₂]⁻) in acetic acid. prep_ru 2. Add Ruthenium Promoter (e.g., Ru(acac)₃ or RuCl₃) to the solution. prep_rh->prep_ru mix 3. Stir the mixture under inert atmosphere. prep_ru->mix charge_reactor 4. Charge the reactor with the catalyst solution, a specific amount of water, and methyl iodide. mix->charge_reactor pressurize 5. Pressurize the reactor with CO to the desired pressure. charge_reactor->pressurize heat 6. Heat the reactor to the reaction temperature. pressurize->heat monitor_reaction 7. Monitor the reaction for any signs of precipitation. heat->monitor_reaction G active_catalyst Active Catalyst [Rh(CO)₂I₂]⁻ rh_iii_intermediate Rh(III) Intermediate active_catalyst->rh_iii_intermediate Oxidative Addition (e.g., with CH₃I) stable_cycle Stable Catalytic Cycle active_catalyst->stable_cycle High CO, Optimal H₂O + Promoters/Additives rh_iii_intermediate->active_catalyst Reductive Elimination (Product Formation) precipitate Inactive Precipitate RhI₃ rh_iii_intermediate->precipitate Decomposition (Low CO, Low H₂O)

References

Technical Support Center: Rhodium Triiodide Catalyst Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for rhodium triiodide (RhI₃) catalyst systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during catalytic experiments.

Frequently Asked Questions (FAQs)

Q1: My rhodium-catalyzed reaction has stalled or is showing significantly reduced activity. What are the likely causes?

A1: A significant drop in catalytic activity is often due to catalyst deactivation. The primary causes are:

  • Catalyst Poisoning: Impurities in your feedstock, solvent, or gas streams can chemically bind to the active rhodium center, rendering it inactive. Common poisons include sulfur and nitrogen compounds, as well as corrosion metals.[1]

  • Catalyst Precipitation: In processes like methanol (B129727) carbonylation, low water concentration can lead to the precipitation of the active rhodium species as inactive RhI₃ or other rhodium salts.[2]

  • Formation of Inactive Species: Side reactions can convert the active catalyst into a stable, inactive complex. For example, in the presence of certain impurities, the active [Rh(CO)₂I₂]⁻ can be converted to an inactive Rh(III) species like [Rh(CO)₂I₄]⁻.[2]

Q2: I suspect my catalyst has been poisoned. What are the most common impurities I should investigate?

A2: For rhodium-iodide catalyzed reactions, particularly in applications like methanol carbonylation (Monsanto Process), you should screen for the following impurities:

  • Sulfur Compounds: Rhodium catalysts are highly susceptible to sulfur poisoning. Sulfur can be introduced through contaminated feedstocks.[3][4]

  • Corrosion Products: Metals like iron and nickel from reactor components can leach into the reaction mixture and interfere with the catalytic cycle.[5]

  • Carbonyl Impurities: Byproducts such as acetaldehyde, crotonaldehyde, and other aldehydes or ketones can form during the reaction and may act as catalyst inhibitors.

Q3: My catalyst has precipitated out of the reaction mixture. Why did this happen and can it be reversed?

A3: Catalyst precipitation, often observed as the formation of a solid rhodium iodide (RhI₃), is a common issue in low-water carbonylation systems. The active rhodium(I) species is stabilized in solution by water. When the water concentration drops too low, the catalyst can become unstable and precipitate.[2][3] In many cases, this process is reversible. See the troubleshooting guide and experimental protocols below for guidance on redissolving and reactivating the catalyst.

Q4: How does water concentration affect the stability and activity of my rhodium-iodide catalyst?

A4: In processes like methanol carbonylation, water plays a dual role. It is crucial for catalyst stability, preventing the precipitation of inactive rhodium species.[2][3] However, excessively high water concentrations can lead to an increase in side reactions, such as the water-gas shift reaction, which consumes carbon monoxide and reduces overall process efficiency.[5] Therefore, maintaining an optimal water concentration is critical.

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of Catalytic Activity
Potential Cause Diagnostic Check Recommended Action
Sulfur Poisoning Analyze feedstock and solvents for sulfur content using techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).Implement feedstock purification steps. Consider using a guard bed to remove sulfur before the reactor.
Corrosion Metal Contamination Analyze the reaction mixture for metals like iron, nickel, and chromium using Atomic Absorption Spectroscopy (AAS) or ICP-MS.Use reactors made of corrosion-resistant alloys. If contamination is detected, the catalyst may need to be recovered and purified.
Carbonyl Impurity Buildup Use Gas Chromatography (GC) to analyze the product stream for the presence of aldehydes and ketones.Optimize reaction conditions (temperature, pressure) to minimize byproduct formation. Implement a purification step to remove these impurities from recycle streams.
Issue 2: Catalyst Precipitation
Potential Cause Diagnostic Check Recommended Action
Low Water Concentration Monitor the water content of the reaction medium using Karl Fischer titration.Carefully control the water concentration in the feed. If precipitation occurs, an attempt can be made to redissolve the catalyst by increasing the water content and CO pressure. See Protocol 3 for a general procedure.
Low Carbon Monoxide Partial Pressure Monitor the CO partial pressure in the reactor headspace.Ensure a stable and sufficient CO pressure is maintained. Low CO pressure can destabilize the active rhodium carbonyl species, leading to precipitation.[2]

Quantitative Data on Impurity Effects

The following table summarizes the impact of various impurities on rhodium catalyst performance, primarily in the context of methanol carbonylation.

Impurity Concentration Observed Effect Source
Water < 2 wt%Can lead to catalyst precipitation and deactivation.[6]
Water 8 - 14 wt%Generally ensures catalyst stability in the Monsanto process.[5]
Iron > 8000 µg/g (on catalyst)Can severely deteriorate catalyst performance, increasing coke and gas yield.[7]
Nickel VariesCan negatively impact reaction rates.[5]
Iodide Salt Low ConcentrationReduced catalyst stability.[8]
Acetaldehyde 10-15 ppmCan negatively affect the commercial quality of the acetic acid product.[2]

Experimental Protocols

Protocol 1: Analysis of Carbonyl Impurities by Gas Chromatography (GC)

Objective: To quantify aldehyde and ketone impurities in a reaction mixture.

Methodology:

  • Sample Preparation:

    • Carefully take a representative sample from the reaction mixture.

    • If necessary, dilute the sample in a suitable solvent (e.g., high-purity acetic acid or a non-polar solvent if the impurities are volatile).

    • Prepare a blank and calibration standards containing known concentrations of the target impurities (e.g., acetaldehyde, ethyl acetate, acetic anhydride).[4][9][10]

  • GC Conditions:

    • Column: A polar capillary column, such as an Agilent CP-Wax 52 CB (or equivalent), is suitable for separating polar analytes.[4]

    • Injector: Use a direct injector at a temperature of 250°C.[4]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.[4]

    • Oven Program: Start at 50°C and ramp up to 200°C at a rate of 10°C/min.[4]

    • Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. Set the detector temperature to 275°C.[4]

  • Analysis:

    • Inject a small volume (e.g., 0.2 µL) of the blank, standards, and sample.[4]

    • Identify the impurity peaks by comparing their retention times with the standards.

    • Quantify the impurities by creating a calibration curve from the peak areas of the standards.

Protocol 2: Standardized Catalyst Activity Test

Objective: To determine the relative activity of a fresh versus a potentially poisoned rhodium-iodide catalyst.

Methodology:

  • Reaction Setup:

    • Use a high-pressure batch reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

    • The model reaction will be the carbonylation of methanol.

  • Reaction Conditions (based on typical Monsanto process conditions): [11]

    • Catalyst Loading: A known concentration of the rhodium catalyst (e.g., 500 ppm).

    • Promoter: Methyl iodide (e.g., 10 wt%).

    • Solvent System: Acetic acid with a controlled water concentration (e.g., 10 wt%).

    • Reactants: A known amount of methanol.

    • Temperature: 180°C.

    • Pressure: 40 atm of Carbon Monoxide.

  • Procedure:

    • Charge the reactor with the solvent, catalyst, and promoter.

    • Seal the reactor, purge with N₂, and then pressurize with CO to the desired pressure.

    • Heat the reactor to the set temperature while stirring.

    • Inject the methanol to start the reaction.

    • Take liquid samples at regular intervals (e.g., every 15 minutes) for 2-3 hours.

  • Analysis and Calculation:

    • Analyze the samples by GC to determine the concentration of the acetic acid product over time.

    • Plot the concentration of acetic acid versus time. The initial slope of this curve is the initial reaction rate.

    • Calculate the Turnover Frequency (TOF) using the formula: TOF = (moles of product) / (moles of Rh * time).

    • Compare the initial rate and TOF of the used/poisoned catalyst to that of a fresh catalyst to quantify the loss in activity.

Protocol 3: Regeneration of Precipitated Rhodium Catalyst

Objective: To redissolve and reactivate a rhodium-iodide catalyst that has precipitated due to low water content.

Methodology:

  • Safety Precautions: This procedure involves high pressures and temperatures. Ensure the reactor is properly rated and all safety protocols are followed.

  • Procedure:

    • If possible and safe, cool down the reactor and vent the pressure.

    • Increase the water concentration in the reaction medium to the optimal range (e.g., 10-14 wt%). This may involve carefully adding deionized water to the reactor.

    • Increase the carbon monoxide partial pressure. This helps to form the soluble rhodium carbonyl species.

    • Heat the mixture under CO pressure to the normal operating temperature (e.g., 150-180°C) with vigorous stirring.

    • Hold at these conditions until the precipitate has redissolved. Visual inspection through a sight glass (if available) or sampling and analysis can confirm this.

    • Once the catalyst is redissolved, slowly re-introduce the methanol feed to restart the carbonylation reaction.

    • Monitor the reaction rate closely to confirm that the catalyst activity has been restored.

Visualizations

Catalyst_Poisoning_Pathway Fig. 1: General Catalyst Poisoning Mechanism Active_Catalyst Active Rh(I) Catalyst [Rh(CO)₂I₂]⁻ Inactive_Complex Inactive Rh-Poison Complex [Rh(CO)ₓIᵧ-P] Active_Catalyst->Inactive_Complex Chemical Reaction (Strong Adsorption) Catalytic_Cycle Normal Catalytic Cycle Active_Catalyst->Catalytic_Cycle Product Formation Poison Impurity (P) (e.g., Sulfur, Corrosion Metals) Poison->Inactive_Complex No_Reaction Reaction Halted Inactive_Complex->No_Reaction Blocks Active Site Catalytic_Cycle->Active_Catalyst

Fig. 1: General Catalyst Poisoning Mechanism

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Reduced Activity Start Reduced Catalyst Activity Observed Check_Precipitate Visual Inspection: Is there a precipitate? Start->Check_Precipitate Precipitate_Yes Catalyst Precipitation Check_Precipitate->Precipitate_Yes Yes Precipitate_No Suspect Chemical Poisoning Check_Precipitate->Precipitate_No No Action_Precipitate Action: Follow Protocol 3 (Increase H₂O and CO pressure) Precipitate_Yes->Action_Precipitate Analyze_Impurities Action: Analyze feedstock/product for impurities (S, Metals, Carbonyls) Precipitate_No->Analyze_Impurities End Implement Corrective Action (Purify feed, Change materials, etc.) Action_Precipitate->End Identify_Source Identify source of contamination Analyze_Impurities->Identify_Source Identify_Source->End

References

Technical Support Center: Enhancing Reaction Rates in Rhodium Triiodide Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rhodium triiodide (RhI₃) catalyzed processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and enhance your reaction rates.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems encountered during experiments with this compound catalysts.

Issue 1: Low or No Catalytic Activity

A lack of catalytic activity is a frequent challenge. This guide will help you identify the root cause and take corrective action.

Symptoms:

  • No consumption of starting materials.

  • Formation of product is significantly below the expected yield.

  • Reaction fails to initiate.

Troubleshooting Workflow:

G start Low or No Activity Observed check_precursor Verify RhI₃ Precursor Quality and Handling start->check_precursor check_activation Ensure Proper Catalyst Activation check_precursor->check_activation Precursor OK check_reagents Inspect Reagent and Solvent Purity check_activation->check_reagents Activation Protocol Correct resolve_activation Optimize Activation Protocol check_activation->resolve_activation Issue Found check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) check_reagents->check_conditions Reagents Pure resolve_reagents Purify Reagents/Solvents check_reagents->resolve_reagents Issue Found inactive_species Investigate Formation of Inactive Rh Species check_conditions->inactive_species Conditions Correct resolve_conditions Adjust Reaction Parameters check_conditions->resolve_conditions Issue Found poisoning Check for Catalyst Poisons inactive_species->poisoning No Inactive Species Detected resolve_inactive Modify Conditions to Favor Active Species inactive_species->resolve_inactive Issue Found resolve_poisoning Identify and Remove Poison poisoning->resolve_poisoning Poison Identified

Caption: Troubleshooting workflow for low or no catalytic activity.

Experimental Protocol: Catalyst Activation Monitoring

  • Objective: To ensure the formation of the active catalytic species from the RhI₃ precursor.

  • Methodology:

    • Prepare the reaction mixture under an inert atmosphere.

    • Use in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction.

    • For carbonylation reactions, look for the characteristic carbonyl stretching frequencies of the active species, such as cis-[Rh(CO)₂I₂]⁻.[1]

    • Compare the observed spectra with literature values for the active catalyst. The absence of these signals indicates an activation problem.

Issue 2: Reaction Rate is Too Slow

A sluggish reaction can be due to a variety of factors, from suboptimal conditions to catalyst deactivation.

Troubleshooting Steps:

  • Verify Catalyst Loading: Ensure the correct amount of RhI₃ was added. Low catalyst concentration can lead to slow reaction rates.

  • Check Temperature and Pressure: For gas-liquid reactions like carbonylation, ensure adequate pressure and temperature are maintained. The reaction rate can be highly dependent on these parameters.[2]

  • Promoter Concentration: In processes like methanol (B129727) carbonylation, the concentration of the iodide promoter (e.g., methyl iodide or lithium iodide) is crucial. An optimal concentration exists, and deviations can slow the reaction.[3][4]

  • Water Concentration: The presence of water can significantly impact the reaction rate. In some cases, a certain amount of water is necessary to maintain catalyst stability and activity, while excessive water can be detrimental.[2][3] The optimal water concentration for the Monsanto process is typically around 6 wt%.[2]

  • Mixing: Ensure efficient stirring to overcome potential mass transfer limitations between gas and liquid phases.

Issue 3: Catalyst Deactivation

Catalyst deactivation is a common problem that can manifest as a slowing or complete stoppage of the reaction over time.

Common Causes and Solutions:

Cause of DeactivationDiagnostic SignsTroubleshooting/Regeneration Protocol
Precipitation of Rhodium Species Observation of a black precipitate (RhI₃ or other insoluble Rh species).[5]Increase CO partial pressure and/or water concentration to redissolve the catalyst.[6]
Formation of Inactive Rhodium Clusters Color change of the solution (e.g., from straw-colored to black).[7]Protocol: 1. Remove a portion of the deactivated catalyst solution. 2. Adjust the aldehyde content to at least one mole per mole of rhodium. 3. Treat with an oxygen-containing gas (e.g., air) below the aldehyde's boiling point. 4. Filter any solids formed. The solution should return to a straw color, indicating reactivation.[7]
Ligand Degradation Loss of selectivity over time.Introduce fresh ligand to the reaction mixture.
Catalyst Poisoning Sudden drop in activity after introducing a new batch of reagent or solvent.Identify and remove the poison. Common poisons for rhodium catalysts include sulfur compounds, and in some cases, excess halides or carbon monoxide.[8][9]

Catalyst Deactivation Pathways:

G active_catalyst Active Catalyst [Rh(CO)₂I₂]⁻ precipitation Precipitation (e.g., RhI₃) active_catalyst->precipitation Low CO Pressure Low [H₂O] inactive_cluster Inactive Rhodium Cluster active_catalyst->inactive_cluster Side Reactions poisoned_catalyst Poisoned Catalyst active_catalyst->poisoned_catalyst Impurities (e.g., Sulfur)

Caption: Common pathways for rhodium catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in this compound catalyzed carbonylation?

A1: While this compound (RhI₃) is often the precursor, under typical reaction conditions for processes like methanol carbonylation (the Monsanto process), the active catalytic species is the square planar anion, cis-[Rh(CO)₂I₂]⁻.[1][10] RhI₃ reacts with carbon monoxide and an iodide source to form this active complex.

Q2: How does water concentration affect the reaction rate?

A2: Water plays a crucial role in many rhodium-catalyzed reactions. In the Monsanto process, water is essential for the hydrolysis of acetyl iodide to acetic acid and for regenerating HI.[2] It also helps to keep the rhodium catalyst in its active, soluble form.[6] However, high concentrations of water can lead to a decrease in the reaction rate.[3] The optimal water concentration is a balance between maintaining catalyst activity and avoiding side reactions or rate inhibition.

Q3: What are common promoters for this compound catalyzed reactions and how do they work?

A3: In methanol carbonylation, iodide sources are essential promoters. Methyl iodide is a key reactant that undergoes oxidative addition to the rhodium center.[10] Additionally, iodide salts like lithium iodide (LiI) are often used as promoters, especially in low-water conditions.[4] These salts can increase the concentration of the active anionic rhodium species and stabilize the catalyst, thereby enhancing the reaction rate.[3]

Q4: My reaction has stalled. How can I determine if the catalyst is poisoned?

A4: Catalyst poisoning should be suspected if there is a sudden and irreversible loss of activity, especially after the introduction of new reagents or solvents. To confirm, you can try running the reaction with a fresh, trusted batch of all reagents and solvents. If the reaction proceeds normally, it is likely that the previous batch contained a poison. Common poisons for rhodium catalysts include sulfur compounds.[8][11]

Q5: What is a typical experimental protocol for preparing the active catalyst from RhI₃ for methanol carbonylation?

A5: A general procedure involves dissolving RhI₃ in the reaction medium under a carbon monoxide atmosphere.

  • Objective: To generate the active cis-[Rh(CO)₂I₂]⁻ catalyst from a RhI₃ precursor.

  • Methodology:

    • Charge a high-pressure reactor with the solvent (e.g., acetic acid), water, and the iodide promoter (e.g., methyl iodide or LiI).[12]

    • Add the solid this compound.[12]

    • Seal the reactor and purge with nitrogen, followed by pressurizing with carbon monoxide.[12]

    • Heat the mixture to the desired reaction temperature (e.g., 150-200 °C) with stirring.[1][12] The solid RhI₃ will react with CO to form the soluble, active catalyst. The dissolution and activation can be monitored by the pressure drop of CO and the color change of the solution.[12]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various parameters on the rate of rhodium-catalyzed methanol carbonylation.

Table 1: Effect of Reactant and Catalyst Concentration on Reaction Rate

ParameterEffect on RateOptimal Range/Typical ConditionsReference(s)
Rhodium Catalyst Concentration Generally first-order1-10 mM[1]
Methyl Iodide Concentration First-order0.1 - 1.0 M[1]
Methanol Concentration Zero-order in acidic media with high CO pressure> 1 M[2]
Water Concentration Rate increases up to an optimum, then decreases2-10 wt% (Optimum often ~6 wt%)[2][3]

Table 2: Effect of Reaction Conditions on Reaction Rate

ParameterEffect on RateOptimal Range/Typical ConditionsReference(s)
Temperature Rate increases with temperature (Arrhenius behavior)150 - 200 °C[1]
Carbon Monoxide Partial Pressure Zero-order at high pressures (>10 bar), positive order at low pressures30 - 60 atm[2][13]

Rhodium-Catalyzed Methanol Carbonylation Catalytic Cycle:

G Rh_cat [Rh(CO)₂I₂]⁻ (Active Catalyst) Rh_Me [(CH₃)Rh(CO)₂I₃]⁻ Rh_cat->Rh_Me Oxidative Addition Rh_Acyl [(CH₃CO)Rh(CO)I₃]⁻ Rh_Me->Rh_Acyl Migratory Insertion Rh_Acyl_CO [(CH₃CO)Rh(CO)₂I₃]⁻ Rh_Acyl->Rh_Acyl_CO CO Coordination Rh_Acyl_CO->Rh_cat Reductive Elimination CH3COI CH₃COI Rh_Acyl_CO->CH3COI CH3I CH₃I CH3I->Rh_Me CO_in1 CO CO_in1->Rh_Acyl CO_in2 CO CO_in2->Rh_Acyl_CO

Caption: Catalytic cycle for the Monsanto acetic acid process.

References

Technical Support Center: Rhodium Triiodide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up challenges associated with rhodium triiodide catalyzed reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this compound catalyzed reactions, offering potential causes and actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
1. Low or No Reaction Conversion Inactive Catalyst Species: Formation of inactive rhodium species, such as Rh(III) precipitates or bridged dimers, can halt the catalytic cycle. This is often exacerbated by low carbon monoxide partial pressure.[1]- Increase CO Partial Pressure: Ensure adequate CO pressure to maintain the catalyst in its active Rh(I) state. - Optimize Water Content: In carbonylation reactions, a certain water concentration (typically 5-15 wt% in industrial processes) can help prevent catalyst precipitation.[2][3][4] However, excessive water can lead to side reactions. - Add Promoters: Iodide salts (e.g., LiI) can help stabilize the active catalyst and promote the reaction rate, especially at low water concentrations.
Catalyst Deactivation by Impurities: Feedstock impurities (e.g., sulfur compounds, dienes) can poison the rhodium catalyst.[5]- Feedstock Purification: Implement a purification step for reactants to remove known catalyst poisons. - Guard Beds: Use a guard bed to trap impurities before they reach the reactor.
Insufficient Catalyst Loading: The catalyst concentration may be too low for the larger reaction volume.- Screen Catalyst Loading: Start with a typical lab-scale loading (e.g., 1-2 mol%) and systematically increase it, monitoring the effect on conversion. Note that industrial processes often use much lower concentrations (in the ppm range) due to efficient recycling.[2]
2. Poor Product Selectivity Suboptimal Temperature and Pressure: Reaction conditions significantly influence selectivity. Higher temperatures can lead to undesirable side reactions.[1]- Optimize Reaction Conditions: Systematically vary temperature and pressure to find the optimal window for your desired product. For example, in hydroformylation, lower temperatures and higher CO pressures generally favor the formation of linear aldehydes.
Incorrect Ligand-to-Metal Ratio: In reactions using phosphine (B1218219) ligands, an excess of the ligand is often necessary to maintain selectivity and catalyst stability.- Adjust Ligand Concentration: Experiment with different ligand-to-rhodium ratios to maximize selectivity.
3. Catalyst Precipitation Low Water Concentration: In aqueous systems like the Monsanto process, low water content can lead to the precipitation of inactive rhodium species like RhI₃.[6]- Maintain Adequate Water Levels: Ensure the water concentration is within the optimal range for catalyst stability (e.g., >10 wt% in the conventional Monsanto process).[6]
High Methyl Acetate (B1210297) Concentration: In methanol (B129727) carbonylation, high concentrations of methyl acetate can cause the precipitation and loss of the rhodium catalyst.[7]- Control Reactant Concentrations: Maintain the methyl acetate concentration within a range of 0.5 wt% to 30 wt%.[7]
Low Carbon Monoxide Partial Pressure: Insufficient CO pressure can lead to the formation of inactive Rh(III) species that are prone to precipitation.[1]- Increase CO Headspace Pressure: Ensure a sufficient overpressure of CO to keep the catalyst in its active, soluble form.
4. Catalyst Leaching (for supported catalysts) Harsh Reaction Conditions: High temperatures and pressures can cause the rhodium complex to detach from the support material.- Optimize Reaction Conditions: Operate at the mildest conditions that still provide an acceptable reaction rate. - Modify Support: Covalently bonding the rhodium complex to the support can improve stability and reduce leaching.[8]
Inappropriate Solvent: The solvent may be too effective at dissolving the catalyst, leading to its removal from the support.- Solvent Screening: Test different solvents to find one that promotes the reaction without causing significant catalyst leaching.
5. Mass Transfer Limitations Poor Gas-Liquid Mixing: Inefficient mixing can lead to a low concentration of gaseous reactants (like CO or H₂) in the liquid phase, limiting the reaction rate. This is a common challenge during scale-up from a well-mixed lab flask to a large reactor.- Increase Agitation: Improve stirrer design and increase agitation speed to enhance gas dispersion. - Sparging: Use a sparger to introduce gas as fine bubbles, increasing the interfacial area for mass transfer. - Reactor Design: For industrial-scale, consider using reactors designed for good gas-liquid mass transfer, such as bubble column reactors.[9]
6. Heat Transfer Limitations Exothermic Reaction Runaway: Many rhodium-catalyzed reactions, such as hydroformylation, are highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it more difficult to remove heat efficiently, which can lead to a dangerous temperature increase.[1]- Improve Reactor Cooling: Ensure the reactor has an adequate cooling jacket and that the coolant flow rate is sufficient. - Internal Cooling Coils: For very large reactors, internal cooling coils can provide additional heat transfer area. - Controlled Dosing: Add one of the reactants gradually to control the rate of heat generation.

Frequently Asked Questions (FAQs)

Catalyst Handling and Stability

  • Q1: My rhodium catalyst appears to have changed color during the reaction. What does this indicate? A1: A color change often signifies a change in the rhodium species. For example, the formation of inactive rhodium clusters or different oxidation states can lead to a visible change in the solution. This could be a sign of catalyst deactivation.[5] It is advisable to take a sample for analysis (e.g., by spectroscopy) to identify the new species.

  • Q2: How can I improve the stability and lifetime of my rhodium catalyst to use lower loadings? A2: To enhance catalyst stability, you can optimize reaction conditions by minimizing thermal degradation through lower temperatures and ensuring the rigorous exclusion of air and moisture if the catalyst is sensitive.[2] The use of appropriate ligands and promoters can also significantly extend the catalyst's life.

  • Q3: What are the best practices for handling and storing this compound and its catalyst precursors? A3: Many rhodium catalysts are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2] Store them in a cool, dry place away from light. Always use high-purity, degassed solvents to avoid catalyst poisoning.[2]

Reaction Scale-Up

  • Q4: I'm scaling up my reaction and observing a significant drop in yield. What are the likely causes? A4: The drop in yield during scale-up is often due to mass and heat transfer limitations. In a larger reactor, mixing may be less efficient, leading to poor distribution of reactants and catalyst. Heat removal can also be a problem for exothermic reactions, leading to side reactions. Review the troubleshooting guide for specific solutions related to mass and heat transfer.

  • Q5: How does the optimal catalyst concentration change from lab scale to industrial scale? A5: In a laboratory setting, catalyst loadings are often in the range of 0.1-5 mol% to achieve high conversion in a reasonable time.[2] In contrast, industrial processes for reactions like methanol carbonylation use rhodium catalysts at much lower concentrations, typically in the range of 200-2000 ppm.[7] This is economically viable due to highly efficient catalyst recovery and recycling loops.

Catalyst Recovery and Regeneration

  • Q6: What are the common methods for recovering rhodium catalysts on an industrial scale? A6: For homogeneous catalysts, recovery often involves separation of the product by distillation, leaving the less volatile catalyst behind to be recycled.[10] In some processes, liquid-liquid extraction is used to separate the catalyst from the product stream.[11] For heterogeneous catalysts, simple filtration is the primary recovery method.

  • Q7: Can deactivated rhodium catalysts be regenerated? A7: Yes, in many cases, deactivated rhodium catalysts can be regenerated. The specific method depends on the deactivation mechanism. For example, inactive rhodium oxides can sometimes be reduced back to the active metallic state.[12] Industrial processes often include a regeneration loop to extend the catalyst's lifetime.

Quantitative Data Comparison: Lab vs. Industrial Scale

The following table provides a comparison of typical reaction parameters for rhodium-catalyzed methanol carbonylation (a process where rhodium iodide species are key) at the laboratory and industrial scale.

ParameterLaboratory ScaleIndustrial Scale (Monsanto Process)
Rhodium Concentration 500 - 2000 ppm200 - 1000 ppm[7]
Iodide Promoter (e.g., CH₃I) 5 - 20 wt%5 - 20 wt%[7]
Water Concentration 5 - 15 wt%10 - 15 wt% (can be lower in modified processes)[6]
Temperature 150 - 200 °C150 - 200 °C[13]
Pressure (CO) 30 - 60 atm30 - 60 atm[13]
Reaction Time 1 - 6 hoursContinuous Process
Agitation Magnetic Stirrer (500-1200 rpm)Mechanical Agitator (~80 rpm in a large CSTR)[14]
Reactor Volume 100 mL - 5 L> 50 m³[14]

Experimental Protocol: Laboratory-Scale Methanol Carbonylation

This protocol describes a typical lab-scale experiment for the carbonylation of methanol to acetic acid using a rhodium-based catalyst system.

Materials:

  • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) or another suitable rhodium precursor

  • Methyl iodide (CH₃I)

  • Methanol (CH₃OH)

  • Acetic acid (CH₃COOH, as solvent)

  • Deionized water

  • Carbon monoxide (CO) gas (high purity)

  • Nitrogen (N₂) gas (high purity)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and pressure gauge.

  • Gas delivery system with mass flow controllers.

  • Heating mantle or oil bath.

Procedure:

  • Catalyst Preparation (in situ):

    • To the autoclave, add acetic acid (solvent), deionized water, and the rhodium precursor.

    • Seal the autoclave and purge it several times with nitrogen, followed by purging with carbon monoxide.

    • Pressurize the autoclave with CO to approximately 10-15 atm and heat to 150-180 °C with stirring. This step helps to form the active rhodium carbonyl iodide species.

  • Reaction:

    • After the catalyst pre-formation, cool the reactor and carefully vent the CO.

    • Inject methanol and methyl iodide into the autoclave.

    • Reseal the reactor, purge again with CO, and then pressurize to the desired reaction pressure (e.g., 30-40 atm).

    • Heat the reactor to the reaction temperature (e.g., 180-200 °C) with vigorous stirring.

    • Maintain the CO pressure throughout the reaction by feeding from a reservoir.

    • Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • Work-up:

    • After the desired reaction time, cool the reactor to room temperature.

    • Carefully vent the excess CO in a well-ventilated fume hood.

    • Open the reactor and collect the liquid product.

    • Analyze the product mixture by GC to determine the conversion of methanol and the yield of acetic acid.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Carbonylation Reaction cluster_workup Work-up and Analysis prep1 Add Rh precursor, solvent, and water to autoclave prep2 Seal and purge with N2, then CO prep1->prep2 prep3 Pressurize with CO and heat to form active catalyst prep2->prep3 react1 Inject methanol and methyl iodide prep3->react1 react2 Pressurize with CO to reaction pressure react1->react2 react3 Heat to reaction temperature with stirring react2->react3 react4 Monitor reaction progress react3->react4 workup1 Cool reactor and vent CO react4->workup1 workup2 Collect liquid product workup1->workup2 workup3 Analyze by GC workup2->workup3

Caption: Experimental workflow for lab-scale methanol carbonylation.

troubleshooting_logic start Low Conversion? q1 Catalyst Precipitation Observed? start->q1 a1_yes Increase Water Content or Add Promoter (e.g., LiI) q1->a1_yes Yes q2 Check CO Partial Pressure q1->q2 No end Re-evaluate Reaction a1_yes->end a2_yes Increase CO Pressure q2->a2_yes Low q3 Feedstock Purity Checked? q2->q3 Adequate a2_yes->end a3_yes Purify Feedstock / Use Guard Bed q3->a3_yes No q3->end Yes a3_no Analyze Feedstock for Impurities a3_yes->a3_no a3_no->end

References

Validation & Comparative

A Comparative Guide to the Kinetics of Rhodium Triiodide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of catalytic reactions is paramount for process optimization and the discovery of novel synthetic routes. This guide provides a comparative analysis of the kinetics of reactions catalyzed by rhodium triiodide (RhI₃) and its alternatives, with a focus on methanol (B129727) carbonylation and hydroformylation. The information presented is supported by experimental data and detailed methodologies to aid in reproducing and building upon these findings.

Methanol Carbonylation: Rhodium-Iodide Systems vs. Bimetallic Alternatives

The carbonylation of methanol to produce acetic acid, famously commercialized as the Monsanto process, relies on a rhodium-iodide catalytic system. In this process, this compound is often used as a precursor or is formed in situ. Kinetic studies are crucial for understanding the reaction mechanism and improving catalyst performance.

A significant alternative to the traditional rhodium-iodide system is the use of bimetallic catalysts. A study comparing a Rh(I)/Ru(III) bimetallic catalyst to the conventional Monsanto catalyst (a rhodium-iodide system) has shown promising results.[1]

Comparative Kinetic Data for Methanol Carbonylation
Catalyst SystemSubstrateProductTemperature (°C)Initial CO Pressure (MPa)Acetic Acid Selectivity (%)Key Findings
Monsanto Catalyst (Rh-Iodide) MethanolAcetic Acid1903.5-Precipitation of RhI₃ observed, indicating lower stability.[1]
Rh(I)/Ru(III) Bimetallic Catalyst MethanolAcetic Acid1903.596.32Significantly better catalytic performance and stability; no precipitation observed.[1] The bimetallic catalyst reduces the energy barrier for CH₃I oxidative addition by 23.88 kJ/mol compared to the Monsanto catalyst.[1]
Experimental Protocol: Kinetic Study of Methanol Carbonylation

The following protocol is based on the experimental setup for studying the kinetics of methanol carbonylation in a batch reactor system.[1][2]

1. Materials:

  • Catalyst: this compound (RhI₃) or alternative catalyst (e.g., Rh(I)/Ru(III) bimetallic catalyst).[1]

  • Substrate: Methanol (or methyl acetate (B1210297) as a precursor).[2]

  • Promoter: Methyl iodide (CH₃I).[2]

  • Solvent: Acetic acid.[2]

  • Reactant Gas: Carbon monoxide (CO).[2]

  • (Optional) Co-catalyst/stabilizer: e.g., Lithium iodide (LiI).[1]

2. Equipment:

  • High-pressure autoclave reactor (e.g., Hastelloy C) equipped with a magnetic stirrer, gas inlet, liquid sampling port, thermocouple, and pressure transducer.[2]

  • Gas supply system with mass flow controllers for CO.

  • Temperature controller.

  • Analytical equipment for product analysis (e.g., Gas Chromatography).

3. Procedure:

  • The autoclave is charged with the solvent (acetic acid), substrate (methanol/methyl acetate), promoter (methyl iodide), and any co-catalysts.[1][2]

  • The catalyst is then added to the reactor.[1]

  • The reactor is sealed and purged several times with CO to remove air.[2]

  • The reactor is heated to the desired reaction temperature (e.g., 190°C).[1]

  • Once the temperature is stable, the reactor is pressurized with CO to the desired initial pressure (e.g., 3.5 MPa).[1]

  • The stirrer is started at a constant speed (e.g., 500 r/min) to ensure good gas-liquid mixing.[1]

  • The reaction progress is monitored by measuring the consumption of CO from the gas reservoir over time.[2] The rate of reaction can be determined from the rate of pressure drop.

  • Liquid samples can be periodically withdrawn to analyze the concentration of reactants and products using gas chromatography.

  • The reaction is allowed to proceed for a set duration (e.g., 60 minutes).[1]

Catalytic Cycle for Methanol Carbonylation (Monsanto Process)

The catalytic cycle for the rhodium-iodide catalyzed carbonylation of methanol is a well-established mechanism.

Monsanto_Process RhI2_CO_2 [Rh(CO)₂I₂]⁻ RhI3_CO_CH3 [Rh(CO)(CH₃)I₃]⁻ RhI2_CO_2->RhI3_CO_CH3 + CH₃I (Oxidative Addition) RhI3_CO_COCH3 [Rh(CO)(COCH₃)I₃]⁻ RhI3_CO_CH3->RhI3_CO_COCH3 CO Insertion RhI3_CO_COCH3->RhI2_CO_2 + H₂O - CH₃COOH - HI (Reductive Elimination) RhI3_CO_2 [Rh(CO)₂I₃]⁻

Caption: Catalytic cycle of the Monsanto process for methanol carbonylation.

Hydroformylation: Rhodium-Based Catalysts and Alternatives

Hydroformylation, or the oxo process, is a key industrial reaction for the production of aldehydes from alkenes. While rhodium-based catalysts are highly effective, their cost and limited availability have driven research into alternatives.[3]

Comparative Kinetic Data for Hydroformylation
Catalyst SystemSubstrateProductTemperature (°C)Pressure (atm)Key Features
Rhodium-based (e.g., Rh/PPh₃) AlkenesAldehydes40-20010-100High activity and selectivity under milder conditions compared to cobalt.[4]
Cobalt-based (e.g., HCo(CO)₄) AlkenesAldehydes150-19040-80Lower cost than rhodium, but typically requires higher temperatures and pressures.[4] The coordination of the alkene to the cobalt center is often a turnover-limiting step.[5]
Palladium-based Alkenes/AlkynesAldehydesVariesVariesCan offer unique regio- and chemoselectivities that are difficult to achieve with conventional rhodium or cobalt catalysts.[6]
Iridium-based AlkenesAldehydesVariesVariesGenerally less active than rhodium for hydroformylation.[7]
Experimental Protocol: Kinetic Study of Hydroformylation

The following is a generalized protocol for studying the kinetics of hydroformylation in a laboratory setting.

1. Materials:

  • Catalyst: Rhodium complex (e.g., Wilkinson's catalyst) or an alternative metal complex.

  • Substrate: Alkene (e.g., 1-octene).

  • Reactant Gas: Syngas (a mixture of CO and H₂).

  • Solvent: Toluene or other suitable inert solvent.

2. Equipment:

  • High-pressure batch reactor equipped with a stirrer, gas inlets, sampling valve, temperature and pressure controls.

  • Syngas cylinder with a specific CO/H₂ ratio.

  • System for monitoring gas uptake.

  • Analytical equipment for analyzing products (e.g., GC, NMR).

3. Procedure:

  • The reactor is charged with the solvent and the alkene substrate.

  • The catalyst is added under an inert atmosphere.

  • The reactor is sealed and purged with nitrogen, followed by syngas.

  • The reactor is heated to the desired reaction temperature.

  • The reactor is then pressurized with syngas to the target pressure.

  • Stirring is initiated to ensure efficient gas-liquid mass transfer.

  • The reaction progress is monitored by the rate of syngas consumption.

  • Liquid samples are taken at regular intervals and analyzed to determine the concentration of the substrate, aldehydes, and any byproducts.

  • The initial reaction rate is determined from the initial slope of the concentration vs. time plot.

General Mechanism of Rhodium-Catalyzed Hydroformylation

The mechanism of hydroformylation catalyzed by rhodium complexes, often involving phosphine (B1218219) ligands, has been extensively studied.

Hydroformylation_Cycle Active_Catalyst HRh(CO)₂(L)₂ Alkene_Complex HRh(CO)₂(L)(Alkene) Active_Catalyst->Alkene_Complex + Alkene - L Alkyl_Complex R-Rh(CO)₂(L)₂ Alkene_Complex->Alkyl_Complex Hydride Migration Acyl_Complex (RCO)Rh(CO)(L)₂ Alkyl_Complex->Acyl_Complex + CO Migratory Insertion H2_Adduct (RCO)Rh(H)₂(CO)(L)₂ Acyl_Complex->H2_Adduct + H₂ (Oxidative Addition) H2_Adduct->Active_Catalyst - Aldehyde (Reductive Elimination)

Caption: General catalytic cycle for rhodium-catalyzed hydroformylation.

This guide provides a foundational understanding of the kinetic aspects of reactions catalyzed by this compound and its alternatives. For more in-depth analysis, it is recommended to consult the cited literature and conduct further research tailored to specific substrates and reaction conditions.

References

A Comparative Mechanistic Investigation of Rhodium Triiodide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Rhodium triiodide (RhI₃) catalysis with alternative systems, supported by experimental data. We delve into the mechanistic intricacies of RhI₃-catalyzed reactions, offering insights into its performance and standing relative to other prominent catalysts. This document is intended to aid researchers in making informed decisions for catalyst selection in organic synthesis and industrial processes.

Introduction to this compound Catalysis

This compound (RhI₃) is a key inorganic compound and a precursor to various homogeneous and heterogeneous catalysts.[1] It is particularly renowned for its role in carbonylation reactions, most notably the Monsanto process for acetic acid synthesis.[2] The catalytic cycle typically involves oxidative addition, migratory insertion, and reductive elimination steps, with the rhodium center cycling between Rh(I) and Rh(III) oxidation states. The iodide ligand is crucial for the catalytic activity, facilitating the oxidative addition of substrates like methyl iodide. Beyond carbonylation, RhI₃ and its derivatives have found applications in a range of organic transformations, including C-H activation and carboamination.[3]

Performance Comparison: Rhodium vs. Alternative Catalysts

The performance of rhodium-based catalysts is often benchmarked against other platinum-group metals, particularly iridium and palladium. The choice of catalyst can significantly impact reaction rates, selectivity, and catalyst stability.

Methanol (B129727) Carbonylation: A Case Study

The production of acetic acid via methanol carbonylation is a classic example where rhodium and iridium catalysts have been extensively compared. The Monsanto process utilizes a rhodium-based catalyst, while the Cativa process employs an iridium-based system.

Catalyst SystemTypical Reaction ConditionsMethanol Conversion (%)Acetic Acid Selectivity (%)Key AdvantagesKey Disadvantages
Rhodium-based (Monsanto) 150-200 °C, 30-60 atm, high water concentration>98%~99%High activity and selectivity.Requires high water concentration, leading to separation costs and by-product formation. Catalyst can precipitate at low water concentrations.
Iridium-based (Cativa) 150-200 °C, 30-40 atm, low water concentration>99%>99%High rates at low water concentrations, higher stability, fewer by-products.[4]Generally requires promoters (e.g., Ru, Zn, In) to achieve optimal activity.[4]
Rh(I)/Ru(III) Bimetallic 190 °C, 3.5 MPa, 6 wt% water100%96.32%Good stability and activity at reduced water content; no precipitation observed.[5]Bimetallic system adds complexity to catalyst preparation and cost.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for key experiments in the mechanistic investigation of rhodium catalysis.

In-situ/Operando Spectroscopy Setup for X-Ray Absorption Spectroscopy (XAS)

This protocol is adapted from a versatile setup for studying catalysts under demanding reaction conditions.[6]

  • Cell Assembly: The catalyst is pressed into a self-supporting wafer and mounted in a specialized in-situ/operando cell capable of withstanding high pressures (up to 50 bar) and temperatures (up to 450 °C). The cell is equipped with windows transparent to X-rays (e.g., Kapton).

  • Gas Dosing and Reaction Conditions: A high-pressure gas dosing system is used to introduce reactants (e.g., CO, H₂) and inert gases. Mass flow controllers regulate the gas composition and flow rate. The cell is heated to the desired reaction temperature.

  • XAS Data Acquisition: The cell is placed in the beamline of a synchrotron radiation source. XAS spectra (both XANES and EXAFS) are collected in transmission or fluorescence mode at the Rh K-edge to monitor the electronic structure and coordination environment of the rhodium centers during the catalytic reaction.

  • Online Product Analysis: The effluent gas stream from the cell is connected to an online analytical instrument, such as a mass spectrometer or a gas chromatograph, to correlate the catalyst structure with its catalytic activity and selectivity in real-time.

Kinetic Studies of Rhodium-Catalyzed Reactions

This protocol outlines a general procedure for kinetic analysis of a rhodium-catalyzed reaction, such as CO oxidation.[7][8]

  • Catalyst Pre-treatment: The supported rhodium catalyst is loaded into a packed-bed reactor. It is then pre-treated in a controlled atmosphere (e.g., reduced in H₂ at 500 °C for 1 hour) to ensure a consistent starting state.

  • Reaction Initiation: A feed gas mixture with a specific concentration of reactants (e.g., CO and O₂) and an inert internal standard is passed through the reactor at a controlled flow rate. The reactor is maintained at a constant temperature.

  • Data Collection: The concentration of reactants and products in the effluent is monitored over time using an appropriate analytical technique (e.g., FT-IR spectroscopy or gas chromatography). Data is collected at various temperatures to determine the apparent activation energy.

  • Data Analysis: Reaction rates are calculated from the conversion of the limiting reactant, ensuring the conversion is low enough (<20%) to avoid transport limitations. The data is then used to construct Arrhenius plots (ln(rate) vs. 1/T) to determine the activation energy and gain insights into the rate-determining step.

Mechanistic Insights

The mechanism of RhI₃-catalyzed reactions is often complex and can be influenced by various factors, including ligands, solvents, and promoters. Advanced spectroscopic and computational studies have been instrumental in elucidating these pathways.

The Catalytic Cycle of Methanol Carbonylation

The generally accepted mechanism for the rhodium-catalyzed carbonylation of methanol (Monsanto Process) is depicted below. The rate-determining step is typically the oxidative addition of methyl iodide to the Rh(I) center.

Monsanto_Process Catalytic Cycle of the Monsanto Process cluster_caption A [Rh(CO)₂I₂]⁻ (Active Catalyst) B [Rh(CO)₂(CH₃)I₃]⁻ A->B + CH₃I (Oxidative Addition) C [Rh(CO)(COCH₃)I₃]⁻ B->C Migratory Insertion of CO C->A + CO - CH₃COI (Reductive Elimination) D Acetyl Iodide (CH₃COI) caption Simplified catalytic cycle for the rhodium-catalyzed carbonylation of methanol.

Fig. 1: Monsanto Process Catalytic Cycle A simplified catalytic cycle for the rhodium-catalyzed carbonylation of methanol.

Comparative Experimental Workflow for Catalyst Screening

A systematic workflow is essential for the objective comparison of different catalyst systems.

Catalyst_Screening_Workflow Experimental Workflow for Catalyst Comparison cluster_caption start Define Reaction & Target Product catalyst_selection Select Catalysts (e.g., RhI₃, Ir-based, Pd-based) start->catalyst_selection protocol_dev Develop Standardized Experimental Protocol catalyst_selection->protocol_dev screening Perform Catalytic Screening Reactions protocol_dev->screening analysis Analyze Results (Conversion, Selectivity, TON, TOF) screening->analysis mechanistic_study Conduct Mechanistic Studies (Kinetics, Spectroscopy) analysis->mechanistic_study optimization Optimize Reaction Conditions for Best Performing Catalyst analysis->optimization mechanistic_study->optimization end Select Optimal Catalyst optimization->end caption A logical workflow for the comparative evaluation of different catalyst systems.

Fig. 2: Catalyst Screening Workflow A logical workflow for the comparative evaluation of different catalyst systems.

Decision-Making for Catalyst Selection

The choice of a catalyst is a multi-faceted decision that involves balancing performance, cost, and process considerations.

Catalyst_Selection_Decision_Tree Decision-Making for Catalyst Selection cluster_caption start High Selectivity Required? cost Is Catalyst Cost a Major Constraint? start->cost Yes other Explore Other Alternatives (e.g., Cu, Ni) start->other No conditions Are Mild Reaction Conditions a Priority? cost->conditions No pd_based Consider Pd-based Catalyst cost->pd_based Yes stability Is Long-Term Catalyst Stability Critical? conditions->stability Yes conditions->pd_based No rh_based Consider Rh-based Catalyst stability->rh_based No ir_based Consider Ir-based Catalyst stability->ir_based Yes caption A flowchart to guide the selection of a suitable catalyst based on key criteria.

Fig. 3: Catalyst Selection Flowchart A flowchart to guide the selection of a suitable catalyst based on key criteria.

References

A Comparative Guide to Rhodium Precursors in Catalysis: Rhodium Triiodide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst precursor is a critical step in optimizing catalytic reactions. This guide provides an objective comparison of rhodium triiodide (RhI₃) against other common rhodium precursors, supported by experimental data and detailed methodologies to aid in informed decision-making for catalytic process development.

Rhodium-based catalysts are pivotal in a myriad of industrial chemical transformations, most notably in carbonylation and hydroformylation reactions. The choice of the rhodium precursor can significantly influence catalytic activity, selectivity, stability, and overall process efficiency. While this compound has established its importance, particularly in processes like the carbonylation of methanol (B129727) to acetic acid, a direct comparison with other readily available precursors such as rhodium trichloride (B1173362) (RhCl₃) and rhodium acetate (B1210297) is essential for catalyst system design.

Performance in Methanol Carbonylation

The carbonylation of methanol to produce acetic acid, famously commercialized as the Monsanto process, predominantly utilizes a rhodium-based catalyst system. The active catalytic species, cis-[Rh(CO)₂I₂]⁻, can be generated in situ from various rhodium precursors.[1] While both this compound and rhodium trichloride can serve as precursors, their behavior and efficiency can differ.[1]

A key challenge in the Monsanto process is the stability of the rhodium catalyst in the reaction medium. Under certain conditions, the catalyst can precipitate as this compound (RhI₃), leading to a loss of active catalyst from the system.[2][3] This highlights a potential drawback of using or forming RhI₃ directly under non-optimal conditions.

One comparative study of a bimetallic Rh(I)/Ru(III) catalyst against the traditional Monsanto catalyst (which can be initiated from precursors like RhCl₃ that convert to the active iodide species) provides insights into catalyst stability. The study noted that precipitation of RhI₃ was observed in the Monsanto system, while the bimetallic system showed no precipitation, indicating enhanced stability.[2] This suggests that while RhI₃ is a key component of the catalytic cycle, its insolubility can be a limiting factor.

Catalyst SystemPrecursor(s)Methanol Conversion (%)Acetic Acid Selectivity (%)StabilityReference
Monsanto CatalystRhCl₃·3H₂O--Prone to RhI₃ precipitation[2]
Rh(I)/Ru(III) BimetallicRhCl₃·3H₂O, RuCl₃·xH₂O10096.32No precipitation observed[2]
Bifunctional Rh(OAc)₂/HPW/SiO₂Rh(OAc)₂->90%Stable for 8h on-stream[4]

Table 1: Comparison of Rhodium Catalyst Systems in Methanol Carbonylation. Note: Direct comparative data for RhI₃ as a starting precursor under identical conditions was not available in the reviewed literature. The Monsanto catalyst entry reflects the behavior of the in-situ generated iodide species.

Experimental Protocols

General Procedure for Methanol Carbonylation

The following protocol is a representative example for the carbonylation of methanol to acetic acid using a rhodium-based catalyst system.

Materials:

  • Methanol (CH₃OH)

  • Carbon Monoxide (CO)

  • Rhodium precursor (e.g., RhCl₃·3H₂O, Rh(OAc)₂)

  • Promoter (e.g., Methyl Iodide, CH₃I)

  • Co-promoter/stabilizer (e.g., LiI)

  • Solvent (e.g., Acetic Acid, water)

Apparatus:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

  • The autoclave is charged with the rhodium precursor, solvent, promoter, and any co-promoters. For example, in a bimetallic system, 0.2 g of rhodium chloride hydrate (B1144303) (RhCl₃·3H₂O) can be used as a starting material to synthesize the precursor.[2]

  • The reactor is sealed and purged several times with nitrogen followed by carbon monoxide to remove any air.

  • The reactor is pressurized with carbon monoxide to the desired initial pressure (e.g., 3.5 MPa).[2]

  • The temperature is raised to the reaction temperature (e.g., 190 °C) while stirring (e.g., 500 r/min).[2]

  • Methanol is then fed into the reactor. The reaction is allowed to proceed for a set duration (e.g., 60 minutes).[2]

  • Liquid and gas samples can be periodically taken for analysis by gas chromatography (GC) and other analytical techniques to determine conversion and selectivity.

  • After the reaction, the reactor is cooled to room temperature and depressurized. The products are collected and analyzed.

Diagram of a Typical Methanol Carbonylation Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Charge Rh Precursor, Solvent, Promoter to Autoclave r1 Seal and Purge Reactor p1->r1 r2 Pressurize with CO r1->r2 r3 Heat to Reaction Temperature r2->r3 r4 Introduce Methanol r3->r4 r5 Run Reaction r4->r5 a1 Cool and Depressurize r5->a1 a2 Collect Products a1->a2 a3 Analyze by GC a2->a3

Caption: Workflow for a typical lab-scale methanol carbonylation experiment.

Catalytic Cycle of Methanol Carbonylation (Monsanto Process)

The catalytic cycle for the rhodium-catalyzed carbonylation of methanol involves several key steps, starting with the active catalyst cis-[Rh(CO)₂I₂]⁻.

Monsanto_Process cluster_hydrolysis Hydrolysis A [Rh(CO)₂I₂]⁻ B [(CH₃)Rh(CO)₂I₃]⁻ A->B + CH₃I (Oxidative Addition) C [(CH₃CO)Rh(CO)I₃]⁻ B->C Migratory Insertion D [(CH₃CO)Rh(CO)₂I₃]⁻ C->D + CO D->A - CH₃COI (Reductive Elimination) H1 CH₃COI + H₂O → CH₃COOH + HI

References

A Comparative Guide to Intermediates in Rhodium-Catalyzed Methanol Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of intermediates in rhodium-catalyzed methanol (B129727) carbonylation, a cornerstone of industrial acetic acid production, famously known as the Monsanto process. It objectively compares the performance of the traditional rhodium-iodide system with key alternatives, namely the iridium-based Cativa process and a more recent development, a bimetallic Rh(I)/Ru(III) catalyst. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the catalytic cycles.

Performance Comparison of Catalytic Systems

The efficiency of methanol carbonylation is critically dependent on the catalyst system employed. The following table summarizes quantitative data on the performance of the rhodium-based Monsanto process, the iridium-based Cativa process, and a bimetallic Rh(I)/Ru(III) system, offering a clear comparison of their operational parameters and effectiveness.

FeatureMonsanto Process (Rh-based)Cativa Process (Ir-based)Rh(I)/Ru(III) Bimetallic Catalyst
Active Catalyst cis-[Rh(CO)₂I₂]⁻[1][2]cis-[Ir(CO)₂I₂]⁻[2][3]Rh(I)/Ru(III) complex[4]
Typical Temperature 150–200 °C[1]Not specified, but generally similar to Monsanto190 °C[4]
Typical Pressure 30–60 atm[1]Not specified, but generally similar to Monsanto3.5 MPa (approx. 34.5 atm)[4]
Selectivity to Acetic Acid >99%[1]High, with fewer by-products than Monsanto[3]96.32%[4]
Water Concentration High (typically 14-15 wt%) to prevent catalyst precipitation[3]Low (can be below 8 wt%)[3]6 wt%[4]
Catalyst Stability Prone to precipitation of RhI₃ at low water concentrations[3][4]High stability, less prone to precipitation[3]No precipitation observed[4]
Rate-Determining Step Oxidative addition of CH₃I to the Rh(I) center[1][5]Migratory insertion of CO[5]Elimination step[4]
Key Advantages Well-established, high selectivityHigher reaction rate, lower water content, fewer by-products, more stable catalyst[3][6]High stability, reduced energy barrier for CH₃I oxidative addition compared to Monsanto[4]
Key Disadvantages Requires high water content, catalyst can precipitateHigher cost of iridium (though overall process can be more economical)Slightly lower selectivity compared to the Monsanto process under the tested conditions

Characterization of Catalytic Intermediates

The identification and characterization of transient intermediates are crucial for understanding the mechanism of a catalytic cycle and for optimizing reaction conditions. In the rhodium-catalyzed methanol carbonylation, the key intermediates are the Rh(I) species, cis-[Rh(CO)₂I₂]⁻, and the Rh(III) species, [(CH₃)Rh(CO)₂I₃]⁻ and [(CH₃CO)Rh(CO)I₃]⁻. Spectroscopic techniques are invaluable for observing these species under reaction conditions.

Key Spectroscopic Techniques:
  • In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for observing carbonyl-containing metal complexes under high pressure and temperature. The stretching frequencies of the CO ligands (ν(CO)) are sensitive to the oxidation state of the metal and the overall coordination environment. For example, in the Monsanto process, the active Rh(I) catalyst, cis-[Rh(CO)₂I₂]⁻, typically shows two distinct ν(CO) bands. Upon oxidative addition of methyl iodide to form the Rh(III)-methyl intermediate, these bands shift to higher frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR spectroscopy can provide detailed structural information about the intermediates in solution. ¹H NMR can be used to observe the methyl and acetyl groups attached to the rhodium center, while ³¹P NMR is useful when phosphine (B1218219) ligands are employed.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible characterization of catalytic intermediates. Below are generalized methodologies for key experiments.

Synthesis of cis-[Rh(CO)₂I₂]⁻ Precursor

The active rhodium catalyst can be prepared in situ from a rhodium source like RhCl₃·3H₂O or RhI₃ and an iodide salt (e.g., HI or LiI) in the presence of methanol and carbon monoxide. A typical laboratory-scale synthesis involves charging a high-pressure reactor with the rhodium salt, the iodide promoter, and the solvent (acetic acid and water). The reactor is then pressurized with carbon monoxide and heated to the desired reaction temperature, leading to the formation of the active cis-[Rh(CO)₂I₂]⁻ species.

In-situ FTIR Spectroscopy of Methanol Carbonylation
  • Experimental Setup: A high-pressure infrared cell, often equipped with sapphire or diamond windows, is connected to a gas and liquid feed system. The cell is placed in the sample compartment of an FTIR spectrometer.

  • Procedure: The catalyst solution is prepared and loaded into the high-pressure cell. The cell is then pressurized with carbon monoxide and heated to the reaction temperature. A continuous flow of reactants (methanol and methyl iodide) can be introduced.

  • Data Acquisition: FTIR spectra are recorded at regular intervals throughout the reaction. The appearance and disappearance of characteristic ν(CO) bands corresponding to the different rhodium carbonyl intermediates are monitored.

  • Data Analysis: The changes in the infrared spectra provide information on the relative concentrations of the different intermediates and can be used to study the kinetics of individual steps in the catalytic cycle.

High-Pressure NMR Spectroscopy
  • Experimental Setup: A high-pressure NMR tube, typically made of sapphire or a reinforced glass, is used. The tube is connected to a system for introducing gases and liquids under pressure.

  • Sample Preparation: A solution of the rhodium precursor and any other reagents is prepared in a deuterated solvent and transferred to the high-pressure NMR tube.

  • Data Acquisition: The tube is pressurized with carbon monoxide, and the reaction can be initiated by heating. NMR spectra (e.g., ¹H, ¹³C, ³¹P) are then acquired at various time points.

  • Data Analysis: The chemical shifts and coupling constants of the observed signals provide structural information about the rhodium-alkyl and rhodium-acyl intermediates.

Catalytic Cycles and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Monsanto and Cativa processes, providing a visual comparison of their mechanisms.

Monsanto_Process Monsanto Process Catalytic Cycle cluster_reactants Reactants/Products RhI cis-[Rh(CO)₂I₂]⁻ (Rh I) RhIII_Me [(CH₃)Rh(CO)₂I₃]⁻ (Rh III) RhI->RhIII_Me + CH₃I (Rate-Determining) RhIII_Ac [(CH₃CO)Rh(CO)I₃]⁻ (Rh III) RhIII_Me->RhIII_Ac Migratory Insertion RhIII_Ac_CO [(CH₃CO)Rh(CO)₂I₃]⁻ (Rh III) RhIII_Ac->RhIII_Ac_CO + CO RhIII_Ac_CO->RhI - CH₃COI (Reductive Elimination) CH3I CH₃I CO CO CH3COI CH₃COI

Caption: Catalytic cycle of the rhodium-catalyzed Monsanto process.

Cativa_Process Cativa Process Catalytic Cycle cluster_reactants Reactants/Products IrI cis-[Ir(CO)₂I₂]⁻ (Ir I) IrIII_Me [(CH₃)Ir(CO)₂I₃]⁻ (Ir III) IrI->IrIII_Me + CH₃I (fast) IrIII_Ac [(CH₃CO)Ir(CO)₂I₃]⁻ (Ir III) IrIII_Me->IrIII_Ac + CO - I⁻ Migratory Insertion (Rate-Determining) IrIII_Ac->IrI - CH₃COI (Reductive Elimination) CH3I CH₃I CO CO CH3COI CH₃COI

Caption: Catalytic cycle of the iridium-catalyzed Cativa process.

Experimental_Workflow Experimental Workflow for Intermediate Characterization cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Catalyst_Prep Catalyst Precursor Synthesis/Procurement Reactor_Setup High-Pressure Reactor (FTIR/NMR) Setup Catalyst_Prep->Reactor_Setup Reactant_Intro Introduction of Reactants (Methanol, CO, CH₃I) Reactor_Setup->Reactant_Intro InSitu_Monitoring In-situ Spectroscopic Monitoring (FTIR/NMR) Reactant_Intro->InSitu_Monitoring Spectral_Analysis Spectral Data Analysis InSitu_Monitoring->Spectral_Analysis Intermediate_ID Intermediate Identification Spectral_Analysis->Intermediate_ID Kinetic_Modeling Kinetic Modeling Intermediate_ID->Kinetic_Modeling

Caption: General experimental workflow for intermediate characterization.

References

A Comparative Guide to the Catalytic Activity of Synthesized Rhodium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rhodium Triiodide Catalysis in Methanol (B129727) Carbonylation

In the landscape of industrial organic synthesis, particularly in the production of acetic acid, rhodium-based catalysts have long held a prominent position. This guide provides a detailed comparison of the catalytic performance of this compound (in its active form) with its primary industrial alternative, an iridium-based catalyst system, for the carbonylation of methanol. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding catalyst selection for similar transformations.

Performance Comparison: Rhodium vs. Iridium Catalysis

The production of acetic acid via methanol carbonylation is a cornerstone of the chemical industry. Two major processes dominate this field: the Monsanto process, which utilizes a rhodium-based catalyst, and the more recent Cativa process, which employs an iridium-based catalyst. While both processes are effective, the iridium-catalyzed Cativa process has largely supplanted the rhodium-catalyzed Monsanto process due to its superior efficiency and stability.[1][2]

The active catalyst in the Monsanto process is typically a rhodium(I) species, such as [Rh(CO)2I2]−, formed in situ from a rhodium source like this compound.[3] A key challenge in the Monsanto process is the potential for the catalyst to precipitate out of solution as this compound (RhI₃), leading to deactivation.[3][4] This instability necessitates higher water concentrations in the reaction medium.[2]

The iridium-based catalyst used in the Cativa process, often [Ir(CO)2I2]−, demonstrates significantly higher activity and stability, particularly at lower water concentrations.[5][6] This enhanced stability allows for a wider range of process conditions without catalyst precipitation.[5] A critical mechanistic advantage of the iridium catalyst is the much faster rate of oxidative addition of methyl iodide to the metal center, a key step in the catalytic cycle. This step is approximately 150 times faster for the iridium complex compared to its rhodium analogue.[7]

The following table summarizes the key performance indicators for both rhodium- and iridium-based catalysts in the context of methanol carbonylation.

Catalyst SystemTypical Catalyst PrecursorProcess NameKey Performance MetricsAdvantagesDisadvantages
Rhodium-based This compound (RhI₃)MonsantoSelectivity to Acetic Acid: >99%[8]High selectivity.Requires higher water concentration, potential for catalyst precipitation (RhI₃), lower activity compared to Iridium.[2][3]
Iridium-based Iridium salts (e.g., H₂IrCl₆)CativaSelectivity to Acetic Acid: >99%[5]Higher reaction rates, greater stability at low water concentrations, reduced by-products, more efficient CO utilization.[5][6][8]Higher initial catalyst cost (though often offset by higher productivity).
Bimetallic Rh/Ru Rh(I)/Ru(III) complex(Experimental)Selectivity to Acetic Acid: 96.32%[3]Enhanced stability, no RhI₃ precipitation observed.[3]Lower selectivity compared to pure Rh or Ir systems under the tested conditions.

Experimental Protocols

To provide a practical context for the validation of catalytic activity, detailed experimental protocols for both rhodium- and iridium-catalyzed methanol carbonylation are outlined below.

Protocol 1: Rhodium-Catalyzed Methanol Carbonylation (Monsanto Process Principle)

This protocol describes a laboratory-scale batch reaction for the carbonylation of methanol using a rhodium catalyst generated from this compound.

Materials:

  • This compound (RhI₃)

  • Methanol (CH₃OH)

  • Methyl iodide (CH₃I) - Promoter

  • Acetic acid (CH₃COOH) - Solvent

  • Deionized water

  • Carbon monoxide (CO) gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with this compound, acetic acid, and deionized water. The concentration of water is typically maintained at a relatively high level (e.g., 10-15 wt%) to ensure catalyst stability.[2]

  • Reaction Setup: Seal the autoclave and purge it several times with nitrogen gas, followed by carbon monoxide.

  • Introduce the desired amount of methanol and methyl iodide into the reactor.

  • Reaction Conditions: Pressurize the reactor with carbon monoxide to the desired pressure (typically 30-60 atm) and heat the mixture to the reaction temperature (typically 150-200 °C) with vigorous stirring.[8]

  • Sampling and Analysis: Periodically, withdraw liquid samples from the reactor through the sampling port. Analyze the samples by gas chromatography (GC) to determine the concentration of acetic acid, methyl acetate, and unreacted methanol.

  • Termination: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.

Protocol 2: Iridium-Catalyzed Methanol Carbonylation (Cativa Process Principle)

This protocol outlines a laboratory-scale batch reaction for methanol carbonylation using an iridium catalyst, often with a ruthenium promoter.

Materials:

  • An iridium precursor (e.g., H₂IrCl₆ or a pre-formed iridium carbonyl iodide complex)

  • A ruthenium promoter (e.g., a ruthenium carbonyl complex)

  • Methanol (CH₃OH)

  • Methyl iodide (CH₃I)

  • Acetic acid (CH₃COOH)

  • Deionized water

  • Carbon monoxide (CO) gas (high purity)

  • High-pressure autoclave reactor (as described in Protocol 1).

Procedure:

  • Catalyst System Preparation: In a glovebox, charge the autoclave with the iridium precursor, the ruthenium promoter, acetic acid, and a lower concentration of deionized water compared to the Monsanto process (e.g., <5 wt%).[9]

  • Reaction Setup: Seal and purge the autoclave as described in Protocol 1.

  • Introduce methanol and methyl iodide into the reactor.

  • Reaction Conditions: Pressurize the reactor with carbon monoxide (typically 25-40 atm) and heat to the reaction temperature (typically 180-200 °C) with vigorous stirring.[10]

  • Sampling and Analysis: Follow the same procedure as in Protocol 1 for sample collection and analysis.

  • Termination: Follow the same procedure as in Protocol 1 to safely conclude the experiment.

Experimental Workflow and Signaling Pathways

The logical workflow for validating the catalytic activity of a synthesized catalyst, such as this compound, and comparing it against an alternative is depicted in the following diagram. This workflow outlines the key stages from catalyst synthesis and characterization to the final comparative analysis of performance data.

G cluster_prep Catalyst Preparation and Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison RhI3_synth Synthesize This compound Characterization Characterize Catalysts (e.g., XRD, ICP-MS) RhI3_synth->Characterization Alt_synth Synthesize/Procure Alternative Catalyst Alt_synth->Characterization Reaction_setup Set up Parallel Reactors (Identical Conditions) Characterization->Reaction_setup RhI3_reaction Run Reaction with This compound Reaction_setup->RhI3_reaction Alt_reaction Run Reaction with Alternative Catalyst Reaction_setup->Alt_reaction Sampling Periodic Sampling RhI3_reaction->Sampling Alt_reaction->Sampling Analysis Product Analysis (e.g., GC, HPLC) Sampling->Analysis Data_comp Compare Performance Metrics (Yield, Selectivity, TOF) Analysis->Data_comp Conclusion Draw Conclusions Data_comp->Conclusion

Caption: Workflow for comparative validation of catalytic activity.

The catalytic cycle for the rhodium-catalyzed carbonylation of methanol (Monsanto process) is a well-established signaling pathway in catalysis. The diagram below illustrates the key steps involved.

G cluster_hydrolysis Product Formation cluster_promoter_regen Promoter Regeneration RhI [Rh(CO)2I2]- RhIII [Rh(CO)2(CH3)I3]- RhI->RhIII + CH3I (Oxidative Addition) AcetylRh [Rh(CO)(COCH3)I3]- RhIII->AcetylRh + CO (Migratory Insertion) AcetylRh->RhI - CH3COI (Reductive Elimination) CH3COI CH3COI H2O H2O CH3COI->H2O Hydrolysis CH3COOH CH3COOH (Product) H2O->CH3COOH HI HI H2O->HI CH3OH CH3OH (Reactant) HI->CH3OH Esterification CH3I_regen CH3I CH3OH->CH3I_regen

Caption: Catalytic cycle for rhodium-catalyzed methanol carbonylation.

References

Unraveling Rhodium Triiodide Catalysis: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the DFT and computational studies of Rhodium triiodide (RhI₃) catalysis, offering insights into its performance and mechanistic pathways.

This compound (RhI₃) has emerged as a potent catalyst in a variety of organic transformations, notably in carboamination reactions for the synthesis of complex nitrogen-containing molecules. Understanding the intricate mechanisms of RhI₃-catalyzed reactions at a molecular level is paramount for optimizing reaction conditions, enhancing catalyst performance, and designing novel synthetic routes. Density Functional Theory (DFT) and other computational methods have proven to be invaluable tools in this endeavor, providing detailed energetic and structural information about reaction intermediates and transition states. This guide provides a comparative overview of the computational studies on RhI₃ catalysis, focusing on a key example: the intramolecular carboamination of alkynes for the synthesis of polysubstituted indoles.

Performance Comparison of Catalytic Pathways

While comprehensive DFT studies specifically on RhI₃-catalyzed carboamination of alkynes are still emerging, a plausible mechanism has been proposed based on extensive experimental control experiments. This proposed pathway, involving a novel C-N bond cleavage via a six-membered transition state through sigma-bond metathesis, stands in contrast to more conventional mechanisms such as oxidative addition.[1]

To provide a quantitative comparison, this guide presents a summary of hypothetical DFT-calculated energetic data for the proposed sigma-bond metathesis pathway versus a plausible alternative involving oxidative addition. This data is based on typical values observed in DFT studies of related Rh(III)-catalyzed reactions.

Catalytic PathwayKey StepCalculated Activation Energy (kcal/mol)Plausibility
Proposed Mechanism Sigma-Bond Metathesis ~20-25 High
Alternative PathwayOxidative Addition to C-N bond>30Low

Note: The activation energies presented are illustrative and based on analogous systems in the literature. They serve to highlight the likely energetic preference for the sigma-bond metathesis pathway.

The lower activation energy associated with the sigma-bond metathesis pathway suggests it is the more kinetically favorable route. DFT studies on similar Rh(III) systems often reveal high energy barriers for the oxidative addition of C-N bonds, lending further support to the proposed mechanism.[1]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both experimental and computational studies is crucial for the critical evaluation and reproduction of the findings.

Experimental Protocol: RhI₃-Catalyzed Intramolecular Carboamination of Alkynes[2]

A representative experimental procedure for the RhI₃-catalyzed intramolecular carboamination of an alkyne to form a polysubstituted indole (B1671886) is as follows:

  • Reactant Preparation : To a dried reaction vessel, the alkyne substrate (1.0 equiv.), RhI₃ (5 mol%), and a suitable solvent (e.g., 1,2-dichloroethane) are added under an inert atmosphere.

  • Reaction Execution : The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a designated period (e.g., 12 hours).

  • Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica (B1680970) gel to yield the desired polysubstituted indole.

Computational Protocol: DFT Study of the Catalytic Mechanism

A typical computational protocol for investigating the mechanism of a RhI₃-catalyzed reaction using DFT involves the following steps:

  • Software : All calculations are performed using a quantum chemistry software package such as Gaussian.

  • Method : The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable DFT functional, such as B3LYP or M06.

  • Basis Set : A combination of basis sets is typically employed. For the rhodium atom, a basis set with an effective core potential, such as LANL2DZ, is used. For all other atoms (e.g., C, H, N, I), a Pople-style basis set like 6-31G(d) is common.

  • Solvation : To account for the effect of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is applied using the solvent specified in the experimental procedure (e.g., 1,2-dichloroethane).

  • Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the optimized structures (minima or first-order saddle points) and to obtain thermochemical data such as Gibbs free energies.

  • Transition State Verification : The identity of the transition states is confirmed by visualizing the imaginary frequency and by performing Intrinsic Reaction Coordinate (IRC) calculations to ensure they connect the correct reactants and products.

Visualizing the Catalytic Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the proposed catalytic cycle and the computational workflow.

RhI3_Catalytic_Cycle cluster_main Proposed Catalytic Cycle for RhI₃-Catalyzed Carboamination A Rh(III) Catalyst B Alkyne Coordination A->B Substrate C Intramolecular Attack B->C D 6-Membered TS (Sigma-Bond Metathesis) C->D Key Step E C-N Bond Cleavage Product Formation D->E F Catalyst Regeneration E->F Product F->A

Figure 1: Proposed catalytic cycle for the RhI₃-catalyzed intramolecular carboamination of alkynes, highlighting the key six-membered transition state for C-N bond cleavage via sigma-bond metathesis.

Computational_Workflow cluster_workflow DFT Computational Workflow start Define Reaction System (Reactants, Catalyst) geom_opt Geometry Optimization (DFT Functional, Basis Set) start->geom_opt freq_calc Frequency Calculation (Confirm Stationary Points) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2, Berny) geom_opt->ts_search energy_profile Construct Energy Profile (Gibbs Free Energies) freq_calc->energy_profile ts_search->freq_calc irc_calc IRC Calculation (Verify TS Connectivity) ts_search->irc_calc irc_calc->energy_profile analysis Analyze Results (Mechanism, Selectivity) energy_profile->analysis

Figure 2: A typical workflow for the computational investigation of a catalytic reaction mechanism using Density Functional Theory.

References

A Comparative Guide to the Spectroscopic Analysis of Rhodium-Iodide Catalytic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic methodologies used to analyze the reaction pathways of rhodium-iodide catalytic systems. While Rhodium triiodide (RhI₃) is a common precursor, the catalytically active species are typically Rh(I) complexes. This document focuses on the well-studied methanol (B129727) carbonylation reaction (Monsanto process) as a model system to compare the efficacy of various analytical techniques in elucidating complex reaction mechanisms. Experimental data and detailed protocols are provided to support the comparison.

Introduction to Rhodium-Iodide Catalysis

The carbonylation of methanol to produce acetic acid, known as the Monsanto process, is a cornerstone of industrial organic synthesis. This process utilizes a rhodium catalyst in the presence of an iodide promoter.[1] While various rhodium compounds can be used as precursors, they are converted in situ to the active catalytic species, the cis-[Rh(CO)₂I₂]⁻ anion.[1][2] Understanding the transformation of this catalyst through the various stages of the catalytic cycle is crucial for process optimization, improving efficiency, and minimizing by-product formation. In-situ and operando spectroscopic techniques are indispensable tools for probing these reaction pathways under realistic conditions, allowing for the direct observation of transient intermediates and the elucidation of rate-determining steps.[3][4]

Comparison of Spectroscopic Techniques for Reaction Pathway Analysis

The choice of spectroscopic technique is critical for gaining specific mechanistic insights. Infrared (IR) spectroscopy is the most widely used method for identifying key intermediates, while Nuclear Magnetic Resonance (NMR) provides valuable kinetic data. Other techniques like X-ray Photoelectron Spectroscopy (XPS) are employed for characterizing catalyst states, particularly in heterogeneous systems.

Spectroscopic Technique Primary Application in Rh-Iodide Catalysis Strengths Limitations Relevant References
Infrared (IR) Spectroscopy Identification of carbonyl-containing intermediates ([Rh(CO)₂I₂]⁻, acyl complexes). Monitoring reaction progress.High sensitivity to C=O stretching frequencies. Applicable under high pressure/temperature (in-situ). Versatile (Transmission, ATR, DRIFTS).Spectral overlap can be challenging. Quantification requires careful calibration.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Kinetic studies of specific reaction steps (e.g., oxidative addition). Structural elucidation of stable complexes.Provides detailed structural and connectivity information. Excellent for quantitative kinetic analysis.Lower sensitivity than IR. Requires specific NMR-active nuclei. Challenging to use under high pressure.[5]
X-ray Photoelectron/Absorption Spectroscopy (XPS/XAS) Determination of Rh oxidation state. Characterization of catalyst-support interactions in heterogeneous systems.Provides direct information on the electronic state of the metal center. Element-specific.Requires specialized equipment (synchrotron). In-situ cells can be complex.[9][10]
UV-Visible Spectroscopy Monitoring changes in the electronic structure of the Rh complex. Can be used for kinetic analysis.Relatively simple and cost-effective. Good for tracking changes in catalyst oxidation state.Bands are often broad and lack structural detail.[11]

The Monsanto Process: A Spectroscopically Elucidated Reaction Pathway

The catalytic cycle of the Monsanto process involves several key steps that have been identified and characterized primarily through in-situ IR spectroscopy. The rate-determining step is the oxidative addition of methyl iodide to the Rh(I) center.[2][12]

The key rhodium-containing species in the cycle can be distinguished by the characteristic stretching frequencies (ν(CO)) of their carbonyl ligands.

Table 1: Spectroscopic Data for Key Intermediates in the Monsanto Process
Intermediate SpeciesFormulaSpectroscopic Evidence (IR, ν(CO) cm⁻¹)Role in CycleReference
Active Catalystcis-[Rh(CO)₂I₂]⁻2055, 1984Starting point of the catalytic cycle[13]
Oxidative Addition Product[(CH₃)Rh(CO)₂I₃]⁻(Not typically observed directly, transient)Product of the rate-determining step[2][12]
Acetyl Intermediate[(CH₃CO)Rh(CO)I₃]⁻~1710Formed after migratory insertion of CO[6]

Below is a diagram illustrating the central catalytic cycle.

Monsanto_Process cluster_side Substrate/Product Cycle Rh_I cis-[Rh(CO)₂I₂]⁻ (Rh I) Rh_III_Me [(CH₃)Rh(CO)₂I₃]⁻ (Rh III) Rh_I->Rh_III_Me + CH₃I (Oxidative Addition) RATE DETERMINING AcI CH₃COI Rh_III_Acyl [(CH₃CO)Rh(CO)I₃]⁻ (Rh III) Rh_III_Me->Rh_III_Acyl Migratory Insertion Rh_III_Acyl_CO [(CH₃CO)Rh(CO)₂I₃]⁻ (Rh III) Rh_III_Acyl->Rh_III_Acyl_CO + CO Rh_III_Acyl_CO->Rh_I - CH₃COI (Reductive Elimination) MeOH CH₃OH MeI CH₃I MeOH->MeI + HI AcOH CH₃COOH AcI->AcOH + H₂O HI HI H2O H₂O Operando_Workflow cluster_prep 1. Preparation cluster_run 2. Reaction & Data Acquisition cluster_analysis 3. Data Analysis Catalyst Prepare Catalyst & Reactant Solutions Reactor Assemble High-Pressure Reactor & IR Probe Catalyst->Reactor Calibrate Calibrate Spectrometer & Analytical Gear (MS/GC) Reactor->Calibrate Load Load Reactor with Catalyst & Solvent Calibrate->Load Pressurize Heat & Pressurize with CO Load->Pressurize Monitor_Preform Monitor Formation of Active Catalyst (IR) Pressurize->Monitor_Preform Inject Inject Reactant (e.g., CH₃I) Monitor_Preform->Inject Collect_Data Collect Time-Resolved Data (IR, P, T, MS/GC) Inject->Collect_Data Process_Spectra Process Spectra (Baseline Correction, etc.) Collect_Data->Process_Spectra Identify Identify Intermediates & Products Process_Spectra->Identify Kinetics Determine Kinetic Profiles (Concentration vs. Time) Identify->Kinetics Mechanism Elucidate Reaction Mechanism Kinetics->Mechanism

References

Determining the Order of Reaction for Rhodium Triiodide Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the kinetics of a catalytic reaction is paramount for process optimization, mechanistic elucidation, and the development of more efficient chemical transformations. This guide provides a comparative overview of common experimental methods to determine the order of reaction for processes catalyzed by rhodium triiodide (RhI₃). We will use the industrially significant rhodium-catalyzed methanol (B129727) carbonylation as a representative example to illustrate these methodologies.

The overall rate law for a reaction can be expressed as: Rate = k[A]ⁿ[B]ᵐ..., where 'k' is the rate constant and 'n' and 'm' are the orders of reaction with respect to reactants A and B.[1] Determining these exponents is crucial for understanding how the concentration of each reactant influences the reaction rate.

Methods for Determining Reaction Order

Several established methods can be employed to determine the reaction order. The most common include the method of initial rates, the graphical method, and the half-life method.[2][3]

Method of Initial Rates

This widely used technique involves measuring the initial rate of the reaction while systematically varying the initial concentration of one reactant and keeping the concentrations of all other reactants constant.[1][3][4] By comparing the initial rates across different experiments, the order of reaction with respect to each reactant can be determined.

Experimental Protocol
  • Reaction Setup : A series of experiments is designed where the initial concentration of one reactant (e.g., methanol, carbon monoxide, or the this compound catalyst) is varied, while the others are held constant.

  • Rate Measurement : The reaction is initiated, and the concentration of a product or reactant is monitored over a short period at the beginning of the reaction. This can be achieved using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or in-situ spectroscopic methods such as infrared (IR) spectroscopy.[5]

  • Data Analysis : The initial rate is determined from the slope of the concentration versus time plot at t=0.[1] The order of reaction is then calculated by comparing the rates between two experiments where the concentration of only one reactant was changed.

For a reaction A + B → Products, with the rate law Rate = k[A]ⁿ[B]ᵐ:

  • If doubling the concentration of A doubles the initial rate, the reaction is first-order with respect to A (n=1).

  • If doubling the concentration of A quadruples the initial rate, the reaction is second-order with respect to A (n=2).

  • If changing the concentration of A has no effect on the initial rate, the reaction is zero-order with respect to A (n=0).

Hypothetical Data for Methanol Carbonylation

Let's consider the carbonylation of methanol to acetic acid, catalyzed by a rhodium complex derived from RhI₃.

Rate = k[CH₃OH]ⁿ[CO]ᵐ[RhI₃]ᵖ

Experiment[CH₃OH]₀ (M)[CO]₀ (M)[RhI₃]₀ (mM)Initial Rate (M/s)
10.10.11.02.0 x 10⁻⁴
20.20.11.04.0 x 10⁻⁴
30.10.21.02.0 x 10⁻⁴
40.10.12.04.0 x 10⁻⁴

Analysis:

  • Comparing Experiments 1 and 2 : [CH₃OH] doubles, and the rate doubles. Therefore, the reaction is first order with respect to CH₃OH (n=1).

  • Comparing Experiments 1 and 3 : [CO] doubles, and the rate remains unchanged. Therefore, the reaction is zero order with respect to CO (m=0).[6]

  • Comparing Experiments 1 and 4 : [RhI₃] doubles, and the rate doubles. Therefore, the reaction is first order with respect to the RhI₃ catalyst (p=1).[7]

Workflow for the Method of Initial Rates

G cluster_prep Preparation cluster_exec Execution & Measurement cluster_analysis Analysis prep1 Design Experiments: Vary one [Reactant]₀ at a time prep2 Prepare Reaction Mixtures prep1->prep2 exec1 Initiate Reaction prep2->exec1 exec2 Monitor Concentration vs. Time (e.g., via GC, IR) exec1->exec2 exec3 Determine Initial Rate (Slope at t=0) exec2->exec3 analysis1 Compare Rates Between Experiments exec3->analysis1 analysis2 Calculate Order of Reaction for Each Reactant analysis1->analysis2 analysis3 Determine Overall Rate Law analysis2->analysis3

Caption: Workflow for the Method of Initial Rates.

Graphical Method

The graphical method involves monitoring the concentration of a reactant over time for a single experiment and then plotting the data in different ways.[2][3] The plot that yields a straight line indicates the order of the reaction with respect to that reactant. This method is most straightforward when the concentrations of other reactants are in large excess, making them effectively constant (a pseudo-order condition).[4]

Experimental Protocol
  • Reaction Setup : Prepare a reaction mixture where the reactant of interest has a known initial concentration, and all other reactants (including the catalyst) are in large excess.

  • Data Collection : Start the reaction and measure the concentration of the reactant of interest at various time intervals throughout the course of the reaction.

  • Graphical Analysis : Plot the following graphs:

    • [A] vs. time : A straight line indicates a zero-order reaction.

    • ln[A] vs. time : A straight line indicates a first-order reaction.[3][8]

    • 1/[A] vs. time : A straight line indicates a second-order reaction.[3][8]

Hypothetical Data and Plots
Time (s)[Reactant A] (M)ln[Reactant A]1/[Reactant A] (M⁻¹)
00.100-2.30310.0
600.082-2.50112.2
1200.067-2.70314.9
1800.055-2.90018.2
2400.045-3.10122.2
3000.037-3.29727.0

If a plot of ln[Reactant A] vs. time yields a straight line, the reaction is first-order with respect to reactant A. The same procedure would be repeated for other reactants and the catalyst under pseudo-order conditions.

Logical Flow for the Graphical Method

G cluster_plots Plot Data cluster_check Check for Linearity cluster_order Determine Order start Collect [A] vs. Time Data plot1 [A] vs. Time start->plot1 plot2 ln[A] vs. Time start->plot2 plot3 1/[A] vs. Time start->plot3 check1 Is Plot 1 Linear? plot1->check1 check2 Is Plot 2 Linear? plot2->check2 check3 Is Plot 3 Linear? plot3->check3 check1->check2 No order0 Zero Order check1->order0 Yes check2->check3 No order1 First Order check2->order1 Yes order2 Second Order check3->order2 Yes

Caption: Decision process for the graphical method.

Comparison of Methods

FeatureMethod of Initial RatesGraphical Method
Experimental Effort Requires multiple experiments.[9]Can determine the order for one reactant from a single experiment.
Data Analysis Simple algebraic comparison of rates and concentrations.[1]Requires plotting and linear regression analysis.[2]
Applicability Broadly applicable to complex reactions.Best suited for reactions with a single reactant or when pseudo-order conditions can be established.[4]
Potential Issues Accuracy depends on precise measurement of rates at the very beginning of the reaction.[1]The entire reaction profile is used, which can minimize the impact of single erroneous data points.[10] Deviations from linearity can indicate complex kinetics or changes in mechanism over time.

Alternative and Advanced Methods

For more complex catalytic systems, other methods can provide deeper insights:

  • Half-Life Method : This method involves measuring the half-life (t₁/₂) of a reactant at different initial concentrations. The relationship between t₁/₂ and initial concentration is characteristic of the reaction order.[2][3]

  • Normalized Time Scale Analysis : A graphical method that uses the entire reaction profile from experiments with different catalyst concentrations to determine the order in the catalyst, avoiding the need to calculate rates directly.[10]

  • Continuous Addition Kinetic Elucidation (CAKE) : An advanced technique where the catalyst is continuously injected into the reaction. By fitting the resulting concentration-time profile, the order in both the reactant and the catalyst can be determined from a single experiment.[11][12]

Conclusion

Determining the order of reaction is a critical step in understanding and optimizing catalytic processes involving this compound. The method of initial rates is a robust and direct approach, particularly for reactions with multiple components. The graphical method offers an efficient alternative when pseudo-order conditions are feasible. For researchers seeking more detailed mechanistic insights and higher data efficiency, advanced techniques like normalized time scale analysis or CAKE present powerful alternatives. The choice of method will depend on the specific reaction system, available analytical equipment, and the desired level of kinetic detail.

References

Unraveling Rhodium Triiodide Catalyzed Mechanisms: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalytic reactions is paramount. Isotopic labeling stands as a powerful tool in this endeavor, offering a window into the kinetic and mechanistic nuances of transition-metal-catalyzed processes. This guide provides a comparative analysis of isotopic labeling studies focused on reactions catalyzed by rhodium triiodide (RhI₃) and its derivatives, with a particular emphasis on the seminal Monsanto acetic acid process.

The carbonylation of methanol (B129727) to acetic acid, famously commercialized by Monsanto, relies on a rhodium-iodide catalytic system. While various rhodium precursors can be used, the active catalytic species is the anionic complex cis-[Rh(CO)₂I₂]⁻. This compound often serves as a precursor in these systems, generating the active catalyst under reaction conditions. Isotopic labeling studies, particularly employing deuterium (B1214612) (²H or D) and carbon-13 (¹³C), have been instrumental in elucidating the reaction pathway, identifying the rate-determining step, and providing quantitative data on the transition states involved.

Comparative Analysis of Isotopic Labeling Studies

This guide focuses on two key types of isotopic labeling experiments that have shed light on the mechanism of rhodium-catalyzed methanol carbonylation: deuterium kinetic isotope effect (KIE) studies and carbon-13 tracer studies.

Deuterium Kinetic Isotope Effect (KIE) Studies

The rate-determining step of the Monsanto process is widely accepted to be the oxidative addition of methyl iodide (CH₃I) to the rhodium(I) center of the cis-[Rh(CO)₂I₂]⁻ catalyst. Deuterium KIE studies, where the hydrogen atoms on the methyl group of methyl iodide are replaced with deuterium (CD₃I), provide crucial information about the transition state of this step.

A secondary α-deuterium KIE is observed in this reaction, which is a powerful probe of the change in hybridization at the carbon atom of the methyl group as it transitions from a tetrahedral (sp³) ground state to the transition state.

Table 1: Comparison of Secondary α-Deuterium Kinetic Isotope Effects in the Oxidative Addition of Methyl Iodide to Rhodium(I) Complexes

Labeled SubstrateUnlabeled SubstratekH/kD (Experimental)kH/kD (Calculated)Reference
CD₃ICH₃I~1.1In agreement with experiment[Theoretical study referencing experimental data, specific experimental paper not cited][1]

Note: While a theoretical study confirms excellent agreement with experimental data, the specific primary experimental publication detailing this value was not retrieved in the search.

The observed normal secondary α-deuterium KIE (kH/kD > 1) indicates that the C-H(D) bonds are weaker in the transition state than in the ground state. This is consistent with a transition state where the carbon atom is developing more sp² character as it approaches the rhodium center, leading to a loosening of the C-H(D) bending vibrations.

Carbon-13 Tracer Studies

Carbon-13 labeling has been pivotal in confirming the pathway of carbon atoms through the catalytic cycle. By using ¹³C-enriched carbon monoxide (¹³CO) or methyl iodide (¹³CH₃I), researchers can track the incorporation and migration of these labeled carbons in the reaction intermediates and the final acetic acid product.

Spectroscopic studies, particularly using ¹³C NMR and IR, have allowed for the direct observation of key intermediates, such as the rhodium-methyl species [CH₃Rh(CO)₂I₃]⁻ and the subsequent acetyl-rhodium complex [(CH₃CO)Rh(CO)I₃]⁻.[1][2][3] These studies have unequivocally demonstrated the migratory insertion of a carbonyl group into the rhodium-methyl bond, a fundamental step in the formation of the acetyl group that ultimately becomes the backbone of the acetic acid product.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for the key experiments discussed.

General Protocol for Deuterium Kinetic Isotope Effect Measurement
  • Synthesis of Labeled Substrate: Prepare deuterated methyl iodide (CD₃I) with high isotopic purity.

  • Catalyst Preparation: The active catalyst, cis-[Rh(CO)₂I₂]⁻, is typically generated in situ from a rhodium precursor such as RhCl₃·3H₂O or RhI₃ in the presence of iodide ions (e.g., from HI or LiI) and under a carbon monoxide atmosphere.

  • Kinetic Runs: Conduct parallel carbonylation reactions using both unlabeled (CH₃I) and deuterated (CD₃I) methyl iodide under identical conditions of temperature, pressure, and reactant concentrations.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the rate of CO uptake or by periodically taking aliquots and analyzing the formation of acetic acid using techniques like gas chromatography (GC).

  • KIE Calculation: The kinetic isotope effect (kH/kD) is determined from the ratio of the initial reaction rates for the unlabeled and deuterated substrates.

General Protocol for ¹³C Tracer Studies
  • Preparation of Labeled Reagents: Utilize commercially available ¹³C-labeled carbon monoxide (¹³CO) or synthesize ¹³C-labeled methyl iodide (¹³CH₃I).

  • Reaction Setup: Perform the methanol carbonylation reaction in a high-pressure NMR tube or a specialized high-pressure IR cell to allow for in situ spectroscopic monitoring.

  • Spectroscopic Analysis:

    • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra at various time intervals to identify and characterize the ¹³C-labeled intermediates. The chemical shifts and coupling constants provide structural information.

    • FTIR Spectroscopy: Monitor the reaction using high-pressure infrared spectroscopy. The characteristic stretching frequencies of the carbonyl ligands (ν(CO)) are sensitive to the coordination environment of the rhodium center and can be used to identify different rhodium-carbonyl species in the catalytic cycle.

  • Product Analysis: After the reaction, isolate the acetic acid product and analyze its isotopic composition using mass spectrometry or ¹³C NMR to confirm the incorporation of the ¹³C label.

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Monsanto process and a typical experimental workflow for a kinetic isotope effect study.

Monsanto_Process RhI2CO2 cis-[Rh(CO)₂I₂]⁻ Rh_Me_complex [(CH₃)Rh(CO)₂I₃]⁻ RhI2CO2->Rh_Me_complex Oxidative Addition (Rate-Determining Step) CH3I CH₃I Rh_Ac_complex [(CH₃CO)Rh(CO)I₃]⁻ Rh_Me_complex->Rh_Ac_complex Migratory Insertion Rh_Ac_CO_complex [(CH₃CO)Rh(CO)₂I₃]⁻ Rh_Ac_complex->Rh_Ac_CO_complex +CO Rh_Ac_CO_complex->RhI2CO2 Reductive Elimination CH3COI CH₃COI Rh_Ac_CO_complex->CH3COI HI HI CH3COI->HI CH3COOH CH₃COOH CH3COI->CH3COOH Hydrolysis H2O H₂O CO CO

Figure 1: Catalytic Cycle of the Monsanto Acetic Acid Process.

KIE_Workflow cluster_prep Preparation cluster_reaction Kinetic Experiments cluster_analysis Data Analysis CH3I Synthesize CH₃I Reaction_H Run Reaction with CH₃I CH3I->Reaction_H CD3I Synthesize CD₃I Reaction_D Run Reaction with CD₃I CD3I->Reaction_D Catalyst Prepare Catalyst Solution Catalyst->Reaction_H Catalyst->Reaction_D Monitor_H Monitor Rate (kH) Reaction_H->Monitor_H Monitor_D Monitor Rate (kD) Reaction_D->Monitor_D Calculate_KIE Calculate KIE = kH / kD Monitor_H->Calculate_KIE Monitor_D->Calculate_KIE

References

A Comparative Guide to Carbonylation Catalysts: Benchmarking Rhodium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient carbonylation reactions. This guide provides an objective comparison of rhodium triiodide (RhI₃) and its active derivatives against other leading carbonylation catalysts, supported by experimental data and detailed methodologies.

This compound is a key precursor in the well-established Monsanto process for acetic acid synthesis, where it is converted in situ to the active catalytic species, cis-[Rh(CO)₂I₂]⁻.[1] This process has long been a cornerstone of industrial acetic acid production. However, advancements in catalysis have led to the development of alternative systems, most notably the iridium-based Cativa process, which offers significant improvements in efficiency and sustainability.[2][3][4] This guide will delve into a quantitative and qualitative comparison of these catalytic systems.

Performance Benchmarking of Carbonylation Catalysts

The efficacy of a carbonylation catalyst is determined by several key performance indicators, including turnover frequency (TOF), selectivity, and stability under operational conditions. The following table summarizes the performance of rhodium- and iridium-based catalysts in the carbonylation of methanol (B129727) to acetic acid.

Catalyst SystemPrecursor/Active SpeciesTypical Operating ConditionsTurnover Frequency (TOF) (h⁻¹)Acetic Acid Selectivity (%)Key Advantages & Disadvantages
Rhodium-Based (Monsanto Process) RhI₃ / cis-[Rh(CO)₂I₂]⁻150-200°C, 30-60 atm[5]~1000[6]>99%[5]Advantages: High selectivity, well-established technology. Disadvantages: High water concentration required (14-15%) leading to higher energy costs for separation, potential for catalyst precipitation (RhI₃), lower rate than Iridium systems.[2][7]
Iridium-Based (Cativa Process) Ir precursor / cis-[Ir(CO)₂I₂]⁻ (with Ru promoter)Similar to Monsanto, but lower water content (<8%)[2][8]Reported to be ~25% faster than Monsanto process.[9] Oxidative addition step is ~150-160 times faster.[10]>99%[11]Advantages: Higher reaction rates, lower water content reduces energy costs and byproducts (e.g., propionic acid), higher catalyst stability.[2][4][7] Disadvantages: Iridium can be less active without a promoter.[1]
Experimental Rhodium Complexes e.g., Rh(I) complexes with phosphine (B1218219) ligands130°C, 15-32 bar[6]1349 - 1748[6]HighAdvantages: Potential for higher activity under milder conditions. Disadvantages: Ligand stability can be an issue under industrial conditions.[12]

Experimental Protocols

To ensure a fair and reproducible comparison of carbonylation catalysts, a standardized experimental protocol is crucial. The following outlines a general methodology for a laboratory-scale batch reaction for methanol carbonylation.

1. Catalyst Preparation and Activation:

  • Rhodium Catalyst (from RhI₃): The active rhodium catalyst can be prepared in situ. For example, this compound can be dissolved in acetic acid containing 15-20 wt% water at approximately 110°C while sparging with carbon monoxide.[13] This process forms the active rhodium carbonyl iodide species.

  • Alternative Catalysts: Other catalyst precursors, such as iridium salts or pre-synthesized rhodium or iridium complexes, should be dissolved in the reaction solvent under an inert atmosphere.

2. Reaction Setup:

  • A high-pressure autoclave reactor, typically made of a corrosion-resistant alloy like Hastelloy, is charged with the reaction solvent (e.g., acetic acid), methanol, methyl iodide (as a promoter), water, and the catalyst solution.[13]

  • The reactor is sealed, purged several times with carbon monoxide to remove air, and then pressurized to the desired initial CO pressure.[8]

  • The reactor is heated to the target temperature while stirring.

3. Reaction Execution and Monitoring:

  • The reaction is maintained at a constant temperature and pressure for a set duration. The pressure is typically kept constant by supplying carbon monoxide from a reservoir as it is consumed.

  • The reaction progress can be monitored by measuring the uptake of carbon monoxide over time.

  • Liquid samples can be carefully withdrawn at intervals for analysis.

4. Product Analysis:

  • The collected liquid samples are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the substrate (methanol), the desired product (acetic acid), and any byproducts (e.g., methyl acetate, propionic acid).

5. Data Analysis:

  • From the analytical data, key performance metrics are calculated:

    • Conversion: The percentage of the initial substrate that has been consumed.

    • Selectivity: The percentage of the converted substrate that has formed the desired product.

    • Turnover Number (TON): Moles of product formed per mole of catalyst.

    • Turnover Frequency (TOF): TON per unit time (typically hours).

Visualizing Catalytic Pathways and Workflows

Catalytic Cycle for Methanol Carbonylation (Monsanto Process)

The following diagram illustrates the key steps in the rhodium-catalyzed carbonylation of methanol. The cycle begins with the oxidative addition of methyl iodide to the active rhodium(I) species, followed by migratory insertion of a carbonyl group, coordination of another CO molecule, and finally, reductive elimination of acetyl iodide, which is then hydrolyzed to acetic acid.[5]

Monsanto_Process cluster_main Rhodium Catalytic Cycle cluster_side Substrate/Product Conversion A cis-[Rh(CO)₂I₂]⁻ B [(CH₃)Rh(CO)₂I₃]⁻ A->B + CH₃I (Oxidative Addition) C [(CH₃CO)Rh(CO)I₃]⁻ B->C Migratory Insertion D [(CH₃CO)Rh(CO)₂I₃]⁻ C->D + CO D->A - CH₃COI (Reductive Elimination) AcOI CH₃COI MeOH CH₃OH MeI CH₃I MeOH->MeI + HI AcOH CH₃COOH AcOI->AcOH + H₂O - HI Workflow start Define Catalysts for Comparison (e.g., RhI₃ vs. Ir-based) protocol Standardize Experimental Protocol - Temperature - Pressure - Concentrations start->protocol exp1 Perform Carbonylation with Catalyst A (Rh-based) protocol->exp1 exp2 Perform Carbonylation with Catalyst B (Ir-based) protocol->exp2 analysis Analyze Products (GC/HPLC) exp1->analysis exp2->analysis data Calculate Performance Metrics - Conversion - Selectivity - TOF analysis->data comparison Compare Performance Data data->comparison conclusion Draw Conclusions on Catalyst Efficacy comparison->conclusion

References

A Comparative Guide to the Analysis of Reaction Byproducts in Rhodium Triiodide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding and controlling reaction byproducts is paramount. In catalytic processes employing rhodium triiodide (RhI₃), particularly in industrially significant carbonylation and hydroformylation reactions, the formation of impurities can significantly impact yield, purity, and overall process efficiency.[1][2] this compound is a key catalyst precursor, often used in the synthesis of acetic acid, acetic anhydride, and other vital chemical intermediates.[3][4] This guide provides an objective comparison of common analytical techniques for identifying and quantifying byproducts in these reactions, supported by experimental protocols and data-driven visualizations.

Comparison of Analytical Techniques for Byproduct Profiling

The choice of analytical methodology is critical and depends on the nature of the byproducts (e.g., volatility, polarity, concentration) and the information required (e.g., identification, quantification, or real-time monitoring). The most common techniques employed are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often in hyphenated formats like GC-MS.

Technique Principle Strengths Limitations Ideal for Analyzing
Gas Chromatography (GC) Separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a mobile gas phase.- High resolution for complex mixtures.- Excellent quantitative accuracy with appropriate standards.- Robust and widely available.- Limited to volatile and thermally stable analytes.- Identification based on retention time is not definitive without a mass spectrometer.Volatile byproducts such as low-molecular-weight aldehydes, ketones, alkanes from hydrogenation, and isomers from hydroformylation.[2][5][6]
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.- Unambiguous structure elucidation of unknown compounds.- Non-destructive.- Provides quantitative data without the need for identical standards (using an internal standard).- Can be used for in-situ monitoring to study reaction kinetics and detect transient species.[7]- Relatively low sensitivity compared to MS.- Complex spectra for mixtures, requiring advanced techniques for interpretation.- Higher instrument cost and complexity.Both major and minor byproducts, structural isomers, and for elucidating the structure of novel impurities.[8][9]
Mass Spectrometry (MS) Ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio.- Extremely high sensitivity (trace-level detection).- Provides molecular weight and fragmentation patterns for structural information.- Definitive identification when coupled with a separation technique (e.g., GC-MS).- Can be difficult to interpret for complex mixtures without prior separation.- Ionization process can be destructive.- Quantification requires isotopic labeling or calibration curves.Trace-level impurities and confirming the identity of byproducts separated by GC or LC.
GC-MS Combines the separation power of GC with the detection and identification capabilities of MS.- Gold standard for the identification of volatile and semi-volatile unknowns.- Provides both retention time and mass spectral data for high-confidence identification.- Inherits the limitations of GC (analyte volatility and thermal stability).- Data analysis can be complex.Complex mixtures of volatile byproducts, such as those found in hydroformylation or carbonylation reaction streams.[6]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a sample, identifying functional groups.- Fast and non-destructive.- Useful for monitoring the disappearance of reactants and the appearance of products with distinct functional groups (e.g., C=O in aldehydes).- Can be used in-situ to study catalyst-ligand interactions.[10]- Generally provides functional group information, not full structures.- Low sensitivity for minor components.- Difficult to use for complex mixtures due to overlapping peaks.Monitoring the formation of carbonyl-containing byproducts and changes to the catalyst's coordination sphere.[11]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible and comparable results. Below are representative protocols for key analytical techniques.

Protocol 1: GC-MS Analysis of Volatile Byproducts

This protocol is designed for the identification and semi-quantification of volatile impurities in a completed rhodium-catalyzed reaction mixture.

  • Sample Preparation:

    • Quench the reaction by cooling it to room temperature.

    • Withdraw a 100 µL aliquot of the reaction mixture.

    • Dilute the aliquot with 900 µL of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) that is compatible with the GC column and does not co-elute with key analytes.

    • Add an internal standard (e.g., dodecane, 10 µL of a 1 mg/mL solution) for quantitative analysis.[6]

    • Filter the sample through a 0.22 µm syringe filter to remove any precipitated catalyst or solid material.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: A nonpolar capillary column, such as a DB-5 (30 m x 0.25 mm x 0.25 µm), is typically used.[6]

    • Carrier Gas: High purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 10 minutes.[6]

    • Inlet: Split/splitless injector at 250 °C, with a split ratio of 50:1.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Data Analysis:

    • Identify byproducts by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

    • Confirm identities by comparing retention times with authentic standards, if available.

    • Quantify byproducts by comparing their peak areas to the peak area of the internal standard.

Protocol 2: ¹H NMR Analysis for Structural Elucidation

This protocol is suitable for identifying the structure of major byproducts and quantifying them relative to the main product.

  • Sample Preparation:

    • Take a 0.5 mL aliquot from the reaction mixture.

    • Remove the non-volatile rhodium catalyst. This can be achieved by passing the sample through a short plug of silica (B1680970) gel, eluting with the reaction solvent.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the resulting residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Toluene-d₈) suitable for organometallic samples.[8]

    • Add a known amount of an internal standard with a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Probe: Standard 5 mm broadband probe.

    • Experiment: Standard proton (¹H) NMR experiment.

    • Acquisition Parameters:

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

      • Acquisition time: ~3-4 seconds.

      • Pulse width: Calibrated 90° pulse.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the product, identified byproducts, and the internal standard.

    • Calculate the molar ratio of each compound relative to the internal standard. Chemical shifts of common impurities and solvents are well-documented and can aid in identification.[12]

    • For structural elucidation of unknown byproducts, further 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be required.

Visualizing Analytical Workflows

Clear diagrams of experimental and logical processes can significantly aid in planning and execution. The following diagrams were generated using Graphviz, adhering to the specified design constraints.

Byproduct_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Interpretation A Reaction Aliquot B Quench & Dilute A->B C Add Internal Standard B->C D Filter Catalyst C->D E Screening Analysis (e.g., GC-FID, TLC) D->E F Definitive Analysis (e.g., GC-MS, LC-MS) E->F Unknowns Detected H Identify Byproducts (Library Search, Spectral Analysis) E->H G Structural Elucidation (e.g., NMR, HRMS) F->G Novel Structure Suspected F->H G->H I Quantify Byproducts (Relative to Standard) H->I J Report Profile I->J

Caption: General workflow for byproduct analysis in catalytic reactions.

Technique_Selection_Tree Start Analyze Byproducts? Q_Volatile Are byproducts volatile & thermally stable? Start->Q_Volatile A_GCMS Use GC or GC-MS Q_Volatile->A_GCMS  Yes A_LCMS Use LC-MS Q_Volatile->A_LCMS  No   Q_Concentration Is concentration high (>0.1 mol%)? A_GCMS->Q_Concentration A_LCMS->Q_Concentration A_NMR Use NMR for Structure & Quantification Q_Concentration->A_NMR  Yes A_Trace Use MS-based method for sensitivity Q_Concentration->A_Trace  No  

Caption: Decision tree for selecting an appropriate analytical technique.

References

Electrochemical Analysis of Rhodium-Iodide Catalytic Cycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the electrochemical analysis of Rhodium triiodide (RhI₃) catalytic cycles is limited in the reviewed literature. This guide provides a comprehensive framework for such analysis by drawing comparisons with well-studied analogous rhodium-iodide catalytic systems, most notably the Monsanto process for acetic acid synthesis. The principles and experimental protocols detailed herein are directly applicable to the study of RhI₃ and other rhodium-based catalysts.

Introduction to Rhodium-Iodide Catalysis

Rhodium-iodide catalysts are pivotal in industrial organic synthesis, particularly in carbonylation reactions. The Monsanto process, which utilizes a rhodium-iodide catalyst for the carbonylation of methanol (B129727) to acetic acid, serves as a cornerstone for understanding these catalytic cycles. The active catalytic species in this process is the anionic complex cis-[Rh(CO)₂I₂]⁻. Electrochemical methods offer a powerful lens through which the intricate redox dynamics of these catalytic cycles can be investigated, providing insights into reaction mechanisms, catalyst stability, and opportunities for process optimization.

The Monsanto Process: A Model Rhodium-Iodide Catalytic Cycle

The catalytic cycle of the Monsanto process involves the interconversion of rhodium between its +1 and +3 oxidation states. The key steps are:

  • Oxidative Addition: Methyl iodide (CH₃I) oxidatively adds to the Rh(I) center of cis-[Rh(CO)₂I₂]⁻, forming a Rh(III) species. This is often the rate-determining step.

  • Migratory Insertion: A methyl group migrates to an adjacent carbonyl ligand, forming an acetyl group.

  • CO Coordination: A molecule of carbon monoxide (CO) coordinates to the vacant site on the rhodium center.

  • Reductive Elimination: Acetyl iodide (CH₃COI) is eliminated from the Rh(III) complex, regenerating the Rh(I) catalyst. The acetyl iodide is then hydrolyzed to produce acetic acid.

Monsanto_Cycle cis-[Rh(CO)2I2]- (Rh(I)) cis-[Rh(CO)2I2]- (Rh(I)) [(CH3)Rh(CO)2I3]- (Rh(III)) [(CH3)Rh(CO)2I3]- (Rh(III)) cis-[Rh(CO)2I2]- (Rh(I))->[(CH3)Rh(CO)2I3]- (Rh(III)) + CH3I (Oxidative Addition) [(CH3CO)Rh(CO)I3]- (Rh(III)) [(CH3CO)Rh(CO)I3]- (Rh(III)) [(CH3)Rh(CO)2I3]- (Rh(III))->[(CH3CO)Rh(CO)I3]- (Rh(III)) Migratory Insertion [(CH3CO)Rh(CO)2I3]- (Rh(III)) [(CH3CO)Rh(CO)2I3]- (Rh(III)) [(CH3CO)Rh(CO)I3]- (Rh(III))->[(CH3CO)Rh(CO)2I3]- (Rh(III)) + CO [(CH3CO)Rh(CO)2I3]- (Rh(III))->cis-[Rh(CO)2I2]- (Rh(I)) - CH3COI (Reductive Elimination)

Figure 1: The Monsanto Process Catalytic Cycle.

Role of Electrochemistry in Analyzing Catalytic Cycles

Electrochemical techniques are instrumental in:

  • Probing Redox States: Directly observing the oxidation state changes of the rhodium center (e.g., Rh(I) ↔ Rh(III)).

  • Catalyst Regeneration: Electrochemically driving the regeneration of the active catalyst, potentially under milder conditions.

  • Mechanistic Elucidation: Identifying and characterizing transient intermediates.

  • Kinetic Analysis: Quantifying the rates of electron transfer and subsequent chemical steps.

  • Stability Studies: Assessing the long-term stability and activity of the catalyst under operating conditions.

Key Electrochemical Techniques and Experimental Protocols

A general workflow for the electrochemical analysis of a catalytic cycle is presented below.

Workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_interpretation Data Interpretation & Modeling Catalyst_Solution Prepare Catalyst Solution (e.g., RhI3 in appropriate solvent with supporting electrolyte) Cell_Assembly Assemble 3-Electrode Cell (Working, Reference, Counter) Catalyst_Solution->Cell_Assembly CV Cyclic Voltammetry (CV) - Identify Redox Potentials - Assess Reversibility Cell_Assembly->CV Chrono Chronoamperometry / Chronocoulometry - Evaluate Stability - Determine Kinetics CV->Chrono Spectroelectro In-situ Spectroelectrochemistry (UV-Vis, IR, Raman) - Identify Intermediates Chrono->Spectroelectro Data_Analysis Analyze Data - Peak Potentials & Currents - Current Decay Profiles - Spectral Changes Spectroelectro->Data_Analysis Mechanism Propose Catalytic Mechanism Data_Analysis->Mechanism Kinetics Determine Kinetic Parameters Mechanism->Kinetics

Figure 2: General Workflow for Electrochemical Analysis.
Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for probing the redox behavior of a catalyst.[1][2] By scanning the potential of a working electrode and measuring the resulting current, one can identify the potentials at which the catalyst is oxidized and reduced.

Experimental Protocol:

  • Experimental Setup: A standard three-electrode electrochemical cell is used, containing the catalyst solution, a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆), a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[3]

  • Procedure:

    • The catalyst is dissolved in a suitable solvent containing the supporting electrolyte.

    • The solution is deaerated by purging with an inert gas (e.g., argon or nitrogen).

    • A potential sweep is applied to the working electrode, and the current is recorded. The potential is swept from a starting potential to a vertex potential and then back to the start.

  • Data Interpretation: The resulting voltammogram shows peaks corresponding to oxidation and reduction events. For a rhodium-iodide system, one would look for the Rh(I)/Rh(III) redox couple. The peak separation can indicate the reversibility of the electron transfer process. Changes in the voltammogram upon addition of substrates can provide evidence for catalytic activity.[4]

Chronoamperometry

Chronoamperometry is used to study the stability of a catalyst over time and to determine the kinetics of the catalytic reaction.[5][6]

Experimental Protocol:

  • Experimental Setup: The same three-electrode setup as for CV is used.

  • Procedure:

    • The potential of the working electrode is stepped to a value where the catalytic reaction occurs (determined from CV).

    • The current is recorded as a function of time.

  • Data Interpretation: A stable current over a long period indicates a stable catalyst.[7] The magnitude of the steady-state current is proportional to the rate of the catalytic reaction.

In-situ Spectroelectrochemistry

This powerful set of techniques combines spectroscopy (UV-Vis, IR, or Raman) with electrochemistry to provide real-time structural information about the catalyst and any intermediates formed during the catalytic cycle.[8][9][10][11]

Experimental Protocol:

  • Experimental Setup: A specialized spectroelectrochemical cell is required that allows for both electrochemical control and spectroscopic measurement. This often involves an optically transparent electrode (e.g., indium tin oxide - ITO) or a thin-layer cell.

  • Procedure:

    • The potential of the working electrode is held at a value where a specific step in the catalytic cycle is expected to occur.

    • Spectra are recorded simultaneously to identify the species present at the electrode surface.

  • Data Interpretation: Changes in the absorption or vibrational spectra as a function of the applied potential can be correlated with the formation and consumption of specific intermediates in the catalytic cycle, providing direct evidence for the proposed mechanism.

Comparative Data for Rhodium-Based Catalysts

While specific quantitative data for the electrochemical performance of RhI₃ is not available in the provided search results, the following table provides a template for how such data could be presented and compared with other rhodium-based catalysts. The values are illustrative and based on typical observations for rhodium complexes in catalysis.

Catalyst System Key Redox Couple (V vs. Fc/Fc⁺) Catalyst Stability (Chronoamperometry) Qualitative Activity (from CV) Key Intermediates Observable by Spectroelectrochemistry
Rh-Iodide (e.g., Monsanto-type) Rh(I)/Rh(III)Generally stable under catalytic conditionsHigh catalytic current in the presence of substrateRh(I)-CO, Rh(III)-alkyl, Rh(III)-acetyl species
Rh-Phosphine (e.g., Wilkinson's catalyst analogue) Rh(I)/Rh(III)Can be susceptible to ligand dissociationCatalytic current depends on substrate and phosphine (B1218219) ligandRh-hydride, Rh-substrate complexes
Rh-N-Heterocyclic Carbene (NHC) Rh(I)/Rh(III)Typically very stable due to strong Rh-C bondOften shows high turnover frequenciesRh-NHC complexes with various coordinated species

Conclusion

The electrochemical analysis of rhodium-iodide catalytic cycles is a powerful approach for gaining deep mechanistic insights and for optimizing catalyst performance. While direct data on this compound is sparse, the methodologies and principles derived from the study of analogous systems like the Monsanto process provide a robust framework for future investigations. Techniques such as cyclic voltammetry, chronoamperometry, and in-situ spectroelectrochemistry are essential tools for any researcher, scientist, or drug development professional working with these important catalysts. The application of these techniques will undoubtedly lead to a better understanding and improved design of rhodium-catalyzed reactions.

References

A Comparative Guide to the Surface Analysis of Supported Rhodium Catalysts: A Proxy for Rhodium Triiodide Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is a crucial catalyst, primarily utilized in its homogeneous form for large-scale industrial processes such as the Monsanto and Cativa processes for methanol (B129727) carbonylation to produce acetic acid.[1][2] While its efficacy in solution is well-documented, the development of heterogeneous, supported RhI₃ catalysts remains an area with sparse literature. This guide, therefore, addresses the topic by providing a comprehensive comparison of surface analysis techniques applied to common supported rhodium catalysts, such as those containing metallic rhodium (Rh⁰) or rhodium oxides (RhₓOᵧ). This information serves as a robust proxy for understanding how a novel supported RhI₃ catalyst could be characterized and how it might compare to established supported rhodium and alternative iridium-based catalysts.

The primary alternative to rhodium-based catalysts in methanol carbonylation is the iridium-based Cativa process, which also operates homogeneously.[3] However, the study of supported iridium catalysts for various applications provides a valuable point of comparison in the realm of heterogeneous catalysis.

This guide will delve into the key surface analysis techniques—X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Temperature-Programmed Techniques (TPR/TPD)—providing detailed experimental protocols and comparative data for supported rhodium and iridium catalysts.

Comparative Surface Analysis Data

The following tables summarize quantitative data obtained from the surface analysis of various supported rhodium and iridium catalysts found in the literature. This data provides a baseline for comparing catalyst properties such as particle size, chemical state, and reducibility.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for Supported Rhodium and Iridium Catalysts

Catalyst SystemSupportRh/Ir SpeciesRh 3d₅/₂ Binding Energy (eV)Ir 4f₇/₂ Binding Energy (eV)Reference
Rh metal-Rh⁰307.2 - 307.6-[4][5][6]
Rh₂O₃-Rh³⁺308.1 - 308.9-[4][7]
RhO₂-Rh⁴⁺~309.1-[8]
Rh/Al₂O₃Al₂O₃Rh⁰, Rh³⁺307.1 (Rh⁰), 308.5 (Rh³⁺)-[8]
Ir metal-Ir⁰-60.9[9]
IrO₂-Ir⁴⁺-~61.8[1]
Ir/CCarbonIr⁰, IrOₓ-Metallic Ir observed[10]
Ir/TiOₓNᵧTiOxNyIr⁰, Ir(III), Ir(IV)-Metallic and oxidized states[11]

Table 2: Transmission Electron Microscopy (TEM) Data for Supported Rhodium and Iridium Catalysts

Catalyst SystemSupportAverage Particle Size (nm)Particle Size Distribution (nm)Reference
Rh/TiO₂TiO₂1.0 - 8.1Varies with treatment[12]
4 wt% Rh/Al₂O₃γ-Al₂O₃Not specifiedBroad distribution[2]
Rh/SiO₂SiO₂2.7 - 5.0Dependent on pore size[13]
Ir/CCarbon1.5 - 6.5-[10]
Ir/CCarbon1.7 ± 0.3-[14]
Ir-CoP/CNFsCarbon Nanofibers~2.0-[9]

Table 3: X-ray Diffraction (XRD) and Temperature-Programmed Reduction (TPR) Data for Supported Rhodium Catalysts

Catalyst SystemSupportKey XRD FindingsTPR Peak Temperature (°C)InterpretationReference
Rh/γ-Al₂O₃γ-Al₂O₃No compound formation~100Reduction of Rh oxides and surface ceria (if present)[15][16]
Rh/SiO₂SiO₂No compound formation~122 (395 K)Reduction of Rh³⁺[13][16]
Rh/La₂O₃La₂O₃LaRhO₃ formationHigher than Rh₂O₃Strong metal-support interaction[16]
Rh/MgOMgOMgRh₂O₄ formationHigher than Rh₂O₃Strong metal-support interaction[16]
Rh/ZrO₂ZrO₂-125 - 190Reduction of Rh species, influenced by MgO addition[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for the key surface analysis techniques discussed.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements within the top few nanometers of a material.

  • Sample Preparation : Catalyst powders are typically pressed into a pellet or mounted on a sample holder using conductive carbon tape. Samples are then introduced into the ultra-high vacuum (UHV) chamber of the spectrometer. For air-sensitive samples, a glove box connected to the XPS system is used for sample mounting.

  • Instrumentation : A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used. The analysis chamber is maintained at a pressure below 10⁻⁸ Torr.

  • Data Acquisition : A survey scan is first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for the elements of interest (e.g., Rh 3d, I 3d, O 1s, and the support elements). The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Data Analysis : The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve different chemical states. The relative atomic concentrations of the elements are calculated from the peak areas using relative sensitivity factors. For a hypothetical supported RhI₃ catalyst, XPS would be critical to identify the presence of Rh-I bonds and to determine the oxidation state of rhodium, distinguishing it from rhodium oxides or metallic rhodium.

Transmission Electron Microscopy (TEM)

TEM provides direct imaging of the catalyst nanoparticles, allowing for the determination of particle size, size distribution, morphology, and dispersion on the support.

  • Sample Preparation : A small amount of the catalyst powder is dispersed in a solvent like ethanol (B145695) or isopropanol, often with the aid of ultrasonication to break up agglomerates. A drop of this suspension is then deposited onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry.[18]

  • Instrumentation : A high-resolution TEM (HR-TEM) operating at an accelerating voltage of 200-300 kV is commonly used.

  • Data Acquisition : Images are acquired at different magnifications to get an overview of the sample and to obtain high-resolution images of individual nanoparticles. For statistical relevance, images from multiple areas of the grid are captured.

  • Data Analysis : Image analysis software is used to measure the diameters of a large number of particles (typically >100) to generate a particle size distribution histogram. From this, the average particle size and standard deviation can be calculated. High-resolution images can also reveal the crystal lattice fringes of the nanoparticles.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the catalyst and to estimate the average crystallite size of the metallic or oxide nanoparticles.

  • Sample Preparation : The catalyst powder is typically ground to a fine powder and mounted in a sample holder.

  • Instrumentation : A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Acquisition : The diffraction pattern is recorded over a range of 2θ angles (e.g., 10-90°).

  • Data Analysis : The resulting diffractogram is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases. The average crystallite size (D) of the supported nanoparticles can be estimated using the Scherrer equation: D = Kλ / (β cosθ), where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Temperature-Programmed Reduction (TPR)

TPR is used to study the reducibility of the metal oxide species on the catalyst surface, providing information about the metal-support interaction.

  • Sample Preparation : A known amount of the catalyst (e.g., 50-100 mg) is placed in a quartz U-tube reactor. The sample is often pre-treated in an inert gas flow at an elevated temperature to remove adsorbed water and impurities.

  • Instrumentation : The setup consists of a gas flow system, a furnace with a temperature controller, the sample reactor, and a detector, typically a thermal conductivity detector (TCD).[19][20]

  • Data Acquisition : A reducing gas mixture (e.g., 5-10% H₂ in Ar or N₂) is passed over the catalyst at a constant flow rate. The temperature is increased linearly (e.g., 10 °C/min). The TCD monitors the change in the thermal conductivity of the effluent gas, which is proportional to the hydrogen consumption.

  • Data Analysis : The TPR profile is a plot of H₂ consumption versus temperature. The temperature at which the maximum reduction occurs (the peak temperature) and the area under the peak (total H₂ consumption) provide information about the ease of reduction and the amount of reducible species, respectively. Different peak temperatures can indicate different metal oxide species or varying strengths of interaction with the support.[21]

Visualizations

Experimental Workflow for Surface Analysis

The following diagram illustrates a typical workflow for the comprehensive surface analysis of a supported catalyst.

G cluster_synthesis Catalyst Synthesis cluster_analysis Surface Analysis cluster_performance Performance Evaluation synthesis Synthesis of Supported Rhodium Catalyst xps XPS (Chemical State, Composition) synthesis->xps tem TEM (Particle Size, Morphology) synthesis->tem xrd XRD (Crystalline Phase, Size) synthesis->xrd tpr TPR/TPD (Reducibility, Metal-Support Interaction) synthesis->tpr activity Catalytic Activity Testing xps->activity tem->activity xrd->activity tpr->activity activity->xps activity->tem Post-reaction Characterization

Caption: Generalized workflow for the synthesis, surface characterization, and performance testing of supported catalysts.

Hypothetical Signaling Pathway for Supported RhI₃ Characterization Logic

This diagram illustrates the logical connections between the properties of a hypothetical supported RhI₃ catalyst and the analytical techniques used to probe them.

G cluster_properties Catalyst Properties cluster_techniques Analytical Techniques catalyst Supported RhI₃ Catalyst oxidation_state Rh Oxidation State (e.g., Rh³⁺) rh_i_bond Rh-I Bonding particle_size Particle Size & Dispersion crystallinity Crystallinity of RhI₃ Phase msi Metal-Support Interaction xps XPS oxidation_state->xps rh_i_bond->xps tem TEM particle_size->tem xrd XRD crystallinity->xrd tpr_tpd TPR/TPD msi->tpr_tpd

Caption: Logical connections between the properties of a supported RhI₃ catalyst and characterization techniques.

Conclusion

While supported this compound catalysts are not yet widely reported in the literature, a robust framework for their characterization can be established based on the extensive knowledge of other supported rhodium and iridium systems. The surface analysis techniques of XPS, TEM, XRD, and TPR/TPD are indispensable tools for elucidating the critical properties of these catalysts, including the chemical state of the active metal, nanoparticle size and morphology, crystalline structure, and the nature of the metal-support interaction.

For a hypothetical supported RhI₃ catalyst, XPS would be paramount in confirming the presence of the Rh-I species and determining the rhodium oxidation state. TEM and XRD would provide insights into the dispersion and crystallinity of the supported iodide phase, while TPR could reveal its stability and interaction with the support under reducing conditions. By applying these established methodologies, researchers can systematically characterize novel supported rhodium iodide catalysts and draw meaningful comparisons to their metallic and oxide counterparts, as well as to alternative iridium-based systems, paving the way for the development of new and efficient heterogeneous catalysts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Rhodium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling rhodium triiodide are responsible for its safe use and disposal. Adherence to proper disposal protocols is critical to protect personnel and the environment from potential hazards associated with this compound. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure that all personnel are familiar with its Safety Data Sheet (SDS). The compound is a black crystalline solid that is insoluble in water.[1][2] While it has low acute toxicity, inhalation of dust may irritate the respiratory tract, and it is considered a mild skin and eye irritant.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][2]

  • Hand Protection: Use appropriate chemical-resistant gloves.[1]

  • Respiratory Protection: In dusty conditions, use a NIOSH/MSHA approved respirator.[1][3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

Quantitative Exposure Limits

Regulatory bodies have established occupational exposure limits for rhodium and its compounds to minimize health risks. These limits, summarized in the table below, should be strictly observed.

JurisdictionAgencyExposure Limit TypeValueNotes
USAACGIH TLVTWA (insoluble compounds)1 mg/m³As Rh[1]
USAACGIH TLVTWA (soluble compounds)0.01 mg/m³As Rh[1]
UKHSE OESTWA (rhodium metal fume and dust)0.1 mg/m³As Rh[1]
UKHSE OESTWA (soluble salts)0.001 mg/m³As Rh[1]

TWA: Time-Weighted Average concentration for a conventional 8-hour workday and a 40-hour workweek. ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value. HSE OES: Health and Safety Executive Occupational Exposure Standard.

Step-by-Step Disposal Protocol for Solid this compound Waste

Disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[2][3] Do not dispose of this chemical into the environment, such as down the drain or in regular trash.[2][3]

1. Waste Collection and Segregation:

  • Collect all solid this compound waste, including contaminated materials like weighing paper, gloves, and pipette tips, in a designated and clearly labeled hazardous waste container.[4][5]

  • The container must be made of a compatible material and have a secure, tight-fitting lid to prevent spills and the release of dust.[2][6]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[6]

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.[2]

  • The storage area should be clearly marked as a hazardous waste accumulation site.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and quantity.

  • Follow all instructions provided by the waste disposal professionals regarding packaging and transportation.

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate the Area: If it is safe to do so, increase ventilation to the area.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined above.

  • Contain and Collect the Spill: For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the creation of dust.[2]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container for this compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated (Solid Residue, Contaminated Materials) B Collect in a designated, compatible, and sealed hazardous waste container A->B C Label container clearly: 'Hazardous Waste - this compound' B->C D Store in a secure, designated hazardous waste accumulation area C->D E Ensure proper ventilation and segregation from incompatible materials D->E F Contact Institutional EHS or Licensed Waste Disposal Contractor E->F G Provide accurate waste information F->G H Follow professional guidance for packaging and pickup G->H I Waste is transported for proper treatment and disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. For specific questions or in case of an emergency, always consult your institution's environmental health and safety department.

References

Personal protective equipment for handling Rhodium triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Rhodium triiodide (RhI₃), a black crystalline solid utilized in various chemical processes.[1][2][3][4] Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hygroscopic, air-sensitive, and water-insoluble compound that poses certain health risks upon exposure.[2][4][5][6] While considered to have low acute toxicity, it is a mild skin and eye irritant.[1] Inhalation of dust can lead to respiratory tract irritation, and chronic exposure may result in more severe lung damage.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant lab coat or long-sleeved clothing.[5]Prevents contact with skin, which can cause irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Provides a barrier against skin contact. It is recommended to handle with gloves.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter.[1][5]Required when there is a risk of inhaling dust, especially outside of a certified chemical fume hood.[1]

Exposure Limits

Occupational exposure limits for rhodium and its compounds have been established by various regulatory bodies. These limits should be strictly adhered to in order to prevent adverse health effects.

JurisdictionExposure Limit TypeValue
USA - ACGIH TLV TWA (for soluble compounds)0.01 mg/m³[1][2]
USA - ACGIH TLV TWA (for insoluble compounds)1 mg/m³[1]
UK - HSE OES TWA (for soluble salts)0.001 mg/m³[1]
USA - NIOSH TWA0.01 mg/m³[2]

TWA: Time-Weighted Average

Operational Plan for Handling

A systematic approach to handling this compound is crucial for safety and procedural consistency.

Preparation and Weighing:

  • Always handle this compound powder within a certified chemical fume hood to control dust and vapors.

  • Given its hygroscopic and air-sensitive nature, it should be stored and handled under an inert atmosphere, such as nitrogen.[1][2][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible before beginning any work.

Dissolution and Reaction:

  • This compound is insoluble in water but soluble in glacial acetic acid.[1][4]

  • When setting up reactions, ensure all glassware is dry and the system can be maintained under an inert atmosphere.

  • Avoid contact with oxidizing agents, as they are incompatible materials.[2]

Spill Management:

  • In case of a spill, avoid dust formation.[2]

  • Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2]

  • Ensure adequate ventilation in the spill area.

The following diagram illustrates the standard operational workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere prep_hood->prep_inert handle_weigh Weigh Compound prep_inert->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer reaction_run Conduct Reaction handle_transfer->reaction_run reaction_quench Quench & Isolate Product reaction_run->reaction_quench cleanup_decon Decontaminate Glassware reaction_quench->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All solid waste, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container.

  • Unused or waste this compound should be stored separately for disposal.

Disposal Methods:

  • The primary recommendation for disposal is to return the accumulated waste material to a refinery for metal recovery.[1]

  • Alternatively, dispose of the waste in accordance with local, state, and national regulations.[1] Do not flush down the drain or dispose of in regular trash.[2]

For spent rhodium plating solutions, a neutralization and precipitation procedure can be employed to recover the rhodium before disposal. This involves the slow addition of sodium bicarbonate to neutralize the acid, followed by filtration to collect the precipitated rhodium compounds.[7][8]

The logical relationship for the disposal plan is as follows:

cluster_collection Waste Collection cluster_treatment Waste Treatment & Disposal collect_solid Collect Solid Waste treatment_recover Recycle/Recover Metal collect_solid->treatment_recover collect_solutions Collect Liquid Waste collect_solutions->treatment_recover treatment_dispose Dispose per Regulations treatment_recover->treatment_dispose If recovery is not feasible

Decision process for the disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。